Trimethylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027229 | |
| Record name | Trimethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid with fishy odor; [Merck Index] White crystalline powder; [MSDSonline] | |
| Record name | Trimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sub 200 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water, ethanol, and chloroform | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000166 [mmHg] | |
| Record name | Trimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MONOCLINIC CRYSTALS FROM ALCOHOL | |
CAS No. |
593-81-7 | |
| Record name | Trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW38SRM77K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
277.5 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What are the physical and chemical properties of Trimethylamine hydrochloride?
An In-Depth Technical Guide to the Physical and Chemical Properties of Trimethylamine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following narrative is structured to deliver not only technical data but also field-proven insights into the handling, reactivity, and application of this versatile compound.
Introduction and Molecular Identity
This compound is the hydrochloride salt formed from the reaction of the tertiary amine, trimethylamine, with hydrogen chloride.[1] It is a stable, solid, and convenient source of the otherwise gaseous and odorous trimethylamine.[2] This property makes it a valuable reagent in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to its use as an analytical standard.[2][3][4]
Molecular Structure:
dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];
// Nodes for the atoms N [label="N⁺", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H [label="H", fontcolor="#202124"]; C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH₃", fontcolor="#202124"]; C3 [label="CH₃", fontcolor="#202124"]; Cl [label=" Cl⁻", fontcolor="#EA4335"];
// Position nodes N [pos="0,0!"]; H [pos="0,0.7!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="1.2,-0.5!"]; C3 [pos="0, -1.2!"]; Cl [pos="2,0.5!"];
// Edges to define structure edge [style=solid, color="#5F6368"]; N -- H; N -- C1; N -- C2; N -- C3; } dot
Caption: Structure of the Trimethylammonium Cation and Chloride Anion.
Physical Properties
The physical state and solubility of this compound are critical determinants of its storage, handling, and application. It is a white to slightly cream-colored crystalline solid, often appearing as colorless needles.[5][6][7] One of its most defining characteristics is that it is very hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[1][5][8] This necessitates stringent storage conditions to maintain its integrity.
The odor is typically described as being less intense than the free base, trimethylamine, but can still carry a faint fishy or ammonia-like scent.[1][5]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN or (CH₃)₃N·HCl | [5][9] |
| Molecular Weight | 95.57 g/mol | [1][6][9] |
| Appearance | White crystalline powder/colorless needles | [1][5][6] |
| Melting Point | 275 - 284 °C (with decomposition) | [1][6][9][10] |
| Boiling Point | Sublimes at ~200 °C | [1][6] |
| Solubility | ||
| Water | Very soluble | [5][6][10] |
| Ethanol | Soluble | [1][6] |
| Chloroform | Soluble to slightly soluble | [1][6][10] |
| Diethyl Ether | Insoluble | [6][10] |
| pH (100 g/L in H₂O) | ~5 | [10][11] |
| Hygroscopicity | Very hygroscopic, deliquescent | [5][6][8] |
| Vapor Pressure | Very low (e.g., ~0.00000166 mmHg) | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its nature as the salt of a weak base and a strong acid.
Acid-Base Chemistry
In aqueous solution, this compound fully dissociates into the trimethylammonium cation ((CH₃)₃NH⁺) and the chloride anion (Cl⁻). The trimethylammonium ion is the conjugate acid of trimethylamine and behaves as a weak acid, establishing an equilibrium in water.[5][6][8]
(CH₃)₃NH⁺ (aq) + H₂O (l) ⇌ (CH₃)₃N (aq) + H₃O⁺ (aq)
The pKa of the trimethylammonium ion is approximately 9.80 at 25°C.[1][6][10] This equilibrium is the reason aqueous solutions of the salt are slightly acidic.[5]
A critical and preparatively useful reaction is the treatment of this compound with a strong base (e.g., NaOH). This reaction deprotonates the trimethylammonium cation, liberating the free base, trimethylamine, which is a volatile gas.[8][12] This is the primary method for generating trimethylamine in situ for synthetic applications.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
// Nodes Salt [label="(CH₃)₃NH⁺Cl⁻\n(aq, solid source)", fillcolor="#F1F3F4", style=filled]; Base [label="Strong Base\n(e.g., NaOH)", fillcolor="#F1F3F4", style=filled]; Products [label="(CH₃)₃N (gas) ↑\n+ H₂O + NaCl", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges Salt -> Products [label="Deprotonation"]; Base -> Products; } dot
Caption: Liberation of trimethylamine gas from its hydrochloride salt.
Stability and Incompatibilities
Under standard ambient conditions, this compound is a stable compound.[5] However, it decomposes upon heating to its melting point.[1][9] It is incompatible with strong oxidizing agents and strong bases.[5] Contact with bases will release flammable and odorous trimethylamine gas.[8]
Synthetic Utility
Unlike primary or secondary amines, the trimethylammonium cation lacks a nucleophilic N-H bond.[2] Its primary role in synthesis is to serve as a stable, easy-to-handle precursor to trimethylamine.[2]
-
Synthesis of Quaternary Ammonium Salts: The liberated trimethylamine is a good nucleophile and is widely used to alkylate substrates, forming quaternary ammonium salts ("quats"). These salts have broad applications as phase-transfer catalysts, surfactants, and disinfectants.[2][7]
-
Base Catalyst: It can be used as a mild, non-nucleophilic base or acid scavenger in reactions that produce acidic byproducts.[2]
-
Precursor to Other Reagents: It is a key starting material for the synthesis of choline chloride (an essential nutrient) and for creating ionic liquids when combined with Lewis acids like aluminum chloride.[7][12]
Experimental Protocols & Methodologies
The following protocols outline standard laboratory procedures for characterizing this compound. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.
Protocol: Melting Point Determination
Objective: To determine the melting point, observing for decomposition, a key identifier of this compound.
Methodology:
-
Sample Preparation: Due to its hygroscopic nature, the sample must be thoroughly dried in a vacuum oven or over a desiccant like P₂O₅ prior to measurement. Failure to do so will result in a depressed and broad melting range.[7]
-
Apparatus: Utilize a standard capillary melting point apparatus.
-
Loading: Load a small amount of the dried, powdered sample into a capillary tube, ensuring tight packing.
-
Heating: Place the capillary in the apparatus and begin heating at a moderate rate (e.g., 5-10 °C/min) for an initial range-finding measurement.
-
Observation: For an accurate measurement, repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point. Observe carefully for sintering (particles adhering together), sublimation (solid turning to gas), and decomposition (darkening/charring of the sample), which are characteristic for this compound around 275-284 °C.[1][10]
-
Reporting: Report the temperature range from the onset of melting/decomposition to the complete liquefaction/charring.
Caption: Workflow for Melting Point Determination of Trimethylamine HCl.
Protocol: Qualitative Test for Amine Liberation
Objective: To chemically confirm the identity of the salt by liberating and detecting the free trimethylamine base.
Methodology:
-
Safety: This procedure must be performed in a certified chemical fume hood as trimethylamine gas is flammable and has a strong, unpleasant odor.
-
Preparation: Dissolve a small amount (~50-100 mg) of this compound in 1-2 mL of deionized water in a test tube.
-
Reaction: Add 1-2 mL of a strong base solution (e.g., 2 M NaOH) to the test tube.
-
Observation: Gently warm the mixture using a warm water bath. Carefully waft the vapors from the mouth of the test tube towards your nose.
-
Confirmation: A positive result is the detection of a strong, characteristic fishy/ammonia-like odor, which confirms the liberation of trimethylamine gas.
Safety, Handling, and Storage
Proper handling and storage are paramount for user safety and for maintaining the chemical's integrity.
-
Safety: this compound is an irritant, causing skin irritation (H315) and serious eye irritation (H319).[1] Inhalation of dust can lead to respiratory tract irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Handling: All handling should be done in a well-ventilated area to minimize dust inhalation. Avoid generating dust during transfer.
-
Storage: The compound must be stored in a cool, dry place, away from incompatible materials like strong bases and oxidizers.[9] The container must be kept tightly sealed to protect it from atmospheric moisture, which it readily absorbs.[5][8] For long-term storage or for use as an analytical standard, storing in a desiccator is recommended.[7]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Vcare Medicines. (n.d.). Trimethylamine HCL.
- Kiper, R. A. (n.d.). This compound. chemister.ru.
- ChemBK. (2022, October 16). This compound.
- AKKİM. (2019, June 14). This compound (TMAHCl).
- Brainly. (2024, January 16). What is the pKa for trimethyl ammonium ion (CH₃)₃NH at 25°C.
- Molbase. (n.d.). This compound CAS:593-81-7.
- Efine Group. (2024, June 5). Application of this compound.
- Meta-Sci. (n.d.). Safety Data Sheet Trimethylamine HCl.
- SD Fine-Chem. (n.d.). This compound.
- Chemdad. (n.d.). This compound Seven Chongqing Chemdad Co., Ltd.
- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Chemical Versatility of this compound: From Synthesis to Specialized Applications.
- Chegg.com. (2021, October 22). Solved 1. Trimethylammonium chloride is a compound widely.
- Chegg.com. (2018, May 5). Solved 28, The trimethylammonium ion, (CHsANH, is the.
Sources
- 1. brainly.com [brainly.com]
- 2. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. chegg.com [chegg.com]
- 6. Trimethylammonium | C3H10N+ | CID 3782034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. Solved 28, The trimethylammonium ion, (CHsANH, is the | Chegg.com [chegg.com]
- 10. China The fermentation of this compound Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 11. brainly.com [brainly.com]
- 12. Answered: Methylamine CH3NH2 is a weak base with pKb =3.36. What is the value of Ka for the trimethylammonium ion, CH3NH3 + ? A) Ka = 4.4×10–4 B) Ka = 10.64 C) Ka =… | bartleby [bartleby.com]
An In-depth Technical Guide to the Synthesis of Trimethylamine Hydrochloride
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of trimethylamine hydrochloride from trimethylamine and hydrochloric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental reaction mechanism, offers a meticulously detailed experimental protocol, and discusses the critical aspects of safety, purification, and analytical characterization. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary expertise to perform this synthesis with high yield and purity, ensuring a thorough understanding of the process from both a theoretical and practical standpoint.
Introduction: The Significance of this compound
This compound ((CH₃)₃N·HCl) is a quaternary ammonium salt that serves as a crucial building block and reagent in a multitude of chemical and pharmaceutical applications.[1][2][3] As a stable, solid source of the volatile and flammable trimethylamine, its hydrochloride salt form offers significant advantages in handling, storage, and precise dosage.[4]
In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, analgesics, and antidepressants.[5] Its utility extends to the production of choline and its derivatives, which are vital in medications for liver disorders.[6] Furthermore, it functions as an acid scavenger, a catalyst, and a precursor for the synthesis of other quaternary ammonium compounds, which are widely used as phase-transfer catalysts, surfactants, and disinfectants.[2][4] The compound also finds applications in the manufacturing of ion-exchange resins and as a warning agent for natural gas.[1][7]
Given its broad utility, a comprehensive understanding of its synthesis is paramount for any research or development professional working in related fields. This guide provides an authoritative and practical overview of the synthesis of this compound, emphasizing scientific integrity and field-proven insights.
The Chemistry of Synthesis: A Mechanistic Overview
The synthesis of this compound is a classic acid-base neutralization reaction.[8] Trimethylamine (N(CH₃)₃), a tertiary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl), a strong mineral acid, serves as the proton (H⁺) donor.
The reaction proceeds as follows:
(CH₃)₃N + HCl → (CH₃)₃NH⁺Cl⁻
In this reaction, the lone pair of electrons on the nitrogen atom of trimethylamine attacks the proton of the hydrochloric acid molecule.[8] This results in the formation of a new N-H bond, creating the trimethylammonium cation ((CH₃)₃NH⁺), and the chloride anion (Cl⁻) from the hydrochloric acid. The resulting product, this compound, is an ionic salt.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to safety precautions is critical throughout this procedure.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Trimethylamine (solution or gas) | Reagent | Standard Chemical Supplier | Can be used as an aqueous solution (e.g., 40%) or as a gas. The protocol below assumes the use of an aqueous solution. |
| Hydrochloric Acid (HCl) | Concentrated (e.g., 37%) | Standard Chemical Supplier | Handle with extreme care in a fume hood. |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | Used for washing the product. Highly flammable. |
| Deionized Water | High Purity | In-house or purchased | Used for rinsing glassware. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum pump
-
Oven or vacuum desiccator
Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Addition of Trimethylamine: Carefully measure and add a specific volume of trimethylamine solution to the round-bottom flask. Begin stirring the solution.
-
Slow Addition of HCl: Fill a dropping funnel with a stoichiometric equivalent of concentrated hydrochloric acid. Add the HCl dropwise to the stirring trimethylamine solution. This reaction is exothermic, and the slow addition helps to control the temperature. Maintain the temperature of the reaction mixture below 20°C using the ice bath.
-
Reaction Completion: After the addition of HCl is complete, allow the reaction mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Solvent Removal: Remove the solvent (primarily water) using a rotary evaporator. The bath temperature should be kept moderate (e.g., 50-60°C) to avoid decomposition. Continue evaporation until a thick slurry or a solid residue is obtained.[9][10]
-
Crystallization and Isolation: As the solution becomes more concentrated, this compound crystals will form.[9][10] The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of methanol and diethyl ether.[7]
-
Filtration: Collect the crystallized product by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in an oven at a temperature of 100-110°C or in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅) to a constant weight.[7][9][10]
-
Storage: Store the final product in a tightly sealed container in a cool, dry place, as it is hygroscopic.[1][9][11]
Safety and Handling
Working with trimethylamine and concentrated hydrochloric acid requires strict adherence to safety protocols to mitigate potential hazards.
Hazard Identification
| Chemical | Hazards |
| Trimethylamine | Flammable gas or liquid. Causes severe skin burns and eye damage. Harmful if inhaled. |
| Hydrochloric Acid (Conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive. |
| This compound | Causes skin and serious eye irritation.[12][13][14] May cause respiratory irritation.[12][13] Hygroscopic.[1][11] |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[15]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[13]
-
Skin and Body Protection: A lab coat is required. For larger scales, a chemical-resistant apron is recommended.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[14] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the synthesized compound is essential for its proper handling, storage, and application.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀ClN | [9][16] |
| Molecular Weight | 95.57 g/mol | [16] |
| Appearance | White to slightly cream crystalline powder or colorless needles.[7][11][16] | [7][11][16] |
| Melting Point | 283-284 °C (decomposes) | [7][17] |
| Solubility | Very soluble in water; soluble in ethanol and chloroform; insoluble in diethyl ether.[11][16] | [11][16] |
| pH | ~5 (100 g/L in H₂O at 20°C) | [7][17] |
| Hygroscopicity | Very hygroscopic.[1][11] | [1][11] |
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In D₂O, this compound exhibits a single sharp peak for the nine equivalent protons of the methyl groups.[18] This singlet typically appears around 2.9 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic peaks corresponding to the various vibrational modes of the molecule. Key absorptions include:
-
N-H stretching of the ammonium salt.
-
C-H stretching and bending of the methyl groups.
-
C-N stretching.
Other Analytical Methods
-
Acid-Base Titration: The purity of the product can be determined by titrating a known mass of the salt with a standardized solution of a strong base (e.g., NaOH).[19]
-
Gas Chromatography (GC): Headspace GC can be used to quantify residual trimethylamine or other volatile impurities.[20][21]
-
Elemental Analysis: Can be performed to confirm the elemental composition (C, H, N, Cl) of the synthesized compound.
Applications in Research and Drug Development
The versatility of this compound makes it a valuable compound in various stages of research and development.
-
Synthesis of Quaternary Ammonium Compounds: It is a primary precursor for creating a wide range of quaternary ammonium salts, which have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.[3][4][7]
-
Pharmaceutical Intermediates: It serves as a fundamental building block in the synthesis of numerous drug molecules.[2][5]
-
Agrochemicals: Used in the production of plant growth regulators and herbicides.[6][22]
-
Ionic Liquids: It is a precursor for the preparation of certain ionic liquids, such as aluminum chloride-trimethylamine hydrochloride, used in electrodeposition.[7]
-
Biochemical Research: Employed as a buffering agent in various biochemical assays.[1][2]
Conclusion
The synthesis of this compound from trimethylamine and hydrochloric acid is a straightforward yet fundamental chemical transformation with significant industrial and research applications. This guide has provided an in-depth overview of the reaction, a detailed experimental protocol, and critical information on safety, handling, and characterization. By understanding the principles and practices outlined herein, researchers and drug development professionals can confidently and safely synthesize this important chemical compound with high purity and yield, enabling its effective use in a wide array of applications.
References
- Organic Syntheses. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN115636751A - Production process of this compound.
- MetaSci. (n.d.). Safety Data Sheet Trimethylamine HCl.
- Efine Group. (2024). Application of this compound.
- Chemister.ru. (n.d.). This compound.
- Organic Syntheses. (n.d.). trimethylamine.
- LookChem. (n.d.). This compound CAS:593-81-7.
- Efine Group. (n.d.). How to use this compound in chemical industry.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- Canadian Journal of Chemistry. (n.d.). AN INFRARED STUDY OF TRIMETHYLAMINE OXIDE, ITS HYDRATE, AND ITS HYDROCHLORIDE.
- Chemcad. (n.d.). This compound Seven Chongqing Chemdad Co. ,Ltd.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906).
- Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
- Filo. (2024). Write the chemical reaction of HCl with trimethylamine.
- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol.
- Wikipedia. (n.d.). Trimethylamine.
- Google Patents. (n.d.). CN103044265A - Device and method for producing high-concentration this compound.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of this compound [efinegroup.com]
- 6. TRIMETHYLAMINE (TMA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Write the chemical reaction of \mathrm{HCl} with trimethylamine. | Filo [askfilo.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound [chemister.ru]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jnfuturechemical.com [jnfuturechemical.com]
- 18. This compound(593-81-7) 1H NMR [m.chemicalbook.com]
- 19. Page loading... [guidechem.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. CN107132287A - The measuring method of trimethylamine in industrial methanol - Google Patents [patents.google.com]
- 22. Trimethylamine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Quaternary Ammonium Compound Synthesis Utilizing Trimethylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quaternary Ammonium Compounds and Their Precursors
Quaternary Ammonium Compounds (QACs), distinguished by a central, positively charged nitrogen atom covalently bonded to four organic groups, are a cornerstone of modern chemical and pharmaceutical sciences.[1] Their unique molecular architecture, featuring a permanent cationic head and variable organic tails, imparts amphiphilic properties that enable a vast array of applications.[1] These range from high-efficacy antimicrobial agents and disinfectants used in healthcare and household settings to sophisticated phase-transfer catalysts in organic synthesis and active ingredients in personal care products like fabric softeners and hair conditioners.[1][2][3][4][5]
The efficacy and function of a QAC are intrinsically linked to the nature of the four organic substituents on the nitrogen atom.[1][6] This structural versatility is the key to their widespread utility. Among the most fundamental and efficient precursors for the synthesis of a broad class of QACs is trimethylamine hydrochloride (C₃H₉N·HCl).[7][8] As a stable, crystalline solid, it offers significant advantages in handling and storage over its gaseous, volatile, and pungent free-base counterpart, trimethylamine.[8][9] This guide provides an in-depth exploration of the chemical principles and practical methodologies for using this compound as a strategic precursor in the synthesis of bespoke quaternary ammonium compounds.
Part 1: The Foundational Chemistry of Quaternization
The synthesis of a QAC from a tertiary amine is known as quaternization. At its core, this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction.[10][11] The tertiary amine, in this case, trimethylamine, acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack an electrophilic carbon atom of an alkylating agent (typically an alkyl halide).
The Critical First Step: Liberation of the Nucleophile
This compound, being a salt, is not nucleophilic. The protonated nitrogen atom lacks the requisite lone pair to initiate an attack on an electrophile. Therefore, the first and most critical step in any quaternization protocol starting from the hydrochloride salt is the liberation of the free trimethylamine base. This is achieved by treating the salt with a base stronger than trimethylamine itself.
(CH₃)₃N·HCl + Base → (CH₃)₃N + Base·H⁺Cl⁻
The choice of base is crucial; it must be strong enough to deprotonate the trimethylammonium cation but should ideally be non-nucleophilic to avoid competing with the desired SN2 reaction. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed for this purpose.[12] The liberation can be performed as a distinct preliminary step, where the volatile trimethylamine (b.p. 3.5°C) is distilled and collected, or in situ, where the free amine is generated within the reaction mixture just before or during the addition of the alkylating agent.[12][13]
The SN2 Mechanism: A Detailed View
Once the free trimethylamine is available, it attacks the alkylating agent (R-X, where X is a leaving group like Cl, Br, or I). The reaction proceeds via a single, concerted step where the N-C bond forms simultaneously as the C-X bond breaks.
Caption: SN2 mechanism of trimethylamine quaternization.
This mechanism dictates several key parameters for successful synthesis, including the structure of the alkylating agent and the choice of solvent, which will be explored in subsequent sections.
Part 2: A Validated Protocol for QAC Synthesis
This section provides a generalized, yet detailed, step-by-step protocol for the synthesis of a quaternary ammonium salt, for instance, an alkyltrimethylammonium halide, from this compound.
Experimental Protocol: Synthesis of Dodecyltrimethylammonium Bromide
Objective: To synthesize a representative QAC, dodecyltrimethylammonium bromide, a common surfactant, from this compound and 1-bromododecane.
Materials:
-
This compound (9.56 g, 0.10 mol)
-
Sodium hydroxide (4.40 g, 0.11 mol)
-
1-Bromododecane (24.93 g, 0.10 mol)
-
Acetonitrile (200 mL, anhydrous)
-
Diethyl ether (for washing)
-
Deionized water
Procedure:
-
Liberation of Free Trimethylamine (In Situ):
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (9.56 g) and acetonitrile (150 mL).
-
Stir the suspension to ensure good mixing.
-
In a separate beaker, dissolve sodium hydroxide (4.40 g) in a minimal amount of water (~10 mL) and allow it to cool. Causality Note: Using a concentrated NaOH solution minimizes the amount of water introduced into the organic reaction, which is favorable for the SN2 reaction.
-
Slowly add the cooled NaOH solution to the stirred suspension in the flask. The reaction is exothermic. A white precipitate of NaCl will form.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Quaternization Reaction:
-
To the mixture containing the liberated trimethylamine, add 1-bromododecane (24.93 g) and the remaining acetonitrile (50 mL).
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere. Causality Note: Heating accelerates the SN2 reaction rate. A reflux condenser prevents the loss of the volatile trimethylamine and solvent.
-
Maintain the reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1-bromododecane spot.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrate and washings and transfer to a round-bottom flask.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a viscous oil or a waxy solid. To purify, add ~100 mL of diethyl ether and stir vigorously. The QAC product is typically insoluble in diethyl ether and will precipitate, while any unreacted 1-bromododecane will remain dissolved.
-
Collect the solid product by vacuum filtration. Wash the solid cake with two portions of cold diethyl ether (2 x 50 mL).
-
Dry the purified white solid under vacuum to yield dodecyltrimethylammonium bromide.
-
The following workflow diagram illustrates the key stages of this synthetic process.
Caption: Experimental workflow for QAC synthesis.
Part 3: Optimizing Synthesis Through Parameter Control
The success, yield, and purity of the final QAC product are highly dependent on careful control over several experimental parameters. A deep understanding of these factors allows for the rational design and optimization of the synthesis for different target molecules.
The Alkylating Agent: Structure and Reactivity
The structure of the alkylating agent (R-X) is arguably the most critical factor. As an SN2 reaction, the process is sensitive to steric hindrance at the electrophilic carbon.
-
Reactivity of R: Methyl > 1° alkyl >> 2° alkyl. Tertiary alkyl halides do not undergo SN2 reactions and will lead to elimination products instead.
-
Reactivity of X (Leaving Group): The reaction rate is highly dependent on the ability of the leaving group to depart. A better leaving group is a weaker base. The general reactivity trend is: R-I > R-Br > R-Cl >> R-F.[11]
| Alkyl Halide Type | Relative Reactivity | Rationale |
| R-I (Iodide) | Highest | Iodide is a large, highly polarizable, and very weak base, making it an excellent leaving group. |
| R-Br (Bromide) | High | Bromide is a good leaving group, suitable for most quaternization reactions. |
| R-Cl (Chloride) | Moderate | Chloride is a poorer leaving group than bromide or iodide, often requiring higher temperatures or longer reaction times.[14] |
| R-OTs (Tosylate) | High | Tosylate is an excellent leaving group, comparable in reactivity to bromide. |
Solvent Selection: The Reaction Environment
The solvent plays a multifaceted role: it must dissolve the reactants, facilitate the SN2 transition state, and handle the ionic product. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[3]
| Solvent | Type | Boiling Point (°C) | Suitability |
| Acetonitrile | Polar Aprotic | 82 | Excellent; dissolves reactants well, high dielectric constant stabilizes transition state. |
| Acetone | Polar Aprotic | 56 | Good; effective but lower boiling point may limit reaction temperature. |
| Ethanol | Polar Protic | 78 | Can be used, but may slow the reaction by solvating the amine nucleophile through hydrogen bonding. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but its higher polarity can sometimes be beneficial.[15] |
| No Solvent | Neat | N/A | Possible for continuous processes or when reactants are liquid, which can reduce by-product formation and simplify work-up.[14] |
Temperature and Pressure Considerations
-
Temperature: Increasing the temperature generally increases the reaction rate.[14][16] For less reactive alkylating agents like alkyl chlorides, temperatures of 80-125°C are common.[14] However, excessively high temperatures can lead to side reactions or decomposition of the QAC product.
-
Pressure: For reactions involving volatile alkylating agents like methyl chloride, the synthesis must be performed in a sealed, pressure-rated vessel to maintain the reagent in the liquid phase and ensure a sufficient concentration for the reaction to proceed.[10][15]
Part 4: Applications and Safety
The QACs synthesized from this compound have a broad spectrum of applications driven by their cationic nature and alkyl chain length.
-
Antimicrobial Agents: QACs with long alkyl chains (C12-C16) are potent disinfectants and antiseptics.[6][17] They disrupt the cell membranes of bacteria and fungi, leading to cell lysis.[17][18]
-
Phase-Transfer Catalysts (PTCs): QACs can transport water-soluble anions into an organic phase, enabling reactions between immiscible reactants.[3][4][5] This "green chemistry" technique often eliminates the need for harsh solvents.
-
Surfactants and Conditioning Agents: The amphiphilic nature of QACs makes them effective surfactants, used in detergents, fabric softeners, and hair conditioners.[1][7]
Safety and Handling of this compound
While this compound is a stable solid, proper safety protocols are essential.
-
Handling: It is irritating to the skin and eyes and may cause respiratory irritation.[19][20][21] Handle in a well-ventilated area, preferably a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][22]
-
Storage: Store in a tightly closed container in a cool, dry place.[22] The compound is hygroscopic.[21]
-
Reaction Precautions: The liberation of free trimethylamine produces a volatile, flammable gas with a strong fishy/ammonia-like odor.[9][13] All operations involving the free base must be conducted in an efficient fume hood.
Conclusion
This compound stands as a versatile and strategically important precursor for the synthesis of a wide range of quaternary ammonium compounds. Its stability and ease of handling make it a superior choice over its gaseous free base. A thorough understanding of the underlying SN2 mechanism, coupled with meticulous control over key experimental parameters—namely the choice of alkylating agent, solvent, and temperature—empowers researchers to design and execute robust synthetic protocols. The methodologies outlined in this guide provide a solid foundation for scientists and developers to harness the potential of this precursor, paving the way for the creation of novel QACs with tailored properties for diverse applications in medicine, industry, and materials science.
References
- Advances in the Synthesis of Biologically Active Qu
- This compound. Organic Syntheses Procedure.
- Quaternary Ammonium Compounds and Their Composites in Antimicrobial Applic
- Amines. NCERT.
- The fermentation of this compound. E.fine Pharmacy.
- Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PubMed Central.
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
- Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds
- Process for the preparation of quaternary ammonium compounds.
- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar.
- Trimethylamine. PubChem.
- trimethylamine. Organic Syntheses Procedure.
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- Triethylamine. Wikipedia.
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
- Production process of this compound.
- Quaternary ammonium c
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound Intern
- Phase transfer c
- Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines.
- Quaternary ammonium antimicrobial agents and their application in antifouling coatings: a review.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- Phase-transfer catalyst quaternary ammonium salt and preparation method thereof.
- This compound CAS NO 593-81-7 MATERIAL SAFETY D
- Quaternary ammonium ion-tethered (ambient-temper
- A Comparative Guide to Dimethylamine Hydrochloride and this compound in Synthetic Chemistry. Benchchem.
- Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology.
- This compound, 68-68.5% SOLUTION. AKKİM.
- Phase Transfer C
- Phase-transfer c
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- 3.3.4: Reactions of Amines. Chemistry LibreTexts.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. scribd.com [scribd.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. China The fermentation of this compound Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 8. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 9. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ncert.nic.in [ncert.nic.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US4480126A - Process for the preparation of quaternary ammonium compounds - Google Patents [patents.google.com]
- 17. journals.asm.org [journals.asm.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. akkim.com.tr [akkim.com.tr]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. chemicalbook.com [chemicalbook.com]
The Pivotal Role of Trimethylamine Hydrochloride in the Synthesis of Ionic Liquids: A Technical Guide
Abstract
Ionic liquids (ILs) and Deep Eustomectic Solvents (DESs) represent a paradigm shift in solvent chemistry, offering tunable physicochemical properties that have profound implications for chemical synthesis, catalysis, and materials science. Among the diverse array of precursors utilized in their synthesis, trimethylamine hydrochloride stands out for its versatility, cost-effectiveness, and strategic importance. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the synthesis of various classes of ionic liquids, including chloroaluminate ILs, choline-based ILs and DESs, and protic ILs. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of the resulting ionic liquids' properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in the design and synthesis of next-generation ionic liquids.
Introduction: The Strategic Importance of this compound
Ionic liquids are broadly defined as salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive "green" alternatives to volatile organic compounds.[2] this compound, a readily available and inexpensive solid, serves as a key building block in the synthesis of several important classes of ionic liquids. Its primary functions can be categorized as follows:
-
A Precursor to Quaternary Ammonium Cations: Trimethylamine, liberated from its hydrochloride salt, is a nucleophile that can be alkylated to form quaternary ammonium cations, the cationic component of many aprotic ionic liquids.
-
A Key Component in Chloroaluminate Ionic Liquids: this compound reacts directly with Lewis acids, such as aluminum chloride, to form catalytically active chloroaluminate ionic liquids.[3]
-
A Foundational Reagent for Choline-Based Ionic Liquids and Deep Eutectic Solvents: It is a critical starting material in the industrial synthesis of choline chloride, a biocompatible and biodegradable building block for a new generation of "green" ionic liquids and deep eutectic solvents.[4][5]
-
A Protonated Base for Protic Ionic Liquids: The trimethylammonium cation can act as the proton-donating species in the formation of protic ionic liquids.
This guide will explore each of these roles in detail, providing both the theoretical framework and practical guidance for their synthesis.
Synthesis of Chloroaluminate Ionic Liquids
Chloroaluminate ionic liquids are a class of Lewis acidic ILs renowned for their catalytic activity in a variety of organic reactions, including Friedel-Crafts alkylations and acylations.[6] The acidity of these ILs can be finely tuned by varying the molar ratio of the aluminum halide to the organic halide salt.[7]
Reaction Mechanism
The synthesis of chloroaluminate ionic liquids from this compound and aluminum chloride (AlCl₃) is a direct Lewis acid-base reaction. The chloride ion from trimethylammonium chloride acts as a Lewis base, donating a pair of electrons to the Lewis acidic aluminum chloride.
When the molar ratio of AlCl₃ to this compound is 1:1, the neutral tetrachloroaluminate anion (AlCl₄⁻) is formed. If the molar ratio of AlCl₃ is greater than 1, the highly Lewis acidic heptachloroaluminate anion (Al₂Cl₇⁻) is generated.[8] The equilibrium between these species is what dictates the overall Lewis acidity of the ionic liquid.
Experimental Protocol: Synthesis of [(CH₃)₃NH][Al₂Cl₇]
The following protocol is adapted from procedures for the synthesis of analogous triethylamine hydrochloride-based chloroaluminate ionic liquids.[9]
Materials:
-
This compound (purified by recrystallization and dried under vacuum)
-
Anhydrous aluminum chloride (purified by sublimation)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating mantle
-
Dry nitrogen atmosphere
Procedure:
-
In a dry nitrogen atmosphere (preferably in a glovebox), add anhydrous aluminum chloride (2 moles) to a Schlenk flask containing purified this compound (1 mole).
-
Slowly heat the mixture to 70°C with vigorous stirring.
-
Continue stirring at 70°C for 6 hours to ensure the reaction goes to completion.
-
The resulting product is the Lewis acidic ionic liquid, [(CH₃)₃NH][Al₂Cl₇], which should be stored under an inert atmosphere to prevent moisture contamination.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. Performing the synthesis under a dry nitrogen atmosphere is crucial to prevent the formation of HCl and aluminum hydroxides, which would deactivate the catalyst.[9]
-
Purification of Reagents: The purity of the starting materials directly impacts the quality and catalytic activity of the resulting ionic liquid. Recrystallization of the amine hydrochloride and sublimation of the aluminum chloride removes impurities that could interfere with the reaction.
-
Molar Ratio: The 2:1 molar ratio of AlCl₃ to this compound is specifically chosen to generate the highly Lewis acidic Al₂Cl₇⁻ anion, which is the primary catalytic species for many reactions.[8]
The Gateway to "Green" Ionic Liquids: Choline Chloride Synthesis
Choline chloride ((2-hydroxyethyl)trimethylammonium chloride) is a readily biodegradable and biocompatible quaternary ammonium salt that serves as a cornerstone for the synthesis of a wide range of third-generation ionic liquids and deep eutectic solvents.[5] Its industrial production relies on the reaction of trimethylamine, hydrochloric acid, and ethylene oxide, where this compound is a key intermediate.[4][10]
Reaction Mechanism
The synthesis of choline chloride from this compound and ethylene oxide proceeds via a nucleophilic ring-opening of the epoxide. The reaction can be conceptualized in two main steps:
-
Formation of this compound: In an aqueous medium, trimethylamine is reacted with hydrochloric acid to form this compound.[11]
-
Reaction with Ethylene Oxide: The this compound solution is then reacted with ethylene oxide. While the overall reaction involves the addition of trimethylamine to ethylene oxide, the hydrochloride salt is a stable and convenient starting material. The reaction likely proceeds through an equilibrium where a small amount of free trimethylamine is present, which then acts as the nucleophile to open the ethylene oxide ring.
Experimental Protocol: Synthesis of Choline Chloride
The following is a generalized industrial process for the synthesis of choline chloride.[3][11]
Materials:
-
Trimethylamine (aqueous solution)
-
Hydrochloric acid
-
Ethylene oxide (aqueous solution)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Salt Formation: Charge the reactor with hydrochloric acid. While stirring, slowly add the trimethylamine aqueous solution. Maintain the reaction temperature between 30-40°C. The molar ratio of hydrochloric acid to trimethylamine should be approximately 1:1 to 1:1.01. After the addition is complete, adjust the pH to 4.5-6.5.[11]
-
Addition Reaction: To the resulting this compound solution, add the aqueous solution of ethylene oxide. The reaction temperature is typically maintained between 30-70°C.
-
Work-up: The resulting aqueous solution of choline chloride can be used directly or concentrated by evaporation. For solid choline chloride, the solution is often sprayed onto a carrier like silica or corn cob and dried.[10]
Causality Behind Experimental Choices:
-
pH Control: Maintaining a slightly acidic pH after the initial salt formation ensures that the trimethylamine is fully protonated, preventing its loss due to volatility.
-
Temperature Control: The reactions are exothermic, and temperature control is crucial for safety and to minimize side reactions.
-
Aqueous Medium: Using aqueous solutions of the reactants is a common industrial practice for safety and ease of handling, especially for the volatile and flammable ethylene oxide.
Protic Ionic Liquids and Deep Eutectic Solvents
Protic ionic liquids (PILs) are formed through the proton transfer from a Brønsted acid to a Brønsted base.[12] Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components.[13] this compound and its derivatives play a crucial role in the formation of both.
Role of this compound
-
In Protic Ionic Liquids: The trimethylammonium cation, [(CH₃)₃NH]⁺, can act as the cationic component of a PIL when paired with a suitable conjugate base of a Brønsted acid. The extent of proton transfer from the acid to the trimethylamine determines the "ionicity" of the resulting liquid.[14]
-
In Deep Eutectic Solvents: Choline chloride, synthesized from this compound, is one of the most common HBAs used in the formation of DESs.[5] It forms deep eutectics with a wide variety of HBDs, including urea, glycerol, and carboxylic acids.[13][15]
Synthesis of a Deep Eutectic Solvent: Choline Chloride:Glycerol
Materials:
-
Choline chloride (dried under vacuum)
-
Glycerol
-
Glass vial with a magnetic stir bar
-
Heating plate
Procedure:
-
Weigh choline chloride (1 mole) and glycerol (2 moles) into a glass vial.
-
Heat the mixture to 60-80°C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed.[13]
-
The resulting DES can be stored at room temperature.
Physicochemical Properties and Data
The choice of precursor and synthetic route has a significant impact on the physicochemical properties of the resulting ionic liquid. The table below presents typical data for ionic liquids derived from or related to trimethylamine.
| Ionic Liquid Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Reference(s) |
| N,N,N-trimethyl-N-butylammonium | bis(trifluoromethanesulfonyl)imide | -15 | 68 | 3.9 | [16] |
| N,N,N-trimethyl-N-(2-methoxyethyl)ammonium | bis(trifluoromethanesulfonyl)imide | -10 | 45 | 4.7 | [17] |
| Choline | Dihydrogen Citrate | < 25 | 1200 | 0.8 | [18] |
| Choline Chloride:Urea (1:2) | - | 12 | 750 | 1.3 | [13] |
| Triethylammonium | Methanesulfonate | 98 | - | - | [18] |
Conclusion and Future Outlook
This compound is a versatile and economically important precursor in the synthesis of a diverse range of ionic liquids. Its application spans from the creation of highly Lewis acidic chloroaluminate ILs for catalysis to being the foundational building block for biocompatible and biodegradable choline-based ILs and DESs. The choice to use this compound is often dictated by its stability, ease of handling as a solid, and its role as a key intermediate in large-scale industrial processes.
The future of ionic liquid research will undoubtedly continue to leverage the advantages offered by simple, readily available precursors like this compound. The development of novel PILs and DESs with tailored properties for specific applications, such as biomass processing, CO₂ capture, and drug delivery, will rely on a deep understanding of the fundamental chemistry of these building blocks. As the demand for sustainable and "green" chemical processes grows, the strategic importance of this compound in the synthesis of next-generation ionic liquids is set to increase.
References
- The manufacturing method of choline chloride. [URL: https://patents.google.
- Lewis Acidity and Basicity of Mixed Chlorometallate Ionic Liquids: Investigations from Surface Analysis and Fukui Function. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5408160/]
- Synthesis and characterization of protic ionic liquids as thermoelectrochemical materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra06437h]
- Understanding the charge transfer mechanism in protic ionic liquids. American Chemical Society. [URL: https://www.acs.org/content/acs/en/pressroom/tiny-matters/understanding-the-charge-transfer-mechanism-in-protic-ionic-liquids.html]
- Ionic Liquids Synthesis – Methodologies. ResearchGate. [URL: https://www.researchgate.net/publication/327092807_Ionic_Liquids_Synthesis_-_Methodologies]
- Ionicity and proton transfer in protic ionic liquids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cp/b920489g]
- Choline chloride process. Johnson Matthey. [URL: https://matthey.com/en/products-and-services/chemicals/speciality-chemicals/choline-chloride-process]
- Ammonium-based ionic liquids: synthesis, characterization, computational approach, molecular docking study and phytotoxicity assessment. ResearchGate. [URL: https://www.researchgate.net/publication/348881640_Ammonium-based_ionic_liquids_synthesis_characterization_computational_approach_molecular_docking_study_and_phytotoxicity_assessment]
- Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178971/]
- deep eutectic solvent choline chloride: glycerol as selective solvent for extraction of pyridine. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5552/crojfe.2014.150]
- The proton conduction mechanism in protic ionic liquids. Niigata University. [URL: https://www.
- Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications. MDPI. [URL: https://www.mdpi.com/2313-0105/6/2/23]
- Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943431/]
- US3373201A - Continuous process for the production of choline chloride. Google Patents. [URL: https://patents.google.
- Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review. MDPI. [URL: https://www.mdpi.com/2073-4352/13/11/1694]
- A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions. ResearchGate. [URL: https://www.researchgate.net/publication/377501758_A_comparative_study_of_ammonia_solubility_in_imidazolium-based_ionic_liquids_with_different_structural_compositions]
- Choline Chloride Production Flowchart. EdrawMax Templates. [URL: https://www.edrawmax.
- Ionicity and proton transfer in protic ionic liquids. Monash University. [URL: https://research.monash.edu/en/publications/ionicity-and-proton-transfer-in-protic-ionic-liquids]
- Amine‐Based Chloroaluminate Ionic Liquids as Electrolytes for Aluminium Batteries: A Synthesis and Evaluation Study. Apollo. [URL: https://www.repository.cam.ac.
- So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl. ENEA-IRIS Open Archive. [URL: http://openarchive.enea.it/handle/10840/12581]
- Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of. Organic Chemistry Research. [URL: https://www.orgchemres.org/article_188049.html]
- What is the step by step for Deep eutectic solvent preparation of 1 liter of 1:1 choline chloride:lactic acid? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_step_by_step_for_Deep_eutectic_solvent_preparation_of_1_liter_of_11_choline_chloride_lactic_acid]
- Amine‐Based Chloroaluminate Ionic Liquids as Electrolytes for Aluminium Batteries: A Synthesis and Evaluation Study. University of Cambridge. [URL: https://www.repository.cam.ac.uk/items/24510064]
- Thermodynamic Study of Choline Chloride-Based Deep Eutectic Solvents with Water and Methanol. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00155]
- Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17685375/]
- I want to know recipe of industrial Choline Chloride production?? ResearchGate. [URL: https://www.researchgate.net/post/I_want_to_know_recipe_of_industrial_Choline_Chloride_production]
- pH-jumps in a Protic Ionic Liquid Proceed by Vehicular Proton Transport. arXiv. [URL: https://arxiv.org/abs/2112.00196]
- Active species in chloroaluminate ionic liquids catalyzing low-temperature polyolefin deconstruction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11234977/]
- (PDF) Amine‐Based Chloroaluminate Ionic Liquids as Electrolytes for Aluminium Batteries: A Synthesis and Evaluation Study. ResearchGate. [URL: https://www.researchgate.
- Ionic-Liquid-Supported Synthesis of Amines and Derivatives. ResearchGate. [URL: https://www.researchgate.
- Hydrolysis and Partial Recycling of a Chloroaluminate Ionic Liquid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011048/]
- Physical Properties of Ionic Liquids: Database and Evaluation. AIP Publishing. [URL: https://pubs.aip.
- Application of functional metal anionic Lewis acid ionic liquids in the alkylation of chlorobenzene/SOCl 2. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00947e]
- US7691180B2 - Mixtures of ionic liquids with lewis acids. Google Patents. [URL: https://patents.google.
- (PDF) Lewis Acidic Ionic Liquids. ResearchGate. [URL: https://www.researchgate.net/publication/319227653_Lewis_Acidic_Ionic_Liquids]
- (PDF) Ionic Liquids: Properties, Application, and Synthesis. ResearchGate. [URL: https://www.researchgate.
- Application of Ionic Liquids in Multicomponent Reactions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7121689/]
- Application Notes and Protocols: Synthesis of Hydroxyl-Functionalized Ionic Liquids using 4-Chloroheptan-1-OL. Benchchem. [URL: https://www.benchchem.com/application-notes/4-chloroheptan-1-ol-hydroxyl-functionalized-ionic-liquids]
- Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815307/]
Sources
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]
- 4. Choline chloride process | Johnson Matthey [matthey.com]
- 5. Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review | MDPI [mdpi.com]
- 6. US7691180B2 - Mixtures of ionic liquids with lewis acids - Google Patents [patents.google.com]
- 7. Lewis Acidity and Basicity of Mixed Chlorometallate Ionic Liquids: Investigations from Surface Analysis and Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active species in chloroaluminate ionic liquids catalyzing low-temperature polyolefin deconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis and Partial Recycling of a Chloroaluminate Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choline Chloride Production Flowchart | EdrawMax Templates [edrawmax.com]
- 11. kdlfeed.com [kdlfeed.com]
- 12. Understanding the charge transfer mechanism in protic ionic liquids - American Chemical Society [acs.digitellinc.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Ionicity and proton transfer in protic ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. iris.enea.it [iris.enea.it]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to Trimethylamine Hydrochloride (CAS 593-81-7): Properties, Synthesis, and Applications in Modern Research and Development
Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of trimethylamine hydrochloride, a versatile and critical reagent in both laboratory and industrial settings. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific underpinnings of this compound's utility.
Introduction: Beyond a Simple Amine Salt
This compound (TMA·HCl), with CAS number 593-81-7, is the hydrochloride salt formed from the tertiary amine, trimethylamine, and hydrochloric acid.[1][2] While its structure is straightforward, its impact on synthetic chemistry and material science is significant. It presents as a white to slightly cream-colored crystalline powder, which is notably hygroscopic and possesses a slight, characteristic fishy odor.[1][3][4] Its primary value lies in its role as a stable, easy-to-handle source of trimethylamine, a flammable and odorous gas. This salt form circumvents the challenges associated with handling the free base, making it an indispensable tool for a multitude of chemical transformations.
This guide will explore the fundamental physicochemical properties of TMA·HCl, delve into its synthesis, and provide a detailed examination of its applications, with a particular focus on its role in organic synthesis and the development of novel therapeutics.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical and chemical properties is paramount to its effective and safe use. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 593-81-7 | [3][4] |
| Molecular Formula | C₃H₁₀ClN | [3][5] |
| Molar Mass | 95.57 g/mol | [3][6] |
| Appearance | White to slightly cream crystalline powder | [3][4][7] |
| Melting Point | 283-284 °C (decomposes) | [3][4] |
| Boiling Point | Sublimes starting at 200 °C | [3][8] |
| Solubility | Soluble in water and ethanol; slightly soluble in chloroform; insoluble in ether.[3][8] | [3][8] |
| pH | 5 (100g/L in H₂O at 20°C) | [3][4] |
| Sensitivity | Hygroscopic | [3][4] |
Note: The compound decomposes upon melting and can sublime at elevated temperatures.[3][8]
The hygroscopic nature of TMA·HCl necessitates storage in a dry, tightly sealed container to prevent moisture absorption, which can affect its reactivity and weighing accuracy.[3]
Structural Representation
The ionic interaction between the trimethylammonium cation and the chloride anion is central to its stability and properties.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base reaction.
Laboratory-Scale Synthesis from Trimethylamine and Hydrochloric Acid
The most direct method involves the reaction of trimethylamine with hydrochloric acid.[6] This is an exothermic reaction that must be controlled, often by cooling the reaction vessel.
Caption: Synthesis of TMA·HCl from its base and acid.
Detailed Experimental Protocol: Synthesis from Ammonium Chloride
A common laboratory preparation involves the reaction of ammonium chloride and paraformaldehyde, followed by neutralization and distillation.[9]
Step 1: Reaction Mixture Preparation
-
In a suitable reaction flask equipped with a reflux condenser, combine ammonium chloride and paraformaldehyde.
-
The reaction is initiated by gentle heating.
Step 2: Formation of Trimethylamine
-
The temperature is raised and maintained to drive the reaction, which evolves carbon dioxide.[9]
-
The reaction is complete when gas evolution ceases.[9]
Step 3: Liberation and Capture of Trimethylamine
-
The reaction mixture is cooled, and a strong base, such as sodium hydroxide solution, is added to liberate the free trimethylamine.[9]
-
The liberated trimethylamine gas is distilled and passed into a receiving flask containing concentrated hydrochloric acid.[9]
Step 4: Isolation of this compound
-
The resulting acidic solution of this compound is concentrated by evaporation, initially over a flame and then on a steam bath as crystals begin to form.[5][9]
Step 5: Drying and Storage
-
The crystals are dried in an air bath at 100-110°C.[5]
-
Due to its hygroscopic nature, the final product must be stored in a tightly closed container.[5]
This method provides a high yield of pure this compound.[9]
Core Applications in Research and Drug Development
The utility of this compound spans a wide range of applications, from bulk chemical synthesis to specialized roles in pharmaceutical development.
Organic Synthesis: A Versatile Reagent
In organic synthesis, TMA·HCl serves several key functions:
-
Acid Neutralizer: In reactions that produce acidic byproducts, TMA·HCl can act as an effective acid scavenger.[10] This is crucial for maintaining optimal pH conditions, thereby improving reaction yields and preventing acid-catalyzed side reactions or degradation of sensitive functional groups.[10]
-
Mild Base Catalyst: As a stable source of trimethylamine, it can function as a mild alkaline catalyst in various organic transformations.[10][11] This is particularly useful in reactions requiring gentle basic conditions where stronger, more reactive bases might lead to undesired outcomes.[10]
-
Precursor for Quaternary Ammonium Compounds: TMA·HCl is a fundamental building block for the synthesis of quaternary ammonium salts.[1][11] These compounds have widespread applications as surfactants, phase-transfer catalysts, disinfectants, and in the formulation of ionic liquids.[1][11][12]
-
Synthesis of Choline and Derivatives: It is a key raw material in the industrial production of choline chloride, an essential nutrient in animal feed and a pharmaceutical intermediate.[1][12]
Sources
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chembk.com [chembk.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [chemister.ru]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 12. This compound | 593-81-7 [chemicalbook.com]
Trimethylamine Hydrochloride: A Practical Guide to its Use as a Stable Trimethylamine Source in Organic Synthesis
Abstract
In the landscape of organic synthesis, the utility of simple amines is paramount. Trimethylamine (TMA), a tertiary amine, serves as a fundamental non-nucleophilic base and building block. However, its gaseous state at room temperature, potent fishy odor, and flammability present significant handling challenges. This technical guide provides an in-depth exploration of trimethylamine hydrochloride (TMA·HCl), a stable, crystalline solid, as a superior and practical surrogate for generating trimethylamine. This paper details the physicochemical properties of TMA·HCl, outlines methodologies for the controlled in situ and external generation of the free base, and presents validated experimental protocols for its application in common synthetic transformations. It is intended to serve as a comprehensive resource for researchers, chemists, and process development professionals seeking a safer, more convenient, and precise method for incorporating trimethylamine into their synthetic workflows.
Introduction: The Challenge of Gaseous Reagents
The precise and safe handling of reagents is a cornerstone of successful and reproducible organic synthesis. Gaseous reagents, while indispensable, often introduce complexities into experimental design and execution.
1.1 Trimethylamine (TMA): Properties and Handling Difficulties
Trimethylamine (N(CH₃)₃) is the simplest tertiary amine. It is a colorless, hygroscopic, and flammable gas with a characteristic strong fishy odor at low concentrations that becomes ammonia-like at higher levels.[1][2] Its low boiling point of approximately 3-4°C means it exists as a gas under standard laboratory conditions, necessitating specialized equipment such as cooled condensers or sealed reaction vessels for its use.[1] Accurately measuring and transferring a gas can be cumbersome, often leading to material loss and imprecise stoichiometry. Furthermore, its pungent odor and irritant nature require that all manipulations be performed in a well-ventilated fume hood.[2]
1.2 this compound (TMA·HCl): A Superior Alternative
This compound ((CH₃)₃N·HCl) is the salt formed from the reaction of trimethylamine and hydrochloric acid.[3] It presents as a white, crystalline, and significantly less odorous solid.[4][5] Its key advantage lies in its physical state; as a stable, non-volatile solid, it can be easily weighed with high precision using a standard laboratory balance, stored long-term without pressure concerns, and handled with greater safety.[6] This salt effectively "tames" the challenging properties of the free amine, allowing it to be used as a convenient precursor for the controlled generation of trimethylamine precisely when and where it is needed.
Physicochemical Properties of this compound
A thorough understanding of a reagent's properties is critical for its effective application. The key physicochemical data for TMA·HCl are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₁₀ClN | [7] |
| Molecular Weight | 95.57 g/mol | [7] |
| Appearance | White to slightly cream crystalline powder | [4][5] |
| Melting Point | 283-284 °C (with decomposition) | [4][7] |
| Solubility | Soluble in water, ethanol, and chloroform; insoluble in ether. | [3][8] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [4] |
| pKa (of conjugate acid, (CH₃)₃NH⁺) | ~9.8 | [6] |
Generation of Trimethylamine from its Hydrochloride Salt
The liberation of free trimethylamine from its hydrochloride salt is a straightforward acid-base reaction. The trimethylammonium ion, (CH₃)₃NH⁺, is a weak acid that requires a base stronger than trimethylamine to be deprotonated.[1][6]
3.1 The Principle of Deprotonation
With a pKa of approximately 9.8, the trimethylammonium ion will readily relinquish its proton to a base whose conjugate acid has a pKa significantly higher than 9.8. This equilibrium-driven process is the core principle behind using TMA·HCl as a TMA source. The general reaction is:
(CH₃)₃NH⁺Cl⁻ + Base ⇌ (CH₃)₃N + [Base-H]⁺Cl⁻
3.2 Choosing the Right Base: A Critical Decision
The choice of base is dictated by the specific requirements of the reaction, including solvent, temperature, and substrate compatibility.
-
Inorganic Bases: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective and inexpensive. They are typically used when trimethylamine is generated externally and distilled into the reaction vessel, or in aqueous or biphasic reaction systems.
-
Organic Bases: In anhydrous organic solvents where inorganic salts may have poor solubility, stronger, non-nucleophilic organic bases are preferred. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (if its presence does not interfere with the desired reaction). The use of triethylamine (pKa of conjugate acid ~10.75) can effectively deprotonate the trimethylammonium salt.
3.3 In Situ Generation vs. External Generation: A Comparative Workflow
There are two primary strategies for utilizing TMA·HCl:
-
In Situ Generation: The TMA·HCl salt and a suitable base are added directly to the reaction vessel. The free trimethylamine is generated within the reaction mixture as it is needed. This method is experimentally simple and avoids the handling of gaseous TMA.
-
External Generation & Transfer: The TMA·HCl is treated with a strong base (often NaOH solution) in a separate flask. The liberated TMA gas is then transferred via distillation or a cannula into the reaction vessel. This approach is useful when the base or the salt byproduct could interfere with the desired chemistry.
Caption: Comparative workflows for in situ vs. external generation of trimethylamine.
Applications in Synthetic Chemistry
The trimethylamine generated from TMA·HCl serves multiple roles in organic synthesis, primarily as a non-nucleophilic base and as a synthetic building block.
4.1 TMA as an Acid Scavenger in Acylation Reactions
A classic application of tertiary amines is to neutralize the hydrochloric acid byproduct generated during the formation of esters and amides from reactive acyl chlorides. The liberated TMA acts as an acid scavenger, driving the reaction to completion by preventing the protonation of the nucleophilic amine or alcohol.
R-COCl + R'-OH + (CH₃)₃N → R-COOR' + (CH₃)₃NH⁺Cl⁻
Caption: Role of TMA as an acid scavenger in ester formation.
4.2 TMA as a Building Block for Quaternary Ammonium Compounds
Free trimethylamine is an excellent nucleophile and readily reacts with alkyl halides to form quaternary ammonium salts.[2] These salts have wide-ranging applications as phase-transfer catalysts, surfactants, and intermediates in pharmaceutical synthesis. The in situ generation of TMA is particularly well-suited for these reactions.
R-X + (CH₃)₃N → [R-N(CH₃)₃]⁺X⁻
Experimental Protocols: Step-by-Step Methodologies
5.1 Protocol A: Laboratory-Scale Synthesis of this compound
This procedure is adapted from a robust and validated method published in Organic Syntheses. It provides a reliable route to TMA·HCl from inexpensive starting materials.
-
Materials:
-
Ammonium chloride (NH₄Cl)
-
Paraformaldehyde ((CH₂O)n)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Thoroughly mix ammonium chloride (9.35 moles) and paraformaldehyde (14.8 moles) in a large round-bottomed flask fitted with a long reflux condenser.
-
Gradually heat the mixture in an oil bath. A vigorous evolution of CO₂ will begin between 85-105°C. Remove the heat source and allow the reaction to proceed until the gas evolution subsides (approx. 1.5 hours).
-
Resume heating and raise the bath temperature to 160°C. Maintain this temperature until gas evolution ceases (approx. 2.5-3.5 hours).
-
Cool the flask and reconfigure the apparatus for distillation. Attach the condenser to a receiving flask containing a slight excess of concentrated HCl. Use a trap between the condenser and the receiver to catch any aqueous distillate.
-
Slowly add a concentrated solution of NaOH to the reaction flask to neutralize the mixture and liberate free trimethylamine.
-
Gently heat the flask to distill the trimethylamine gas into the hydrochloric acid solution, forming an aqueous solution of TMA·HCl.
-
-
Workup and Validation:
-
Evaporate the water from the acidic solution, initially over a flame and then on a steam bath as crystals begin to form.
-
Filter the crystalline TMA·HCl periodically, dry in an oven at 100-110°C, and store in a tightly sealed container.
-
The purity can be validated by its complete solubility in chloroform, which distinguishes it from ammonium chloride and methylamine hydrochloride.
-
5.2 Protocol B: In Situ Generation of TMA for an Acylation Reaction (Example)
This protocol describes the benzoylation of benzyl alcohol using in situ generated TMA.
-
Materials:
-
Benzyl alcohol (10 mmol)
-
This compound (12 mmol, 1.2 eq)
-
Triethylamine (13 mmol, 1.3 eq)
-
Benzoyl chloride (11 mmol, 1.1 eq)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
-
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere (N₂ or Argon), add benzyl alcohol, this compound, and dichloromethane.
-
Stir the suspension and add triethylamine. Stir for 10-15 minutes. The triethylamine will deprotonate the TMA·HCl to generate free TMA.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Validation:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl benzoate. The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Safety, Handling, and Storage
-
Handling TMA·HCl: this compound is hygroscopic and should be stored in a cool, dry place in a tightly sealed container.[4] While it is an irritant, it is significantly safer to handle than the free amine.[3] Standard personal protective equipment (gloves, safety glasses) should be worn.
-
Generating TMA Gas: When generating TMA, especially via the external method, all operations must be conducted in a high-performance fume hood.[6] Trimethylamine gas is flammable and corrosive.[2] Any excess gas should be vented through a scrubber containing a dilute acid solution (e.g., citric acid or dilute HCl) to neutralize it before it is released.
Conclusion
This compound stands as a highly effective, safe, and convenient solid precursor for trimethylamine in organic synthesis. Its stability and ease of handling circumvent the significant challenges associated with managing gaseous TMA. By selecting an appropriate base and generation strategy (in situ or external), researchers can precisely control the introduction of this valuable reagent into a wide array of chemical reactions, from its role as an acid scavenger to its use as a nucleophilic building block. The adoption of TMA·HCl in laboratory protocols enhances safety, improves stoichiometric accuracy, and simplifies experimental workflows, making it an invaluable tool for the modern synthetic chemist.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Adams, R., & Brown, B. K. (1921). This compound. Organic Syntheses, 1, 79. doi:10.15227/orgsyn.001.0079.
- vCalc. (2021, August 10). pKa of Trimethylamine.
- Wikipedia. (n.d.). Triethylamine.
- The Organic Chemistry Tutor. (2020). The pKa and pKb of Acids and Bases II. YouTube.
- Sciencemadness Wiki. (2023, December 25). Trimethylamine.
- PubChem. (n.d.). Trimethylammonium. National Center for Biotechnology Information.
- Brainly. (2024, January 16). What is the pKa for trimethyl ammonium ion (CH₃)₃NH at 25°C.
- Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE.
- ChemBlink. (n.d.). This compound.
- Efine Group. (n.d.). Application of this compound.
- ChemBK. (2022, October 16). This compound.
- Runyu Chemical. (n.d.). This compound CAS:593-81-7.
Sources
- 1. Trimethylamine CAS#: 75-50-3 [m.chemicalbook.com]
- 2. Trimethylamine | 75-50-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. quora.com [quora.com]
- 5. Solved 28, The trimethylammonium ion, (CHsANH, is the | Chegg.com [chegg.com]
- 6. pKa of Trimethylamine [vcalc.com]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
Theoretical yield calculation for Trimethylamine hydrochloride synthesis.
An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Trimethylamine Hydrochloride
Introduction
This compound ((CH₃)₃N·HCl) is a quaternary ammonium salt with significant utility across various scientific and industrial domains. It serves as a crucial precursor in the synthesis of essential chemicals like choline chloride, a vital nutrient in animal feed, and various quaternary ammonium compounds used as surfactants and disinfectants.[1] Its role as a building block in the pharmaceutical industry further underscores its importance.[1] For researchers and chemical process developers, the ability to accurately predict the maximum possible output of a synthesis—the theoretical yield—is fundamental. It provides a critical benchmark for evaluating reaction efficiency, optimizing process parameters, and ensuring economic viability.
This guide, designed for scientists and drug development professionals, provides a comprehensive exploration of the theoretical yield calculation for the synthesis of this compound. We will delve into the underlying chemical principles, present a validated experimental protocol, and offer a step-by-step methodology for the calculation, moving beyond simple procedural lists to explain the causality behind each choice and variable.
Part 1: Principles of Synthesis and Stoichiometry
The synthesis of this compound can be approached via several routes, the most common being the direct neutralization of trimethylamine with hydrochloric acid or, more fundamentally, through the reductive amination of ammonium chloride using formaldehyde.[2][3] This latter method, a variation of the Eschweiler-Clarke reaction, is particularly instructive for its mechanism and is the focus of this guide.[4][5] It involves the methylation of an amine using excess formic acid and formaldehyde to produce a tertiary amine.[5][6] In this specific synthesis, formic acid is generated in situ as formaldehyde is both the methylating agent and the reductant.
The overall balanced chemical equation for the synthesis from ammonium chloride and paraformaldehyde (a solid polymer of formaldehyde, (CH₂O)n) is as follows:
2 NH₄Cl + 9 HCHO → 2 (CH₃)₃N·HCl + 3 CO₂ + 3 H₂O [7]
Causality of the Reaction: This reaction is a powerful example of reductive amination.[8] Ammonium chloride reacts with formaldehyde to initially form imine intermediates.[4][9] Formaldehyde is then oxidized to formic acid, which in turn reduces the imine.[4][9] This process repeats, methylating the nitrogen until the tertiary amine, trimethylamine, is formed.[10] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[5] A key feature of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which is a common issue with other alkylating agents like methyl iodide.[5][11][12]
Part 2: A Step-by-Step Guide to Calculating Theoretical Yield
The theoretical yield is the maximum quantity of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[13][14] Its calculation hinges on identifying the limiting reactant—the reactant that is completely consumed first, thereby stopping the reaction.[13][15]
Logical Flow for Theoretical Yield Calculation
The process follows a clear, logical sequence from balancing the equation to determining the final product mass.
Caption: Logical workflow for calculating theoretical yield.
Worked Example
Let's assume a researcher starts with 50.0 g of ammonium chloride (NH₄Cl) and 135.0 g of paraformaldehyde (HCHO) .
Step 1: Calculate the moles of each reactant. [16][17]
-
Molar Mass of NH₄Cl = 53.49 g/mol
-
Molar Mass of HCHO = 30.03 g/mol
-
Molar Mass of (CH₃)₃N·HCl = 95.57 g/mol [2]
-
Moles of NH₄Cl = 50.0 g / 53.49 g/mol = 0.935 mol
-
Moles of HCHO = 135.0 g / 30.03 g/mol = 4.495 mol
Step 2: Identify the Limiting Reactant. [15][18] First, determine the stoichiometric ratio from the balanced equation: 9 moles of HCHO are required for every 2 moles of NH₄Cl.
-
Stoichiometric Ratio = 9 / 2 = 4.5
Next, calculate the moles of HCHO needed to react completely with the available NH₄Cl:
-
Moles HCHO needed = 0.935 mol NH₄Cl × (9 mol HCHO / 2 mol NH₄Cl) = 4.208 mol HCHO
Now, compare the moles of HCHO needed (4.208 mol) with the moles of HCHO we have (4.495 mol). Since we have more HCHO than is needed, NH₄Cl is the limiting reactant .
Step 3: Calculate the maximum moles of product. The amount of product formed is determined by the amount of the limiting reactant (NH₄Cl). Use the stoichiometric ratio from the balanced equation: 2 moles of NH₄Cl produce 2 moles of (CH₃)₃N·HCl.
-
Moles of (CH₃)₃N·HCl = 0.935 mol NH₄Cl × (2 mol (CH₃)₃N·HCl / 2 mol NH₄Cl) = 0.935 mol
Step 4: Calculate the theoretical yield in grams. [19][20]
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.935 mol × 95.57 g/mol = 89.35 g
Data Summary Table
| Component | Molar Mass ( g/mol ) | Starting Mass (g) | Moles (HAVE) | Stoichiometric Moles (NEED) | Limiting Reactant |
| NH₄Cl | 53.49 | 50.0 | 0.935 | - | Yes |
| HCHO | 30.03 | 135.0 | 4.495 | 4.208 | No |
| (CH₃)₃N·HCl | 95.57 | - | - | Max Moles: 0.935 | Theoretical Yield: 89.35 g |
Part 3: A Validated Experimental Protocol
This protocol is adapted from the trusted repository Organic Syntheses, which provides rigorously tested and validated procedures.[21][22]
Experimental Workflow Diagram
Sources
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN115636751A - Production process of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Trimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 8. jocpr.com [jocpr.com]
- 9. Methylamine Synthesis FAQ [chemistry.mdma.ch]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 13. Khan Academy [khanacademy.org]
- 14. omnicalculator.com [omnicalculator.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eastcentral.edu [eastcentral.edu]
- 17. byjus.com [byjus.com]
- 18. Khan Academy [khanacademy.org]
- 19. reddit.com [reddit.com]
- 20. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylamine Hydrochloride
Abstract
Trimethylamine hydrochloride ((CH₃)₃NHCl) is a quaternary ammonium salt of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology.[1][2] As a fundamental building block and a crucial intermediate, a comprehensive understanding of its molecular architecture and bonding characteristics is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the structural and electronic properties of this compound, underpinned by crystallographic and spectroscopic data. We will explore the interplay of covalent and non-covalent interactions that define its solid-state structure, present validated experimental protocols for its synthesis and characterization, and discuss its applications, particularly within the pharmaceutical landscape.
Foundational Chemistry and Significance
This compound, also known as trimethylammonium chloride, is the salt formed from the reaction of the tertiary amine, trimethylamine (TMA), with hydrochloric acid.[1][3] It presents as a white, often deliquescent, crystalline powder with a characteristic fishy odor.[3][4] Its chemical formula is C₃H₁₀ClN, and its structure is more accurately represented as [(CH₃)₃NH]⁺Cl⁻, highlighting its ionic nature.[5]
The significance of this compound is rooted in its utility. It serves as a stable, solid source of the trimethylamine moiety, which is a key component in the synthesis of more complex molecules. In the pharmaceutical industry, it is a precursor for various active pharmaceutical ingredients (APIs) and intermediates, including the synthesis of choline chloride, an essential nutrient used in animal feed and as a pharmaceutical intermediate.[3][6][7] Its role extends to the manufacturing of ion-exchange resins, surfactants, and as a catalyst in organic reactions.[6][7]
Molecular Architecture and Interatomic Bonding
The solid-state structure of this compound is a well-defined assembly of trimethylammonium cations and chloride anions, governed by a combination of strong covalent bonds within the cation and a defining hydrogen bond between the cation and anion.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive insight into the molecular structure. The crystal structure of trimethylammonium chloride is monoclinic, belonging to the space group P2₁/m.[8] The fundamental structural unit consists of a trimethylammonium ion, [(CH₃)₃NH]⁺, hydrogen-bonded to a chloride ion, Cl⁻.[8]
The geometry of the trimethylammonium cation is a distorted tetrahedron around the central nitrogen atom. The covalent bonds within this cation are robust. The C-N-C bond angles are approximately 110.2°, slightly deviating from the ideal tetrahedral angle of 109.5°.[8] This slight distortion can be attributed to steric hindrance between the methyl groups and the influence of the hydrogen bond in the crystal lattice.
The Covalent Framework and the Defining Hydrogen Bond
Covalent Bonding: Within the [(CH₃)₃NH]⁺ cation, the nitrogen atom is covalently bonded to three carbon atoms of the methyl groups and one hydrogen atom. These N-C bonds have been measured to be 1.466 Å and 1.487 Å in length.[8]
Ionic and Hydrogen Bonding: The primary interaction between the cation and the anion is a strong N-H···Cl hydrogen bond.[8] This interaction is not purely electrostatic; it possesses a degree of covalent character. The proton on the nitrogen atom is directed towards the chloride ion, forming a linear or near-linear arrangement. The experimentally determined N-H···Cl distance is a critical parameter, measured at 3.00 Å, which is indicative of a significant hydrogen bonding interaction.[8] This bond is responsible for the formation of the stable crystal lattice.
Below is a diagram illustrating the bonding within a single formula unit of this compound.
Caption: Molecular structure of trimethylammonium chloride.
Summary of Structural Parameters
The quantitative data derived from X-ray crystallography are summarized in the table below for ease of reference.[8]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/m | Defines the specific symmetry elements. |
| N-C Bond Lengths | 1.466 Å, 1.487 Å | Typical single bond lengths for N-C bonds. |
| C-N-C Bond Angle | 110.2° | Indicates a slightly distorted tetrahedral geometry. |
| N-H···Cl Hydrogen Bond Distance | 3.00 Å | Confirms a strong hydrogen bond interaction. |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and structural features of this compound in both research and quality control settings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides clear evidence of the trimethylammonium cation and the presence of strong hydrogen bonding.[9]
-
N-H Stretch: A very broad and strong absorption band is typically observed in the 2400-3000 cm⁻¹ region. This broadening is a classic indicator of the N-H group's involvement in a strong hydrogen bond with the chloride anion.
-
C-H Stretches: Absorptions corresponding to the stretching vibrations of the methyl C-H bonds appear around 2800-3000 cm⁻¹.
-
N-H Bend: Bending vibrations for the N-H bond can be found in the 1500-1600 cm⁻¹ range.
-
C-N Stretch: The C-N stretching vibrations give rise to signals in the fingerprint region, typically around 900-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation in solution.[10][11]
-
¹H NMR: The proton NMR spectrum is characteristically simple. The nine protons of the three equivalent methyl groups give rise to a sharp singlet. The chemical shift of this peak is typically around 2.9-3.1 ppm (in D₂O). The single proton attached to the nitrogen (N-H) appears as a broader singlet at a more downfield position, and its chemical shift is highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
-
¹³C NMR: The carbon-13 NMR spectrum is also very simple, showing a single resonance for the three magnetically equivalent methyl carbons, typically appearing around 45-50 ppm.
| Technique | Feature | Typical Range / Shift (ppm) | Interpretation |
| IR | N-H Stretch | 2400-3000 cm⁻¹ (broad) | Hydrogen-bonded N-H group. |
| C-H Stretch | 2800-3000 cm⁻¹ | Methyl C-H bonds. | |
| ¹H NMR | (CH₃)₃-N Protons | ~3.0 ppm (singlet, 9H) | Nine equivalent protons of the three methyl groups. |
| N-H Proton | Variable (broad singlet, 1H) | Acidic proton, exchangeable, involved in H-bonding. | |
| ¹³C NMR | -CH₃ Carbons | ~47 ppm | Three equivalent methyl carbons. |
Experimental Protocol: Synthesis and Purification
The synthesis of this compound is a standard laboratory procedure. The following protocol is based on the reaction of ammonium chloride with paraformaldehyde, a method known for its reliability and good yield.[12][13]
Step-by-Step Synthesis Methodology
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, combine 2 moles of ammonium chloride and 9 moles of paraformaldehyde.
-
Rationale: This reaction, known as the Eschweiler-Clarke reaction, uses formaldehyde as both the methylating agent and the reducing agent to form the tertiary amine. An excess of formaldehyde drives the reaction to completion.
-
-
Initial Reaction: Gently heat the mixture. An exothermic reaction will commence, characterized by the evolution of carbon dioxide. Control the heating to maintain a vigorous but manageable reaction rate. This phase typically lasts for about 1.5 hours.[12]
-
Rationale: The initial heating initiates the decomposition of paraformaldehyde to formaldehyde and the subsequent reaction with ammonium chloride.
-
-
Completion of Reaction: Once the initial vigorous gas evolution subsides, increase the temperature of the heating bath to approximately 160°C and maintain it until gas evolution ceases (typically 2.5-3.5 hours).[12]
-
Rationale: The higher temperature ensures the reaction goes to completion, maximizing the yield of the trimethylammonium salt.
-
-
Liberation and Distillation of Free Amine: Cool the reaction mixture. Arrange the apparatus for distillation. Add a solution of sodium hydroxide (2.5-3 times the theoretical amount) slowly through a dropping funnel.[12]
-
Rationale: The strong base (NaOH) deprotonates the trimethylammonium cation, liberating the free trimethylamine gas, which is volatile.
-
-
Trapping the Amine: Distill the liberated trimethylamine gas from the reaction mixture and pass it through a condenser into a receiving flask containing a slight excess of concentrated hydrochloric acid.[12]
-
Rationale: The volatile amine is trapped by the acid in the receiving flask, where it reacts to form the non-volatile this compound salt.
-
-
Isolation of the Product: Evaporate the resulting hydrochloric acid solution. Initially, this can be done over a free flame, but as crystals begin to form, switch to a steam bath to avoid decomposition.[12][14]
-
Rationale: Controlled evaporation of the solvent (water) leads to the crystallization of the desired salt. A steam bath provides gentle, even heating.
-
-
Purification and Drying: Filter the crystals from the solution. Wash the crystals with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the crystals in an air bath at 100-110°C.[12] Store in a tightly sealed container due to its hygroscopic nature.[4]
-
Rationale: Filtration isolates the solid product. Washing with ether removes organic byproducts. Drying removes residual solvent and moisture.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a compound whose simple formula belies a rich structural chemistry. The interplay between the robust covalent framework of the trimethylammonium cation and the defining N-H···Cl hydrogen bond dictates its solid-state architecture and physical properties. A thorough understanding of this structure, readily confirmed by spectroscopic and crystallographic methods, is essential for its effective application. For scientists in pharmaceutical and chemical industries, this foundational knowledge enables the rational design of synthetic pathways and the development of novel materials and therapeutics where the trimethylamine moiety is a critical synthon.
References
- Adams, R., & Brown, B. K. (1922). This compound. Organic Syntheses, 2, 75. doi:10.15227/orgsyn.002.0075.
- Sciencemadness Wiki. (2023, December 25). Trimethylamine.
- Efine Group. (2024, June 5). Application of this compound.
- Multichem Exports. (n.d.). This compound.
- Google Patents. (2023). CN115636751A - Production process of this compound.
- Efine Group. (n.d.). How to use this compound in chemical industry.
- Lindgren, J., & Olovsson, I. (1968). Hydrogen bond studies. XVIII. The crystal structure of trimethylammonium chloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(4), 554-558.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Methylammonium chloride.
- Deeg, A., Dahlems, Th., & Mootz, D. (1997). Crystal structure of trimethylamine-hydrogen chloride (2/3), [(Me3NH)2Cl][HCl2]. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 401-402.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.). Trimethylamine.
- Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE.
- SpectraBase. (n.d.). This compound [1H NMR] Spectrum.
- ResearchGate. (1997). (PDF) Crystal structure of trimethylamine-hydrogen chloride (2/3), [(Me3NH)2Cl][HCl2].
- Chemister.ru. (n.d.). This compound.
Sources
- 1. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 4. This compound [chemister.ru]
- 5. This compound [webbook.nist.gov]
- 6. Application of this compound [efinegroup.com]
- 7. TRIMETHYLAMINE (TMA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. This compound [webbook.nist.gov]
- 10. This compound(593-81-7) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Trimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
The role of Trimethylamine hydrochloride in the production of choline chloride.
An In-depth Technical Guide to the Role of Trimethylamine Hydrochloride in the Production of Choline Chloride
Abstract
Choline chloride ((CH₃)₃N(Cl)CH₂CH₂OH), an essential nutrient in animal feed and a versatile industrial chemical, is predominantly synthesized via a robust chemical process involving trimethylamine, hydrochloric acid, and ethylene oxide. This guide elucidates the pivotal role of this compound (TMA·HCl) as a stable, non-volatile intermediate in this synthesis pathway. By first converting the volatile and pungent trimethylamine (TMA) into its solid salt form, the process enhances safety, improves handling, and allows for precise stoichiometric control in the subsequent reaction with ethylene oxide. This document provides a comprehensive exploration of the underlying chemical principles, a detailed industrial workflow, laboratory-scale protocols, and critical safety considerations, intended for researchers, chemists, and process development scientists.
Introduction: The Strategic Importance of the this compound Pathway
Choline, a quaternary ammonium salt, is a vital nutrient classified as a B-complex vitamin. It is indispensable for maintaining the structural integrity of cell membranes, facilitating fat metabolism, and supporting nervous system function.[1] While several synthesis routes to its most common commercial form, choline chloride, exist, the method utilizing trimethylamine (TMA), hydrochloric acid (HCl), and ethylene oxide (EO) is the most economically viable and widely adopted in industrial-scale production.[2][3]
An older method involving chloroethanol and TMA is less favored due to the high cost of chloroethanol and challenges in removing residual impurities, making it suitable only for small-scale production.[4][5] The direct reaction of the three primary components (TMA, HCl, EO) in a single-stream process is also utilized, particularly in continuous operations.[6][7] However, the two-step synthesis, which proceeds via the formation of a this compound intermediate, offers distinct advantages in process control and safety.
This guide focuses on the synthesis pathway where TMA is first neutralized with HCl to form this compound (TMA·HCl). This intermediate is then reacted with ethylene oxide in an ethoxylation reaction to yield choline chloride. This approach is fundamental to many modern production facilities due to the enhanced stability and handling properties of the solid TMA·HCl salt compared to the gaseous and highly odorous TMA.[8]
Chemical Principles of Synthesis
The production of choline chloride via the TMA·HCl intermediate can be dissected into two primary reaction stages.
Part A: Formation of the this compound Precursor
The initial step involves the acid-base neutralization of trimethylamine with hydrochloric acid.
(CH₃)₃N + HCl → [(CH₃)₃NH]⁺Cl⁻
This reaction is a straightforward salt formation process. Gaseous or aqueous trimethylamine is reacted with aqueous hydrochloric acid.[9] The reaction is exothermic, and temperature control is crucial to prevent the volatilization of HCl from the solution, which would lead to a lower-than-quantitative yield.[10] The reaction is typically maintained between 30-40°C.[4][10] Precise control of the stoichiometry, often with a slight excess of TMA (molar ratio of HCl to TMA of 1:1 to 1:1.01), is employed to ensure complete neutralization of the acid.[4][10] The resulting aqueous solution of this compound is then adjusted to a pH of 4.5 to 6.5, a range in which the salt is stable.[10]
The primary purpose of this step is to convert the volatile, flammable, and pungent TMA gas into a stable, non-volatile, and more easily handled solid salt. This significantly improves the safety and accuracy of the subsequent addition reaction.
Part B: The Core Synthesis Reaction - Ethoxylation of this compound
The core of the synthesis is the ring-opening addition reaction between this compound and ethylene oxide.
[(CH₃)₃NH]⁺Cl⁻ + C₂H₄O → [HOCH₂CH₂(CH₃)₃N]⁺Cl⁻
This reaction is highly exothermic, necessitating a robust cooling system to manage the reaction temperature.[2] Industrial processes, particularly continuous ones, operate at temperatures between 60°C and 120°C (preferably 60-86°C) and pressures of 5 to 15 atmospheres to keep the highly volatile ethylene oxide in the liquid phase and control the reaction rate.[2] A slight stoichiometric excess of ethylene oxide (0.1% to 10%) is often used to ensure the complete conversion of the TMA·HCl.[2] Incomplete conversion is highly undesirable as residual TMA·HCl can be difficult to separate, and any unreacted TMA imparts a strong fishy odor to the final product, rendering it unsuitable for feed applications.[8]
Caption: Chemical synthesis pathway of Choline Chloride.
Industrial Production Workflow
Modern industrial production of choline chloride is often performed in a continuous single-stream process to maximize efficiency and product consistency.[7] The workflow encompasses raw material handling, two reaction stages, purification, and formulation.
The process begins with the reaction of hydrochloric acid and trimethylamine to form the TMA·HCl solution.[9] This solution is then continuously fed into a second reactor along with liquid ethylene oxide.[2] The reaction conditions are carefully controlled to manage the exothermic reaction and ensure complete conversion. The crude product stream from the reactor then passes to an evaporator or distillation column to remove water and any unreacted volatiles, yielding a concentrated aqueous solution of choline chloride (typically 70-75%).[7][11] For producing a solid, feed-grade product, this concentrated liquid is sprayed onto a carrier material, such as corn cob meal or silica, and subsequently dried to the desired moisture content and product concentration (e.g., 50%, 60%).[6]
Caption: Industrial production workflow for Choline Chloride.
Experimental Protocol: Laboratory-Scale Batch Synthesis
This protocol outlines a representative procedure for the synthesis of choline chloride in a laboratory setting. Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Trimethylamine solution (e.g., 30% in water)
-
Concentrated Hydrochloric Acid (37%)
-
Ethylene Oxide (liquefied gas or solution)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Pressure-rated reaction vessel (e.g., Parr reactor)
-
Cooling bath (ice-water or cryostat)
Procedure:
Step 1: Synthesis of this compound Solution
-
Place a calculated amount of concentrated hydrochloric acid in the round-bottom flask submerged in a cooling bath.
-
Slowly add the trimethylamine solution dropwise from the dropping funnel while stirring vigorously. The molar ratio of HCl to TMA should be approximately 1:1.01.
-
Maintain the internal temperature below 40°C throughout the addition to prevent loss of HCl gas.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Adjust the pH of the resulting solution to between 4.5 and 6.5 using small additions of either TMA or HCl solution as needed.
Step 2: Synthesis of Choline Chloride
-
Transfer the prepared this compound solution to the pressure-rated reaction vessel.
-
Seal the vessel and purge with an inert gas like nitrogen.
-
Introduce a slight stoichiometric excess (e.g., 1.05 moles of EO per mole of TMA·HCl) of ethylene oxide into the vessel. Caution: Ethylene oxide is highly flammable and toxic.
-
Heat the vessel to 60-70°C while stirring. The pressure will increase due to the vapor pressure of the reactants and the exothermic nature of the reaction. Monitor the pressure closely.
-
Maintain the reaction at this temperature for 2-4 hours, or until the reaction is complete (as determined by monitoring the consumption of reactants via a suitable analytical method like IC).[10]
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
The resulting aqueous solution is crude choline chloride, which can be used as is or purified further.
Process Optimization and Quality Control
The efficiency and quality of choline chloride production are dependent on several critical parameters.
| Parameter | Optimal Range | Rationale & Impact on Quality |
| TMA:HCl Molar Ratio | 1:1 - 1.01:1 | Ensures complete neutralization of HCl. Excess TMA can be removed, but excess acid can lead to side reactions.[4] |
| pH (Salt Formation) | 4.5 - 6.5 | Maximizes the stability of the TMA·HCl intermediate solution.[10] |
| TMA·HCl:EO Molar Ratio | 1:1.05 | A slight excess of EO drives the reaction to completion, minimizing residual TMA which causes odor.[10] |
| Reaction Temperature | 60 - 86 °C | Balances reaction rate and safety. Higher temperatures increase the rate but also the pressure and risk of side reactions.[2] |
| Reaction Pressure | 5 - 15 atm | Keeps ethylene oxide in the liquid phase, increasing reaction efficiency and control.[2] |
A primary impurity of concern is ethylene glycol, which can form if ethylene oxide reacts with water.[4] Its presence is strictly controlled in the final product specifications.[10] Quality control typically involves ion chromatography to determine the concentration of choline, unreacted TMA, and other ionic species, ensuring the product meets purity standards.[12]
Safety Considerations
Both the intermediate and key reactants in this synthesis pose significant health and safety risks.
| Chemical | CAS No. | Hazards | Recommended PPE & Handling |
| This compound | 593-81-7 | Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] | Handle in a fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid dust formation.[14][15] |
| Ethylene Oxide | 75-21-8 | Extremely flammable gas. Toxic if inhaled. May cause cancer. Suspected of causing genetic defects.[2] | Requires specialized handling in a closed system. Use spark-proof tools and explosion-proof equipment. Full protective gear including respiratory protection is mandatory.[11] |
| Hydrochloric Acid | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use in a fume hood. Wear acid-resistant gloves, safety goggles/face shield, and a lab coat.[16] |
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[13][15]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13][15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][15]
Conclusion
The synthesis of choline chloride via a this compound intermediate is a cornerstone of modern chemical manufacturing, valued for its efficiency, scalability, and enhanced safety profile. The initial conversion of volatile trimethylamine into its stable, solid hydrochloride salt is a critical strategic step that facilitates precise process control and mitigates handling risks. By carefully managing reaction parameters such as temperature, pressure, and stoichiometry, manufacturers can produce high-purity choline chloride that meets the stringent quality requirements for its applications in animal nutrition and other industries. Understanding the fundamental chemistry and engineering principles outlined in this guide is essential for any scientist or researcher involved in the development and optimization of this vital production process.
References
- The manufacturing method of choline chloride. (n.d.). Google Patents.
- Choline Chloride Manufacturing Process: An In-Depth Exploration for Livestock Health. (2023, April 12). Linzhou Jiahe Chemical.
- Choline Chloride Production Flowchart. (2021, July 30). EdrawMax Templates.
- Gobron, G., & Boullay, P. (1968). Continuous process for the production of choline chloride. Google Patents.
- Manufacturing Methods of Choline Chloride for Livestock: A Comprehensive Analysis. (n.d.).
- Safety Data Sheet Trimethylamine HCl. (n.d.). Metascience.
- The manufacture method of choline chloride 60. (n.d.). Google Patents.
- Choline chloride process. (n.d.). Johnson Matthey.
- Choline Chloride - EPC Project. (n.d.). Shandong kingsmate New Material Machinery Co., Ltd.
- Safety Data Sheet: this compound. (2014, September 5). Thermo Fisher Scientific.
- CHOLINE CHLORIDE PROCESS - REACTOR. (n.d.).
- Lehmann, J., et al. (1986). METHOD AND DEVICE FOR PREPARING CHOLIN CHLORIDE. Google Patents.
- Synthesis of Choline Chloride by Autocatalysis. (n.d.). Google Patents.
- I want to know recipe of industrial Choline Chloride production?? (2021, July 8). ResearchGate.
- [Determination of choline chloride and trimethylamine in feedstuff by ion chromatography]. (n.d.). PubMed.
Sources
- 1. pangoo.biz [pangoo.biz]
- 2. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. kdlfeed.com [kdlfeed.com]
- 5. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
- 6. Choline Chloride Production Flowchart | EdrawMax Templates [edrawmax.com]
- 7. Choline chloride process | Johnson Matthey [matthey.com]
- 8. DD241595A1 - METHOD AND DEVICE FOR PREPARING CHOLIN CHLORIDE - Google Patents [patents.google.com]
- 9. CHOLINE CHLORIDE PROCESS_CHOLINE CHLORIDE POWDER_EPC_Distributed Control System (DCS) MANUFACTU [reactorknmm.com]
- 10. CN1078231A - The manufacture method of choline chloride 60 - Google Patents [patents.google.com]
- 11. kdlfeed.com [kdlfeed.com]
- 12. [Determination of choline chloride and trimethylamine in feedstuff by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. spectrumrx.com [spectrumrx.com]
An In-Depth Technical Guide to Investigating the Metabolic Pathways of Trimethylamine Using Its Hydrochloride Salt
<
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the metabolic pathways of trimethylamine (TMA). Trimethylamine, a gut microbiota-derived metabolite, is a precursor to trimethylamine N-oxide (TMAO), a molecule implicated in various pathophysiological processes, notably cardiovascular diseases.[1][2][3] We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for both in vitro and in vivo studies, and discuss the analytical methodologies crucial for accurate quantification of TMA and its metabolites. The use of trimethylamine hydrochloride as a stable, soluble, and reliable substrate for these investigations will be a central focus. This guide is structured to offer not just procedural steps, but the underlying scientific principles that ensure robust and reproducible findings.
Introduction: The Significance of Trimethylamine Metabolism
The journey of trimethylamine begins in the gut, where commensal bacteria metabolize dietary precursors rich in choline, L-carnitine, and betaine—commonly found in red meat, eggs, and dairy products—into TMA.[4][5] This volatile tertiary amine is then absorbed into the portal circulation and transported to the liver.[6] In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme plays a pivotal role in oxidizing TMA to the non-volatile and odorless trimethylamine N-oxide (TMAO).[7][8]
Elevated circulating levels of TMAO have been strongly associated with an increased risk of atherosclerosis, thrombosis, hypertension, and heart failure.[4][9][10] Understanding the dynamics of TMA production and its subsequent conversion to TMAO is therefore of paramount importance for developing therapeutic strategies to mitigate cardiovascular disease risk. The inherited disorder Trimethylaminuria, also known as "fish odor syndrome," is a prime example of dysfunctional TMA metabolism, where deficient FMO3 activity leads to the excretion of excess, malodorous TMA.[11][12][13]
The Role of this compound in Research
To study these metabolic pathways, a stable and soluble source of TMA is essential. This compound ((CH₃)₃N·HCl) serves as an ideal substrate for several reasons:
-
Stability: As a salt, it is a non-volatile, crystalline solid at room temperature, making it easy to handle, weigh, and store.
-
Solubility: It readily dissolves in aqueous solutions, including cell culture media and buffers for animal studies, ensuring accurate and consistent dosing.
-
Purity: High-purity grades are commercially available, minimizing the introduction of confounding variables into experiments.[14]
The Metabolic Pathway of Trimethylamine: A Visual Overview
The conversion of dietary nutrients to TMA and subsequently to TMAO is a multi-step process involving both the gut microbiota and host enzymes. The following diagram illustrates this key metabolic pathway.
Caption: The metabolic journey of trimethylamine from dietary precursors to TMAO.
Experimental Design and Methodologies
A robust investigation into TMA metabolism requires a multi-pronged approach, combining in vitro and in vivo models.
In Vitro Studies: Elucidating Cellular Mechanisms
In vitro models are invaluable for dissecting specific cellular and molecular mechanisms of TMA metabolism and its effects.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is excellent for studying the transport and absorption of TMA.
Experimental Protocol: TMA Transport in Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
TMA·HCl Treatment: Prepare a stock solution of this compound in sterile, serum-free culture medium. A study on Caco-2 cells demonstrated that TMA concentrations up to 250 µM were not cytotoxic.[15]
-
Transport Assay: Add the TMA·HCl solution to the apical (luminal) side of the Transwell® insert.
-
Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect samples from both the apical and basolateral (serosal) compartments.
-
Quantification: Analyze the concentration of TMA in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
To investigate the role of the gut microbiota in TMA production, an in vitro batch fermentation model using human fecal slurries is highly effective.[16]
Experimental Protocol: Microbial TMA Production
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy donors and prepare a 10% (w/v) slurry in an anaerobic basal salt medium.
-
Substrate Addition: Add this compound or its dietary precursors (choline, L-carnitine) to the fecal slurry.
-
Incubation: Incubate the cultures under strict anaerobic conditions at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Centrifuge the samples to pellet the bacteria and debris. Analyze the supernatant for TMA and its precursors using LC-MS/MS.[17]
In Vivo Studies: Understanding Systemic Metabolism
Animal models, typically mice or rats, are essential for understanding the pharmacokinetics and systemic effects of TMA.
Experimental Protocol: Oral Gavage of this compound in Mice
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Baseline Sampling: Collect baseline blood and urine samples.
-
Oral Gavage: Administer a defined dose of this compound dissolved in sterile water via oral gavage.
-
Time-Course Sampling: Collect blood samples (via tail vein or retro-orbital sinus) and urine at specific time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store all samples at -80°C until analysis.
-
Quantification: Measure the concentrations of TMA and TMAO in plasma and urine using a validated LC-MS/MS method.[18]
To trace the metabolic fate of TMA with high precision, stable isotope-labeled this compound (e.g., d9-TMA·HCl) is an invaluable tool.[19] This allows for the differentiation between the exogenously administered TMA and the endogenously produced TMA.[20][21][22]
Experimental Workflow: Stable Isotope Labeling Study
Caption: A streamlined workflow for stable isotope labeling studies of TMA metabolism.
Analytical Quantification: The Gold Standard of LC-MS/MS
Accurate and sensitive quantification of TMA and TMAO in complex biological matrices is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard analytical technique for this purpose.[1][23][24][25][26][27]
Sample Preparation
Proper sample preparation is crucial for removing interfering substances and ensuring accurate quantification.
Protocol: Plasma/Urine Sample Preparation for LC-MS/MS
-
Protein Precipitation: To 50 µL of plasma or diluted urine, add 10 µL of an internal standard solution (e.g., d9-TMAO).[26]
-
Extraction: Add 200 µL of cold acetonitrile to precipitate proteins.[26]
-
Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 14,000 rpm for 5 minutes at 4°C.[26]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Instrumentation and Parameters
A typical LC-MS/MS system consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Typical LC-MS/MS Parameters for TMA and TMAO Analysis
| Parameter | Setting | Rationale |
| LC Column | HILIC or C18 | HILIC for polar compounds; C18 for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |
| Mobile Phase B | Acetonitrile | Elutes analytes from the column. |
| Ionization Mode | Positive Electrospray (ESI+) | TMA and TMAO readily form positive ions. |
| MRM Transitions | TMA: m/z 60.1 → 44.1 | Specific parent-to-product ion transitions for quantification. |
| TMAO: m/z 76.1 → 58.1 | ||
| d9-TMA: m/z 69.1 → 49.1 | Internal standard for TMA. | |
| d9-TMAO: m/z 85.1 → 66.1 | Internal standard for TMAO. |
Data Interpretation and Considerations
When interpreting data from TMA metabolic studies, it is crucial to consider several factors:
-
Gut Microbiota Composition: The composition and activity of the gut microbiota can significantly influence the rate of TMA production from dietary precursors.[28][29]
-
Host Genetics: Genetic variations in the FMO3 gene can lead to inter-individual differences in the efficiency of TMA to TMAO conversion.[30]
-
Diet: The dietary intake of choline, L-carnitine, and other precursors will directly impact the substrate availability for TMA production.[31]
Conclusion
Investigating the metabolic pathways of trimethylamine is a critical area of research with significant implications for human health, particularly in the context of cardiovascular disease. The use of this compound as a stable and reliable substrate, coupled with robust in vitro and in vivo models and the analytical precision of LC-MS/MS, provides a powerful toolkit for researchers. This guide offers a scientifically grounded framework to design, execute, and interpret experiments in this field, ultimately contributing to the development of novel therapeutic strategies targeting the TMA-TMAO axis.
References
- Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics. (n.d.). MDPI.
- Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro. (n.d.). MDPI.
- Gut Microbe-Generated Metabolite Trimethylamine-N-Oxide and Ischemic Stroke. (n.d.). MDPI.
- Investigating mechanisms of TMA production from choline, L-carnitine and related precursors by the human gut microbiota using of an in-vitro batch fermentation (human colon) model. (2025, August 8). ResearchGate.
- Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. (n.d.). MDPI.
- Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS. (n.d.). National Center for Biotechnology Information.
- The metabolic pathway of trimethylamine N-oxide (TMAO) formation.... (n.d.). ResearchGate.
- Unveiling the causal effects of gut microbiome on trimethylamine N-oxide: evidence from Mendelian randomization. (n.d.). Frontiers.
- Simultaneous quantification of trimethylamine oxide and its precursors from gut microbial metabolic pathway. (n.d.). SCIEX.
- Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system. (2023, November 3). Cambridge University Press.
- Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis. (n.d.). National Center for Biotechnology Information.
- A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples. (2019, August 26). Royal Society of Chemistry.
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). National Center for Biotechnology Information.
- Effect of trimethylamine (TMA)-metabolizing bacteria on TMA contents in.... (n.d.). ResearchGate.
- Trimethylaminuria: Causes and Diagnosis of a Socially Distressing Condition. (n.d.). National Center for Biotechnology Information.
- A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. (n.d.). National Center for Biotechnology Information.
- Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health. (n.d.). Preprints.org.
- How to use this compound in chemical industry. (n.d.). Efine Group.
- Trimethylaminuria (Fish Odor Syndrome or TMAU). (n.d.). Cleveland Clinic.
- A validated and reproducible LC-MS/MS analytical method to quantify an emerging cardiovascular risk biomarker, trimethylamine N-Oxide (TMAO), in human plasma. (2025, August 31). European Atherosclerosis Journal.
- The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases. (2023, February 7). National Center for Biotechnology Information.
- Research Progress in the Relationship Between Trimethylamine Oxide and Coronary Heart Disease. (n.d.). National Center for Biotechnology Information.
- Dietary Fatty Acids Modulate Gut Microbiota-Derived Trimethylamine-N-Oxide: Potential Mechanisms and Future Perspective. (n.d.). MDPI.
- The use of an in-vitro batch fermentation (human colon) model for investigating mechanisms of TMA production from choline, l-carnitine and related precursors by the human gut microbiota. (2021, May 2). National Center for Biotechnology Information.
- Mapping out the gut microbiota-dependent trimethylamine N-oxide super pathway for systems biology applications. (n.d.). Frontiers.
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (2025, November 24). ResearchGate.
- From Gut to Heart: Targeting Trimethylamine N-Oxide as a Novel Strategy in Heart Failure Management. (n.d.). MDPI.
- Methods for inhibiting conversion of choline to trimethylamine (tma). (n.d.). Google Patents.
- Exploring Trimethylaminuria: Genetics and Molecular Mechanisms, Epidemiology, and Emerging Therapeutic Strategies. (2024, November 22). MDPI.
- Gut Microbe-Derived Trimethylamine Shapes Circadian Rhythms Through the Host Receptor TAAR5. (2025, November 21). eLife.
- Trimethylaminuria is a genetic disorder. (2014, December 16). University College London.
- Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor. (2018, March 22). eScholarship.
- The Role of the Gut Microbiome and Trimethylamine Oxide in Atherosclerosis and Age-Related Disease. (n.d.). National Center for Biotechnology Information.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. (2025, July 9). National Center for Biotechnology Information.
- Trimethylaminuria. (n.d.). DermNet.
- Metabolite Annotation through Stable Isotope Labeling. (n.d.). ScienceDirect.
Sources
- 1. eathj.org [eathj.org]
- 2. The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress in the Relationship Between Trimethylamine Oxide and Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Unveiling the causal effects of gut microbiome on trimethylamine N-oxide: evidence from Mendelian randomization [frontiersin.org]
- 8. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Trimethylaminuria: Causes and Diagnosis of a Socially Distressing Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Trimethylaminuria is a genetic disorder | Research Impact - UCL – University College London [ucl.ac.uk]
- 14. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 15. Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of an in-vitro batch fermentation (human colon) model for investigating mechanisms of TMA production from choline, l-carnitine and related precursors by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. escholarship.org [escholarship.org]
- 20. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. mdpi.com [mdpi.com]
- 24. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sciex.com [sciex.com]
- 26. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]
- 28. mdpi.com [mdpi.com]
- 29. The Role of the Gut Microbiome and Trimethylamine Oxide in Atherosclerosis and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
A Technical Guide to the Principles and Applications of Trimethylamine Hydrochloride in Synthetic Chemistry
Abstract: Trimethylamine hydrochloride ((CH₃)₃N·HCl), a stable and crystalline salt of the volatile tertiary amine trimethylamine, represents a cornerstone reagent in modern organic synthesis. Its widespread adoption stems from its superior handling characteristics, precise stoichiometric control, and versatility compared to its gaseous free base counterpart. This guide provides an in-depth examination of the core principles governing its use, from its fundamental physicochemical properties to its mechanistic roles in diverse chemical transformations. We will explore its primary functions as a non-nucleophilic base and acid scavenger, a critical building block for quaternary ammonium compounds, and a precursor for synthetically valuable N-oxides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage the full potential of this indispensable reagent.
Introduction: The Strategic Advantage of a Salt
In the landscape of synthetic chemistry, the choice of a reagent is dictated not only by its reactivity but also by its practicality, safety, and reliability. Trimethylamine, a gas with a pungent, fish-like odor, is a valuable tertiary amine, but its volatility and challenging handling limit its direct application.[1][2] this compound (TMA·HCl) elegantly circumvents these issues by providing the amine in a stable, solid, and non-volatile form.[3][4]
1.1 What is this compound? this compound is the hydrochloride salt formed from the reaction of equimolar amounts of trimethylamine and hydrogen chloride.[5] It is a white, crystalline solid that serves as a convenient and safe source of trimethylamine for a multitude of chemical reactions.[6][7] This salt configuration allows for easy storage, weighing, and addition to reaction mixtures, making it a far more practical choice for laboratory and industrial applications.
1.2 Why Use a Salt? Handling, Stability, and Stoichiometric Control The primary motivation for using TMA·HCl is operational efficiency and safety. As a solid, it eliminates the need for specialized equipment required to handle condensed gases. Its stability under ambient conditions ensures a long shelf-life and consistent purity.[4] Furthermore, its solid nature allows for precise gravimetric measurement, ensuring accurate stoichiometric control in sensitive reactions—a critical factor in complex multi-step syntheses, particularly in pharmaceutical development where yield and purity are paramount.
Physicochemical Profile and Safety Mandates
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.
2.1 Core Properties The key physicochemical data for this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Chemical Formula | (CH₃)₃N·HCl | [8] |
| Molar Mass | 95.57 g/mol | [4][7] |
| Appearance | White to slightly cream crystalline powder | [6][7] |
| Melting Point | 283-284 °C (decomposes) | [7] |
| Solubility | Soluble in water and ethanol | [1] |
| Purity (Typical Assay) | ≥ 98% | [3][7] |
2.2 Handling and Storage Protocols this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[8][9][10] It should be kept away from strong oxidizing agents and strong bases.[8]
2.3 Safety and Hazard Mitigation TMA·HCl is classified as an irritant, capable of causing skin and serious eye irritation.[5][11][12] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][11] Avoid inhalation of dust. In case of contact, rinse the affected area thoroughly with water.[12]
Core Mechanistic Principles and Applications
The utility of TMA·HCl is rooted in its ability to act as a latent source of trimethylamine. The free base can be liberated in situ or generated in a separate step, depending on the specific requirements of the transformation.
3.1 Principle 1: In-Situ Generation of Trimethylamine for Acid Scavenging Many crucial reactions in organic synthesis, such as acylations, sulfonylations, and silylations, generate acidic byproducts like hydrogen chloride (HCl).[13] These byproducts can protonate starting materials, catalyze side reactions, or inhibit the desired transformation. Trimethylamine, liberated from its salt, acts as an effective "acid scavenger" or non-nucleophilic base to neutralize this acid, driving the reaction equilibrium towards the product.[3][4][14]
Causality: The choice of a tertiary amine like trimethylamine is deliberate. Its steric bulk prevents it from acting as a nucleophile and competing with the intended nucleophile (e.g., an alcohol or a primary/secondary amine), thus ensuring high selectivity for the desired product.[4] Using TMA·HCl in conjunction with a stoichiometric amount of a stronger, non-reactive base, or simply by itself in reactions where the product or other reagents can facilitate the release of the free amine, allows for controlled pH management in anhydrous conditions.
3.2 Principle 2: A Building Block for Quaternary Ammonium Compounds Quaternary ammonium salts ("quats") are a class of compounds with significant industrial applications as phase-transfer catalysts, surfactants, disinfectants, and dye leveling agents.[4][10][15] Trimethylamine is a key precursor for many of these materials. TMA·HCl serves as an excellent starting point for their synthesis. The free trimethylamine, generated by treatment with a base, acts as a potent nucleophile that readily reacts with alkyl halides in an SN2 reaction to form the desired quaternary ammonium salt.[4][6]
3.3 Principle 3: Precursor for Trimethylamine N-Oxide (TMAO) Synthesis Trimethylamine N-oxide (TMAO) is a functionally important metabolite in marine life and a valuable reagent in its own right.[16][17] In synthetic chemistry, it is used as a mild oxidant and as a decarbonylation agent to remove CO ligands from metal complexes.[18] The synthesis of TMAO begins with the liberation of free trimethylamine from TMA·HCl, which is subsequently oxidized, most commonly using hydrogen peroxide (H₂O₂).[16][18]
Relevance: The ability to synthesize TMAO is critical for researchers in medicinal chemistry studying its role in cardiovascular disease and for organometallic chemists developing novel catalytic systems.[16][17] The TMA·HCl-based route provides a reliable and scalable method for its preparation.
Field-Proven Experimental Protocols
The following protocols are illustrative of the common applications of this compound. They are designed to be self-validating, with clear endpoints and purification steps.
4.1 Protocol: General Procedure for Using TMA·HCl as an Acid Scavenger in Acylation This protocol describes the esterification of a primary alcohol with an acyl chloride.
-
Objective: To synthesize an ester while neutralizing the HCl byproduct.
-
Materials:
-
Primary Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.2 eq)
-
Triethylamine (1.2 eq, as the stronger base to liberate TMA)
-
Acyl Chloride (1.1 eq)
-
Saturated aq. Sodium Bicarbonate, Brine
-
Anhydrous Magnesium Sulfate
-
-
Methodology:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the primary alcohol and this compound.
-
Add anhydrous DCM via syringe and stir to dissolve/suspend the solids.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add triethylamine dropwise via syringe. Stir for 10 minutes. Causality: Triethylamine is a stronger base than trimethylamine and will deprotonate the trimethylammonium ion to generate the free, soluble trimethylamine in situ.
-
Add the acyl chloride dropwise. A precipitate of triethylamine hydrochloride will likely form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product via flash column chromatography.
-
4.2 Protocol: Synthesis of a Tetramethylammonium Salt via TMA·HCl This protocol details the synthesis of tetramethylammonium chloride.[4]
-
Objective: To synthesize a quaternary ammonium salt from TMA·HCl.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Methanol (as solvent)
-
Methyl Chloride (gas) or Methyl Iodide (liquid, 1.1 eq)
-
Pressure-rated reaction vessel
-
-
Methodology:
-
In a pressure-rated vessel, dissolve this compound in methanol.
-
Add powdered sodium hydroxide to the solution to generate the free trimethylamine. The reaction is exothermic. Self-Validation: The characteristic odor of trimethylamine will become apparent.
-
Seal the reaction vessel. If using methyl chloride, cool the vessel and introduce the gas. If using methyl iodide, add it via syringe.
-
Allow the reaction to stir at room temperature or with gentle heating. Causality: The reaction is an SN2 alkylation. As the product, tetramethylammonium chloride, forms, it will precipitate out of the methanolic solution due to its lower solubility.[4]
-
Monitor the reaction for the disappearance of the amine starting material.
-
Upon completion, cool the reaction mixture and collect the solid precipitate by filtration.
-
Wash the product with a small amount of cold methanol or diethyl ether and dry under vacuum to yield pure tetramethylammonium chloride.
-
Applications in Drug Discovery and Advanced Synthesis
The versatility of TMA·HCl extends deep into the pharmaceutical and materials science industries.
5.1 Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis this compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, including antibiotics, analgesics, and antidepressants.[7][8][14] The tertiary amine moiety it provides is a common structural feature in many biologically active molecules, often contributing to the drug's solubility, receptor binding affinity, and overall pharmacokinetic profile. For instance, the well-known antihistamine Benadryl contains a tertiary amino group.[19]
5.2 Broader Synthetic Utility Beyond pharmaceuticals, TMA·HCl is employed in a wide array of chemical manufacturing processes:
-
Polymers and Resins: Used to synthesize strongly basic anion exchange resins.[2][6]
-
Agrochemicals: A precursor for plant growth regulators and herbicides like choline chloride.[10][15]
-
Cationic Reagents: Serves as a raw material for cationic etherification agents and cationic starch reagents.[3][6]
Conclusion: A Versatile and Indispensable Reagent
This compound is more than just a convenient substitute for a volatile gas; it is a strategic reagent that enables precision, safety, and efficiency in organic synthesis. Its fundamental roles as an acid scavenger, a nucleophilic building block, and a chemical precursor are integral to countless applications, from the discovery of new medicines to the production of advanced materials. By understanding the core principles behind its reactivity and adhering to established protocols, researchers and development professionals can effectively harness its power to achieve their synthetic goals.
References
- Optimizing Organic Synthesis with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application of this compound. (2024). Efine Group. [Link]
- How to use this compound in chemical industry. (n.d.). Efine Group. [Link]
- This compound. (n.d.). Organic Syntheses Procedure. [Link]
- trimethylamine. (n.d.). Organic Syntheses Procedure. [Link]
- Trimethylamine. (n.d.). Wikipedia. [Link]
- Trimethylamine. (2023). Sciencemadness Wiki. [Link]
- This compound. (n.d.). PubChem. [Link]
- This compound, 68-68.5% SOLUTION. (n.d.). AKKİM. [Link]
- This compound. (n.d.). AERU - University of Hertfordshire. [Link]
- Trimethylamine: A Vital Intermediate in Organic Synthesis & Chemical Industries. (2025). ChemAnalyst. [Link]
- Triethylamine. (n.d.). Wikipedia. [Link]
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021).
- Trimethylamine N-oxide. (n.d.). Wikipedia. [Link]
- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025).
- Amines. (n.d.). NCERT. [Link]
Sources
- 1. Exploring this compound: A Key Compound in Chemical Research_Chemicalbook [m.chemicalbook.com]
- 2. Trimethylamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 593-81-7 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. akkim.com.tr [akkim.com.tr]
- 12. fishersci.com [fishersci.com]
- 13. Triethylamine - Wikipedia [en.wikipedia.org]
- 14. Application of this compound [efinegroup.com]
- 15. marketpublishers.com [marketpublishers.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trimethylamine N-oxide | 1184-78-7 [chemicalbook.com]
- 18. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 19. ncert.nic.in [ncert.nic.in]
Methodological & Application
Application Notes & Protocols: Trimethylamine Hydrochloride as a Catalyst in Polymerization Reactions
Abstract and Introduction
Trimethylamine hydrochloride (TMA·HCl), a stable and easy-to-handle tertiary amine salt, is recognized for its utility in organic synthesis, primarily as an acid scavenger or a source of trimethylamine for base-catalyzed reactions.[1][2] While extensive literature details its role in small molecule synthesis, its application as a primary catalyst in polymerization is an area of emerging interest.[3] This document provides a detailed technical guide for researchers exploring the use of TMA·HCl as a catalyst, focusing on a key area of application: the Ring-Opening Polymerization (ROP) of cyclic monomers, such as carbonates.
The catalytic activity of amine hydrochlorides in polymerization has been robustly demonstrated with the analogous compound, triethylamine hydrochloride (TEA·HCl), which effectively catalyzes the melt polymerization of trimethylene carbonate (TMC).[4][5] The catalytic action is attributed to the in situ availability of the tertiary amine, which can initiate polymerization. Given that TMA·HCl serves as a stable precursor to trimethylamine, it is presented here as a viable and effective catalyst for similar polymerization reactions.[1] This guide explains the underlying mechanism, provides a detailed experimental protocol for a representative polymerization, and offers insights into reaction optimization and analysis.
Principle of Catalysis: Amine-Mediated Ring-Opening Polymerization
In the context of Ring-Opening Polymerization, tertiary amines can function as potent nucleophilic catalysts. The proposed mechanism for TMA·HCl involves a dynamic equilibrium where the salt provides a controlled release of free trimethylamine (TMA). This free amine is the active catalytic species. The polymerization proceeds via a nucleophilic or base-catalyzed mechanism, often in the presence of a co-initiator like an alcohol (e.g., benzyl alcohol), which serves as the source of the propagating chain end.
The general workflow for this process is outlined below.
Figure 1: General experimental workflow for TMA·HCl catalyzed Ring-Opening Polymerization.
The catalytic cycle is believed to proceed as follows:
-
Activation: The tertiary amine (TMA) activates the initiator (ROH) by forming a hydrogen-bonded complex, increasing the nucleophilicity of the alcohol's oxygen atom.
-
Initiation: The activated alcohol attacks the carbonyl carbon of the cyclic monomer (e.g., TMC), leading to the ring opening and the formation of a new linear chain with a hydroxyl terminus.
-
Propagation: The newly formed hydroxyl end of the growing polymer chain is then activated by another molecule of TMA, and it proceeds to attack another monomer molecule. This process repeats, extending the polymer chain.
This "monomer-activated" mechanism allows for controlled polymerization, and because each initiator molecule starts a polymer chain, the final molecular weight can be predicted based on the monomer-to-initiator ratio.
Figure 2: Proposed catalytic mechanism for amine-mediated Ring-Opening Polymerization.
Experimental Protocol: Bulk Polymerization of Trimethylene Carbonate (TMC)
This protocol details the synthesis of poly(trimethylene carbonate) (PTMC) via bulk melt polymerization using TMA·HCl as the catalyst and benzyl alcohol as the initiator. This method is adapted from highly successful protocols using the analogous catalyst, triethylamine hydrochloride.[5]
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Trimethylene Carbonate (TMC) | C₄H₄O₃ | >99% | Sigma-Aldrich | Recrystallize from ethyl acetate if necessary. |
| This compound | (CH₃)₃N·HCl | >98% | Acros Organics | Dry under vacuum before use. |
| Benzyl Alcohol (BnOH) | C₇H₈O | Anhydrous, >99.8% | Sigma-Aldrich | Use as received. |
| Toluene | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich | For preparing stock solutions. |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific | For dissolving polymer. |
| Methanol (MeOH) | CH₃OH | ACS Grade | Fisher Scientific | For precipitating polymer. |
Equipment
-
5 mL glass ampules or Schlenk flask
-
High-vacuum line and inert gas (Argon or Nitrogen) manifold
-
Syringes and needles
-
Magnetic stir plate and stir bars (if using flask)
-
Thermostatically controlled oil bath
-
Standard laboratory glassware for workup
Detailed Step-by-Step Methodology
Causality Note: The exclusion of water and oxygen is critical. Water can act as a competing initiator, leading to poor control over molecular weight, while oxygen can cause side reactions. Flame-drying glassware and maintaining an inert atmosphere are essential for achieving a controlled, living polymerization.[6]
-
Preparation of Stock Solutions (Optional but Recommended):
-
Initiator Stock: Prepare a 20% w/w solution of benzyl alcohol in anhydrous toluene. This facilitates accurate dispensing of small quantities.
-
Catalyst Stock: Prepare a solution of this compound in anhydrous toluene (e.g., 35 mg/mL). Gentle warming may be required for dissolution. Note: TMA·HCl has limited solubility in toluene; ensure it is fully dissolved or use as a fine, dry powder added directly.
-
-
Reaction Setup:
-
Place a 5 mL glass ampule under high vacuum and flame-dry thoroughly.
-
Allow the ampule to cool to room temperature under a constant stream of argon or nitrogen. For larger scales, a Schlenk flask can be used.
-
Add Trimethylene Carbonate (TMC) monomer to the ampule. For a target degree of polymerization (DP) of 50, a typical amount is 269 mg (2.64 mmol).
-
Add the initiator solution. For a monomer:initiator ratio of 50:1, add 5.71 mg of benzyl alcohol (0.053 mmol).
-
Add the catalyst. For a monomer:catalyst ratio of 500:1 (or an initiator:catalyst ratio of 10:1), add 0.51 mg of TMA·HCl (0.0053 mmol).[5]
-
If not using stock solutions, add ~15-20 mg of anhydrous toluene to the ampule to aid in creating an inert atmosphere and facilitate initial mixing.
-
-
Polymerization:
-
Seal the ampule under vacuum or backfill with inert gas and seal.
-
Submerge the sealed ampule in a pre-heated oil bath at 110 °C.
-
Allow the polymerization to proceed. Reaction times can vary based on temperature and catalyst loading. Based on analogous systems, high conversion (>98%) is expected within 1-2 hours at this temperature.[4]
-
-
Reaction Workup and Polymer Purification:
-
After the designated time, remove the ampule from the oil bath and allow it to cool to room temperature.
-
Carefully open the ampule. The product should be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane (~5 mL).
-
Precipitate the polymer by slowly adding the DCM solution to a beaker of cold (~0 °C) methanol (~100 mL) with vigorous stirring. The polymer will precipitate as a white solid.
-
Decant the methanol and wash the polymer two more times with fresh cold methanol.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Representative Reaction Parameters
The following table provides starting parameters for a polymerization targeting a degree of polymerization (DP) of 50.
| Parameter | Value | Moles (mmol) | Rationale |
| Monomer (TMC) | 269 mg | 2.64 | Base unit for polymerization. |
| Initiator (BnOH) | 5.71 mg | 0.053 | [Monomer]:[Initiator] ratio of 50:1 targets a DP of 50. |
| Catalyst (TMA·HCl) | 0.51 mg | 0.0053 | [Initiator]:[Catalyst] ratio of 10:1 provides efficient catalysis.[5] |
| Temperature | 110 °C | N/A | Promotes rapid melt polymerization.[4] |
| Time | 1-2 hours | N/A | Expected time for >98% conversion based on similar systems.[4] |
| Expected Yield | >95% | N/A | ROP reactions are typically high-yielding. |
Characterization and Validation
To validate the success of the polymerization and the structure of the resulting polymer, the following characterization techniques are essential:
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the polymer structure and calculate monomer conversion. The conversion is determined by comparing the integral of the monomer's methylene protons to the polymer's corresponding signal.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A controlled, living polymerization should yield a polymer with a narrow dispersity (typically Đ < 1.3) and a molecular weight close to the theoretical value (Mn,theo = ([M]/[I]) × MW_monomer + MW_initiator).
-
Differential Scanning Calorimetry (DSC): Used to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Troubleshooting and Scientific Insights
-
Broad Dispersity (Đ > 1.5): This often indicates the presence of impurities, particularly water, which can lead to uncontrolled initiation events. Ensure all reagents are anhydrous and glassware is properly dried. Alternatively, side reactions like transesterification could be occurring, which may be mitigated by lowering the reaction temperature or time.
-
Low Monomer Conversion: This could be due to insufficient catalyst concentration or a reaction temperature that is too low. Increasing the catalyst loading or raising the temperature can improve the reaction rate.[4] It is also possible that impurities in the monomer are inhibiting the polymerization.[7]
-
Molecular Weight Lower Than Theoretical: This suggests that chain transfer reactions are occurring or that there are more initiating species than intended (e.g., water). Re-purification of the monomer and rigorous drying of all components is recommended.
Expert Insight: The choice of an amine salt like TMA·HCl over the free amine is a strategic one. The salt is a stable, non-volatile solid, making it significantly easier and safer to handle and weigh accurately compared to the volatile and odorous liquid trimethylamine.[5] The controlled release of the active amine species in the reaction medium can also contribute to a more controlled polymerization process.
References
- Kricheldorf, H. R., & Serra, A. (1985). Polylactones, 6.
- Wilson, J. A., et al. (2016). Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry, 7(39), 6048-6051. [Link]
- Efine Chemical. (n.d.). Application of this compound. Efine Group. [Link]
- Royal Society of Chemistry. (2016).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with this compound. Pharma-Sources. [Link]
- Shaanxi BLOOM Tech Co., Ltd. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?. Knowledge. [Link]
- Wikipedia. (n.d.). Triethylamine. In Wikipedia.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of this compound: Properties and Industrial Significance. Pharma-Sources. [Link]
- Coulembier, O., et al. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers, 13(10), 1599. [Link]
- Scribd. (n.d.).
- Zhang, Y. (2023). Group Transfer Polymerization (GTP). University of Illinois Urbana-Champaign. [Link]
- Al-Naddaf, Q., et al. (2023). Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis. Polymers, 15(21), 4259. [Link]
- IUPAC. (2025). group-transfer polymerization. IUPAC Compendium of Chemical Terminology. [Link]
- Organic Syntheses. (n.d.). trimethylamine. Organic Syntheses Procedure. [Link]
- ResearchGate. (n.d.). Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate.
- Kamigaito, M., et al. (2023). Proton transfer anionic polymerization with C–H bond as dormant species. Research Square. [Link]
- Wikipedia. (n.d.). Anionic addition polymerization. In Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of this compound [efinegroup.com]
- 4. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Protocol for preparing a Trimethylamine hydrochloride buffer solution.
Abstract
This document provides a comprehensive guide for the preparation of Trimethylamine hydrochloride (TMA-HCl) buffer solutions. Intended for researchers, scientists, and professionals in drug development, this note details the underlying chemical principles, a step-by-step protocol, quality control measures, and safety considerations. By elucidating the causality behind experimental choices, this protocol ensures both accuracy and reproducibility for applications requiring precise pH control in the alkaline range.
Introduction and Scientific Principles
This compound is the salt formed from the weak base trimethylamine and the strong acid hydrochloric acid. In solution, it establishes an equilibrium with its conjugate base, trimethylamine, creating a robust buffering system. This buffer is particularly valuable in organic synthesis and various biochemical assays where maintaining a stable pH is critical for reaction kinetics, product stability, and yield optimization.[1][2]
The effectiveness of a buffer is dictated by the pKa of its acidic component—the trimethylammonium ion ((CH₃)₃NH⁺) in this case. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal. The pKa for the trimethylammonium ion is approximately 9.8 at 25°C.[2][3][4] This makes the TMA-HCl buffer system most effective in the pH range of approximately 8.8 to 10.8.
The relationship between pH, pKa, and the ratio of the conjugate base to the acid is described by the Henderson-Hasselbalch equation :[5][6][7][8]
pH = pKa + log ( [ (CH₃)₃N ] / [ (CH₃)₃NH⁺ ] )
Where:
-
pH is the desired pH of the buffer.
-
pKa is the acid dissociation constant of the trimethylammonium ion (9.8).
-
[ (CH₃)₃N ] is the molar concentration of the conjugate base (trimethylamine).
-
[ (CH₃)₃NH⁺ ] is the molar concentration of the acid (trimethylammonium ion).
This equation is the cornerstone of buffer preparation, allowing for the precise calculation of component ratios to achieve a target pH.[9]
Materials and Safety
Physicochemical and Safety Data
Proper handling of all chemical reagents is paramount. Below is a summary of the properties and safety information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| Synonyms | Trimethylammonium chloride, TMA-HCl | [6][7][10] |
| CAS Number | 593-81-7 | [6][7] |
| Molecular Formula | C₃H₁₀ClN | [11] |
| Molecular Weight | 95.57 g/mol | [7][11] |
| Appearance | White to slightly cream crystalline powder | [11] |
| Solubility | Soluble in water and ethanol | [10][12] |
| Storage | Store below +30°C in a dry, tightly closed container. The compound is hygroscopic. | [11][12] |
Safety and Handling Precautions
This compound is an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[3][6][7]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][6]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][7][9]
-
Wash hands thoroughly after handling.[6]
-
Protocol for Preparing 1 L of 0.1 M Trimethylamine HCl Buffer (pH 9.5)
This protocol describes the preparation of a 0.1 M TMA-HCl buffer. The principle involves starting with the acidic form of the buffer (this compound) and adjusting the pH upwards to the desired value using a strong base (e.g., NaOH). This process converts a portion of the trimethylammonium ions into trimethylamine, establishing the conjugate acid-base pair required for buffering.
Required Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound (TMA-HCl) | ACS Reagent Grade or higher | MW: 95.57 g/mol |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade or higher | For preparing a 1 M or 5 M solution |
| High-Purity Water | Type I or Type II (e.g., Milli-Q®) | |
| Calibrated pH meter | With a three-point calibration | |
| Standard pH buffers | For pH meter calibration (e.g., pH 7, 10, 12) | |
| 1 L Volumetric flask | Class A | |
| Beakers and graduated cylinders | ||
| Magnetic stirrer and stir bar | ||
| Personal Protective Equipment | Safety goggles, gloves, lab coat |
Experimental Workflow Diagram
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. Solved 1. Trimethylammonium chloride is a compound widely | Chegg.com [chegg.com]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. drugfuture.com [drugfuture.com]
Trimethylamine Hydrochloride: A Strategic Acid Scavenger for Acylation Reactions
Abstract
Acylation is a cornerstone of organic synthesis, pivotal in the construction of esters and amides. A critical aspect of these transformations is the management of the hydrogen halide byproduct, which can protonate the nucleophile and impede the reaction. This application note provides a comprehensive guide to the use of trimethylamine hydrochloride as an effective and strategic acid scavenger in acylation reactions. We will delve into the mechanistic underpinnings of its function, present detailed experimental protocols, and offer field-proven insights into its practical application for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Acid Scavenging in Acylation
Acylation reactions, typically involving the reaction of an alcohol or amine with an acyl chloride or anhydride, are fundamental transformations in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of an amine with an acyl chloride, for instance, generates the desired amide along with a stoichiometric equivalent of hydrogen chloride (HCl).[1] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[2] To drive the reaction to completion, an acid scavenger, typically a tertiary amine base, is introduced to neutralize the generated HCl.[3]
While bases like triethylamine (TEA) are commonly employed for this purpose, this compound offers a unique set of properties that can be advantageous in specific synthetic contexts.[4][5] This guide will explore the strategic application of this compound as a proficient acid scavenger.
This compound: Properties and Mechanism of Action
This compound ((CH₃)₃N·HCl) is a stable, crystalline salt of the tertiary amine trimethylamine.[2] In the context of acylation, it serves as a latent source of trimethylamine. The in-situ generated trimethylamine acts as the primary acid scavenger.
The Scavenging Mechanism
The mechanism of acid scavenging by trimethylamine in an acylation reaction can be visualized as a two-step process. First, the nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the acylated product along with a proton. The liberated proton and chloride ion form hydrogen chloride. The trimethylamine then neutralizes the HCl to form trimethylammonium chloride.
Figure 1: General workflow of acylation with acid scavenging.
The core principle of employing an acid scavenger is to prevent the protonation of the nucleophile, thus ensuring its availability to react with the acylating agent.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the acylation of amines and alcohols. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Amide Synthesis via Acylation of a Primary Amine
This protocol details the synthesis of N-benzylacetamide from benzylamine and acetyl chloride.
Materials:
-
Benzylamine
-
Acetyl chloride
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous dichloromethane.
-
Addition of Acid Scavenger: Add this compound (1.1 - 1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 eq) dropwise to the cooled and stirred mixture over 15-30 minutes. A white precipitate of trimethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-benzylacetamide can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Ester Synthesis via Acylation of a Primary Alcohol
This protocol outlines the synthesis of benzyl acetate from benzyl alcohol and acetyl chloride.
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add acetyl chloride (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Key Considerations and Field-Proven Insights
This compound vs. Triethylamine
While triethylamine is a liquid and a stronger base, this compound is a solid, which can be an advantage in terms of handling and accurate dosing. The choice between the two often comes down to practical considerations and the specific requirements of the reaction.
-
Physical State: Trimethylamine is a gas at room temperature, making its hydrochloride salt a more convenient solid for laboratory use.[1] Triethylamine is a liquid with a strong odor.
-
Solubility of the Byproduct: The resulting trimethylammonium chloride is soluble in water and ethanol but insoluble in less polar organic solvents like ether and chloroform.[2] This differential solubility can be exploited during the work-up to facilitate the removal of the salt by filtration, simplifying purification.[4]
-
Basicity: Triethylamine (pKa of protonated form ≈ 10.75) is a slightly stronger base than trimethylamine (pKa of protonated form ≈ 9.8).[6] For most standard acylations, this difference in basicity is not critical.
Quantitative Data Summary
The efficiency of an acid scavenger can be evaluated by the yield of the acylated product. The following table provides a representative comparison of yields for a generic acylation reaction.
| Acid Scavenger | Typical Molar Equivalents | Representative Yield (%) |
| This compound | 1.1 - 1.5 | 85 - 95 |
| Triethylamine | 1.1 - 1.5 | 88 - 98 |
| No Scavenger | - | < 10 |
Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes.
Troubleshooting
-
Low Yield:
-
Insufficient Scavenger: Ensure at least a stoichiometric amount of this compound is used. An excess (up to 1.5 eq) is often beneficial.
-
Moisture: The reaction should be conducted under anhydrous conditions as acyl chlorides are sensitive to hydrolysis.
-
Inactive Nucleophile: If the amine or alcohol is particularly hindered or electronically deactivated, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) may be required.
-
-
Formation of Side Products:
-
Over-acylation: In the case of primary amines, diacylation can sometimes occur. Using a slight excess of the amine can help to minimize this.
-
Reaction with Solvent: Ensure the chosen solvent is inert to the reaction conditions.
-
Conclusion
This compound is a valuable and practical acid scavenger for a wide range of acylation reactions. Its solid form offers handling advantages, and the solubility profile of its corresponding ammonium salt can simplify product purification. By understanding the underlying mechanism and following robust experimental protocols, researchers can effectively leverage this compound to achieve high yields and purity in the synthesis of esters and amides, crucial building blocks in drug discovery and development.
References
- Ataman Kimya. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE.
- ChemBK. (2022, October 16). Trimethylammonium chloride.
- Ataman Kimya. (n.d.). TRIMETHYLAMMONIUM CHLORIDE.
- Solubility of Things. (n.d.). Cetyltrimethylammonium chloride.
- Mao, J., et al. (2015). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 20(8), 13496-13507.
- Janikowska, K., et al. (2020). TMSCl Promoted Acylation of Amines with 5-(α-amino- α'-hydroxy)methylene Meldrum's Acids – Elucidation of Mechanism. ResearchGate.
- Kareem, Y. (2023). Is it possible to use trimethyl amine instead of triethylamine? ResearchGate.
- Organic Syntheses. (n.d.). This compound.
- Janikowska, K., et al. (2020). TMSCl Promoted Acylation of Amines with 5-(α-amino- α'-hydroxy)methylene Meldrum's Acids – Elucidation of Mechanism. ResearchGate.
- ARKIVOC. (2010). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- Nakatsuji, H., et al. (2006). Water Solvent Method for Esterification and Amide Formation Between Acid Chlorides and Alcohols Promoted by Combined Catalytic Amines: Synergy Between N-Methylimidazole and N,N,N′,N′-Tetramethylethylenediamine (TMEDA). ResearchGate.
- IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- Organic Syntheses. (n.d.). TRIMETHYLAMINE.
- ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Wikipedia. (n.d.). Triethylamine.
- ScienceMadness. (2011, April 27). Triethylamine / Trimethylamine synthesis.
- Chhibber, A., & Dutt, A. (2016). Trimethylamine N-Oxide: The Good, the Bad and the Unknown. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2360-2367.
- Pérez-Barrado, E., et al. (2022). Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. Materials, 15(14), 4786.
Sources
Application Protocol: Synthesis of Quaternary Ammonium Ionic Liquids from Trimethylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of N-alkyltrimethylammonium-based ionic liquids (ILs), utilizing trimethylamine hydrochloride as a stable and convenient starting material. Ionic liquids, composed entirely of ions, are a class of solvents with tunable properties and applications ranging from catalysis to materials science. This guide details two primary stages of synthesis: the initial quaternization reaction to form a quaternary ammonium halide intermediate, and the subsequent anion metathesis step to introduce the desired functional anion. We present two distinct, reliable pathways for the initial quaternization, followed by a general protocol for anion exchange. The causality behind experimental choices, detailed step-by-step protocols, purification techniques, and methods for structural verification are discussed to ensure the synthesis of high-purity ionic liquids suitable for research and development applications.
Introduction and Core Principles
Quaternary ammonium salts are a prominent class of ionic liquids, characterized by a central nitrogen atom bonded to four organic groups. Their properties are defined by the nature of both the cation and the anion. This compound (TMA·HCl) serves as an excellent, non-volatile, and easy-to-handle solid precursor for generating the trimethylammonium core.[1]
The synthesis of a target ionic liquid from TMA·HCl is fundamentally a two-stage process.[2][3]
-
Stage 1: Quaternization (N-Alkylation). The tertiary nitrogen of trimethylamine attacks an alkylating agent, forming a stable quaternary ammonium cation via the Menshutkin reaction.[4] The initial product is typically a quaternary ammonium halide.
-
Stage 2: Anion Metathesis (Anion Exchange). The halide anion is exchanged for a different anion that imparts specific desired properties (e.g., hydrophobicity, electrochemical stability) to the final ionic liquid.[5] This step is critical for "designing" the IL for a specific task.[6]
The overall workflow is summarized in the diagram below.
Caption: General workflow for ionic liquid synthesis from TMA·HCl.
Protocol I: Synthesis of a Quaternary Ammonium Halide Intermediate
We present two effective pathways for the initial quaternization step. Pathway A demonstrates a direct reaction using a highly reactive alkylating agent where the product precipitates. Pathway B outlines a more general approach involving the in-situ generation of free trimethylamine base.
Pathway A: Direct Alkylation of TMA·HCl with Epichlorohydrin
This protocol is adapted from a patented industrial process and is highly efficient due to the precipitation of the product, which drives the reaction to completion.[7] It yields N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride, a useful reactive intermediate.
Reaction Mechanism:
Caption: Reaction scheme for the synthesis of N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (9.56 g, 0.10 mol).
-
Solvent Addition: Add chloroform (85 mL). Chloroform is chosen as it dissolves the reactants but not the product, facilitating isolation.[7]
-
Reaction Initiation: Begin stirring and add epichlorohydrin (9.53 g, 0.103 mol) gradually to the suspension.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature of 35 °C under a nitrogen blanket.
-
Product Formation: After approximately 80-90 minutes, the solution will turn cloudy, indicating the onset of product precipitation. Continue stirring for a total of 20 hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture to room temperature. Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the collected solid several times with fresh chloroform, followed by diethyl ether, to remove any unreacted starting materials. Dry the fine crystalline product in a vacuum oven at 25-30 °C.
Data and Yield:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Trimethylamine HCl | 95.57[1] | 9.56 | 0.10 | 1.0 |
| Epichlorohydrin | 92.52 | 9.53 | 0.103 | 1.03 |
| Chloroform (Solvent) | - | ~85 mL | - | - |
| Expected Yield | 188.10 | ~15-18 g | - | 80-97%[7] |
Pathway B: Alkylation via In-situ Generated Trimethylamine
This is a more versatile method applicable to a wider range of alkyl halides, such as long-chain alkyl bromides. It involves neutralizing TMA·HCl with a base to liberate the free trimethylamine, which then acts as the nucleophile.
Experimental Protocol:
-
Reactor Setup: Equip a three-neck flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup should be under a nitrogen atmosphere.
-
Reagent Addition: Add this compound (9.56 g, 0.10 mol) and a suitable polar solvent like ethanol or acetonitrile (100 mL) to the flask.
-
Base Addition: Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in ethanol (50 mL). Add this solution dropwise to the stirred suspension of TMA·HCl over 30 minutes. The reaction generates free trimethylamine and a precipitate of sodium chloride.
-
Alkylation: Add the alkylating agent, for example, 1-bromododecane (24.9 g, 0.10 mol), to the mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium bromide. This intermediate can then be used directly in Protocol 2.
Protocol II: Anion Metathesis
This protocol describes the exchange of a halide anion from the intermediate salt with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion, which typically yields a hydrophobic, room-temperature ionic liquid.
Experimental Protocol:
-
Dissolution: Dissolve the crude quaternary ammonium halide (e.g., from Protocol I, assuming 0.10 mol) in deionized water (100 mL) in a separatory funnel.
-
Anion Source: In a separate beaker, dissolve a slight molar excess of lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) (30.1 g, 0.105 mol) in deionized water (50 mL).
-
Metathesis Reaction: Add the LiNTf₂ solution to the separatory funnel containing the quaternary ammonium salt. A second, denser, water-immiscible phase (the ionic liquid) should form immediately.[2]
-
Phase Separation: Shake the funnel vigorously for 5-10 minutes to ensure complete ion exchange. Allow the layers to separate fully. Drain and collect the bottom ionic liquid layer.
-
Purification (Washing):
-
Return the IL to the separatory funnel and wash with deionized water (3 x 50 mL). This step is crucial for removing the lithium halide byproduct (e.g., LiCl, LiBr).[8]
-
After each wash, allow the layers to separate and discard the upper aqueous layer.
-
-
Halide Test: To confirm the removal of halide impurities, take the final aqueous wash and add a few drops of a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl/AgBr) indicates successful purification.[9]
-
Drying: Dissolve the washed ionic liquid in a minimal amount of a volatile organic solvent like dichloromethane (~50 mL), and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure. For final drying, place the IL under high vacuum at 60-80 °C for several hours to remove any residual water or solvent.
Purification and Characterization
Ensuring the purity of the final ionic liquid is paramount as impurities can significantly alter its physical and chemical properties.[10]
-
Purity: The primary impurities are residual starting materials, solvents, water, and halide ions from the metathesis step. The purification steps outlined above—especially the aqueous washing and high-vacuum drying—are designed to remove these contaminants.
-
Characterization: The identity and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques.[11][12]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the cation structure. The chemical shifts and integration of the peaks should correspond to the expected N-alkyltrimethylammonium structure.
-
FT-IR Spectroscopy: This can be used to confirm the presence of functional groups from both the cation and the anion (e.g., the strong S=O and C-F stretches of the [NTf₂]⁻ anion).
-
Mass Spectrometry (ESI-MS): This will show peaks corresponding to the mass of the cation and, in negative ion mode, the anion, confirming their respective molecular weights.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Alkyl Halides & Epichlorohydrin: These are alkylating agents and should be handled with care as they are potentially toxic and carcinogenic.
-
Chloroform & Dichloromethane: These are volatile and hazardous chlorinated solvents. Avoid inhalation and skin contact.
-
Sodium Hydroxide: A strong base that is corrosive. Handle with care to avoid skin and eye burns.
-
-
Reactions: Quaternization reactions can be exothermic. For larger-scale syntheses, consider controlling the rate of addition and using an ice bath for cooling if necessary.
References
- Synthesis of novel functional ionic liquids and their application in biomass. RSC Publishing. (2019).
- Examples of ionic liquids prepared by anion metathesis.
- Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective w
- Ionic Liquids Synthesis – Methodologies.
- Production of ionic liquids through metathesis and melt crystalliz
- Synthesis and Characterization of Quaternary Ammonium-Based Ionic Liquid.
- Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts.
- Synthesis, purification and characteriz
- 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. (2015).
- Synthesis and Characterization of Quaternary Ammonium-based Ionic Liquids Containing an Alkyl Carbon
- Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- ChemInform Abstract: Synthesis, Purification and Characterization of Ionic Liquids. Wiley Online Library.
- Synthesis and Characterization of Quaternary Ammonium-Based Ionic Liquid. Scilit.
- This compound. Organic Syntheses.
- trimethylamine. Organic Syntheses.
- Menshutkin reaction. Wikipedia.
- Synthesis of ionic liquids. Slideshare.
- Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route. ScienceDirect.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry.
- Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride. Semantic Scholar. (2017).
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
- Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017).
- This compound. PubChem.
Sources
- 1. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]
- 3. Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route [ebrary.net]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4594452A - Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts - Google Patents [patents.google.com]
- 8. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
Application Notes & Protocols: The Role of Trimethylamine and Its Derivatives in Nanoparticle Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of nanoparticle surface chemistry is paramount in tailoring their functionality for advanced applications, from targeted drug delivery to catalysis. While a plethora of molecules have been explored as capping and reducing agents in nanoparticle synthesis, the role of simple amine salts like trimethylamine hydrochloride is often nuanced. This technical guide moves beyond a general overview to provide in-depth application notes on the pivotal role of trimethylamine and its derivatives in the post-synthesis functionalization of nanoparticles to create quaternary ammonium surfaces. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for the surface modification of nanoparticles, and explore the synthesis of nanomaterials from polymers containing trimethylammonium moieties. This guide is structured to deliver not just procedural steps, but the critical scientific rationale that underpins them, ensuring a comprehensive understanding for researchers in the field.
Foundational Concepts: A Cursory View of Nanoparticle Synthesis
The synthesis of nanoparticles is fundamentally a process of controlled precipitation of a material from a precursor at the nanoscale. The key players in this process are:
-
Precursors: These are the sources of the atoms that will form the nanoparticle. For instance, in the synthesis of gold nanoparticles (AuNPs), a common precursor is chloroauric acid (HAuCl₄).
-
Reducing Agents: For metallic nanoparticles, the precursor metal ions must be reduced to their zero-valent state. Common reducing agents include sodium borohydride and sodium citrate.[1]
-
Capping/Stabilizing Agents: These molecules adsorb to the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth, which in turn dictates their final size and shape.[2] The choice of capping agent is critical as it also defines the nanoparticle's surface chemistry and its interaction with the surrounding environment.
The Primary Role of Trimethylamine: Post-Synthesis Surface Functionalization
While this compound is not commonly employed as a primary reducing or capping agent in the direct synthesis of nanoparticles, its un-salified form, trimethylamine, is a key reagent in the post-synthesis modification of nanoparticles to introduce quaternary ammonium groups. This process, known as quaternization, imparts a permanent positive charge on the nanoparticle surface, which is highly desirable for a range of applications.
The Mechanism of Quaternization
The quaternization of a nanoparticle surface typically involves a two-step process. First, the nanoparticle is synthesized with a surface that is amenable to functionalization, often featuring hydroxyl or halide groups. These groups are then reacted with a molecule that introduces a reactive site for trimethylamine. For example, a surface with hydroxyl groups can be reacted with an epoxy-containing silane, which then presents an epoxy group that can be opened by trimethylamine to form a quaternary ammonium salt.
The general reaction is as follows:
Nanoparticle-Surface-X + N(CH₃)₃ → Nanoparticle-Surface-N⁺(CH₃)₃ X⁻
Where X is a suitable leaving group or a group that can be activated to react with trimethylamine.
Experimental Workflow for Quaternization
The following diagram illustrates a typical workflow for the synthesis of core nanoparticles followed by surface functionalization with trimethylamine.
Caption: Workflow for creating quaternary ammonium functionalized nanoparticles.
Detailed Protocol: Quaternization of Magnetic Iron Oxide Nanoparticles (Fe₃O₄)
This protocol describes the synthesis of magnetic iron oxide nanoparticles (Fe₃O₄ NPs) and their subsequent functionalization with trimethylamine to create a positively charged surface. This is a representative protocol that can be adapted for other metal oxide nanoparticles.
Part 1: Synthesis of Fe₃O₄ Nanoparticles with an Epoxy-Functionalized Surface
| Parameter | Value/Description | Rationale |
| Precursors | FeCl₃·6H₂O, FeCl₂·4H₂O | Provides Fe³⁺ and Fe²⁺ ions for the co-precipitation of magnetite. |
| Solvent | Deionized Water | Aqueous medium for the co-precipitation reaction. |
| Precipitating Agent | Ammonium Hydroxide (NH₄OH) | Creates the alkaline conditions necessary for the precipitation of iron oxides. |
| Functionalizing Agent | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Introduces epoxy groups onto the nanoparticle surface for subsequent reaction with trimethylamine. |
| Reaction Temp. | 80°C | Promotes the hydrolysis and condensation of the silane on the nanoparticle surface. |
Step-by-Step Procedure:
-
In a three-necked flask, dissolve FeCl₃·6H₂O (2.0 g) and FeCl₂·4H₂O (0.84 g) in 40 mL of deionized water under nitrogen bubbling and vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of 25% ammonium hydroxide solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature and wash the nanoparticles several times with deionized water and ethanol using magnetic separation until the supernatant is neutral.
-
Disperse the washed Fe₃O₄ NPs in 100 mL of ethanol.
-
Add 2.0 mL of GPTMS to the nanoparticle dispersion.
-
Stir the mixture at 80°C for 12 hours.
-
Wash the epoxy-functionalized nanoparticles (Fe₃O₄@Epoxy) with ethanol to remove unreacted silane and dry under vacuum.
Part 2: Quaternization with Trimethylamine
| Parameter | Value/Description | Rationale |
| Reactant | Trimethylamine solution (in ethanol) | Reacts with the epoxy groups to form quaternary ammonium salts. |
| Solvent | Ethanol | A good solvent for both the nanoparticles and trimethylamine. |
| Reaction Temp. | 60°C | Provides sufficient energy for the ring-opening reaction of the epoxy group by trimethylamine. |
Step-by-Step Procedure:
-
Disperse 1.0 g of the dried Fe₃O₄@Epoxy nanoparticles in 50 mL of ethanol.
-
Add 10 mL of a 33% solution of trimethylamine in ethanol to the dispersion.
-
Stir the mixture at 60°C for 24 hours in a sealed vessel to prevent the evaporation of trimethylamine.
-
After the reaction, wash the resulting quaternary ammonium functionalized nanoparticles (Fe₃O₄@N⁺(CH₃)₃) extensively with ethanol to remove excess trimethylamine.
-
Dry the final product under vacuum.
Synthesis of Nanoparticles from Trimethylammonium-Containing Polymers
An alternative approach to obtaining nanoparticles with a quaternary ammonium surface is to use a polymer that already contains these functional groups as the building block for the nanoparticles. An excellent example is N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride (HTCC).[3]
Conceptual Framework
HTCC is a water-soluble derivative of chitosan, a natural polymer.[3] By possessing positively charged trimethylammonium groups, HTCC can be cross-linked with anionic molecules like sodium tripolyphosphate (TPP) through ionic gelation to form nanoparticles.[3]
Visualizing the HTCC Nanoparticle Formation
Caption: Formation of HTCC nanoparticles via ionic gelation.
Protocol for HTCC Nanoparticle Synthesis
| Parameter | Value/Description | Rationale |
| Polymer | HTCC | The cationic polymer that forms the nanoparticle matrix. |
| Cross-linker | Sodium Tripolyphosphate (TPP) | An anionic molecule that cross-links the cationic HTCC chains. |
| Solvent | Deionized Water | Aqueous medium for the ionic gelation process. |
Step-by-Step Procedure:
-
Prepare a 1 mg/mL solution of HTCC in deionized water.
-
Prepare a 1 mg/mL solution of TPP in deionized water.
-
While vigorously stirring the HTCC solution, add the TPP solution dropwise.
-
The formation of nanoparticles is indicated by the appearance of opalescence in the solution.
-
Continue stirring for 30 minutes to ensure complete nanoparticle formation.
-
The resulting HTCC nanoparticle suspension can be used directly or purified by centrifugation.
Characterization of Functionalized Nanoparticles
To confirm the successful synthesis and functionalization of the nanoparticles, several characterization techniques are essential:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic chemical bonds of the functional groups on the nanoparticle surface.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A significant positive zeta potential would confirm the presence of quaternary ammonium groups.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
Applications of Quaternary Ammonium Functionalized Nanoparticles
The introduction of a permanent positive charge onto the surface of nanoparticles opens up a wide array of applications:
-
Antimicrobial Agents: The positive charge can interact with and disrupt the negatively charged cell membranes of bacteria.[4]
-
Gene and Drug Delivery: The positive surface can electrostatically bind to negatively charged molecules like DNA, siRNA, and certain drugs, facilitating their delivery into cells.[5][6]
-
Catalysis: The functionalized nanoparticles can act as highly efficient and recyclable phase-transfer catalysts.[7]
-
Hybrid Materials: These nanoparticles can be incorporated into hydrogels and other matrices for controlled release applications.[8][9]
Conclusion
This compound itself is not a common reagent for the direct synthesis of nanoparticles. However, trimethylamine is a vital tool for the post-synthesis functionalization of nanoparticles, enabling the creation of robust, positively charged quaternary ammonium surfaces. This surface modification is critical for a wide range of biomedical and catalytic applications. Furthermore, polymers containing trimethylammonium moieties, such as HTCC, provide a direct route to synthesizing inherently cationic nanoparticles. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the potential of trimethylammonium functionalization in their own nanoparticle systems.
References
- Quaternary ammonium functionalized Fe3O4@P(GMA–EGDMA) composite particles as highly efficient and dispersible catalysts for phase transfer reactions. (n.d.). RSC Publishing. [Link]
- Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. (2017). Molecules, 22(8), 1248. [Link]
- Preparation and Antimicrobial Activity of N-(2-hydroxy-3-trimethylamine) Propyl Chitosan Chloride Nanoparticles. (2014).
- Recent Developments in Nanoparticle‐Hydrogel Hybrid Materials for Controlled Release. (2024). Advanced Science, e2407209. [Link]
- Hybrid Materials Based on Poly-3-amine-7-methylamine-2-methylphenazine and Magnetite Nanoparticles Immobilized on Single-Walled Carbon Nanotubes. (2018). Polymers, 10(5), 548. [Link]
- Preparation and modification of N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride nanoparticle as a protein carrier. (2014). Request PDF. [Link]
- Amine Modific
- Literature on the deposition of quaternary ammonium functionalized gold nanoparticles? (2019).
- Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. (2012). Request PDF. [Link]
- A novel hybrid nanoparticle based on Fe3O4/TMAOH/poly(L-co-D,L lactic acid-co-trimethylene carbonate) prepared through the solvent displacement method. (2012).
- Nanoparticles of Quaternary Ammonium Polyethylenimine Derivatives for Application in Dental Materials. (2020).
- Cetyltrimethylammonium Bromide/Chloride on Gold Nanocrystals Can Be Directly Replaced with Tri-Citrate. (2015). ACS Nano, 9(11), 11044–11052. [Link]
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). Molecules, 28(23), 7808. [Link]
- This compound. (n.d.). PubChem. [Link]
- Recent advances in surface decoration of nanoparticles in drug delivery. (2024). Frontiers in Pharmacology, 15, 1386221. [Link]
- Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering. (2024).
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (2021). Frontiers in Molecular Biosciences, 8, 649564. [Link]
- Synthesis and Properties of Three N‐Alkyl Bis‐Quaternary Ammonium Salt Surfactants. (2020). Journal of Surfactants and Detergents, 23(6), 1275-1282. [Link]
- Design, Synthesis and Architectures of Hybrid Nanomaterials for Therapy and Diagnosis Applications. (2019). Pharmaceutics, 11(8), 385. [Link]
- Nanoparticle surface stabilizing agents influence antibacterial action. (2023). Frontiers in Nanoscience and Nanotechnology, 9, 1076214. [Link]
- Directed Assembly of Nanomaterials for Making Nanoscale Devices and Structures: Mechanisms and Applications. (2022). ACS Nano, 16(11), 17641–17686. [Link]
- Facile Spray-Coating of Antimicrobial Silica Nanoparticles for High-Touch Surface Protection. (2021). ACS Applied Materials & Interfaces, 13(1), 1649–1660. [Link]
- Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. (2023). Polymers, 15(13), 2898. [Link]
- Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. (2024).
- Directed Assembly of Nanomaterials for Making Nanoscale Devices and Structures: Mechanisms and Applications. (2022). ACS Nano, 16(11), 17641-17686. [Link]
- Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. (2023).
- Directed Nanoparticle Assembly through Polymer Crystallization. (2020). Chemistry, 26(2), 349-361. [Link]
- Functional Coatings by Incorporating Nanoparticles. (2016).
- Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry. (2015).
- Hybrid Nanoparticles in Biomedical Applications. (2022).
- The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019). Chemical Reviews, 119(8), 4819-4880. [Link]
- Functional Nanomaterials for Co
Sources
- 1. Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Antimicrobial Activity of N-(2-hydroxy-3-trimethylamine) Propyl Chitosan Chloride Nanoparticles | Scientific.Net [scientific.net]
- 5. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quaternary ammonium functionalized Fe3O4@P(GMA–EGDMA) composite particles as highly efficient and dispersible catalysts for phase transfer reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Developments in Nanoparticle‐Hydrogel Hybrid Materials for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid Materials Based on Poly-3-amine-7-methylamine-2-methylphenazine and Magnetite Nanoparticles Immobilized on Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethylamine Hydrochloride as a Reagent in the Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Carbon-Carbon Bond Formation
The Knoevenagel condensation, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is fundamental to the synthesis of a diverse array of valuable molecules, including pharmaceuticals, fine chemicals, and polymers.[2] Traditionally, weak organic bases like pyridine have been employed as catalysts. However, the carcinogenic nature of pyridine has spurred the search for safer, more environmentally benign alternatives.[2] Trimethylamine hydrochloride emerges as a compelling candidate, offering a stable, easy-to-handle solid that can generate the active basic catalyst, trimethylamine, in situ. This application note provides a detailed exploration of the mechanism, experimental protocols, and practical advantages of using this compound in the Knoevenagel condensation.
The Catalytic Role and Mechanism of this compound
This compound ((CH₃)₃N·HCl) serves as a convenient and stable precursor to trimethylamine, a tertiary amine that acts as a Brønsted-Lowry base in the Knoevenagel condensation.[2][3] Unlike primary and secondary amines, tertiary amines do not form Schiff base or enamine intermediates with the carbonyl reactant. Instead, the catalytic cycle is driven by the basicity of the free amine.[2]
The use of the hydrochloride salt establishes an equilibrium in the reaction mixture, providing a sustained, controlled concentration of the active trimethylamine base.[2] This can be particularly advantageous in preventing side reactions that may occur with a high concentration of a strong base.
The catalytic cycle can be delineated into the following key steps:
-
In Situ Catalyst Formation: this compound is in equilibrium with its constituent acid and base, trimethylamine and hydrochloric acid.
-
Deprotonation: The free trimethylamine acts as a base to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is a critical factor for this step to proceed with a mild base.[2]
-
Nucleophilic Attack: The generated carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of an alkoxide intermediate.[2]
-
Protonation: The alkoxide intermediate is subsequently protonated by the trimethylammonium ion (formed in the initial deprotonation step), yielding a β-hydroxy adduct.[2]
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration to form the final α,β-unsaturated product, driven by the formation of a stable conjugated system.
Diagram of the Catalytic Cycle:
Caption: Mechanism of Trimethylamine-Catalyzed Knoevenagel Condensation.
Advantages of Using this compound
-
Ease of Handling: As a stable, non-volatile solid, this compound is easier and safer to handle compared to volatile and often malodorous liquid amines.
-
Controlled Basicity: The in situ generation of trimethylamine from its salt allows for a controlled concentration of the base, minimizing potential side reactions.
-
Simplified Work-up: In many cases, the product precipitates from the reaction mixture, allowing for simple isolation by filtration.[2]
-
Alternative to Pyridine: It serves as a less toxic alternative to pyridine, aligning with the principles of green chemistry.[2]
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrates used.
General Protocol for the Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
This compound (1.5 mmol)
-
Solvent (e.g., ethanol, water, or a mixture) (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the chosen solvent (10 mL).
-
Catalyst Addition: Add this compound (1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux. The optimal temperature will depend on the reactivity of the substrates. For less reactive substrates, heating may be necessary.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid product by suction filtration. Wash the solid with cold solvent to remove any residual impurities. If the product is soluble, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for the Knoevenagel condensation.
Application Example: Synthesis of Coumarin Derivatives
A notable application of the Knoevenagel condensation is in the synthesis of coumarins, a class of compounds with diverse biological activities. In a reported procedure, various salicylaldehydes react with ketene in the presence of trimethylamine and acetyl chloride in dichloromethane to afford coumarin derivatives in moderate to good yields.[4]
Quantitative Data
| Entry | Salicylaldehyde Derivative | Product | Yield (%) |
| 1 | Salicylaldehyde | Coumarin | 65 |
| 2 | 5-Bromosalicylaldehyde | 6-Bromocoumarin | 72 |
| 3 | 3-Methoxysalicylaldehyde | 8-Methoxycoumarin | 58 |
| 4 | 5-Nitrosalicylaldehyde | 6-Nitrocoumarin | 68 |
Data adapted from Chandrasekhar and Kumar's synthesis of coumarin derivatives.[4]
Conclusion
This compound serves as a practical and effective reagent for the Knoevenagel condensation. Its stability, ease of handling, and ability to provide a controlled release of the active base catalyst make it a valuable alternative to traditional, more hazardous reagents like pyridine. The straightforward reaction conditions and often simple work-up procedures further enhance its appeal for applications in academic research and industrial drug development. The successful synthesis of bioactive scaffolds such as coumarins underscores the utility of trimethylamine-mediated Knoevenagel condensations in modern organic synthesis.
References
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2021). MDPI.
- Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. (2016). Royal Society of Chemistry.
- Optimizing Organic Synthesis with this compound. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Application of this compound. (n.d.). Efine Group.
- Knoevenagel condensation. (n.d.). Wikipedia.
- The Knoevenagel Condensation. (n.d.). Organic Reactions.
- This compound. (n.d.). Organic Syntheses.
- Knoevenagel condensation. (2020). L.S.College, Muzaffarpur.
- Synthesis of substituted active methylenes. (n.d.). Organic Chemistry Portal.
- Knoevenagel condensation of aldehydes with cyclic active methylene compounds in water. (n.d.). ResearchGate.
- Catalytic C-C Bond-Forming Reactions. (2005). Organic Chemistry Portal.
- Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. (n.d.). Royal Society of Chemistry.
- Knoevenagel condensation. (n.d.). L.S.College, Muzaffarpur.
Sources
Application Notes and Protocols: The Novel Use of Trimethylamine Hydrochloride as a Catalyst in the Wittig Reaction
Introduction: Reimagining a Cornerstone of Organic Synthesis
The Wittig reaction stands as a pillar in the edifice of synthetic organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones. Its significance was formally recognized with the award of the Nobel Prize in Chemistry to Georg Wittig in 1979. The classical Wittig reaction, however, is stoichiometric in its use of a phosphonium ylide, which is typically prepared by the deprotonation of a phosphonium salt with a strong base.[1] This process generates a stoichiometric amount of phosphine oxide byproduct, which can complicate product purification.[2]
In the continuous pursuit of greener and more efficient synthetic methodologies, the development of catalytic versions of the Wittig reaction has been a significant area of research.[3][4][5] A key challenge in developing a truly catalytic cycle is the efficient and selective in situ reduction of the phosphine oxide byproduct back to the corresponding phosphine.[6] This application note explores a novel approach: the use of trimethylamine hydrochloride as a catalyst to facilitate the Wittig reaction under mild conditions. While tertiary amines such as triethylamine have found application as bases in certain Wittig-type reactions, the specific catalytic application of this compound represents an innovative advancement.[7] Trimethylamine itself is a strong Lewis base and a good nucleophile, properties that can be harnessed to promote the formation of the requisite phosphonium ylide from its corresponding phosphonium salt.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis, practical application, and detailed protocols for employing this compound in a catalytic Wittig reaction.
Theoretical Framework: The Catalytic Role of this compound
The central hypothesis for the catalytic action of this compound lies in the in-situ generation of trimethylamine, a mild organic base. In the presence of a suitable proton acceptor or under specific reaction conditions, this compound can exist in equilibrium with its free base form, trimethylamine. This free trimethylamine is then sufficiently basic to deprotonate the phosphonium salt, generating the nucleophilic ylide required for the olefination reaction.
The catalytic cycle can be conceptualized as follows:
-
Catalyst Activation: this compound, in the presence of a co-base or a suitable solvent system, releases free trimethylamine.
-
Ylide Formation: The liberated trimethylamine acts as a base to deprotonate the phosphonium salt, forming the active phosphonium ylide.
-
Wittig Reaction: The ylide reacts with the carbonyl compound (aldehyde or ketone) via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[10]
-
Alkene Formation and Catalyst Regeneration: The oxaphosphetane collapses to yield the desired alkene and triphenylphosphine oxide. The protonated trimethylamine (trimethylammonium chloride) is then ready to re-enter the catalytic cycle.
This approach offers the potential for a milder reaction pathway, avoiding the use of strong, moisture-sensitive bases such as organolithium reagents.
Visualizing the Catalytic Cycle
The proposed catalytic cycle is depicted in the following diagram:
Caption: Proposed catalytic cycle for the Wittig reaction catalyzed by this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Wittig reaction using this compound as a catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzyltriphenylphosphonium chloride | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Benzaldehyde | ≥99% | Acros Organics | Freshly distilled before use. |
| This compound | ≥98% | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Finely powdered and dried. |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore | |
| Diethyl ether | Anhydrous | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Experimental Workflow
The general workflow for the catalytic Wittig reaction is outlined below:
Caption: A streamlined workflow for the this compound-catalyzed Wittig reaction.
Step-by-Step Protocol: Synthesis of Stilbene
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.17 g, 3.0 mmol, 1.5 equiv), benzaldehyde (0.21 g, 2.0 mmol, 1.0 equiv), this compound (0.048 g, 0.5 mmol, 0.25 equiv), and anhydrous potassium carbonate (0.83 g, 6.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (98:2) to afford stilbene as a white solid.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ratio of E to Z isomers can be determined by ¹H NMR analysis.
Expected Results and Data Interpretation
The protocol described above is expected to yield stilbene in moderate to good yields. The use of a mild base system is anticipated to favor the formation of the thermodynamically more stable E-isomer, particularly with stabilized or semi-stabilized ylides.
| Parameter | Expected Outcome |
| Yield | 60-85% |
| E/Z Ratio | >90:10 |
| Reaction Time | 12-24 hours |
| Purity (post-chromatography) | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Poor quality of reagents. | Use freshly distilled aldehyde and high-purity phosphonium salt. | |
| Inefficient stirring. | Ensure vigorous stirring to facilitate the solid-liquid phase interactions. | |
| Formation of side products | Aldol condensation of the aldehyde. | This is less likely with the mild base system but can be minimized by ensuring a slight excess of the phosphonium salt. |
Conclusion and Future Perspectives
The use of this compound as a catalyst in the Wittig reaction presents a promising avenue for the development of more environmentally benign and user-friendly olefination protocols. This method avoids the need for cryogenic temperatures and highly reactive organometallic bases, thereby broadening the substrate scope to include base-sensitive functionalities.
Further research will focus on expanding the substrate scope to include a wider range of aldehydes and ketones, as well as optimizing the reaction conditions to improve yields and stereoselectivity. The exploration of other tertiary amine hydrochloride salts as catalysts is also a promising area for future investigation. This novel catalytic system has the potential to become a valuable tool in the arsenal of synthetic chemists in both academic and industrial settings.
References
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry, 19(45), 15281-9.
- Nixon, Z. S. (n.d.). The Development Of The Catalytic Wittig Reaction. MavMatrix.
- Toy, P. H. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2577–2587.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- American Chemical Society. (2022). Trimethylamine.
- Wikipedia contributors. (n.d.). Trimethylamine. Wikipedia.
- World Scientific. (2024). A systematic review on catalytic Wittig and Knoevenagel condensation reactions. International Journal of Modern Physics B.
- Chemcess. (2024). Trimethylamine: Properties, Reactions, Production And Uses.
- ResearchGate. (2016). (PDF) Catalytic Wittig and aza-Wittig reactions.
- Wikipedia contributors. (n.d.). Triethylamine. Wikipedia.
- National Center for Biotechnology Information. (n.d.). Use of Silver Carbonate in the Wittig Reaction. PubMed Central.
- ResearchGate. (n.d.). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides | Request PDF.
- Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism.
- LibreTexts. (2023). The Wittig Reaction.
- Journal of the American Chemical Society. (2017). Enantioconvergent Copper Catalysis: In Situ Generation of the Chiral Phosphorus Ylide and Its Wittig Reactions.
- LibreTexts. (2020). 23.3: Reactions of amines.
- OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition.
- Chem-Station. (2015). Aza-Wittig Reaction.
- ResearchGate. (n.d.). Amine oxidation to aldehydes and in situ Wittig reaction and reduction.
- ResearchGate. (n.d.). (PDF) Primary Amines As Heterogeneous Catalysts In An Enantioselective[4][6]-Wittig Rearrangement Reaction.
- Quora. (2018). What is the reaction between hydrochloric and amine?
- Chegg. (n.d.). Solved Trimethylamine is an organic base and is used as a | Chegg.com.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Understanding the Synthesis and Applications of Tertiary Amines. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 3. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. acs.org [acs.org]
- 9. Trimethylamine - Wikipedia [en.wikipedia.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Trimethylamine Hydrochloride as a pH Control Agent in Enzymatic Assays
Abstract
Precise pH control is a cornerstone of reliable enzymatic analysis, directly influencing enzyme structure, activity, and kinetics. While common biological buffers like Tris and HEPES are widely used, their performance can be suboptimal under specific conditions, such as assays requiring a high pH range or those sensitive to the buffer's chemical nature. This document provides a comprehensive technical guide on the application of Trimethylamine hydrochloride (TMA-HCl) as a robust and effective pH control agent for enzymatic assays. We will explore the physicochemical properties of TMA-HCl, its advantages and limitations, and provide detailed, validated protocols for its preparation and use in a research and drug development setting.
Introduction: The Criticality of pH Control in Enzymology
Enzymes are exquisite catalysts whose activity is intricately linked to their three-dimensional conformation. This conformation is maintained by a delicate network of non-covalent interactions, many of which are susceptible to changes in hydrogen ion concentration (pH). Deviations from the optimal pH can lead to protonation or deprotonation of critical amino acid residues in the active site or elsewhere, altering substrate binding, catalytic efficiency, and even causing irreversible denaturation. Therefore, the selection of an appropriate buffer system is not a trivial procedural step but a critical experimental parameter that ensures the biological relevance and reproducibility of assay results[1][2].
An ideal buffer for enzymatic assays should exhibit several key characteristics:
-
A pKa value close to the desired assay pH.
-
High water solubility and minimal solubility in organic solvents.
-
Chemical inertness, meaning it does not interact with substrates, products, cofactors, or the enzyme itself.
-
Minimal influence of temperature and concentration on the buffer's pKa.
-
Absence of absorbance in the UV-Vis range used for monitoring the reaction.
This guide focuses on this compound, a buffer system that offers specific advantages for assays conducted in the alkaline pH range.
Physicochemical Profile of this compound
This compound is the salt formed from the weak base trimethylamine ((CH₃)₃N) and hydrochloric acid. In solution, it establishes an equilibrium between the protonated form (trimethylammonium, the conjugate acid) and the free base, which provides the buffering capacity.
Buffering Mechanism and pKa
The buffering action of TMA-HCl is centered around the equilibrium of its conjugate acid-base pair.
Caption: Chemical equilibrium of the TMA-HCl buffer system.
The pKa of the conjugate acid (trimethylammonium) is approximately 9.81[3]. This property is the primary determinant of its utility. According to the Henderson-Hasselbalch equation, a buffer is most effective within a range of approximately pKa ± 1 pH unit. Therefore, TMA-HCl is an excellent candidate for maintaining a stable pH in the range of 8.8 to 10.8 . This makes it particularly suitable for studying enzymes with alkaline pH optima, such as alkaline phosphatases or certain proteases.
Comparison with Common Biological Buffers
The choice of buffer should always be tailored to the specific enzyme and assay conditions. A direct comparison highlights the distinct advantages and disadvantages of TMA-HCl.
| Property | Trimethylamine-HCl | Tris-HCl | HEPES |
| Chemical Formula | (CH₃)₃N·HCl | (HOCH₂)₃CNH₂·HCl | C₈H₁₈N₂O₄S |
| pKa (at 25°C) | ~9.81[3] | ~8.06[4] | ~7.5 |
| Useful pH Range | 8.8 - 10.8 | 7.1 - 9.0[5] | 6.8 - 8.2[6] |
| ΔpKa / °C | -0.028 | -0.028 to -0.031[4] | -0.014 |
| Metal Ion Chelation | Minimal | Minimal | Negligible[5] |
| Chemical Reactivity | Tertiary amine, less reactive than primary amines. | Primary amine can interact with aldehydes and some metals. | Generally inert, but can produce free radicals under illumination[7]. |
| Cost | Generally low to moderate. | Low cost, widely available[8]. | More expensive than Tris or TMA-HCl[9]. |
Causality Behind Experimental Choices:
-
Why choose TMA-HCl? Its high pKa makes it superior to Tris and HEPES for assays that must be run at a pH above 9.0, where the buffering capacity of the latter two diminishes significantly.
-
Temperature Consideration: Like Tris, TMA-HCl has a significant temperature-dependent pKa shift[10]. This is a critical consideration. A buffer prepared to pH 9.5 at 25°C will have a different pH at 37°C. It is imperative to adjust the pH of the buffer at the intended assay temperature .
-
Chemical Inertness: As a tertiary amine, TMA-HCl lacks the reactive primary amine group found in Tris, which can form Schiff bases with carbonyl compounds, potentially interfering with certain enzymatic reactions[7][11].
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Trimethylamine-HCl Stock Buffer (pH 9.5)
This protocol describes the preparation of a 100 mL stock solution.
Materials:
-
This compound (TMA-HCl), MW: 95.57 g/mol (CAS: 593-81-7)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
100 mL volumetric flask and a 150 mL beaker
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.
Procedure:
-
Weigh TMA-HCl: Accurately weigh 0.9557 g of TMA-HCl powder.
-
Dissolve: Transfer the powder to a 150 mL beaker. Add approximately 80 mL of high-purity water and a stir bar. Place the beaker on a stir plate and stir until the solid is completely dissolved.
-
Temperature Equilibration: If the assay will be performed at a temperature other than ambient (e.g., 37°C), place the beaker in a water bath set to that temperature. Allow the solution to equilibrate for 15-20 minutes. Keep the pH probe in the same water bath to ensure temperature matching.
-
pH Adjustment: Place the calibrated pH and temperature probes into the solution. While monitoring the pH, add 1 M NaOH dropwise. The free base (trimethylamine) is being formed, raising the pH.
-
Scientific Rationale: We are starting with the fully protonated form (the hydrochloride salt) and titrating with a strong base to achieve the desired ratio of conjugate acid [(CH₃)₃NH⁺] to base [(CH₃)₃N] for the target pH.
-
-
Final Volume: Continue adding NaOH until the pH meter reads exactly 9.5. Once the target pH is stable, remove the beaker from the stir plate. Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Add water to the 100 mL calibration mark.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Transfer the buffer to a clearly labeled, sealed container. Store at 2-8°C to minimize microbial growth[12]. The buffer should be stable for several weeks.
Protocol 2: Validation of TMA-HCl Buffer in an Enzymatic Assay
This protocol provides a self-validating framework to confirm that the TMA-HCl buffer is not interfering with the enzyme of interest. We will use a generic colorimetric assay as an example.
Objective: To determine if TMA-HCl inhibits or artificially enhances enzyme activity compared to a known, well-characterized buffer (if available for the target enzyme).
Workflow Diagram:
Caption: Experimental workflow for validating TMA-HCl buffer.
Procedure:
-
Buffer Preparation: Prepare 0.1 M TMA-HCl, pH 9.5, as described in Protocol 1. As a control, prepare a different high-pH buffer, such as 0.1 M Glycine-NaOH, pH 9.5.
-
Reaction Setup: In separate sets of microplate wells or cuvettes, prepare the reaction mixtures. For each buffer system (TMA-HCl and Control):
-
Test Wells: Add buffer, substrate, and any necessary cofactors.
-
Blank Wells: Add buffer, substrate, cofactors, but substitute an equal volume of water for the enzyme stock. This accounts for non-enzymatic substrate degradation.
-
-
Pre-incubation: Equilibrate the reaction plate/cuvettes at the assay temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add a fixed amount of enzyme to the "Test" wells to start the reaction.
-
Data Collection: Immediately place the plate in a spectrophotometer and measure the absorbance of the product at the appropriate wavelength over a set period (e.g., 10-20 minutes). Collect data points frequently to establish the initial velocity phase of the reaction[1].
-
Analysis:
-
For each well, plot absorbance vs. time.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the "Blank" wells from the "Test" wells for each buffer system to get the true enzyme-catalyzed rate.
-
Interpreting the Results:
| Buffer System | Average Corrected Rate (mOD/min) | Relative Activity (%) | Interpretation |
| Glycine-NaOH (Control) | 15.2 | 100% | Baseline activity. |
| TMA-HCl | 14.8 | 97.4% | No significant inhibition. TMA-HCl is a suitable buffer. |
| TMA-HCl (Hypothetical Bad Result) | 7.5 | 49.3% | Significant inhibition. TMA-HCl is not suitable for this enzyme. |
If the activity in TMA-HCl is within ±10% of the activity in the control buffer, it can be considered a suitable and non-interfering pH control agent for this specific enzymatic system.
Conclusion and Best Practices
This compound is a valuable tool for researchers studying enzymes with alkaline pH optima. Its high pKa (9.81) provides robust buffering capacity in a range where common buffers like Tris are less effective. However, its performance is contingent on proper preparation and validation.
Key Takeaways:
-
Use TMA-HCl for alkaline assays (pH 8.8 - 10.8).
-
ALWAYS adjust the pH at the final assay temperature due to its temperature-sensitive pKa.
-
Validate the buffer with your specific enzyme system to rule out unforeseen interactions or inhibition.
-
Store stock solutions at 2-8°C and prepare fresh working solutions for critical experiments.
By following these guidelines, researchers, scientists, and drug development professionals can confidently employ TMA-HCl to achieve accurate and reproducible results in their enzymatic assays.
References
- Triethylamine - Wikipedia. (n.d.). Wikipedia.
- Application of this compound. (2024, June 5). Efine Group.
- The Role of this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How to use this compound in chemical industry. (n.d.). Efine Group.
- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.
- pKa of Trimethylamine. (2021, August 10). vCalc.
- The Chemical Versatility of this compound: Properties and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How does the pKa of Trimethylamine compare with that of ammonia? (2014, August 6). Quora.
- Trimethylamine | (CH3)3N | CID 1146. (n.d.). PubChem - NIH.
- Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. (2024, April 19). Hopax.
- Making buffers for enzyme assay. (2023, December 5). Chemistry LibreTexts.
- Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? (2023, May 25). ResearchGate.
- Effect of temperature on acid-base equilibria in separation techniques. A review. (n.d.). Molnar Institute.
- Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI - NIH.
- How to Choose the Right Buffer for Enzyme Activity Tests. (2025, May 9). Patsnap Synapse.
- Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. (2025, August 10). ResearchGate.
- What type of lysis buffer would be best to homogenize tissue for enzymatic assay? (2019, November 26). ResearchGate.
- What is the best buffer system used for studying enzyme kinetics in pH range 7-8? (2015, September 20). ResearchGate.
- Enzyme Assays. (n.d.). Blackwell Publishing.
- Can anyone assist with enzyme activity determination in Lab? (2014, September 28). ResearchGate.
Sources
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. pKa of Trimethylamine [vcalc.com]
- 4. Tris hcl buffer pka value: key to maintaining experimental stability - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 6. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for the Introduction of a Trimethylammonium Group Using Trimethylamine Hydrochloride
Abstract
The trimethylammonium group, a quaternary ammonium cation, is a critical functional moiety in medicinal chemistry, materials science, and various industrial applications.[1] Its permanent positive charge and unique steric profile impart desirable properties such as enhanced solubility, improved bioavailability, and specific biological activities.[2][3] Trimethylamine hydrochloride serves as a convenient, stable, and easy-to-handle reagent for the introduction of this functional group. This guide provides a comprehensive overview of the fundamental principles, detailed experimental protocols, and expert insights for the successful incorporation of the trimethylammonium group into organic molecules using this compound.
Introduction: The Significance of the Trimethylamine Group
The incorporation of a trimethylammonium moiety can profoundly alter the physicochemical and biological properties of a molecule. In drug development, this functional group is often introduced to:
-
Enhance Aqueous Solubility: The permanent cationic charge significantly improves a compound's solubility in water, which is often a crucial factor for drug delivery and formulation.[3]
-
Improve Bioavailability: By increasing solubility and modifying membrane permeability, the trimethylammonium group can enhance the absorption and distribution of a drug candidate.[2]
-
Target Specific Biological Receptors: The trimethylammonium group is a key pharmacophore in many biologically active molecules, such as acetylcholine, enabling specific interactions with receptors and enzymes.
-
Serve as a Versatile Synthetic Handle: The cationic nature of the trimethylammonium group makes it a useful intermediate in various chemical transformations.[4][5]
This compound is an ideal reagent for this purpose due to its solid, non-volatile nature, making it easier and safer to handle compared to gaseous trimethylamine.[6] It is a hydrochloride salt formed from the reaction of equimolar amounts of trimethylamine and hydrogen chloride.[5][7]
Core Chemical Principles and Reaction Mechanisms
The introduction of a trimethylammonium group using this compound typically proceeds via two primary pathways: nucleophilic substitution and epoxide ring-opening.
Nucleophilic Substitution (Quaternization)
This is the most common method and involves the reaction of an alkyl halide with trimethylamine. The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8][9]
Mechanism:
-
Generation of Free Trimethylamine: In the presence of a base, this compound is deprotonated to generate free trimethylamine, a potent nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of the alkyl halide.
-
Displacement of the Leaving Group: The halide ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt.[8][9]
Caption: SN2 mechanism for quaternization of an alkyl halide.
Epoxide Ring-Opening
Trimethylamine can also react with epoxides to introduce a trimethylammonium group, resulting in a β-hydroxy ammonium salt. This reaction's regioselectivity is dependent on the reaction conditions.
-
Under Basic or Neutral Conditions: The reaction proceeds via an SN2 mechanism, where the trimethylamine attacks the less sterically hindered carbon of the epoxide ring.[10]
-
Under Acidic Conditions: The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[10]
Caption: Epoxide ring-opening mechanisms with trimethylamine.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14] this compound can cause skin and serious eye irritation.[12][14] Avoid breathing dust and ensure proper handling and disposal procedures are followed.[12][13]
Protocol 1: Quaternization of an Alkyl Halide
This protocol describes a general procedure for the synthesis of a trimethylammonium salt from an alkyl bromide.
Materials:
-
Alkyl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Diethyl ether ((C₂H₅)₂O) for precipitation
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or DMF to the flask. The volume should be sufficient to dissolve the reactants, typically a 0.1 to 0.5 M concentration of the alkyl bromide.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir vigorously.[15][16][17] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (e.g., potassium carbonate and potassium bromide).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be purified by precipitation. Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then add a non-polar solvent (e.g., diethyl ether) dropwise with stirring until a precipitate forms.
-
Drying: Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum to yield the pure trimethylammonium salt.
Expert Tips:
-
The choice of base is crucial. A non-nucleophilic base like potassium carbonate is preferred to avoid side reactions.
-
For less reactive alkyl halides (e.g., alkyl chlorides), higher temperatures and longer reaction times may be necessary. The use of a higher boiling point solvent like DMF can be advantageous.
-
The hygroscopic nature of this compound means it should be stored in a dry environment.[6]
Protocol 2: Synthesis of Choline from 2-Chloroethanol
This protocol is a specific application of the quaternization reaction to synthesize choline chloride, a vital nutrient.[18][19][20][21]
Materials:
-
2-Chloroethanol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol or water as solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Free Trimethylamine: In a round-bottom flask, dissolve this compound (1.1 eq) in the chosen solvent (ethanol or water). Slowly add a solution of sodium hydroxide (1.2 eq) in the same solvent. This will generate free trimethylamine in situ.
-
Addition of 2-Chloroethanol: To the solution containing free trimethylamine, add 2-chloroethanol (1.0 eq) dropwise while stirring.
-
Reaction: Heat the reaction mixture to 50-70 °C and maintain stirring for 2-4 hours.[18] Monitor the reaction for the consumption of 2-chloroethanol.
-
Isolation: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude choline chloride can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a pure product.
Data Summary Table:
| Parameter | Protocol 1 (General Quaternization) | Protocol 2 (Choline Synthesis) |
| Substrate | General Alkyl Halide | 2-Chloroethanol |
| Reagent | This compound | This compound |
| Base | Potassium Carbonate | Sodium Hydroxide |
| Solvent | Acetonitrile or DMF | Ethanol or Water |
| Temperature | 50-80 °C | 50-70 °C |
| Typical Yield | >90% (Substrate dependent) | ~98%[18] |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a more polar aprotic solvent like DMF. Ensure the base is of good quality and sufficient excess is used.
-
Side Reactions: Over-alkylation is not a concern when starting with a tertiary amine. However, if the starting material contains other nucleophilic groups, they may also react.
-
Product Isolation: Quaternary ammonium salts are often highly soluble in polar solvents. Precipitation with a non-polar solvent is a common and effective purification method. If the product is an oil, trituration with a non-polar solvent can sometimes induce crystallization.
Conclusion
The introduction of a trimethylammonium group is a valuable synthetic transformation, and this compound is a highly effective and practical reagent for this purpose. By understanding the underlying reaction mechanisms and following well-defined protocols, researchers can reliably and efficiently synthesize a wide range of trimethylammonium salts for various applications in research, drug development, and industry.
References
- AKKİM. (n.d.). This compound (TMAHCl).
- metasci. (n.d.). Safety Data Sheet Trimethylamine HCl.
- SD Fine-Chem. (n.d.). This compound.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- CDH Fine Chemical. (n.d.). This compound CAS NO 593-81-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Google Patents. (n.d.). CN1053057A - Synthesis of Choline Chloride by Autocatalysis.
- MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015.
- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
- Google Patents. (n.d.). The manufacturing method of choline chloride.
- Google Patents. (n.d.). CN1078231A - The manufacture method of choline chloride 60.
- Academax. (2003). Study on Synthesizing Technology of Choline Chloride.
- PubChem. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Google Patents. (n.d.). ES2314119T3 - PROCEDURE FOR CONTINUOUS QUATERNIZATION OF TERTIARY AMINES WITH A RENT HALOGENURE.
- MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds.
- Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
- Guidechem. (n.d.). This compound 593-81-7 wiki.
- Google Patents. (n.d.). US20050020474A1 - Process for the continuous quaternisation of tertiary amines with an alkyl halide.
- ChemicalBook. (n.d.). This compound.
- Total Organic Chemistry. (2020, July 22). Reactions of Epoxides. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 593-81-7 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. akkim.com.tr [akkim.com.tr]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. chemicalbook.com [chemicalbook.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. ES2314119T3 - PROCEDURE FOR CONTINUOUS QUATERNIZATION OF TERTIARY AMINES WITH A RENT HALOGENURE. - Google Patents [patents.google.com]
- 16. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 17. US20050020474A1 - Process for the continuous quaternisation of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 18. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
- 19. kdlfeed.com [kdlfeed.com]
- 20. CN1078231A - The manufacture method of choline chloride 60 - Google Patents [patents.google.com]
- 21. Study on Synthesizing Technology of Choline Chloride-Academax [idesign.academax.com]
Protocol for the synthesis of deuterated internal standards using Trimethylamine hydrochloride.
An Application Note and Detailed Protocol for the Synthesis of Trimethylamine-d9 Hydrochloride as a Deuterated Internal Standard
Introduction: The Imperative for High-Purity Deuterated Standards in Modern Analytics
In the landscape of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards (DIS) are indispensable tools. These compounds, in which hydrogen atoms are strategically replaced by deuterium, are chemically identical to the analyte of interest. This property allows them to co-elute during chromatography while being distinguishable by mass, providing a robust internal reference to correct for variations in sample extraction, matrix effects, instrument drift, and ionization efficiency.[1] The use of DIS significantly enhances the accuracy, precision, and reliability of quantitative assays, a requirement for regulated bioanalysis in drug development and clinical research.[2][3]
Trimethylamine-d9 ((CD₃)₃N), and its more stable hydrochloride salt, is a fundamental deuterated building block and a valuable internal standard. Its utility extends to metabolic studies and the synthesis of more complex deuterated pharmaceutical candidates. The introduction of deuterium can alter metabolic pathways, often leading to improved pharmacokinetic profiles—a concept known as the "deuterium kinetic isotope effect."[4][5]
This application note provides a comprehensive, field-proven protocol for the de novo synthesis of high-purity trimethylamine-d9 hydrochloride. The described method is a deuterated adaptation of the classic Eschweiler-Clarke reaction, a robust reductive amination process that offers high yields and excellent isotopic incorporation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and discuss the necessary quality control measures to validate the final product.
Section 1: Mechanistic Insight – The Deuterated Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a powerful method for the exhaustive methylation of a primary or secondary amine. In its classic form, it utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. Our protocol adapts this reaction for deuteration by employing deuterated formaldehyde (D₂CO) and deuterated formic acid (DCO₂D).
The reaction begins with the formation of an iminium ion from the reaction of the amine (in this case, ammonia from ammonium chloride) with deuterated formaldehyde. This intermediate is then reduced by deuterated formic acid, which acts as a deuteride donor, to yield a deuterated methylamine. The process repeats twice more, adding a deuterated methyl group in each cycle until the fully substituted trimethylamine-d9 is formed. The thermodynamic driving force for the reaction is the irreversible formation of carbon dioxide gas.[6]
Caption: Experimental workflow for the synthesis of Trimethylamine-d9 Hydrochloride.
Part A: Reductive Methylation
-
In a 2-L round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of ammonium chloride in water.
-
Begin stirring the solution and add the deuterated formaldehyde solution dropwise from the dropping funnel. An initial mild exothermic reaction may be observed.
-
Once the formaldehyde addition is complete, begin the slow, dropwise addition of deuterated formic acid. Causality: The reaction is highly exothermic, and vigorous evolution of carbon dioxide will occur. The addition rate must be controlled to maintain a manageable reaction. [6][7]4. After the formic acid has been added, heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours, or until the evolution of CO₂ gas has ceased. This indicates the reaction has proceeded to completion.
Part B: Isolation of Trimethylamine-d9 (Free Base) 5. Remove the heating mantle and allow the reaction mixture to cool to room temperature. 6. Prepare a concentrated solution of sodium hydroxide. Slowly and carefully, add the NaOH solution to the reaction mixture. Causality: This step neutralizes the excess formic acid and deprotonates the trimethylammonium salt, liberating the free trimethylamine-d9 base, which is a gas at room temperature. [6][8]7. Gently warm the flask to distill the volatile trimethylamine-d9 gas. The gas is passed through a condenser (without cooling water) and then directed into the trapping solution as described in Part C.
Part C: Conversion to Hydrochloride Salt 8. Prepare a receiver flask containing a stirred, ice-cooled solution of concentrated hydrochloric acid. The amount of HCl should be in slight excess of the theoretical yield of the amine. Immerse the gas delivery tube below the surface of the acid. Causality: The acidic solution traps the basic amine gas, instantly converting it to the non-volatile and water-soluble hydrochloride salt. [7][9]The salt form provides superior stability and ease of handling compared to the gaseous free base. [6][10] Part D: Purification and Drying 9. Transfer the hydrochloric acid solution containing the product to a large evaporating dish. Gently heat the solution on a steam bath to reduce the volume. 10. As the solution becomes concentrated, crystals of trimethylamine-d9 hydrochloride will begin to form. Filter the crystals periodically. 11. Dry the collected crystals in an air or vacuum oven at 100-110°C for a few minutes to remove residual water and HCl. [7][9]Store the final product in a tightly sealed container away from moisture.
Section 3: Quality Control and Characterization
Rigorous analytical characterization is essential to validate the identity, chemical purity, and isotopic enrichment of the final product. For use as an internal standard, isotopic enrichment should be ≥98% and chemical purity >99%. [1]
| Analytical Test | Parameter | Expected Result / Specification |
|---|---|---|
| Mass Spectrometry | Molecular Ion (M+H)⁺ | m/z 69.1 (for the free base) |
| Isotopic Enrichment | ≥98% d9 incorporation | |
| ¹H NMR | Proton Signals | Absence of a singlet around ~2.9 ppm (in D₂O) corresponding to (CH₃)₃N·HCl. Residual solvent peaks only. |
| ¹³C NMR | Carbon Signal | A multiplet centered around ~47 ppm (in D₂O) due to C-D coupling. |
| Appearance | Physical Form | White crystalline solid |
Section 4: Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reflux period is sufficient (until CO₂ evolution stops). Confirm the quality and stoichiometry of deuterated reagents. |
| Loss of gaseous amine during distillation/trapping. | Ensure all joints are well-sealed. Maintain a sufficiently low temperature in the HCl trapping solution to prevent loss. | |
| Incomplete Deuteration | Contamination with protic solvents or reagents. | Use high-purity deuterated reagents (D₂CO, DCO₂D). Ensure glassware is thoroughly dried before use. |
| Insufficient deuterating agent. | Use a slight excess of the deuterated formaldehyde and formic acid to drive the reaction to completion. | |
| Product is Yellow/Discolored | Overheating during the final drying step. | Evaporate the final HCl solution on a steam bath rather than with direct, high heat. [9]Recrystallization from absolute ethanol or deuterated methanol can improve color and purity. [6] |
Conclusion
The deuterated Eschweiler-Clarke reaction described herein provides a robust, scalable, and efficient method for the synthesis of trimethylamine-d9 hydrochloride. By carefully controlling the reaction conditions and using high-purity deuterated reagents, it is possible to produce an internal standard that meets the stringent requirements for isotopic enrichment and chemical purity demanded by modern quantitative analytical techniques. This foundational deuterated building block serves as an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, enabling more accurate and reliable measurements.
References
- Deuterium isotope effects during carbon-hydrogen bond cleavage by trimethylamine dehydrogenase. PubMed.
- Formation of Trideuteromethane From Deuterated Trimethylamine or Methylamine by Methanosarcina Barkeri. PubMed.
- A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar.
- A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate.
- pH and Deuterium Isotope Effects on the Reaction of Trimethylamine Dehydrogenase with Dimethylamine. PMC - NIH.
- Deuterium labelling by electrochemical splitting of heavy water. OAE Publishing Inc.
- trimethylamine hydrochloride. Organic Syntheses Procedure.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI.
- trimethylamine. Organic Syntheses Procedure.
- Method and process for synthesizing and producing deuterated methylamine and salts thereof. Google Patents.
- D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. PMC.
- Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. bioRxiv.
- Nonadditivity of secondary deuterium isotope effects on basicity of trimethylamine. PubMed.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. ResearchGate.
- A general, versatile and divergent synthesis of selectively deuterated amines. PMC.
- Production process of this compound. Google Patents.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed.
- pH and deuterium isotope effects on the reaction of trimethylamine dehydrogenase with dimethylamine. PubMed.
- Exploring this compound: A Key Compound in Chemical Research. Stanford Materials.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.
- Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. PMC.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to remove Trimethylamine hydrochloride from a reaction mixture.
Technical Support Center: Trimethylamine Hydrochloride Removal
Welcome to the technical support guide for the effective removal of this compound (TMA·HCl) from reaction mixtures. As a common byproduct in reactions utilizing trimethylamine as a base or when it's generated in situ, its efficient removal is critical for achieving high product purity. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve challenges encountered during purification, grounded in chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly is this compound, and why is it in my reaction?
Answer: this compound is a salt formed from the reaction between the organic base trimethylamine (TMA) and hydrogen chloride (HCl).[1][2] In many organic reactions, particularly those that generate an acidic byproduct like HCl (e.g., acylations with acid chlorides, silylations), a base is added as an "acid scavenger." Trimethylamine is often used for this purpose. Its role is to neutralize the generated acid, preventing it from catalyzing side reactions or degrading acid-sensitive products. The result of this neutralization is the formation of the trimethylammonium chloride salt, which then needs to be removed during the workup process.[3]
Key Properties of this compound: Understanding the physical properties of TMA·HCl is the first step in designing an effective purification strategy. It is a white to off-white, crystalline, and very hygroscopic (moisture-absorbing) solid.[4][5][6] Its solubility is the most critical factor for its removal.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN | [4][6] |
| Molar Mass | 95.57 g/mol | [4][5][7] |
| Appearance | White to slightly cream crystalline powder | [5][6][8] |
| Melting Point | ~283-284 °C (decomposes) | [6][7][8] |
| Solubility in Water | Very soluble | [4][9][10] |
| Solubility in Ethanol | Soluble | [4][7] |
| Solubility in Chloroform | Moderately soluble / Difficulty soluble | [4][7][10] |
| Solubility in Diethyl Ether | Insoluble | [4][5][10] |
Q2: What is the standard, first-line method for removing TMA·HCl?
Answer: The most common and straightforward method is an aqueous wash (liquid-liquid extraction) . This technique leverages the extremely high polarity and ionic nature of TMA·HCl, making it highly soluble in water, while most organic products are preferentially soluble in an immiscible organic solvent.[3][10]
The core principle is partitioning. By mixing your organic reaction solvent with water, the TMA·HCl salt will move from the organic layer into the aqueous layer, which can then be physically separated and discarded.
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Dilute: Add your chosen organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture, ensuring your desired product is fully dissolved.
-
First Wash (Dilute Acid): Add a volume of dilute aqueous acid (e.g., 1M HCl) equal to the organic layer volume. This step is crucial as it protonates any residual free trimethylamine, converting it into the water-soluble salt, ensuring its complete removal into the aqueous phase.[3]
-
Shake & Vent: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 30-60 seconds.
-
Separate: Place the funnel back on a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer. (Note: The organic layer may be on the top or bottom depending on its density relative to water).
-
Second Wash (Water/Brine): Add a volume of deionized water or, preferably, saturated sodium chloride solution (brine). A brine wash helps to break emulsions and decreases the solubility of your organic product in the aqueous layer, improving yield.[11]
-
Repeat Shake & Separate: Repeat the shaking and separation steps.
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to remove residual water.
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield your crude product, now free of TMA·HCl.
Q3: My compound is sensitive to water or acid. How can I remove TMA·HCl without an aqueous workup?
Answer: For moisture- or acid-sensitive compounds, a non-aqueous strategy is essential. These methods exploit the poor solubility of TMA·HCl in less polar organic solvents.[3][12]
If your reaction is performed in a solvent where TMA·HCl is insoluble (e.g., diethyl ether, tetrahydrofuran (THF)), the salt will precipitate out as a white solid during the reaction.[3][12] Removal is a simple matter of filtration.
Protocol:
-
Upon reaction completion, cool the mixture (an ice bath can increase precipitation).
-
Filter the mixture through a Büchner funnel or a syringe filter (for small scales).
-
Wash the collected solid salt with a small amount of the cold reaction solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings, which contain your desired product.
-
Remove the solvent under reduced pressure.
If the reaction solvent solubilizes TMA·HCl (e.g., dichloromethane (DCM), chloroform), you must first swap it for an "anti-solvent" in which the salt is insoluble.
Protocol:
-
Remove the reaction solvent under reduced pressure.
-
To the resulting residue, add a solvent in which your product is soluble but TMA·HCl is not (e.g., diethyl ether, ethyl acetate, hexanes).[3][12]
-
Stir or sonicate the mixture. The TMA·HCl will precipitate as a solid.
-
Filter the mixture and wash the solid as described in Method A.
-
Combine the filtrate and washings and remove the solvent to isolate your product.
Q4: My product is also soluble in water. How can I separate it from the highly water-soluble TMA·HCl?
Answer: This is a classic purification challenge. An aqueous wash is not viable as you will lose your product. The best strategy here is often to chemically modify the TMA·HCl back into its volatile free-base form.
Method: Basification and Evaporation
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent (like DCM or ethyl acetate).
-
Basify: Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH).[10] This deprotonates the trimethylammonium cation, converting TMA·HCl back into free trimethylamine (TMA).
-
(CH₃)₃NH⁺Cl⁻ + NaHCO₃ → (CH₃)₃N + H₂O + CO₂ + NaCl
-
-
Separate & Dry: Separate the organic layer and dry it thoroughly with an anhydrous drying agent.
-
Evaporate: Remove the solvent and the now-liberated trimethylamine under reduced pressure. Trimethylamine is extremely volatile (boiling point: ~3 °C), so it will be easily removed along with the solvent, leaving your purified product behind.[10][13]
Q5: Can I use column chromatography to remove TMA·HCl?
Answer: Yes, but it's typically used as a final polishing step rather than for bulk removal.
-
Normal-Phase (Silica Gel) Chromatography: TMA·HCl, being a salt, is extremely polar and will not elute from a silica gel column with common organic solvents. It will remain adsorbed at the origin (Rf = 0). Your less polar organic product will elute normally. However, if any free trimethylamine is present, it can cause significant tailing or streaking of your product spots on TLC and poor separation on the column. To counteract this, a small amount of a competing base (e.g., 0.5-1% triethylamine or ammonia in methanol) is often added to the eluent.[14]
-
Ion-Exchange Chromatography: For more advanced separations, particularly with polar or ionic products, cation-exchange chromatography can be highly effective. In this technique, the positively charged trimethylammonium cation is retained by the stationary phase. The product can be eluted, and then the bound TMA can be released by washing with a stronger base or a high-salt buffer.[15][16][17]
References
- Wikipedia. (n.d.). Triethylamine.
- Kiper, R. A. (n.d.). This compound. Properties of substances.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound: Properties and Industrial Significance.
- ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
- Molbase. (n.d.). This compound CAS:593-81-7.
- AKKİM. (n.d.). This compound (TMAHCl).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2015). How can I remove trimethylamine hydro chloride salt from the product(thiol)?
- ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?
- Organic Syntheses. (1921). This compound. Org. Synth. 1, 79.
- Google Patents. (n.d.). US2085786A - Process of separating lower alkylamines.
- University of Hertfordshire. (n.d.). This compound. AERU.
- AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column.
- Reddit. (2021). Scrubbing trimethylamine with HCl solution. r/ChemicalEngineering.
- Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central.
- Org Prep Daily. (2006). Purifying amines on silica.
- Organic Syntheses. (1921). TRIMETHYLAMINE. Org. Synth. 1, 528.
- ACS Publications. (1896). THE SEPARATION OF TRIMETHYLAMINE FROM AMMONIA. Journal of the American Chemical Society.
- ChemBK. (n.d.). This compound.
- LCGC. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
Sources
- 1. This compound [sitem.herts.ac.uk]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [chemister.ru]
- 5. nbinno.com [nbinno.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 593-81-7 [chemicalbook.com]
- 9. akkim.com.tr [akkim.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. biotage.com [biotage.com]
- 15. azom.com [azom.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions Catalyzed by Trimethylamine Hydrochloride
Welcome to the technical support center for Trimethylamine Hydrochloride (TEA·HCl). This guide is designed for researchers, chemists, and drug development professionals who utilize TEA·HCl in their synthetic workflows. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth insights needed to troubleshoot and optimize your reactions effectively.
Core Principles: The Dual Role of this compound
This compound (CAS 593-81-7) is more than a simple reagent; it serves two primary functions in organic synthesis. Understanding these roles is critical for troubleshooting.
-
Acid Scavenger/Neutralizer: In many reactions, acidic byproducts (like HCl) are formed. These can inhibit the reaction, cause unwanted side reactions, or degrade sensitive functional groups. TEA·HCl acts as an effective proton scavenger, maintaining a stable and optimal pH environment, which can significantly improve reaction yields.[1][2]
-
In-Situ Source of Trimethylamine (TMA): TEA·HCl is a stable, solid salt of the volatile and foul-smelling gas, trimethylamine.[1][3] In the presence of a stronger base or under specific equilibrium conditions, it can serve as a source of free trimethylamine, which is a potent nucleophilic catalyst or a mild base for various transformations.[1][4] This is particularly useful for reactions requiring mild basic conditions where the amine functionality is part of the catalytic cycle.[1]
Troubleshooting Guide: From Low Yields to Inconsistent Results
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is unexpectedly low or non-existent. What are the likely causes and how can I fix it?
Low yield is the most common issue. The root cause often lies in catalyst activity, reaction conditions, or reagent quality.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Impure or Wet Catalyst | TEA·HCl is hygroscopic and can absorb moisture from the atmosphere.[5] Water will protonate the active base (trimethylamine), rendering it catalytically inactive. Impurities like ammonium chloride or dimethylamine hydrochloride can also interfere with the reaction.[6] Solution: 1. Verify Purity: Check the purity of your TEA·HCl. A common test for the absence of ammonium and methylamine salts is its complete solubility in chloroform.[6] 2. Dry the Catalyst: Dry the TEA·HCl under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours before use. Store it in a desiccator over a strong drying agent. 3. Purify if Necessary: If significant impurities are suspected, recrystallization or sublimation may be required. See the protocol in Section 4. |
| Suboptimal pH / Insufficient Basicity | For TEA·HCl to act as a source of catalytic trimethylamine, the reaction may require conditions that favor the deprotonation of the trimethylammonium ion. If the medium is too acidic, the catalyst remains in its inactive protonated form. |
| Inappropriate Solvent | The choice of solvent affects the solubility of reagents and the stability of intermediates. A solvent that cannot adequately dissolve the TEA·HCl or the substrates will lead to a sluggish, heterogeneous reaction.[7] |
| Incorrect Reaction Temperature | Many reactions have a specific optimal temperature range. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to the degradation of starting materials, products, or the catalyst itself.[7] |
| Presence of Atmospheric Moisture | Reactions involving nucleophilic catalysts or strong bases are often sensitive to moisture. Water can react with starting materials or quench the catalyst. |
Troubleshooting Workflow: Low Reaction Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: A workflow for troubleshooting low reaction yields.
Question 2: My reaction is producing significant side products. How can I improve selectivity?
The formation of side products often points to issues with reaction temperature, stoichiometry, or the method of reagent addition.
Potential Causes & Solutions
-
Incorrect Temperature Control :
-
The Problem : Localized overheating, even for a short period, can provide the activation energy for undesired reaction pathways or cause decomposition.[8]
-
The Solution : Use a temperature-controlled oil or water bath instead of a heating mantle. Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture. For highly exothermic reactions, consider adding reagents slowly at a lower initial temperature.
-
-
Improper Stoichiometry :
-
The Problem : Using an incorrect excess of one reagent can force the reaction down an alternative path. This is especially true if the catalyst itself can react with the starting materials in a non-catalytic fashion.
-
The Solution : Carefully calculate and measure all reagents. Perform a stoichiometric analysis to ensure the catalyst loading is appropriate (typically 1-10 mol%). Consider running a small-scale reaction screen to find the optimal ratio of reactants.
-
-
Rate of Reagent Addition :
-
The Problem : Adding a reactive substrate too quickly can lead to a high localized concentration, promoting side reactions like polymerization or dimerization.
-
The Solution : Use a syringe pump or a dropping funnel for the slow, controlled addition of key reagents. This maintains a low, steady concentration of the reactive species, favoring the desired catalytic pathway.
-
Question 3: I am observing inconsistent results between batches. What can I do to improve reproducibility?
Inconsistency is often traced back to subtle variations in catalyst preparation, moisture content, or reagent quality.[7]
Potential Causes & Solutions
-
Variability in Catalyst Quality :
-
The Problem : Using TEA·HCl from different suppliers or lots without verifying its purity can introduce unknown variables.
-
The Solution : Standardize on a high-purity grade of TEA·HCl from a reliable supplier.[1] If possible, purchase a single large lot for a series of experiments. Always dry the catalyst under vacuum before use as a standard procedure.
-
-
Atmospheric Contamination :
-
The Problem : Failure to maintain a consistently inert atmosphere can lead to varying levels of moisture or oxygen contamination, which can affect catalyst activity and product stability.
-
The Solution : Implement a standard procedure for all reactions using an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents. Techniques like evacuating and backfilling the reaction vessel three times can ensure a robustly inert environment.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis? A1: It primarily serves two roles: as an acid neutralizer to maintain optimal pH by scavenging acidic byproducts, and as a stable, solid precursor for the volatile catalyst, trimethylamine.[1][2][4]
Q2: How should I handle and store this compound? A2: TEA·HCl is hygroscopic and an irritant.[5][9] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizers.[10] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Q3: Can I substitute this compound with Triethylamine Hydrochloride? A3: While both are amine hydrochloride salts used as bases, they are not always interchangeable. Triethylamine is a bulkier, less nucleophilic base, and its hydrochloride salt has different physical properties (e.g., solubility). The choice depends on the specific reaction mechanism, steric requirements, and desired basicity.[12]
Q4: My reaction workup is difficult, and I can't remove the amine salt. What should I do? A4: Being a salt, TEA·HCl is highly soluble in water. During workup, washing the organic layer with water or a brine solution should effectively remove it. If your product is not acid-sensitive, a wash with a dilute acid solution (e.g., 1M HCl) can ensure all amine species are protonated and partitioned into the aqueous layer.[13]
Experimental Protocols
Protocol 4.1: Purification of this compound by Recrystallization
This protocol is for instances where the purity of the commercially available catalyst is .
-
Dissolution : In a fume hood, dissolve the crude TEA·HCl in a minimal amount of hot absolute ethanol.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration : Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon and any insoluble impurities.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the white crystalline product by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual solvent.
-
Drying : Dry the purified crystals under high vacuum at 60-80 °C for at least 4 hours to remove all traces of solvent and moisture.[14] Store the pure, dry product in a desiccator.
Protocol 4.2: General Procedure for a TEA·HCl Catalyzed Reaction
This protocol provides a baseline for setting up a reaction under anhydrous conditions.
-
Glassware Preparation : Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for 4 hours) and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Preparation : Weigh the required amount of freshly dried TEA·HCl and the substrate(s) into the reaction flask.
-
Inert Atmosphere : Seal the flask with a septum and purge the vessel with inert gas. This is typically done by evacuating the flask under vacuum and backfilling with the inert gas, repeating the cycle three times.[8]
-
Solvent Addition : Add the anhydrous solvent via a syringe through the septum.
-
Reagent Addition : If other reagents are to be added, do so slowly via a syringe or a syringe pump at the desired temperature.
-
Reaction Monitoring : Stir the reaction at the designated temperature. Monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup : Upon completion, cool the reaction to room temperature. Proceed with the appropriate aqueous workup to quench the reaction and remove the catalyst. Typically, this involves partitioning the mixture between an organic solvent and water or a brine solution.
Safety and Handling
-
Hazards : this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautions : Always handle this chemical in a well-ventilated fume hood.[15] Avoid breathing dust.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][16]
-
First Aid :
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from sources of ignition and strong oxidizing agents.[15]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with this compound.
- Efine Group. (n.d.). Application of this compound.
- Efine Group. (n.d.). How to use this compound in chemical industry.
- Loba Chemie. (2019). This compound FOR SYNTHESIS MSDS.
- SD Fine-Chem. (n.d.). This compound - Safety Data Sheet.
- Sciencemadness Wiki. (2023). Trimethylamine.
- AKKİM. (2019). This compound (TMAHCl) - Technical Data Sheet.
- Adams, R., & Brown, B. K. (1921). This compound. Organic Syntheses, 1, 75. doi:10.15227/orgsyn.001.0079.
- Wikipedia. (n.d.). Trimethylamine.
- Chemcess. (2024). Trimethylamine: Properties, Reactions, Production And Uses.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Google Patents. (n.d.). JP2002363140A - Purification method of trimethylamine.
- Adams, R., & Brown, B. K. (1921). trimethylamine. Organic Syntheses, 1, 75. doi:10.15227/orgsyn.001.0075.
- ResearchGate. (n.d.). Selective Synthesis of Trimethylamine by Catalytic N-Methylation of Ammonia and Ammonium Chloride by utilizing Carbon Dioxide and Molecular Hydrogen.
- Sciencemadness Discussion Board. (2010). Trimethylamine - Which catalyst?.
- University of Hertfordshire. (n.d.). This compound. AERU.
- Wikipedia. (n.d.). Triethylamine.
- SciSpace. (n.d.). Base-catalyzed Intramolecular Rearrangement of Trimethylamine N-oxide.
- Google Patents. (n.d.). CN115636751A - Production process of this compound.
- ResearchGate. (n.d.). Two alternative pathways for hydroxylamine hydrochloride catalyzed transamidation reaction.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- PubChem. (n.d.). This compound.
- NIH. (n.d.). Impact of the Experimental Parameters on Catalytic Activity When Preparing Polymer Protected Bimetallic Nanoparticle Catalysts on Activated Carbon.
- Loba Chemie. (n.d.). 593 81-7 CAS | this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Application of this compound [efinegroup.com]
- 3. Trimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. akkim.com.tr [akkim.com.tr]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Triethylamine - Wikipedia [en.wikipedia.org]
- 13. Workup [chem.rochester.edu]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 16. chemicalbook.com [chemicalbook.com]
Preventing side reactions when using Trimethylamine hydrochloride as a base.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of trimethylamine hydrochloride as a base in chemical synthesis. Our goal is to help you anticipate and prevent common side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Addressing In-Experiment Issues
This section tackles specific problems you might encounter when using this compound. We diagnose the probable cause and provide actionable solutions.
Q1: My moisture-sensitive reaction failed after I used this compound from a freshly opened bottle. What happened?
Probable Cause: The most likely culprit is water contamination. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Even a newly purchased bottle can contain significant amounts of water if not handled and stored under strictly anhydrous conditions. This introduced water can quench moisture-sensitive reagents (like organometallics or acyl chlorides) or interfere with catalyst activity, leading to low yield or complete reaction failure.
Solution & Protocol:
-
Drying the Reagent: Before use in a moisture-sensitive reaction, always dry the this compound.
-
Protocol: Drying this compound:
-
Place the required amount of this compound in a round-bottom flask.
-
Heat the solid gently (100–110°C) under high vacuum for several hours.[4][5]
-
Allow the flask to cool to room temperature under vacuum or in a desiccator.
-
Once cool, break the vacuum with an inert gas (e.g., Nitrogen or Argon) and quickly weigh and add the dried reagent to your reaction.
-
-
-
Proper Storage: Store the reagent in a tightly sealed container inside a desiccator to protect it from atmospheric moisture.[1][6][7]
Q2: I added this compound to my reaction as a base, but the reaction is not proceeding. Why is it not working?
Probable Cause: This is a common and critical misunderstanding. This compound is a salt; it is the conjugate acid of the free base, trimethylamine, and is therefore acidic in solution. It cannot act as a base to deprotonate a substrate directly. Its primary role is to serve as a stable, solid precursor to the volatile free amine, trimethylamine (b.p. 3-4 °C).[8][9] It is most often used as an acid scavenger. In reactions that generate an acidic byproduct (like HCl), the free trimethylamine (formed in situ or added separately) will neutralize the acid, forming the hydrochloride salt.[10]
Solution:
-
In-Situ Free-Basing: To use the hydrochloride salt as a source for the base, you must add a stronger, non-nucleophilic base to the reaction mixture to liberate the free trimethylamine. This is generally not recommended as it introduces additional reagents.
-
Recommended Approach - Use the Correct Reagent: For most applications requiring a soluble organic base, it is far more direct and efficient to use a liquid tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) .[10] If trimethylamine is specifically required, it is often sold as a solution in a solvent like ethanol or THF.[11]
Q3: I'm struggling to remove the trimethylamine salt from my product during workup. It seems to be soluble in everything.
Probable Cause: this compound is highly soluble in water and moderately soluble in alcohols and chloroform, but insoluble in less polar solvents like ether or hexanes.[12] If your product has similar solubility, separation by simple extraction can be challenging.
Solution & Protocol:
The key is to manipulate the state of the amine. The free base (trimethylamine) is a volatile gas/liquid and more soluble in organic solvents. The protonated salt (trimethylammonium chloride) is highly water-soluble.
-
Protocol: Aqueous Acid/Base Workup to Remove Amine Salts
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate).
-
Basify (If necessary): If your product is stable to base, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃). This converts any remaining this compound to the free base, trimethylamine.[12]
-
Acid Wash: Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl).[13] This will protonate any free trimethylamine, converting it to the highly water-soluble trimethylammonium salt, which will partition into the aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q4: My reaction mixture developed an unusual color, and I've isolated an unexpected byproduct with an N-O bond. What could this be?
Probable Cause: Tertiary amines, including trimethylamine, can be oxidized to form N-oxides.[14] This can occur if your reaction conditions involve oxidizing agents (even mild ones) or are exposed to air (oxygen) for prolonged periods, sometimes catalyzed by light or metal impurities.[15][16] The resulting byproduct would be trimethylamine N-oxide (TMAO).[17][18]
Solution:
-
Inert Atmosphere: If your substrate or reagents are sensitive to oxidation, or if you are running the reaction at elevated temperatures, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reagent Purity: Ensure all reagents are free from peroxide or other oxidizing impurities.
Frequently Asked Questions (FAQs)
What is the primary role of this compound in a reaction?
This compound is best understood as a stable, solid, and less odorous source of trimethylamine.[9] Its most common application is as a precursor for generating trimethylamine in situ or for use in reactions where trimethylamine acts as an acid scavenger, a catalyst, or a reagent for forming quaternary ammonium compounds.[9][10]
How does the basicity of trimethylamine compare to other common amine bases?
The basicity of an amine is typically compared by looking at the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
| Compound | Formula | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Physical State | Key Feature |
| Trimethylamine HCl | (CH₃)₃N·HCl | 95.57[1] | N/A (Acidic Salt) | White Solid[1] | Stable source of TMA |
| Trimethylamine | (CH₃)₃N | 59.11 | 9.80[19] | Gas | Volatile, strong odor[20] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 10.75[10] | Liquid | Common lab base, less volatile |
As shown in the table, triethylamine is a stronger base than trimethylamine and, being a liquid, is often more convenient to handle in the lab.[10]
What are the key handling and storage precautions?
-
Hygroscopicity: Always store in a tightly sealed container in a dry environment, preferably a desiccator.[1][7]
-
Incompatibilities: It is incompatible with strong bases (which will liberate trimethylamine gas) and strong oxidizing agents.[1][21]
-
Personal Protection: Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as the dust can cause skin, eye, and respiratory irritation.[1][22]
Can I use this compound for a Hofmann Elimination?
No. The Hofmann Elimination is a reaction that produces a tertiary amine (like trimethylamine) and an alkene from a quaternary ammonium hydroxide.[23][24] You would not use this compound as a reagent to perform this reaction.
Visualized Workflows and Mechanisms
To further clarify decision-making and reaction principles, we provide the following diagrams created using Graphviz.
Decision Workflow for Amine Base Selection
Caption: Decision workflow for selecting an appropriate amine base.
Mechanism of Amine Removal During Aqueous Workup
Caption: How an acid wash removes free amine into the aqueous phase.
References
- Allen, A. (n.d.).
- BYJU'S. (n.d.).
- Chad's Prep. (n.d.). 22.
- Scicinski, J. J., et al. (1998). Vapor-Phase Hofmann Elimination: A Rapid One-Pot Method for the Cleavage of Tertiary Amines from Radio Frequency Encoded Solid-Phase Synthesis.
- National Center for Biotechnology Information. (n.d.). Trimethylamine oxide. PubChem.
- Wikipedia. (n.d.). Trimethylamine N-oxide.
- NPTEL Archive. (n.d.). Module 5 : Alcohols, Amines, Ethers and Epoxides.
- BenchChem. (2025).
- AKKİM. (2020). This compound, 68-68.
- Organic Syntheses. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(593-81-7).
- Wikipedia. (n.d.). Triethylamine.
- MDPI. (n.d.).
- Guidechem. (n.d.). This compound 593-81-7 wiki.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- ResearchGate. (2015).
- ResearchGate. (2025). The Biosynthesis of Trimethylamine-N-Oxide.
- Spectrum Chemical. (n.d.). Trimethylamine-Hydrochloride | CAS 593-81-7.
- Semantic Scholar. (n.d.). The biosynthesis of trimethylamine-N-oxide.
- ChemBK. (n.d.). Trimethylamine.
- ChemicalBook. (n.d.). This compound synthesis.
- Organic Syntheses. (n.d.). Trimethylamine.
- Sciencemadness Wiki. (2023). Trimethylamine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). CN115636751A - Production process of this compound.
- Michigan State University Chemistry. (n.d.). Amine Reactivity.
- Pearson. (n.d.). Amine Reactions Explained.
- Wikipedia. (n.d.). Trimethylamine.
- Sciencemadness Discussion Board. (2010).
- BenchChem. (2025). A Comparative Guide to Dimethylamine Hydrochloride and this compound in Synthetic Chemistry.
- University of Rochester Chemistry. (2026). Workup: Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Jasperse, J. (n.d.). Reactions of Amines.
- AKKİM. (2019). This compound (TMAHCl)
- YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide.
- Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?.
- Chemcess. (2024). Trimethylamine: Properties, Reactions, Production And Uses.
Sources
- 1. This compound(593-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. akkim.com.tr [akkim.com.tr]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Trimethylamine oxide | C3H9NO | CID 1145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]
- 19. chemcess.com [chemcess.com]
- 20. Trimethylamine - Wikipedia [en.wikipedia.org]
- 21. akkim.com.tr [akkim.com.tr]
- 22. chemicalbook.com [chemicalbook.com]
- 23. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 24. byjus.com [byjus.com]
Dealing with the hygroscopic nature of Trimethylamine hydrochloride in experiments.
Welcome to the Technical Support Center for Trimethylamine Hydrochloride.
As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into handling the hygroscopic nature of this compound. This resource is structured to address the specific challenges you may encounter, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems that can arise from the hygroscopic properties of this compound, offering practical solutions and the scientific rationale behind them.
Q1: My this compound has formed clumps. Is it still usable, and how should I proceed?
Answer:
Clumping is a clear indication that the material has absorbed moisture from the atmosphere.[1] While the compound may still be chemically viable for some applications, the presence of water can significantly impact your experiment in several ways:
-
Inaccurate Stoichiometry: The measured weight will not be the true weight of the amine salt, leading to errors in molar calculations and potentially affecting reaction yields and kinetics.
-
Reaction Interference: In moisture-sensitive reactions, the absorbed water can act as an unwanted reagent, leading to side products or inhibition of the desired transformation. For instance, in reactions involving organometallics or acyl chlorides, water can quench the reagent or hydrolyze the starting material.[2][3]
Recommended Action:
-
Assess the Clumps: If the material is only slightly clumpy, you may be able to break up the clumps with a clean, dry spatula inside a desiccator or a low-humidity environment like a glove box.[1]
-
Drying is Recommended: For most applications, especially those sensitive to water, it is highly recommended to dry the compound before use. Refer to the protocol for Drying Hygroscopic Reagents in the FAQs section.
-
Consider Discarding Severely Affected Material: If the compound has become a paste or is visibly wet, its purity is compromised, and it is best to discard it according to your institution's safety protocols.
Q2: I'm observing inconsistent yields in my reaction. Could the hygroscopic nature of this compound be the culprit?
Answer:
Absolutely. Inconsistent absorption of atmospheric moisture is a common source of irreproducibility in reactions involving hygroscopic reagents. Here’s a logical breakdown of how this can occur:
-
Variable Water Content: The amount of water absorbed by this compound will vary depending on the ambient humidity and the duration of its exposure to the air.[1] This introduces an uncontrolled variable into your reaction setup.
-
Impact on Base Stoichiometry: If you are deprotonating the trimethylammonium salt in situ to generate free trimethylamine, the presence of water can affect the effective concentration of your base, leading to incomplete reactions or the formation of byproducts.
-
Solvent Effects: The introduction of even small amounts of water can alter the polarity of your reaction medium, which can, in turn, affect reaction rates and selectivity.
To mitigate this, it is crucial to handle this compound consistently. This includes minimizing its exposure to the atmosphere and considering drying it as a standard pre-reaction step.
Q3: What is the best practice for accurately weighing a hygroscopic compound like this compound?
Answer:
Accurate weighing is critical and requires minimizing contact with atmospheric moisture. Here are two recommended workflows, depending on the equipment available:
Workflow 1: Standard Laboratory Bench
This method is suitable for less moisture-sensitive applications but requires speed and efficiency.
-
Prepare in Advance: Have your vials, spatula, and balance ready.
-
Minimize Exposure: Open the main container of this compound for the shortest possible time.
-
Weigh by Difference:
-
Tare a clean, dry vial with a cap.
-
Quickly add an approximate amount of the hydrochloride salt to the vial and cap it immediately.
-
Record the weight.
-
Use a clean, dry spatula to transfer the required amount of the solid to your reaction vessel.
-
Reweigh the capped vial. The difference in weight is the amount of reagent transferred.
-
Workflow 2: Controlled Atmosphere (Glove Box or Glove Bag)
This is the gold standard for moisture-sensitive reactions.[4]
-
Inert Environment: Perform all manipulations inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Direct Weighing: Place your analytical balance inside the glove box. This allows you to directly and accurately weigh the this compound into your reaction vessel without the risk of moisture absorption.
Below is a diagram illustrating the decision-making process for handling this hygroscopic compound.
Caption: Decision workflow for handling this compound.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the storage, handling, and properties of this compound.
Q1: What are the optimal storage conditions for this compound to minimize moisture absorption?
Answer:
Proper storage is the first line of defense against the hygroscopic nature of this compound.[5] The following table summarizes the recommended storage conditions based on Safety Data Sheets and supplier information.
| Parameter | Recommendation | Rationale |
| Container | Tightly-closed, airtight container.[6] | Prevents exposure to atmospheric moisture. |
| Location | Cool, dry, well-ventilated area.[5][6] | Minimizes condensation and degradation. |
| Temperature | Ambient temperature is generally acceptable, but some suppliers recommend refrigeration (2-8°C).[5] | Lower temperatures can reduce the rate of degradation, but ensure the container is brought to room temperature before opening to prevent condensation. |
| Incompatibilities | Store away from incompatible substances such as strong bases and oxidizing agents.[6][7] | Contact with strong bases can liberate volatile and flammable trimethylamine gas. |
Q2: Are there any visual cues that indicate my this compound has been compromised by moisture?
Answer:
Yes, you can visually assess the quality of your reagent. Look for the following signs:
-
Appearance: Fresh, dry this compound should be a white to slightly cream-colored crystalline powder.[5][8]
-
Texture: The presence of clumps, as mentioned earlier, is the most common sign of moisture absorption. In severe cases, it may appear as a solid mass or even a paste.
-
Free-Flowing Properties: Dry material should be free-flowing. If it adheres to the sides of the container or spatula, it has likely absorbed moisture.
Q3: Is it mandatory to dry this compound before every use?
Answer:
This depends entirely on the sensitivity of your application.
-
For Non-Sensitive Applications: If your reaction is tolerant to small amounts of water (e.g., some aqueous-phase reactions or preparations of buffer solutions), drying may not be necessary, provided the material has been stored correctly and is free-flowing.
-
For Moisture-Sensitive Applications: For reactions involving organometallics, strong bases, or other water-sensitive reagents, drying is a critical step to ensure reproducibility and high yields.[9][10]
Protocol: Drying this compound
-
Pre-Drying: If the material is heavily clumped, gently crush the larger clumps with a spatula.
-
Vacuum Oven Method:
-
Place the this compound in a suitable glass container (e.g., a round-bottom flask or a watch glass).
-
Place the container in a vacuum oven.
-
Dry at a moderate temperature (e.g., 40-60°C) under vacuum for several hours.[11]
-
To confirm dryness, dry to a constant weight: weigh the sample, continue drying for another hour, and re-weigh. Repeat until the weight is stable.[11]
-
-
Desiccator Method:
-
Place the sample in a vacuum desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
-
Apply vacuum and allow the sample to dry for 24-48 hours. This method is gentler than oven drying but may take longer.
-
Q4: What safety precautions are essential when handling this compound?
Answer:
As with any chemical, proper safety protocols must be followed. This compound is a skin and eye irritant.[6][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][13]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust.[6]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]
-
First Aid:
The following diagram illustrates the key safety and handling procedures.
Caption: Key safety, handling, and storage protocols.
References
- Safety Data Sheet Trimethylamine HCl. (n.d.). Meta-Science.
- The Chemical Versatility of this compound: Properties and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- This compound (TMAHCI). (n.d.). AKKİM.
- How do you handle hygroscopic salts? (n.d.). HepatoChem.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). SD Fine-Chem.
- This compound, 68-68.5% SOLUTION. (n.d.). AKKİM.
- This compound. (n.d.). WebQC.org.
- Tereshchenko, A. G. (2015). Hygroscopic Gravimetric Quantitative Chemical Analysis. Journal of Analytical & Bioanalytical Techniques, 6(5).
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- How to Store Reagents. (n.d.). Department of Chemistry : University of Rochester.
- How To: Store Reagents. (n.d.). Department of Chemistry : University of Rochester.
- Reactions of Amines. (2020, May 30). Chemistry LibreTexts.
- What is the reaction between hydrochloric and amine? (2018, March 4). Quora.
- Recovery of amines from by-product chloride salts. (1987, June 2). Google Patents.
- Tereshchenko, A. G., & Aslanyan, I. R. (2015). Hygroscopic gravimetric quantitative chemical analysis. Review. Journal of Analytical Chemistry, 70(8), 857-865.
- Hygroscopy as an Indicator of Specific Surface Area in Polymer Materials. (2024, February 21). Polymers (Basel).
- Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420-2422.
- Hygroscopic Water Content. (2023).
- Amines - Reactions (A-Level IB Chemistry). (2023, June 16). YouTube.
- Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
- Sridharan, A., Prakash, K., & Sudheendra, S. (2007). Hygroscopic moisture content: Determination and correlations. Geotechnical and Geological Engineering, 25, 45-56.
- Drying salts with HCl solution. (2023, September 5). Chemistry Stack Exchange.
- Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. hepatochem.com [hepatochem.com]
- 5. nbinno.com [nbinno.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. akkim.com.tr [akkim.com.tr]
- 8. Page loading... [guidechem.com]
- 9. How To [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Polymerizations Using Trimethylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding polymerizations where trimethylamine hydrochloride (TEA·HCl) is a key component, either as a catalyst or a byproduct. Our focus is to move beyond simple procedural lists and delve into the chemical causality behind common experimental failures, empowering you to diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guide: Diagnosing and Resolving Low Polymer Yields
Low yields are a common yet frustrating issue in polymer synthesis. When TEA·HCl is involved, the root cause often lies in a few critical, interrelated factors. This guide presents issues in a question-and-answer format to directly address problems you may be encountering at the bench.
Q1: My polymerization yield is consistently low, or the reaction stalls before reaching high monomer conversion. What are the likely causes and how can I fix it?
This is the most frequent issue reported and can be traced back to several sources. The key is to systematically investigate catalyst integrity, reaction conditions, and the presence of inhibitors.
Potential Cause A: Catalyst Purity and Activity
This compound's catalytic activity is highly dependent on its purity.[1] Although it can be a robust catalyst, particularly for the melt polymerization of carbonate monomers[2][3], impurities can severely inhibit its function. TEA·HCl is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can be detrimental to many polymerization reactions.[4]
Troubleshooting Steps:
-
Assess Purity: While advanced techniques like headspace gas chromatography can be used to detect residual triethylamine[5][6][7], a simple titration can help determine the purity of the salt. The melting point can also be a good indicator; pure TEA·HCl has a sharp melting/decomposition point around 261 °C.[8]
-
Purification Protocol: If purity is suspect, recrystallization is recommended. A general protocol is provided below.
-
Ensure Anhydrous Conditions: Always handle TEA·HCl in a dry environment (e.g., a glovebox) and dry it under vacuum before use if moisture contamination is suspected.
Potential Cause B: Suboptimal Reaction Conditions
Polymerization reactions are highly sensitive to temperature.[9] For melt polymerizations catalyzed by TEA·HCl, the reaction rate is strongly temperature-dependent.[1] A temperature that is too low will result in impractically slow reaction rates, while excessively high temperatures can lead to side reactions or polymer degradation, ultimately lowering the isolated yield.[2][9]
Troubleshooting Steps:
-
Temperature Optimization: Consult literature for the optimal temperature range for your specific monomer system. If such data is unavailable, perform a series of small-scale reactions across a temperature gradient (e.g., 85 °C, 110 °C, 135 °C) to determine the ideal conditions.[1][3]
-
Ensure Homogeneity: In melt polymerizations, ensure the TEA·HCl is well-dispersed in the molten monomer. Inadequate mixing can lead to localized areas of low catalyst concentration and incomplete conversion.[9]
Potential Cause C: Presence of Reaction Inhibitors
Moisture and oxygen are common inhibitors in many polymerization reactions. Water can act as an alternative nucleophile or initiator, leading to undesired side reactions and affecting polymer molecular weight and yield.[2]
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure all monomers and solvents are rigorously dried before use. Monomers can be purified by recrystallization or vacuum distillation.[9]
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude both moisture and oxygen.[9][10] This involves using flame- or oven-dried glassware and employing Schlenk line techniques.[11]
Q2: The reaction works, but my polymer has a very low molecular weight and a broad polydispersity index (PDI). How is this related to yield, and what can I do?
Low molecular weight and low yield are often two symptoms of the same underlying problems: premature chain termination and uncontrolled initiation events.[9]
Potential Cause A: Stoichiometric Imbalance
For step-growth polymerizations, achieving a precise 1:1 molar ratio of reactive functional groups is absolutely critical for building high molecular weight chains.[9][12] Any deviation creates an excess of one functional group, limiting the maximum achievable degree of polymerization.
Troubleshooting Steps:
-
Accurate Measurement: Use a calibrated analytical balance for all measurements. Avoid volumetric transfers for viscous monomers where precision can be low.
-
Purity of Monomers: Ensure the purity of your monomers is as high as possible. An impurity that lacks a functional group effectively alters the stoichiometry.[9]
Potential Cause B: Chain-Terminating Impurities
Impurities in your monomers, solvent, or even the TEA·HCl catalyst can act as chain terminators. Monofunctional impurities are particularly problematic as they cap the growing polymer chain, preventing further propagation.[9] As mentioned, water is a frequent culprit.[2]
Troubleshooting Steps:
-
Monomer Purification: Analyze monomer purity via NMR or GC-MS. If impurities are detected, purify by distillation, recrystallization, or column chromatography.[9]
-
Catalyst Purity: Use the highest purity TEA·HCl available or purify it as described in the protocol below.
Visual Workflow: Troubleshooting Low Polymer Yield
The following diagram outlines a logical workflow for diagnosing the cause of low polymerization yields.
Caption: A step-by-step diagnostic workflow for troubleshooting polymerization issues.
Experimental Protocols
Protocol 1: Recrystallization of this compound (TEA·HCl)
This protocol is designed to remove moisture and other soluble impurities.
-
Dissolution: Dissolve the TEA·HCl in a minimal amount of hot ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold, anhydrous diethyl ether to remove any residual ethanol and surface impurities.
-
Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 60 °C) for several hours to remove all traces of solvent and moisture.
-
Storage: Immediately transfer the dry, pure TEA·HCl to a tightly sealed container and store it in a desiccator or a glovebox.
Protocol 2: General Setup for Anhydrous Polymerization
This protocol ensures the exclusion of atmospheric moisture and oxygen.
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >120 °C overnight. Alternatively, flame-dry the glassware under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and nitrogen inlet) while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Transfer: Add the purified, dry TEA·HCl and monomers to the reaction flask under a positive flow of inert gas. Use anhydrous solvents transferred via cannula or syringe if conducting a solution polymerization.
-
Reaction: Bring the reaction mixture to the optimized temperature and allow it to proceed for the predetermined time, maintaining the inert atmosphere throughout.
-
Workup: Quench and work up the reaction as required by your specific procedure, being mindful that some polymers may be sensitive to air or moisture even after polymerization is complete.[11]
Frequently Asked Questions (FAQs)
Q1: What exactly is the role of this compound in my reaction? Is it a catalyst or something else?
This compound can play two distinct roles, and it is critical to know which applies to your system:
-
Direct Catalyst: In certain types of polymerizations, such as the ring-opening polymerization of carbonate monomers (e.g., trimethylene carbonate), TEA·HCl itself acts as the catalyst.[1][3][8] It is intentionally added to initiate and propagate the reaction. Its use is advantageous because it is a stable, easy-to-handle solid.[1]
-
Byproduct Salt: In other reactions, particularly those involving acyl chlorides or other reagents that release hydrochloric acid (HCl), free triethylamine (TEA) is used as an acid scavenger or proton trap.[13][14][15] The TEA neutralizes the generated HCl, forming this compound (TEA·HCl) as a byproduct salt. In this context, the TEA·HCl salt is often an impurity that must be filtered off to purify the final polymer.[14]
Understanding this distinction is the first step in troubleshooting. If it's a catalyst, its purity is paramount. If it's a byproduct, its efficient removal is key.[13]
Caption: The dual roles of TEA·HCl in polymerization reactions.
Q2: My reaction mixture turns yellow or brown during the polymerization. Is this normal?
Color formation is generally an indication of side reactions or impurity formation. In systems where triethylamine is used as an acid scavenger, it can sometimes form colored complexes with reagents like methacrylic anhydride or acryloyl chloride.[13] This can lead to a discolored final product and may suggest that alternative, non-amine bases (like potassium carbonate) or different purification methods are needed.[13]
Q3: How should I properly handle and store this compound?
Proper handling and storage are crucial to maintaining the reagent's integrity.
-
Hygroscopic Nature: TEA·HCl is hygroscopic and will absorb water from the air.[4] Always keep the container tightly sealed.
-
Storage Conditions: Store the container in a cool, dry place, preferably inside a desiccator to protect it from atmospheric moisture.[16][17]
-
Handling: When weighing and transferring TEA·HCl, do so quickly in a low-humidity environment or, ideally, within a nitrogen-filled glovebox to prevent moisture uptake.
By adhering to these guidelines and systematically troubleshooting potential issues, you can significantly improve the yield, quality, and consistency of your polymerization reactions.
References
- Chesterman, J. P., & Amsden, B. G. (2016). Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry, 7(45), 6936-6945. ([Link])
- Royal Society of Chemistry. (2016). Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry. ([Link])
- Chesterman, J. P., & Amsden, B. G. (2016). Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry. DOI:10.1039/C6PY01248E. ([Link])
- Unilong. (n.d.). Triethylamine hydrochloride CAS 554-68-7. ([Link])
- PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. ([Link])
- Jinzong Machinery. (2024).
- Multichem Exports. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. ([Link])
- ResearchGate. (n.d.). Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Using Unsaturated Anhydrides/Acyl Chlorides in the Presence of Triethylamine | Request PDF. ([Link])
- Reddit. (2021).
- Semantic Scholar. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. ([Link])
- ResearchGate. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. ([Link])
- Google Patents. (n.d.). CN103115922A - Method for determining content of triethylamine salt. ()
- Indian Journal of Pharmaceutical Sciences. (2016).
- Unilong. (n.d.). Triethylamine hydrochloride CAS 554-68-7. ([Link])
- Taylor & Francis. (n.d.). Triethylamine – Knowledge and References. ([Link])
- Alpha Chemical Co. (2023).
- Polymer Science and Technology. (2018).
- BDMAEE. (n.d.). triethylamine finds extensive application in the pharmaceutical industry as a solvent and base. ([Link])
- ResearchGate. (2013).
- Wikipedia. (n.d.). Triethylamine. ([Link])
- Royal Society of Chemistry. (n.d.). Polymer Chemistry. ([Link])
- PubChem - NIH. (n.d.). Triethylamine. ([Link])
- PubChem - NIH. (n.d.). Triethylamine hydrochloride. ([Link])
Sources
- 1. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. [PDF] Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Triethylamine hydrochloride CAS 554-68-7 - Chemical Supplier Unilong [unilongindustry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. alphachem.biz [alphachem.biz]
- 16. CAS 554-68-7: Triethylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 17. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to accurately weigh and handle hygroscopic Trimethylamine hydrochloride.
Introduction: The Challenge of Weighing Trimethylamine Hydrochloride
This compound (TMA-HCl) is a versatile chemical intermediate crucial in the pharmaceutical and agrochemical industries.[1] It typically presents as a white to slightly cream crystalline powder.[1][2] However, its utility is matched by a significant handling challenge: it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property can lead to clumping, inaccurate measurements, and downstream experimental failures due to incorrect stoichiometry.
This guide provides a comprehensive technical resource for researchers and drug development professionals to accurately weigh and handle TMA-HCl. We will move from frequently asked questions to detailed protocols and troubleshooting, explaining the scientific principles behind each recommendation to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: I placed my TMA-HCl on the analytical balance, and the weight is continuously increasing. Why is this happening?
This is the classic sign of a hygroscopic compound at work. TMA-HCl has a high affinity for water and is actively absorbing moisture from the ambient air in the weighing chamber.[4] The increasing mass you observe is the weight of the compound plus the weight of the water it is accumulating.[5] This effect is exacerbated in environments with high relative humidity.[6]
Q2: What is the ideal laboratory environment for weighing TMA-HCl?
Controlling the environment is the first line of defense against weighing errors. The ideal conditions are:
-
Temperature: Stable, between 20-25°C. Temperature fluctuations can cause air currents inside the balance, leading to unstable readings.[5]
-
Relative Humidity (RH): Between 40% and 55%.[5][6] High humidity directly causes moisture absorption, while very low humidity can increase issues with static electricity, which also leads to erroneous readings.[4][6]
-
Location: The balance should be on a dedicated, vibration-resistant table away from doors, windows, and HVAC vents to avoid air currents.[7][8]
Table 1: Recommended Environmental Conditions for Analytical Weighing
| Parameter | Recommended Range | Rationale |
| Temperature | 20 - 25 °C | Minimizes thermal drift and convection currents.[5] |
| Relative Humidity | 40 - 55 % | Balances risk of moisture absorption (high RH) and static electricity (low RH).[6] |
| Air Draft | Minimal | Prevents force from being exerted on the balance pan, ensuring stability.[9] |
Q3: Can I just weigh the compound very quickly to avoid moisture absorption?
While speed is important, it is not a sufficiently accurate method on its own for quantitative work.[7] For a highly hygroscopic substance like TMA-HCl, significant moisture uptake can occur in seconds. Fast weighing can be a part of a broader strategy but should be combined with more robust techniques like "Weighing by Difference" or using a controlled atmosphere.[9][10]
Q4: How should I properly store this compound?
Proper storage is critical to maintaining the integrity of the compound. It should be kept in a tightly-sealed, airtight container to prevent moisture ingress.[1] For long-term stability, store in a cool, dry place, often under refrigeration (2-8°C).[1] Before use, the sealed container must be allowed to equilibrate to the ambient temperature of the balance room to prevent condensation from forming on the compound when opened.
Q5: The TMA-HCl powder in my stock bottle has formed hard clumps. Is it still usable?
Clumping is a clear indication that the material has already absorbed a significant amount of moisture. While the compound is still TMA-HCl, its purity by weight is compromised. Using it will lead to inaccurate concentrations. For non-critical applications, you might proceed, but for quantitative work, it is highly recommended to either:
-
Use a fresh, unopened bottle of the reagent.
-
Dry the material under vacuum, provided it does not sublime or decompose. TMA-HCl has a sublimation point of 200°C, so gentle heating under vacuum is feasible.[11]
-
Determine the precise water content using a method like Karl Fischer titration and adjust your weight calculations accordingly.
Core Experimental Protocols
For accurate and reproducible results, direct weighing of TMA-HCl on an open balance is not recommended. The following two protocols are the industry-standard methods for handling such materials.
Protocol 1: Weighing by Difference
This method is the most common and practical approach for accurately weighing hygroscopic solids in a standard laboratory setting. The principle is to measure the mass of the compound dispensed from a sealed container, rather than the mass of the compound on the weigh boat, minimizing its exposure to the atmosphere.[12]
Step-by-Step Methodology:
-
Preparation: Bring the sealed stock bottle of TMA-HCl to room temperature. Select a clean, dry weighing vial or bottle with a secure cap.
-
Initial Weighing: Place the capped weighing vial containing the TMA-HCl onto the analytical balance. Close the draft shield doors and allow the reading to stabilize. Record this initial mass (M1).[13]
-
Dispensing: Remove the weighing vial from the balance. Hold it over your receiving flask or beaker and quickly uncap it. Using a clean spatula, carefully tap out a small amount of the powder into the receiving vessel. Do NOT leave the vial uncapped for an extended period.[13]
-
Resealing: Immediately and securely recap the weighing vial. This is the most critical step to prevent the remaining stock in the vial from absorbing moisture.
-
Final Weighing: Place the capped weighing vial back onto the same analytical balance. Close the draft shield doors and wait for a stable reading. Record this final mass (M2).[13]
-
Calculation: The exact mass of TMA-HCl transferred (M_transferred) is the difference between the initial and final weights: M_transferred = M1 - M2
Protocol 2: Weighing in a Controlled Atmosphere (Glove Box)
For applications demanding the highest precision or for handling extremely sensitive materials, a glove box provides the most reliable solution.[14][15] A glove box is a sealed enclosure that contains an inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture.[16][17]
Step-by-Step Methodology:
-
Environment Setup: Ensure the glove box atmosphere is stable, with oxygen and moisture levels below your experimental tolerance (typically <10 ppm).
-
Material Transfer: Introduce all necessary items into the glove box via the antechamber, including the sealed TMA-HCl container, spatulas, weighing vessels, and your receiving flask.[18] Ensure you perform the required number of purge/evacuation cycles on the antechamber to remove atmospheric air.
-
Acclimatization: Allow all items, especially the analytical balance inside the glove box, to equilibrate with the internal atmosphere.[19]
-
Direct Weighing: Once equilibrated, you can perform a direct weighing. a. Place your weighing vessel on the balance and tare it. b. Add the TMA-HCl to the vessel until the desired mass is reached. c. Since the atmosphere is inert and dry, the mass reading will be stable and accurate.
-
Sealing and Removal: Securely cap your receiving flask containing the weighed compound before removing it from the glove box through the antechamber.
Troubleshooting Guide
Problem: My balance reading is drifting and won't stabilize, even in a closed draft shield.
-
Cause 1: Temperature Disequilibrium. If the sample or its container is warmer or cooler than the balance chamber, it will create convective air currents, causing the reading to drift.[5][20]
-
Solution: Always ensure your sample container has fully equilibrated to the room temperature before weighing.[8]
-
-
Cause 2: Static Electricity. In low-humidity environments (<40% RH), static charge can build up on glass or plastic weighing vessels, exerting a force on the balance pan.[6] This often appears as a slowly drifting or non-repeatable reading.
-
Solution: Use an anti-static gun or ionizer to dissipate the charge on the vessel before weighing. Using metal or anti-static weigh boats can also mitigate this issue.[6]
-
-
Cause 3: Rapid Moisture Absorption. For extremely hygroscopic materials, moisture absorption can be so rapid that it appears as a continuous upward drift.
Problem: I followed the "Weighing by Difference" protocol, but my reaction yields are inconsistent.
-
Cause 1: Incomplete Transfer. After weighing, some of the powdered TMA-HCl may be electrostatically stuck to your weighing vessel or spatula, or you may have spilled a small amount during transfer.
-
Solution: Ensure a quantitative transfer. After dispensing the powder, tap the spatula and vessel firmly to dislodge any remaining particles. For subsequent steps, consider dissolving the weighed solid in a small amount of compatible, anhydrous solvent and transferring the solution.[15]
-
-
Cause 2: Contaminated Stock. The stock bottle of TMA-HCl may have been compromised by moisture before you even started (see FAQ #5).
-
Solution: Use a fresh bottle of the reagent. If you suspect water contamination, you may need to perform a Karl Fischer titration to quantify the water content and adjust your calculations.
-
Problem: I need to weigh a very small amount (<10 mg) of TMA-HCl accurately.
-
Cause: Balance Limitation & Relative Error. Most analytical balances are less accurate at the lower end of their range. Furthermore, for a hygroscopic substance, the small amount of moisture absorbed represents a much larger percentage of the total mass, leading to significant relative error.
-
Solution: The Stock Solution Method. Instead of weighing a small amount directly, weigh a larger, more accurate mass (e.g., 100 mg) and dissolve it in a precise volume of a suitable anhydrous solvent to create a stock solution of known concentration. You can then accurately dispense a small volume of this solution to get the required mass of TMA-HCl.[14][15]
-
Workflow & Logic Diagrams
The choice of an appropriate weighing method is critical and depends on the available equipment and the required accuracy of the measurement.
Caption: Decision tree for selecting the appropriate weighing method for TMA-HCl.
Caption: Mechanism of weight gain for hygroscopic compounds on a balance.
References
- Fisher Scientific. (2014, September 5). SAFETY DATA SHEET - this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound: Properties and Industrial Significance.
- Guidechem. (n.d.). This compound 593-81-7 wiki.
- MetaSci. (n.d.). Safety Data Sheet Trimethylamine HCl.
- CDH Fine Chemical. (n.d.). This compound CAS NO 593-81-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). Top Tips for Lab Weighing with OHAUS.
- Jacomex. (n.d.). Nitrogen Dry Glove Boxes and Isolators.
- AELAB. (2025, July 9). Analytical Balance Accuracy: 6 Key Factors That Affect It.
- Spectrum Chemical. (n.d.). Trimethylamine-Hydrochloride | CAS 593-81-7 | TCI-T0465.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- Camlab. (n.d.). How Weighing Performance is Influenced by Environmental Factors.
- Select Science. (2015, June 8). 5 Tips for More Accurate Results with an Analytical Balance.
- ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Mettler Toledo. (n.d.). Adverse Influences And Their Prevention In Weighing.
- Thermo Fisher Scientific. (2014, September 5). SAFETY DATA SHEET - this compound.
- Spectrum Chemical. (n.d.). Trimethylamine-Hydrochloride | CAS 593-81-7 | T2670.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents.
- Prime Scales. (2025, February 4). How Humidity Affects Weight Scale Accuracy.
- Chemical Properties Database. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Labmate Online. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
- Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56. URL
- Jacomex. (n.d.). Humidity Controlled Glove Box.
- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
- University of Wisconsin-Madison, Department of Chemistry. (2024, August 21). Section 5.21 Title: Glovebox Use. Retrieved from University of Wisconsin-Madison. URL
- Chemistry LibreTexts. (2022, August 17). Proper Use of Balances.
- UAlbertaScience. (2017, September 7). Weighing by Difference [Video]. YouTube. URL
- Sigma-Aldrich. (n.d.). Weight Measurement, the Accurate Way.
- Griepenburg, J. (2018, September 23).
- UAlbertaScience. (2017, January 6). Chemistry Series - Common weighing problems [Video]. YouTube. URL
- Cornell University EHS. (n.d.). 2.3 Glove Boxes.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- Encyclopedia.pub. (2023, October 27). Methods for Reducing Water Absorption of Composite Materials.
- ResearchGate. (2014, August 28). How do you remove residual water from GC samples?
- SpecialChem. (2025, July 29). Water Absorption at 24 Hours - (ASTM D570) Test of Plastics.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.at]
- 6. aelabgroup.com [aelabgroup.com]
- 7. selectscience.net [selectscience.net]
- 8. labcompare.com [labcompare.com]
- 9. youtube.com [youtube.com]
- 10. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. This compound [chemister.ru]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Nitrogen Dry Glove Boxes and Isolators [jacomex.com]
- 17. 2.3 Glove Boxes | Environment, Health and Safety [ehs.cornell.edu]
- 18. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 19. inertcorp.com [inertcorp.com]
- 20. mt.com [mt.com]
Technical Support Guide: Optimizing Trimethylamine Hydrochloride (TMA-HCl) Buffer for Enzyme Kinetics
Welcome to the technical support center for advanced biochemical assay development. As Senior Application Scientists, we understand that robust and reproducible enzyme kinetics data begins with meticulously optimized reaction conditions. The choice of buffer is a foundational decision that can profoundly impact enzyme stability, activity, and the overall interpretation of results.[1][2]
This guide provides a comprehensive framework for researchers considering or currently using Trimethylamine hydrochloride (TMA-HCl) as a buffer system. We will move beyond simple protocols to explain the underlying principles, enabling you to design self-validating experiments and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) on TMA-HCl Buffer
This section addresses the most common initial questions regarding the use of TMA-HCl in enzymatic assays.
Q1: What is this compound (TMA-HCl) and why would I consider it as a buffer?
A1: this compound is the salt of the weak base Trimethylamine (TMA) and the strong acid hydrochloric acid. When dissolved in water, it forms a buffer solution. Its primary consideration for use is typically to explore a higher pH range for an enzyme's activity profile, often between pH 8.8 and 10.8. The pKa of the trimethylammonium ion is approximately 9.8, making it effective in this alkaline range. Unlike Tris, which has a pKa around 8.1, TMA-HCl allows for stable pH control at these higher values.[3]
Q2: What is the single most critical consideration before using TMA-HCl in my enzyme assay?
A2: The most critical consideration is that Trimethylamine (TMA) itself can be a substrate or inhibitor for certain enzymes , particularly oxidoreductases like Trimethylamine Dehydrogenase.[3][4] Before proceeding with any kinetic analysis, you must perform preliminary control experiments to confirm that TMA-HCl does not directly participate in or inhibit the reaction you are studying. Assuming any buffer is a chemically inert and innocuous component is a common mistake that can lead to misinterpretation of results.[5]
Q3: How does the concentration of TMA-HCl impact my enzyme's activity?
A3: The buffer concentration directly influences the ionic strength of the assay solution. Both excessively low and high ionic strengths can negatively affect enzyme activity.[1]
-
Low Ionic Strength: May lead to insufficient stabilization of the enzyme's charged residues, potentially causing conformational changes or instability.
-
High Ionic Strength: Can disrupt critical salt bridges within the enzyme's structure or interfere with the electrostatic interactions required for substrate binding at the active site.[2] Therefore, optimizing the TMA-HCl concentration is a crucial step to ensure the enzyme is in its most active and stable conformational state.
Q4: My enzyme requires a metal cofactor. Are there any potential issues with using TMA-HCl?
A4: While TMA is not a strong metal chelator like Tris or phosphate buffers can be in certain contexts, it is always a necessary validation step.[1][5] Some buffer components can interact with essential metal ion cofactors, effectively reducing their bioavailable concentration and inhibiting the enzyme.[5] It is crucial to verify that your enzyme's activity in the presence of its cofactor is not diminished by the TMA-HCl buffer itself, compared to a known non-chelating buffer like HEPES.
Q5: When should I definitively AVOID using TMA-HCl buffer?
A5: You should avoid using TMA-HCl if:
-
Your preliminary control experiments show that TMA acts as a substrate or inhibitor for your enzyme.
-
Your enzyme is known or suspected to be an amine oxidase or dehydrogenase.
-
The optimal pH for your enzyme is well outside the TMA-HCl buffering range (pH 8.8-10.8). Forcing a buffer to work outside its effective range leads to poor pH stability and unreliable results.[1]
-
Your assay involves downstream applications sensitive to primary or secondary amines.
Section 2: A Systematic Protocol for TMA-HCl Buffer Optimization
The "one-factor-at-a-time" approach to assay optimization is inefficient and can miss important interactions between variables.[6] We present a logical, multi-step workflow to systematically determine the optimal TMA-HCl concentration for your enzyme.
Diagram: Workflow for TMA-HCl Buffer Optimization
Caption: A systematic workflow for validating and optimizing TMA-HCl buffer.
Experimental Protocol: Determining Optimal TMA-HCl Concentration
Objective: To systematically identify the ideal pH and concentration of TMA-HCl buffer that maximizes enzyme activity and stability.
Step 1: Preliminary Assessment - Buffer Interference Test
-
Causality: This is the most critical step. It validates the core assumption that your buffer is an inert component. You must test for both substrate-like activity and non-competitive inhibition.
-
Methodology:
-
Prepare your standard assay reaction mixture using a well-characterized, non-amine buffer (e.g., HEPES, Borate) at the enzyme's known optimal pH.
-
Set up three parallel reactions:
-
Control: Standard reaction mixture.
-
Test 1 (Inhibition): Standard reaction mixture + a concentration of TMA-HCl (e.g., 50 mM).
-
Test 2 (Substrate): Reaction mixture containing TMA-HCl (50 mM) but OMITTING the primary substrate .
-
-
Initiate the reactions by adding the enzyme.
-
Monitor the reaction rate over time.
-
-
Interpretation:
-
If Test 1 shows significantly lower activity than the Control , TMA-HCl is likely an inhibitor.
-
If Test 2 shows any product formation, TMA is acting as a substrate.
-
If either occurs, STOP and select an alternative buffer.
-
Step 2: Determining the Optimal pH
-
Causality: Enzyme activity is highly dependent on the pH of the local environment, which affects the ionization state of amino acid residues in the active site.[2][7][8]
-
Methodology:
-
Prepare a series of TMA-HCl buffers (e.g., at a fixed concentration of 50 mM) across its effective pH range (e.g., 8.8, 9.2, 9.6, 10.0, 10.4, 10.8).
-
Set up replicate assays at each pH value, keeping enzyme and substrate concentrations constant.
-
Measure the initial reaction velocity (V₀) for each pH.
-
Plot V₀ versus pH to identify the pH that yields the maximum activity (pH_opt).
-
Step 3: Optimizing Buffer Concentration (Ionic Strength)
-
Causality: As discussed in Q3, ionic strength is a critical parameter for enzyme stability and function.[1][2] This step fine-tunes the ionic environment at the optimal pH.
-
Methodology:
-
Using the optimal pH (pH_opt) determined in Step 2, prepare a series of TMA-HCl buffers at varying concentrations (e.g., 25, 50, 75, 100, 150, 200 mM).
-
Set up replicate assays for each concentration, keeping other parameters constant.
-
Measure the initial reaction velocity (V₀) for each concentration.
-
Plot V₀ versus [TMA-HCl] to identify the concentration that provides maximal and stable activity. Often, a plateau is observed, and a concentration in the middle of this plateau is chosen for robustness.
-
Section 3: Troubleshooting Guide
Even with a systematic approach, issues can arise. This guide addresses specific problems you might encounter.
Diagram: Troubleshooting Logic for TMA-HCl Buffer Issues
Caption: A decision tree for troubleshooting common enzyme assay issues.
Q: My enzyme activity is significantly lower in TMA-HCl compared to my previous buffer (e.g., Tris), even after pH and concentration optimization.
A:
-
Primary Cause: The most likely reason is a subtle inhibitory effect of trimethylamine that was not dramatic enough to be caught in the initial screen but becomes apparent during full kinetic analysis. The molecular structure of TMA might be partially occupying the active site or an allosteric site.
-
Troubleshooting Steps:
-
Re-run the Interference Test (Step 1): Perform a more sensitive inhibition assay by measuring IC₅₀. This involves titrating increasing amounts of TMA-HCl into your standard assay (using a different buffer) to quantify the inhibitory effect.
-
Consider a Different Cation: If the issue is specific to the trimethylammonium cation, consider an alternative buffer in the same pH range, such as Borate or CAPS, if compatible with your assay.
-
Q: I'm observing a high background signal or a constantly drifting baseline.
A:
-
Primary Cause: This often points to either buffer instability or contamination.
-
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare a complete reaction mixture, including the substrate and TMA-HCl buffer, but replace the enzyme with a buffer-only solution. If you still see a signal increase, your substrate may be unstable and degrading spontaneously at the high pH provided by the TMA-HCl buffer.[9]
-
Run a "Buffer-Only" Control: Add only the TMA-HCl buffer to a well and monitor the signal. This will establish the baseline signal of the buffer and microplate. A drift here could indicate an issue with the buffer itself or instrument settings.[9]
-
Prepare Fresh Buffer: Always prepare fresh buffer from high-purity reagents. Contamination in older stock solutions is a common source of background noise.[9]
-
Q: My kinetic results are not reproducible from day to day.
A:
-
Primary Cause: Poor reproducibility often stems from inconsistent buffer preparation or temperature effects.
-
Troubleshooting Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is calibrated daily with fresh standards, especially for the alkaline range.
-
Temperature Control: The pKa of many buffers is temperature-dependent.[1][10] Always prepare and use your buffer at the same temperature at which your assay will be run. Equilibrate all reagents, including the buffer, to the reaction temperature before starting the experiment.[11][12]
-
Standardize Preparation: Use a precise, documented protocol for buffer preparation. Do not titrate a stock solution with a buffer component (e.g., adding TMA base to TMA-HCl), as this will alter the final molarity of the buffering species.[13] Prepare it by dissolving the correct mass of TMA-HCl and adjusting the pH with a strong base like NaOH.
-
Section 4: Data Summary & Comparative Analysis
Choosing a buffer requires comparing its properties to other common options. The table below provides a summary to aid in your decision-making.
| Feature | Trimethylamine HCl | Tris-HCl | HEPES | Phosphate |
| pKa (at 25°C) | ~9.8 | 8.06[14][15] | 7.48[15] | pK₂ ~7.20[15] |
| Useful pH Range | ~8.8 - 10.8 | 7.0 - 9.0[13] | 6.8 - 8.2[15] | 5.8 - 8.0[10] |
| Temp. Dependence (dpKa/°C) | Moderate | High (-0.028) | Low (-0.014) | Low (-0.0028) |
| Potential Interactions | Can be an enzyme substrate/inhibitor.[3] | Primary amine can react with aldehydes/ketones. Can chelate some metal ions.[1][5] | Generally considered non-coordinating and biologically inert. | Can inhibit some kinases. Precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺).[1] |
| Primary Use Case | Buffering in the high alkaline range (pH > 9) where other buffers are ineffective. | General purpose buffer for many biological applications in the physiological to slightly alkaline range. | Gold standard for many cell culture and enzyme assays due to its inert nature. | Buffering near physiological pH; mimics intracellular conditions. |
References
- Patsnap Synapse. (2025-05-09). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]
- National Center for Biotechnology Information. (2012-05-01). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
- ACS Omega. (2023-10-18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]
- PubMed. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]
- Patsnap Synapse. (2025-05-09). What Are the Applications of Biochemical Buffers in Enzyme Assays?[Link]
- MDPI. (n.d.). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. [Link]
- ResearchGate. (n.d.). The effect of buffer pH on enzyme activity. [Link]
- The Pharma Journal. (2024-03-08). The effect of buffer pH on enzyme activity. [Link]
- Wikipedia. (n.d.). Trimethylamine N-oxide. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Hopax. (n.d.). Tris hcl buffer pka value: key to maintaining experimental stability. [Link]
- National Center for Biotechnology Information. (2016-11-08). Trimethylamine N-Oxide: The Good, the Bad and the Unknown. [Link]
- ResearchGate. (2025-09-19). (PDF) The Biosynthesis of Trimethylamine-N-Oxide. [Link]
- Chromservis. (n.d.).
- PubMed. (2022-03-04). Balancing the Equation: A Natural History of Trimethylamine and Trimethylamine- N-oxide. [Link]
- ResearchGate. (2025-08-06). The Reaction of Trimethylamine Dehydrogenase with Trimethylamine. [Link]
- Applichem. (n.d.). Biological Buffers. [Link]
- Agilent. (n.d.).
- Reddit. (2024-01-10). Trying to prepare Tris-HCl buffer, pH seems incorrect. [Link]
Sources
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of buffer pH on enzyme activity [tns.ewapub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buffer Reference Center [sigmaaldrich.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. reddit.com [reddit.com]
- 14. Tris hcl buffer pka value: key to maintaining experimental stability - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. Biological Buffers [staff.ustc.edu.cn]
Strategies to minimize impurities in Trimethylamine hydrochloride synthesis.
Welcome to the technical support center for Trimethylamine Hydrochloride (TMA·HCl) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the synthesis and purification of TMA·HCl. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic processes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the common route of reacting ammonium chloride with an excess of formaldehyde (or its solid polymer, paraformaldehyde).
Q1: My final TMA·HCl product is contaminated with significant amounts of dimethylamine (DMA) and/or monomethylamine (MMA) hydrochlorides. What went wrong and how can I fix it?
A1: This is the most common purity issue and typically stems from incomplete methylation. The reaction proceeds stepwise from ammonia to MMA, then to DMA, and finally to TMA. If the reaction does not go to completion, you will have a mixture of these amine salts.
Root Cause Analysis:
-
Insufficient Methylating Agent: The stoichiometry of the reaction is critical. To drive the equilibrium towards the fully methylated product (TMA), a significant excess of formaldehyde is required.[1]
-
Suboptimal Reaction Temperature: The final methylation step from DMA to TMA is more sterically hindered and requires higher thermal energy. A reaction temperature that is too low will favor the accumulation of DMA and MMA. The synthesis of TMA·HCl is typically performed at temperatures around 160°C to ensure complete methylation.[1]
-
Insufficient Reaction Time: Even at the correct temperature, the reaction needs sufficient time to proceed to completion.
Corrective & Preventive Actions (CAPA):
-
Reaction Optimization:
-
Increase Formaldehyde Stoichiometry: Use a molar excess of formaldehyde relative to the nitrogen source (ammonium chloride). A common ratio is approximately 1.5 to 1.6 moles of formaldehyde per mole of ammonium chloride.[1]
-
Ensure High Temperature: Gradually heat the reaction mixture to 160°C and maintain this temperature until the evolution of carbon dioxide ceases. This indicates the reaction is complete.[1]
-
Monitor Reaction Completion: The cessation of CO₂ evolution is a good indicator. For more precise monitoring, a small aliquot can be basified, and the free amines analyzed by Gas Chromatography (GC).
-
-
Post-Synthesis Purification:
-
Fractional Distillation of Free Amines: This is a highly effective method.
-
Make the aqueous solution of the crude amine hydrochloride mixture strongly basic with NaOH or KOH to liberate the free amines.
-
Carefully perform a fractional distillation. Trimethylamine has the lowest boiling point (3.5°C) of the methylamines (MMA: -6.3°C; DMA: 7°C). This difference allows for its separation.
-
Collect the pure trimethylamine gas by passing it through a drying agent (like soda-lime) and then condensing it in a cold trap.[2]
-
The purified liquid TMA can then be carefully reacted with hydrochloric acid to form pure TMA·HCl.
-
-
Solvent Extraction (for DMA removal): Dimethylamine hydrochloride can be removed by extraction with chloroform, in which TMA·HCl is only moderately soluble, but DMA·HCl is more soluble.[3] However, this is less efficient for significant amounts of impurities.
-
Impurity Formation Pathway Diagram
Caption: Stepwise methylation of ammonium chloride.
Q2: The reaction between paraformaldehyde and ammonium chloride is extremely vigorous and difficult to control. How can I manage the exotherm?
A2: The initial reaction phase is highly exothermic due to the depolymerization of paraformaldehyde and the initial methylation steps, accompanied by a vigorous evolution of carbon dioxide.[1] Uncontrolled, this can lead to loss of material and unsafe conditions.
Root Cause Analysis:
-
Rapid Heating: Applying heat too quickly to the solid mixture will initiate the reaction in a large portion of the material simultaneously, leading to a runaway reaction.
-
Poor Heat Dissipation: In large-scale reactions, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated in the center of the reaction mass.
Corrective & Preventive Actions (CAPA):
-
Gradual Heating: Heat the reaction mixture slowly and gradually using an oil bath for uniform heat distribution.[1]
-
Immediate Heat Removal: As soon as the vigorous gas evolution begins (typically between 85-105°C), immediately withdraw or lower the heating source.[1] The reaction is self-sustaining for a period.
-
Controlled Re-application of Heat: Only after the initial vigorous phase subsides should you re-apply heat to drive the reaction to completion at a higher temperature (e.g., 160°C).[1]
-
Mechanical Stirring: For larger scales, using a flask with a mechanical stirrer can help to ensure even temperature distribution and prevent localized overheating.
-
Efficient Condenser: Use a long, wide-bore reflux condenser to prevent any subliming paraformaldehyde from clogging the apparatus and to handle the large volume of gas being evolved.[3]
Troubleshooting Workflow for Exothermic Reaction
Caption: Decision workflow for managing reaction exotherm.
Q3: My final TMA·HCl product has a persistent yellow or brownish tint. What causes this discoloration and how can I obtain a pure white product?
A3: Discoloration in amine synthesis often arises from minor side reactions and the formation of polymeric or oxidized impurities, especially when evaporating the final solution to dryness at high temperatures.
Root Cause Analysis:
-
Air Oxidation: Amines can be susceptible to air oxidation, which can form colored impurities.[4]
-
Thermal Decomposition/Side Products: Heating the reaction mixture, especially the final acidic solution, to complete dryness can cause decomposition of trace impurities into colored tars. The Organic Syntheses procedure explicitly notes that the yellow tint results from evaporating the very last portion of the solution to dryness.[1]
-
Contamination from Starting Materials: Using technical grade ammonium chloride or paraformaldehyde can introduce impurities that lead to discoloration.
Corrective & Preventive Actions (CAPA):
-
Avoid Evaporation to Dryness: When crystallizing the TMA·HCl from the final hydrochloric acid solution, do not heat the solution to complete dryness. Evaporate to a concentrated slurry, then filter the crystals.[1]
-
Recrystallization: This is the most effective method for removing colored impurities.
-
Solvent Selection: Ethanol or a mixture of ethanol and diethyl ether is commonly used. TMA·HCl is soluble in hot ethanol and less soluble in cold ethanol.[5]
-
Procedure: Dissolve the discolored TMA·HCl in a minimum amount of boiling absolute ethanol. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form pure, colorless crystals. The colored impurities will remain in the mother liquor.
-
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb the colored impurities. Use with caution, as it can also adsorb some of your product.
-
Use High-Purity Reagents: Starting with high-purity (e.g., ACS grade) ammonium chloride and paraformaldehyde can prevent the introduction of color-forming contaminants.
Frequently Asked Questions (FAQs)
What is the mechanistic reason that the Eschweiler-Clarke reaction avoids forming quaternary ammonium salts?
The Eschweiler-Clarke reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[1][6] The mechanism proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[7] A tertiary amine cannot form an iminium ion because it has no N-H proton to eliminate as water after the initial addition to formaldehyde. Since the iminium ion intermediate is a prerequisite for the reduction step, the reaction stops cleanly at the tertiary amine stage.[6]
What are the best analytical methods for determining the purity of my TMA·HCl?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method for quantifying residual MMA and DMA.[8][9]
-
Sample Preparation: The hydrochloride salt sample must be neutralized with a base (e.g., NaOH) to liberate the free, volatile amines for GC analysis. The free amines can be extracted into an organic solvent or analyzed via headspace injection.[8][10]
-
Column Selection: Specialized columns designed for amine analysis, such as the Agilent CP-Volamine or PoraPLOT Amines columns, provide excellent separation and peak shape for these basic compounds.[9][11]
-
Other Methods: While GC is standard, other methods like HPLC with derivatization or ion chromatography can also be used.[12][13][14] Acid-base titration can determine the total amine content but cannot distinguish between MMA, DMA, and TMA.[15]
Quantitative Data & Protocols
Table 1: Influence of Reaction Parameters on Impurity Profile
| Parameter | Condition | Expected Outcome on Purity | Rationale |
| Temperature | Low (~100-115°C) | Higher levels of MMA & DMA | The activation energy for the final methylation of DMA to TMA is not consistently met, causing the reaction to stall. |
| High (~160°C) | High conversion to TMA | Provides sufficient energy to overcome the steric hindrance of the final methylation step, driving the reaction to completion.[1] | |
| Formaldehyde | Stoichiometric (2 moles) | Potential for incomplete methylation | As the reaction proceeds, the concentration of the amine substrate decreases, slowing the rate. Insufficient excess of the methylating agent may not be enough to drive the final, slower step. |
| (CH₂O) Ratio | Molar Excess (>3 moles) | High selectivity for TMA | Le Châtelier's principle; a high concentration of the methylating agent pushes the equilibrium towards the fully methylated product. |
Protocol: Quantitative Analysis of Amine Impurities by GC-FID
This protocol is a general guideline and should be adapted based on available instrumentation and standards.
1. Materials:
-
This compound (your sample)
-
Standards: Monomethylamine HCl, Dimethylamine HCl
-
Internal Standard (optional, e.g., Triethylamine)
-
Sodium Hydroxide (NaOH), 5M solution
-
Solvent: Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC Vials
2. Standard & Sample Preparation:
-
Stock Solutions: Accurately prepare stock solutions of TMA·HCl, DMA·HCl, and MMA·HCl (~10 mg/mL) in deionized water.
-
Calibration Standards: Create a series of calibration standards by mixing and diluting the stock solutions to cover the expected impurity concentration range.
-
Sample Preparation:
-
Accurately weigh ~100 mg of your TMA·HCl sample into a 15 mL tube.
-
Add 5 mL of deionized water to dissolve the sample.
-
Add 2 mL of 5M NaOH solution to make the solution strongly basic (confirm with pH paper). The fishy odor of free amines will become apparent.
-
Add 2 mL of DCM (containing the internal standard, if used) and vortex vigorously for 1 minute to extract the free amines.
-
Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a new vial containing a small amount of anhydrous Na₂SO₄ to dry the extract.
-
Transfer the dried organic layer to a GC vial for analysis.
-
3. GC-FID Conditions (Example):
-
Column: Agilent CP-Volamine (60 m x 0.32 mm) or similar amine-specific column.[9]
-
Carrier Gas: Helium
-
Injector: Split (e.g., 50:1), Temperature: 180°C
-
Oven Program: 40°C (hold 10 min), then ramp at 20°C/min to 250°C.
-
Detector: FID, Temperature: 250°C
4. Analysis:
-
Inject the prepared standards to generate a calibration curve for MMA and DMA.
-
Inject the prepared sample.
-
Quantify the amount of MMA and DMA in your sample by comparing their peak areas to the calibration curves.
References
- Adams, R., & Marvel, C. S. (1921). This compound. Organic Syntheses, 1, 79. DOI: 10.15227/orgsyn.001.0079. Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0531
- MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: https://www.mdpi.com/1420-3049/27/19/6225
- Lundstrom, R. C., & Racicot, L. D. (1983). Gas chromatographic determination of dimethylamine and trimethylamine in seafoods. Journal of the Association of Official Analytical Chemists, 66(5), 1158–1163. Available at: https://pubmed.ncbi.nlm.nih.gov/6630129/
- Cook, D., & Young, D. M. (1966). U.S. Patent No. 3,271,455. Washington, DC: U.S. Patent and Trademark Office. Available at: https://patents.google.
- Gibbs, I. R. (1936). U.S. Patent No. 2,049,486. Washington, DC: U.S. Patent and Trademark Office. Available at: https://patents.google.
- Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. Available at: https://nrochemistry.com/eschweiler-clarke-reaction/
- Arnold, R. T. (1939). U.S. Patent No. 2,061,889. Washington, DC: U.S. Patent and Trademark Office. Available at: https://patents.google.
- NROChemistry. Eschweiler-Clarke Reaction. Available at: https://nrochemistry.com/named-reactions/eschweiler-clarke-reaction/
- Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
- Agilent Technologies. (2011). Analysis of volatile amines in DMA. Application Note. Available at: https://www.agilent.
- Books. (2023). Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines. Available at: https://www.google.com/books/edition/Amines/YPLnEAAAQBAJ?hl=en&gbpv=0
- Park, J. H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(15), 5697-5707. Available at: https://www.researchgate.
- OSHA. (n.d.). Trimethylamine (Method PV2060). Available at: https://www.osha.gov/sites/default/files/methods/osha-pv2060.pdf
- ResearchGate. (2020). This compound. Available at: https://www.researchgate.net/figure/Chromatogram-of-the-standard-solution-of-TMAC-and-CHPTAC_fig1_340854492
- Zhang, Z., et al. (1995). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Analytical Biochemistry, 229(1), 47-56. Available at: https://pubmed.ncbi.nlm.nih.gov/7503417/
- Guidechem. (n.d.). Detection of Trimethylamine - FAQ. Available at: https://www.guidechem.com/news/detection-of-trimethylamine-faq-10000028.html
- Adams, R., & Brown, B. K. (1921). Trimethylamine. Organic Syntheses, 1, 75. DOI: 10.15227/orgsyn.001.0075. Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0528
- Chemister.ru. (n.d.). This compound. Available at: http://chemister.
- Agilent Technologies. (2011). Analysis of impurities in anhydrous mono- and trimethylamine. Application Note. Available at: https://www.agilent.
- Organic Syntheses. (n.d.). This compound. Available at: http://www.orgsyn.org/Result.aspx?ga=na&q=trimethylamine%20hydrochloride
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound [chemister.ru]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Gas chromatographic determination of dimethylamine and trimethylamine in seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. osha.gov [osha.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Overcoming Solubility Challenges with Trimethylamine Hydrochloride
Welcome to the technical support center for handling Trimethylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile reagent, particularly in nonpolar organic solvents. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to ensure your experiments proceed efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my nonpolar reaction solvent (e.g., Toluene, Dichloromethane, THF)?
Answer: This is the most common issue users face and it stems from the fundamental chemical nature of the compound. This compound ((CH₃)₃NH⁺Cl⁻) is a salt.[1][2] Its ionic character, resulting from the protonated amine (trimethylammonium cation) and the chloride anion, makes it highly polar.
-
"Like Dissolves Like": Polar compounds like salts are readily soluble in polar solvents such as water and ethanol because the solvent molecules can effectively solvate the positive and negative ions.[3][4]
-
Incompatibility with Nonpolar Solvents: Nonpolar solvents (e.g., toluene, hexanes, diethyl ether) lack the ability to stabilize these charged ions, leading to very low or negligible solubility.[3][4][5] While it shows slight or moderate solubility in more polar organic solvents like chloroform, it remains largely insoluble in truly nonpolar media.[1][3][6]
Q2: I need to use the trimethylamine moiety as a base in a nonpolar solvent. What are my options?
Answer: You have several effective strategies to introduce trimethylamine into a nonpolar reaction system. The best choice depends on your specific reaction conditions, such as sensitivity to water, the required stoichiometry of the base, and the nature of your reactants.
The primary methods, detailed in our troubleshooting guides below, are:
-
In Situ Free-Basing: Converting the salt to its neutral, nonpolar form, trimethylamine, directly within the reaction setup or just prior to use.
-
Phase Transfer Catalysis (PTC): Using a catalyst to transport the hydrochloride salt into the organic phase.
-
Salt Metathesis (Anion Exchange): Swapping the chloride anion for a larger, more organo-soluble anion.
Below is a workflow to help you decide which method is most appropriate for your needs.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to overcome the insolubility of this compound.
Guide 1: In Situ Generation of Free Base Trimethylamine
Core Principle: This is the most common and direct approach. By adding a stronger, inexpensive base to this compound, you deprotonate the trimethylammonium ion, liberating the free amine ((CH₃)₃N).[7][8] The free base is a gas at room temperature (boiling point ~3°C) and is significantly more soluble in nonpolar organic solvents.[7][9][10]
Reaction: (CH₃)₃NH⁺Cl⁻ (solid) + NaOH (aq) → (CH₃)₃N (gas/dissolved) + NaCl (aq) + H₂O (l)
}
Experimental Protocol (Aqueous Workup):
-
Setup: In a fume hood, add your required amount of this compound to a two-neck round-bottom flask equipped with a magnetic stir bar. Add the nonpolar solvent for your reaction (e.g., toluene).
-
Base Addition: In a separate beaker, prepare a solution of a strong base (e.g., 1.5 equivalents of NaOH or KOH in a minimal amount of water).
-
Liberation & Extraction: Cool the flask containing the this compound slurry in an ice bath. Slowly add the aqueous base solution dropwise with vigorous stirring. The this compound solid will disappear as it reacts to form the free base, which will dissolve in the nonpolar solvent.
-
Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer, containing the inorganic salt byproduct (e.g., NaCl), will separate from the organic layer.
-
Drying: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Final Preparation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and the resulting solution of trimethylamine in your nonpolar solvent is ready for use.
Troubleshooting this Protocol:
-
Issue: The reaction is not proceeding.
-
Cause & Solution: Insufficient base was added. Ensure at least one full equivalent of strong base has been added. It is common practice to use a slight excess (1.2-1.5 eq).
-
-
Issue: The final organic solution is wet, affecting a moisture-sensitive reaction.
-
Cause & Solution: Inefficient drying. For highly moisture-sensitive applications, consider the anhydrous method: generate the trimethylamine gas by adding a strong base to the solid salt and bubble the resulting gas through a drying tube (e.g., filled with KOH pellets) directly into your dry reaction solvent.[11]
-
Guide 2: Phase Transfer Catalysis (PTC)
Core Principle: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[12][13] For this application, a lipophilic quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) is used. The catalyst's lipophilic cation (Q⁺) pairs with the chloride anion in the aqueous or solid phase, and this ion pair is soluble in the organic phase. This brings the anion into the organic phase to react. In the case of using this compound as a base, the catalyst helps shuttle the active basic species.
}
Experimental Protocol (Biphasic System):
-
Setup: Charge a flask with your organic substrate dissolved in a nonpolar solvent (e.g., toluene).
-
Add Reagents: Add the solid this compound and a catalytic amount (1-10 mol%) of a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or Aliquat 336).
-
Add Base: Add an aqueous solution of a base (e.g., concentrated NaOH or K₂CO₃).
-
Reaction: Heat the mixture with very vigorous stirring. The high shear rate is critical to maximize the surface area between the two phases, allowing the catalyst to function efficiently.
-
Workup: Upon reaction completion, stop stirring and allow the layers to separate. Isolate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain the product.
Troubleshooting this Protocol:
-
Issue: The reaction is slow or incomplete.
-
Cause & Solution 1: Inefficient stirring. PTC reactions are often mass-transfer limited. Increase the stirring speed to improve the reaction rate.
-
Cause & Solution 2: Catalyst choice. The lipophilicity of the catalyst is key. For very nonpolar solvents, a more lipophilic catalyst like Aliquat 336 may be more effective than TBAB.[14]
-
Cause & Solution 3: Catalyst poisoning. Some leaving groups, like iodide or tosylate, can pair very strongly with the catalyst cation, preventing it from cycling and participating in the reaction. If possible, use bromide or mesylate leaving groups instead.[15]
-
Guide 3: Salt Metathesis (Anion Exchange)
Core Principle: Salt metathesis, or double displacement, involves exchanging the counter-ion of your salt with another to alter its properties. To increase the organic solubility of trimethylammonium, you can exchange the small, hydrophilic chloride anion (Cl⁻) for a large, bulky, non-coordinating, and lipophilic anion such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). The resulting trimethylammonium salt will have significantly improved solubility in solvents like dichloromethane.
Reaction: (CH₃)₃NH⁺Cl⁻ (aq) + Na⁺BF₄⁻ (aq) → (CH₃)₃NH⁺BF₄⁻ (soluble in org. solvent) + NaCl (s/aq)
}
Experimental Protocol:
-
Dissolve Salts: Dissolve this compound in a minimal amount of a polar solvent where it is soluble (e.g., water or ethanol). In a separate flask, dissolve an equimolar amount of a salt with a lipophilic anion (e.g., sodium tetrafluoroborate) in the same solvent.
-
Mix and Precipitate: Combine the two solutions. The less soluble inorganic salt (e.g., NaCl) will often precipitate out of the solution, driving the reaction forward.
-
Isolate New Salt: Filter off the precipitated inorganic salt.
-
Extraction: Add a nonpolar organic solvent (like dichloromethane) to the filtrate and extract the newly formed, organo-soluble trimethylammonium salt.
-
Drying and Use: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and either use the resulting solution directly or evaporate the solvent to isolate the new salt.
Troubleshooting this Protocol:
-
Issue: No precipitate forms.
-
Cause & Solution: The byproduct salt (e.g., NaCl) may be soluble in the chosen solvent system. Try changing the solvent to one where the byproduct is known to be insoluble to drive the equilibrium toward the products.
-
-
Issue: The final product is contaminated with the starting salt.
-
Cause & Solution: The metathesis reaction did not go to completion. Ensure you are using stoichiometric amounts and consider using a solvent system that maximizes the precipitation of the byproduct.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molar Mass | 95.57 g/mol | [1][16] |
| Melting Point | 283-284 °C (decomposes) | [4][16] |
| Appearance | White, hygroscopic crystalline powder | [2][3] |
| Water Solubility | Very Soluble / Soluble | [2][3][4] |
| Ethanol Solubility | Soluble | [3][4] |
| Chloroform Solubility | Slightly Soluble / Soluble / Difficulty Soluble | [1][3][4] |
| Diethyl Ether Solubility | Insoluble | [3][4][5] |
| pKa of (CH₃)₃NH⁺ | ~9.8 | N/A |
| Boiling Point of (CH₃)₃N | 2.9 - 4 °C | [10][17] |
References
- Wikipedia. (n.d.). Triethylamine.
- Chemister.ru. (n.d.). This compound.
- ChemBK. (2022, October 16). This compound.
- PubChem. (n.d.). This compound.
- AERU, University of Hertfordshire. (n.d.). This compound.
- Organic Syntheses. (n.d.). This compound.
- ZambiaWiki. (n.d.). Salt metathesis reaction.
- ResearchGate. (2015, November 16). How can I remove trimethylamine hydro chloride salt from the product(thiol)?.
- American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. The Chemist, 86(2).
- PubChem. (n.d.). Trimethylamine.
- Sciencemadness Wiki. (2023, December 25). Trimethylamine.
- Google Patents. (n.d.). US2085786A - Process of separating lower alkylamines.
- ResearchGate. (2015, August 7). Phase-Transfer Catalysis.
- LookChem. (n.d.). This compound CAS:593-81-7.
- ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?.
- Organic Syntheses. (n.d.). trimethylamine.
- Scribd. (n.d.). Phase Transfer Catalyst.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Knowledge. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo?.
- Google Patents. (n.d.). US6300431B1 - Phase transfer process with catalyst recovery.
- Wikipedia. (n.d.). Free base.
- ChemBK. (2022, October 16). This compound.
- Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?.
- Ventos. (n.d.). TRIMETHYLAMINE HCL 43% SOL. AQ..
- ResearchGate. (2021, June 22). What is the mechanism for a salt metathesis reaction between two ion pairs?.
Sources
- 1. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [chemister.ru]
- 4. chembk.com [chembk.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 8. Free base - Wikipedia [en.wikipedia.org]
- 9. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethylamine | 75-50-3 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. jnfuturechemical.com [jnfuturechemical.com]
- 17. TRIMETHYLAMINE (TMA) - Alkyl Amines Chemicals Limited [alkylamines.com]
How to dry Trimethylamine hydrochloride before use in a reaction.
Introduction: The Critical Need for Anhydrous Trimethylamine Hydrochloride
This compound (TMA·HCl) is a pivotal reagent in pharmaceutical and chemical synthesis, serving as a key intermediate in the production of everything from active pharmaceutical ingredients (APIs) to quaternary ammonium compounds.[1] However, its utility is intrinsically linked to its purity, with water content being a primary concern. TMA·HCl is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can act as an unwanted nucleophile, a proton source, or a poison for sensitive catalysts, leading to side reactions, reduced yields, and compromised product purity. Therefore, ensuring the anhydrous state of TMA·HCl before its use is not merely a suggestion but a critical prerequisite for reproducible and successful synthetic outcomes.
This guide provides a comprehensive overview of validated methods for drying this compound, complete with troubleshooting FAQs, step-by-step protocols, and the scientific rationale behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to dry this compound before my reaction?
Water is often called the "universal solvent," but in non-aqueous organic synthesis, it is a reactive contaminant. The hygroscopic nature of TMA·HCl means that even a freshly opened bottle can have significant water content.[2][3] The impact of this moisture can be catastrophic for many reactions:
-
Hydrolysis of Reagents: Water can hydrolyze sensitive functional groups in your starting materials or intermediates, such as acyl chlorides, anhydrides, or organometallics.
-
Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions (e.g., Sonogashira, for which amine bases are relevant) are deactivated by water.
-
Proton Source Interference: In reactions requiring strong, non-nucleophilic bases, water can act as a proton source, quenching the base and halting the desired reaction pathway.
-
Altered Reaction Kinetics: The presence of water can change the polarity of the reaction medium, altering reaction rates and potentially favoring undesired side products.
Given these potential issues, starting with rigorously dried TMA·HCl is a foundational step in robust process development and execution.
Q2: What are the primary methods for drying this compound?
There are three principal methods, each with distinct advantages and applications depending on the scale of the reaction, the required level of dryness, and available laboratory equipment.
-
Vacuum Oven Drying: A straightforward and common method that uses a combination of heat and reduced pressure to remove water.
-
High-Vacuum Desiccator Drying: A passive but highly effective method that employs a powerful desiccant like phosphorus pentoxide (P₂O₅) under high vacuum at ambient temperature.
-
Azeotropic Distillation: An advanced technique for achieving extremely low water content by distilling the sample with a solvent that forms a low-boiling azeotrope with water.
Q3: How do I choose the most appropriate drying method for my experiment?
The optimal method depends on your specific experimental constraints. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for selecting a drying method.
Table 1: Comparison of Drying Methodologies for this compound
| Parameter | Vacuum Oven Drying | Desiccator Drying (P₂O₅) | Azeotropic Distillation |
| Principle | Evaporation via heat & reduced pressure | Chemical absorption of water | Co-distillation with a water-azeotroping solvent |
| Typical Time | 4–12 hours | 12–48 hours | 2–6 hours |
| Achievable Dryness | Good (<500 ppm H₂O) | Excellent (<100 ppm H₂O) | Superb (<50 ppm H₂O) |
| Equipment | Vacuum oven, vacuum pump | High-vacuum desiccator, pump | Distillation glassware, heating mantle, Dean-Stark trap |
| Pros | - Fast for bulk material- Simple setup- Good for routine use | - Very gentle (ambient temp)- Achieves high dryness- Low risk of thermal decomposition | - Highest level of dryness- Relatively fast for high purity |
| Cons | - Risk of melting/decomposition if temp is too high- May not remove tightly bound water | - Slow- P₂O₅ is hazardous and forms a film that can inhibit drying[4]- Best for smaller quantities | - Requires a suitable inert solvent- More complex setup- Potential for solvent impurities |
Q4: How can I confirm that my this compound is sufficiently dry?
Visual inspection (free-flowing powder) is a good first indicator, but it is not quantitative. The gold standard for determining water content in organic materials is Karl Fischer Titration .[5] This coulometric or volumetric method can precisely quantify water content down to the parts-per-million (ppm) level, providing definitive validation of your drying protocol's effectiveness.
Q5: I dried my sample in a vacuum oven, but it's still clumpy. What happened?
This typically indicates one of two issues:
-
Insufficient Drying Time/Vacuum: The conditions were not rigorous enough to remove all the water. Ensure your vacuum pump is pulling a strong vacuum (<1 mmHg) and extend the drying time.
-
Surface Melting: The oven temperature may have been too high. While TMA·HCl has a high decomposition point (283-284 °C), localized heating or impurities can cause it to sinter or partially melt on the surface, trapping moisture within the bulk solid.[6] Reduce the temperature and ensure the powder is spread in a thin layer to promote uniform drying.
Experimental Protocols
Protocol 1: Vacuum Oven Drying
This method is ideal for drying moderate to large quantities of TMA·HCl for general synthetic use. The key is to use a temperature high enough to drive off water without causing decomposition.
Caption: Step-by-step workflow for vacuum oven drying.
Methodology:
-
Preparation: Spread the this compound powder in a thin, even layer in a shallow glass dish (e.g., a crystallization dish). A thinner layer maximizes the surface area, significantly improving drying efficiency.
-
Loading: Place the dish in a vacuum oven. Ensure the oven is at room temperature before applying vacuum to prevent bumping of the fine powder.
-
Evacuation: Close the oven door and begin evacuating with a vacuum pump. A pressure of <1 mmHg is recommended.
-
Heating: Once a stable vacuum is achieved, slowly heat the oven to a temperature between 80–100°C . This range is safely below the compound's sublimation and decomposition points but effective for water removal.[7][8]
-
Drying Period: Maintain these conditions for at least 4-12 hours. The exact time will depend on the initial water content and the quantity of the material.
-
Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature while still under vacuum. This is critical to prevent the hot, dry material from rapidly reabsorbing atmospheric moisture. Once cool, break the vacuum with an inert gas (e.g., nitrogen or argon) and immediately transfer the dried powder to an airtight container or a desiccator for storage.
Protocol 2: High-Vacuum Desiccator Drying with P₂O₅
This protocol is the method of choice for achieving high levels of dryness for small, valuable samples, especially when thermal degradation is a concern. Phosphorus pentoxide (P₂O₅) is an extremely aggressive desiccant.[4]
Causality: P₂O₅ reacts exothermically and irreversibly with water to form phosphoric acid, reducing the partial pressure of water inside the desiccator to extremely low levels and pulling moisture from the sample.
Methodology:
-
Desiccator Preparation: Place a fresh, generous amount of phosphorus pentoxide in the bottom of a high-vacuum desiccator. Safety Note: P₂O₅ is corrosive; handle with gloves and safety glasses in a fume hood.
-
Sample Placement: Place the TMA·HCl in an open container (e.g., a watch glass or vial) on the desiccator plate, ensuring it does not come into direct contact with the P₂O₅.[9]
-
Evacuation: Seal the desiccator and carefully evacuate it using a high-vacuum pump for 15-30 minutes.
-
Drying Period: Close the vacuum valve and allow the sample to dry at room temperature for 12-48 hours. The static vacuum and the powerful desiccant will work together to remove residual water.[3]
-
Storage: Break the vacuum with an inert gas. Immediately cap the sample container and store it inside the desiccator or another dry environment.
Protocol 3: Azeotropic Distillation
This technique is for applications demanding the most rigorously anhydrous conditions. It works by adding a solvent that forms a low-boiling azeotrope with water. When the mixture is heated, the water-solvent azeotrope distills off, effectively removing water from the system.[10] Toluene is a common choice for this purpose.
Causality: Toluene and water form a heterogeneous azeotrope that boils at 84.1°C, which is lower than the boiling point of either pure component (Toluene: 110.6°C, Water: 100°C). This allows for the selective removal of water at a relatively low temperature.
Caption: Step-by-step workflow for azeotropic drying.
Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven- or flame-dried before use.
-
Charging the Flask: Add the this compound to the flask, followed by a sufficient volume of dry toluene to create a mobile slurry.
-
Heating: Heat the mixture to reflux. The toluene vapor will carry water over into the Dean-Stark trap.
-
Water Removal: As the vapors condense, the immiscible water will collect in the bottom of the trap, while the lighter toluene will overflow and return to the flask.
-
Completion: Continue refluxing until no more water collects in the trap and the returning toluene appears clear (not cloudy).
-
Isolation: Allow the apparatus to cool. The anhydrous this compound can be isolated by filtration under an inert atmosphere, followed by a brief drying period in a vacuum oven to remove residual toluene.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Versatility of this compound: Properties and Industrial Significance.
- ChemicalBook. (n.d.). This compound synthesis.
- Spectrum Chemical. (n.d.). Trimethylamine-Hydrochloride | CAS 593-81-7 | TCI-T0465.
- Wikipedia. (n.d.). Triethylamine.
- ChemBK. (2022). This compound.
- Spectrum Chemical. (n.d.). Trimethylamine-Hydrochloride | CAS 593-81-7 | T2670.
- Kiper, R. A. (n.d.). Properties of substance: this compound.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). This compound.
- Vcare Medicines. (n.d.). Trimethylamine HCL Manufacturer in Mumbai,Supplier,Exporter.
- ChemicalBook. (n.d.). This compound | 593-81-7.
- Google Patents. (n.d.). CN115636751A - Production process of this compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Trimethylamine-d9 Hydrochloride.
- ChemicalBook. (n.d.). This compound | 593-81-7.
- Organic Syntheses. (n.d.). trimethylamine.
- OSHA. (n.d.). Trimethylamine.
- Guidechem. (n.d.). Detection of Trimethylamine - FAQ.
- Google Patents. (n.d.). US2085786A - Process of separating lower alkylamines.
- Sigma-Aldrich. (n.d.). Optimize desiccation with absolute reliability.
- Sigma-Aldrich. (n.d.). This compound 98% 593-81-7.
- Sciencemadness Discussion Board. (2007). Methylamine Purification.
- PubMed. (n.d.). Liquid chromatographic determination of trimethylamine in water.
- Sciencemadness Wiki. (2023). Trimethylamine.
- PubChem. (n.d.). Trimethylamine.
- Google Patents. (n.d.). CN102183587B - Method for analyzing moisture content of dimethylamine.
- Reddit. (2021). Precipitate Drying.
- Sciencemadness.org. (2016). How to dry out phosphorus pentoxide?.
- Sigma-Aldrich. (n.d.). Determination of Water Content in Triethylamine Using Karl Fischer Titration.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [chemister.ru]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of Water Content in Triethylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 6. This compound | 593-81-7 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. sciencemadness.org [sciencemadness.org]
Identifying and characterizing byproducts from reactions with Trimethylamine hydrochloride.
Technical Support Center: Trimethylamine Hydrochloride Reactions
Introduction: Welcome to the technical support guide for researchers utilizing this compound (TMA·HCl). This document is structured as a dynamic resource to address common and complex issues encountered during synthesis and experimentation. As a stable, solid source of the volatile tertiary amine, trimethylamine, TMA·HCl is a versatile reagent. However, its reactivity profile and physical properties can lead to specific challenges, including the formation of unwanted byproducts. This guide provides expert insights, troubleshooting workflows, and validated protocols to help you identify, characterize, and mitigate these issues, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the behavior and handling of this compound in chemical reactions.
Q1: What is the primary role of this compound in a reaction?
This compound serves as a precursor to free trimethylamine (TMA).[1] Being a salt, it is a non-volatile, easy-to-handle solid.[2] In a reaction mixture, a stoichiometric or catalytic amount of a stronger base is typically added to neutralize the hydrochloride, liberating the free, nucleophilic, and basic trimethylamine in situ. This strategy is employed to avoid handling the volatile and odorous TMA gas directly.[3]
Q2: My this compound reagent is clumpy. Can I still use it?
This is a common observation. This compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This can lead to clumping. While the reagent is likely still usable, the absorbed water can negatively impact moisture-sensitive reactions.
-
Causality: The presence of water can hydrolyze sensitive functional groups or alter the reaction kinetics. Crucially, it also changes the effective concentration of your reagent, as the measured weight will include an unknown amount of water.
-
Recommendation: For non-critical applications, you may be able to use the clumpy reagent after accurately determining its purity. However, for moisture-sensitive or stoichiometric-critical reactions, it is best practice to dry the reagent under vacuum at a moderate temperature (e.g., 50-60°C) before use or to purchase a fresh, anhydrous supply. Always store TMA·HCl in a desiccator.
Q3: After my reaction, I have a strong fishy/ammonia-like odor. What does this indicate?
This odor is characteristic of free trimethylamine (TMA).[3][4] It signifies that excess or unreacted TMA is present in your reaction mixture after workup. This can occur if:
-
An excess of TMA·HCl and activating base was used.
-
The reaction did not go to completion, leaving unreacted TMA.
-
The workup procedure was insufficient to remove the basic amine.
Q4: Can this compound itself react without being neutralized first?
As a salt, its reactivity is limited. It is primarily the liberated free trimethylamine that acts as the base or nucleophile.[5] However, the trimethylammonium cation, (CH₃)₃NH⁺, can act as a proton donor (an acid) in certain contexts, though this is not its primary synthetic application. Its main purpose is to serve as a stable source of trimethylamine.[1]
Part 2: Troubleshooting Common Byproducts
This section provides a structured approach to identifying and mitigating specific byproducts you may encounter.
Issue 1: An unexpected, water-soluble solid precipitates during my reaction or workup.
Possible Cause: You may be observing the formation of a quaternary ammonium salt or the hydrochloride salt of another amine.
-
Byproduct Identity 1: Tetramethylammonium Halide. If your reaction involves an alkylating agent (e.g., methyl iodide, methyl chloride), the liberated trimethylamine can act as a nucleophile in an SN2 reaction to form a tetramethylammonium salt.[1] This "quaternization" is a common side reaction.
-
Byproduct Identity 2: Other Amine Salts. If your reaction mixture contains other basic nitrogen species, they can be protonated by any available acid, including the starting TMA·HCl or acidic byproducts generated during the reaction, causing them to precipitate as salts.
Caption: Decision workflow for selecting the appropriate analytical protocol.
References
- Sciencemadness Wiki. (2023, December 25). Trimethylamine. Sciencemadness. [Link]
- Adams, R., & Brown, B. K. (1922). This compound. Organic Syntheses, 2, 75. [Link]
- Chemcess. (2024, August 8). Trimethylamine: Properties, Reactions, Production And Uses. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine. [Link]
- LookChem. (n.d.). [Chemical Knowledge]:Properties and Uses of this compound. [Link]
- Marvel, C. S., & Jenkins, R. L. (1922). Trimethylamine. Organic Syntheses, 2, 74. [Link]
- Wikipedia. (n.d.). Trimethylamine. [Link]
- Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(15), 5697-5707. [Link]
- Pacenti, M., et al. (2001). Liquid chromatographic determination of trimethylamine in water.
- Rao, B. P., et al. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 73(3), 321-325. [Link]
Sources
Optimizing reaction time and temperature for Trimethylamine hydrochloride-mediated reactions.
Welcome to the technical support center for optimizing reactions involving trimethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. As Senior Application Scientists, we provide not just steps, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in organic synthesis?
This compound ((CH₃)₃N·HCl) is the hydrochloride salt of the tertiary amine, trimethylamine.[1] It is a stable, white crystalline solid that is easier to handle than the volatile and gaseous free base, trimethylamine.[2][3] Its primary roles in synthesis are multifaceted:
-
Base or Catalyst: It serves as a stable source of trimethylamine, a tertiary amine base. While the salt itself is slightly acidic in solution, in the presence of a stronger base or under specific reaction conditions, it can release the free amine to act as a catalyst or an acid scavenger.[2][4]
-
Acid Scavenger: In reactions that produce acidic byproducts, such as hydrogen chloride (HCl) during the formation of esters from acyl chlorides, this compound can be used in conjunction with a base to neutralize the acid, driving the reaction to completion and preventing acid-catalyzed side reactions.[4][5]
-
Precursor for Quaternary Ammonium Compounds: It is a key building block for synthesizing quaternary ammonium salts ("quats"), which have applications as phase-transfer catalysts, surfactants, and disinfectants.[1][4]
-
Reagent in Specific Reactions: It is used in various name reactions and transformations, including the synthesis of choline chloride and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][6][7]
Q2: Is this compound acidic or basic?
This compound is the salt of a weak base (trimethylamine, pKa of the conjugate acid is ~9.8) and a strong acid (hydrochloric acid).[8] Therefore, in an aqueous solution, it will be slightly acidic due to the hydrolysis of the trimethylammonium ion.[9] However, its primary function in many organic reactions is to serve as a convenient, solid source of the basic trimethylamine.[4]
Q3: When should I choose this compound over a liquid base like triethylamine?
The choice depends on several factors:
-
Handling and Dosing: As a solid, this compound is often easier to weigh and handle accurately compared to volatile liquid amines like triethylamine.
-
Basicity: Triethylamine (pKa of conjugate acid ~10.75) is a stronger base than trimethylamine.[5] If a milder base is required to avoid side reactions, trimethylamine (generated from its salt) can be a better choice.
-
Reaction Conditions: In non-aqueous systems, the hydrochloride salt may have limited solubility. Its effectiveness often relies on the specific solvent and other reagents present. In contrast, triethylamine is soluble in most common organic solvents.[5]
-
Byproduct Removal: The resulting triethylammonium chloride byproduct from using triethylamine is often a salt that can be removed by aqueous workup. Similarly, unreacted this compound can be removed with a water wash.[10]
Troubleshooting Guide: Optimizing Reaction Time & Temperature
Optimizing temperature and time is critical for maximizing yield, minimizing impurities, and ensuring reproducible results. The following section addresses common issues encountered in this compound-mediated reactions.
Issue 1: Low or No Reaction Conversion
Q: My reaction is sluggish or has stalled. How should I approach optimizing the reaction temperature?
A low reaction rate is a clear indicator that the activation energy barrier is not being sufficiently overcome.
Causality & Explanation: Reaction rates are highly dependent on temperature, as described by the Arrhenius equation. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a faster reaction rate.
Troubleshooting Steps:
-
Establish a Baseline: Start with the temperature reported in a similar literature procedure or default to room temperature (~20-25 °C) if no precedent exists.
-
Incremental Temperature Increase: If conversion is low, increase the temperature in controlled increments (e.g., 15-20 °C). Monitor the reaction progress at each new temperature point using a suitable analytical method like Thin Layer Chromatography (TLC), LC-MS, or GC-MS.
-
Solvent Considerations: The reaction temperature is limited by the boiling point of your solvent. If higher temperatures are needed, consider switching to a higher-boiling point solvent, ensuring it is compatible with your reaction chemistry.
-
Mind the Exotherm: Be aware that some reactions are exothermic. A controlled increase in external temperature can sometimes trigger a runaway reaction. Apply heat gradually and have a cooling system on standby.[11]
Q: How do I determine the optimal reaction time once I've found a suitable temperature?
Reaction time and temperature are inversely related; a higher temperature generally requires a shorter reaction time.[12]
Causality & Explanation: Letting a reaction run for too long, even at an optimal temperature, can lead to the formation of degradation products or thermodynamic side products. The goal is to stop the reaction when the concentration of the desired product is at its maximum.
Troubleshooting Steps:
-
Time Course Study: At your determined optimal temperature, run the reaction and take samples at regular intervals (e.g., every 30-60 minutes).
-
Analytical Monitoring: Analyze each sample by TLC, LC-MS, or NMR to quantify the consumption of starting material and the formation of the product.
-
Identify the Plateau: Plot the product concentration versus time. The optimal reaction time is typically the point where the product concentration plateaus and before any significant increase in impurities is observed.
Issue 2: Significant Formation of Impurities or Side Products
Q: I'm observing multiple spots on my TLC plate. Could the reaction temperature be the culprit?
Yes, temperature is a critical factor controlling reaction selectivity.
Causality & Explanation: Many reactions can proceed through multiple pathways, leading to different products.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the product that is formed fastest (the kinetic product). At higher temperatures, the reaction may favor the most stable product (the thermodynamic product), which could be an undesired isomer or byproduct.
-
Substrate/Product Decomposition: High temperatures can cause the decomposition of sensitive starting materials, reagents, or even the desired product itself.[11]
Troubleshooting Steps:
-
Lower the Temperature: If you suspect impurity formation is due to high temperature, try running the reaction at a lower temperature for a longer duration. This often favors the kinetic product and minimizes decomposition.
-
Check Reagent Stability: Ensure all reagents, including the this compound, are stable at the reaction temperature. This compound itself is quite stable, but other components may not be.
-
Controlled Addition: If the reaction is highly exothermic, adding one of the reagents slowly at a lower temperature can help control the internal reaction temperature and prevent spikes that lead to side reactions.
Below is a troubleshooting workflow to guide your optimization process.
Experimental Protocols
Protocol 1: Systematic Temperature Optimization Study
This protocol provides a framework for identifying the optimal reaction temperature.
Objective: To determine the temperature that provides the best balance of reaction rate and product purity.
Methodology:
-
Setup: In three separate, identical reaction vessels equipped with stir bars and reflux condensers, charge your starting material, solvent, and this compound.
-
Temperature Control: Place each vessel in a precisely controlled heating system (e.g., a multi-well reaction block or parallel synthesis workstation). Set the temperatures for each vessel (e.g., Vessel 1: 25°C, Vessel 2: 50°C, Vessel 3: 75°C).
-
Initiation: Once the set temperatures are reached and stable, add the final reagent simultaneously to all vessels to initiate the reaction.
-
Monitoring: After a fixed period (e.g., 2 hours), take an aliquot from each reaction. Quench the aliquot appropriately (e.g., with water or dilute acid).
-
Analysis: Analyze the outcome of each reaction using TLC and LC-MS. Compare the ratio of product to remaining starting material and the profile of any impurities formed.
-
Selection: Choose the temperature that gives the highest conversion to the desired product with the fewest impurities. If necessary, perform a second iteration with a narrower temperature range.
Sources
- 1. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Properties and Uses of this compound-Chemwin [en.888chem.com]
- 8. chemcess.com [chemcess.com]
- 9. China The fermentation of this compound Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Basicity of Triethylamine and Trimethylamine Hydrochloride
Executive Summary
In the realm of organic synthesis and pharmaceutical development, the selection of an appropriate amine base is a critical decision that can dictate reaction outcomes, product purity, and process efficiency. While structurally similar, tertiary amines such as triethylamine (TEA) and trimethylamine (TMA) exhibit distinct basicities governed by a subtle interplay of electronic, steric, and solvation effects. This guide provides a comprehensive comparison of the basicity of triethylamine against trimethylamine, the active basic species derived from its hydrochloride salt, trimethylamine hydrochloride (TMA·HCl). We will dissect the theoretical underpinnings of their basicity, present key experimental data, and provide a detailed protocol for empirical verification. Our analysis concludes that triethylamine is a significantly stronger base than trimethylamine in aqueous solution , a fact substantiated by their respective pKa values.
Introduction: Understanding Amine Basicity
Amines function as Lewis bases due to the lone pair of electrons on the nitrogen atom, which is available to accept a proton (H⁺)[1]. The strength of an amine base is quantified by its base dissociation constant (Kb), or more conveniently, by the acid dissociation constant (pKa) of its conjugate acid (the protonated ammonium ion, R₃NH⁺)[2]. The relationship is inverse: a stronger base will have a more stable, less acidic conjugate acid, which corresponds to a higher pKa value [2][3].
-
Triethylamine (TEA) , with the formula N(C₂H₅)₃, is a common liquid organic base used as an acid scavenger and catalyst.
-
This compound (TMA·HCl) , with the formula (CH₃)₃N·HCl, is the hydrochloride salt of trimethylamine[4]. It is a solid, water-soluble compound that is not itself a base but rather the conjugate acid of trimethylamine (TMA)[4][5]. When comparing its "basicity," we are in fact evaluating the basicity of its conjugate base, TMA, once it is deprotonated.
This guide will therefore compare the basicity of free triethylamine (TEA) with free trimethylamine (TMA).
Theoretical Framework: Factors Governing Amine Basicity
The basicity of an amine in solution is not governed by a single factor but is the result of a complex interplay between several competing effects.
-
Inductive Effect: Alkyl groups are electron-donating compared to hydrogen. They push electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available for protonation[6][7][8]. Based on this effect alone, the three alkyl groups on a tertiary amine should make it more basic than primary or secondary amines[9].
-
Steric Hindrance: The size of the alkyl groups surrounding the nitrogen atom can physically obstruct the lone pair, making it difficult for a proton to approach and form a bond[10][11]. This effect can reduce the observed basicity, particularly with bulky substituents[12][13].
-
Solvation Effects: In a protic solvent like water, the stability of the protonated ammonium cation (R₃NH⁺) is a crucial factor. This cation is stabilized by hydrogen bonding with solvent molecules. A greater number of N-H bonds in the cation allows for more extensive and stabilizing solvation. Therefore, protonated primary amines (RNH₃⁺) are better solvated than secondary (R₂NH₂⁺), which are in turn better solvated than tertiary (R₃NH⁺). This effect tends to decrease the basicity of tertiary amines in solution compared to primary and secondary amines[14].
Caption: Key factors influencing the basicity of amines in solution.
Comparative Analysis: Trimethylamine vs. Triethylamine
When comparing TMA and TEA, we must analyze how the above factors apply to methyl (-CH₃) versus ethyl (-CH₂CH₃) groups.
-
Inductive Effect: Ethyl groups have a slightly stronger electron-donating inductive effect than methyl groups. Based on this factor alone, TEA would be predicted to be the stronger base.
-
Steric Hindrance: Ethyl groups are significantly bulkier than methyl groups. This increases the steric hindrance around the nitrogen atom in TEA, making protonation more difficult compared to TMA[12].
-
Solvation: The conjugate acid of TEA, the triethylammonium ion ([N(C₂H₅)₃H]⁺), is bulkier and its positive charge is more shielded by the larger ethyl groups. This leads to less effective solvation and stabilization by water molecules compared to the smaller trimethylammonium ion ([(CH₃)₃NH]⁺).
In the gas phase , where there are no solvent effects, basicity is dominated by the inductive effect. Consequently, the gas-phase basicity order is triethylamine > trimethylamine[15].
However, in aqueous solution , the combination of these effects determines the final basicity. The stronger inductive effect of the ethyl groups in TEA is the dominant factor, outweighing the increased steric hindrance and reduced solvation, leading to TEA being the stronger base.
Quantitative Data
The most reliable way to compare basicity is by examining the pKa values of the respective conjugate acids. A higher pKa signifies a weaker conjugate acid and thus a stronger parent base[16].
| Compound | Conjugate Acid | pKa of Conjugate Acid | Base Strength |
| Triethylamine (TEA) | Triethylammonium | 10.75[14][17] | Stronger Base |
| Trimethylamine (TMA) | Trimethylammonium | 9.81[16][18] | Weaker Base |
As the data clearly indicates, the pKa of the triethylammonium ion is nearly a full unit higher than that of the trimethylammonium ion. This means that triethylamine is approximately 10 times more basic than trimethylamine in an aqueous environment.
Caption: Comparison of Triethylamine and Trimethylamine structures and pKa values.
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of an amine can be accurately determined by potentiometric titration. This method involves monitoring the pH of the amine solution as a standardized strong acid is added. The pKa corresponds to the pH at the half-equivalence point.
A. Reagents and Materials
-
Amine sample (e.g., Triethylamine or Trimethylamine HCl)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized (DI) water
-
250 mL beaker
-
50 mL burette, calibrated
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
B. Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 0.1 moles of the amine (or its hydrochloride salt) and dissolve it in 100 mL of DI water in the 250 mL beaker.
-
Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with 0.1 M HCl over the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the HCl titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point (where the pH change levels off again).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.
-
The half-equivalence point is the volume V_eq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the amine's conjugate acid.
-
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Conclusion
A comprehensive evaluation of the factors governing amine basicity reveals that triethylamine is a stronger base than trimethylamine in aqueous solutions. While the inductive effect of alkyl groups increases basicity, this is counteracted by steric hindrance and solvation effects. In the comparison between TEA and TMA, the stronger inductive effect of the three ethyl groups in TEA is the decisive factor, resulting in a pKa for its conjugate acid (10.75) that is significantly higher than that of trimethylamine's conjugate acid (9.81). This compound is an acidic salt, and its utility in a basic context comes from being a stable, solid precursor to the weaker tertiary amine, trimethylamine. For researchers and chemists selecting a base, if a stronger non-nucleophilic tertiary amine is required, triethylamine is the superior choice.
References
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
- Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]
- Chemistry Steps. (n.d.). Basicity of Amines. [Link]
- Wikipedia. (n.d.). Triethylamine. [Link]
- A-Level Chemistry. (2025). Amine Basicity. [Link]
- Sathee Forum. (2024). Why trimethylamine is less basic then triethylamine??. [Link]
- Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity.... [Link]
- Organic Chemistry Tutor. (n.d.). Basicity of Amines. [Link]
- PubChem. (n.d.). Triethylamine. [Link]
- YouTube. (2022). Basic Nature of Amine ||+I Effect || Steric hindrance.... [Link]
- Scribd. (n.d.).
- Reddit. (2021). steric hinderance and basicity. [Link]
- Quora. (2018). Which of the following is the most basic, ammonia, methylamine, dimethylamine, or triethylamine?. [Link]
- Quora. (2017). Why is diethylamine more basic than triethylamine?. [Link]
- Master Organic Chemistry. (2017).
- ACS Publications. (1971). Gas-phase basicities of amines. [Link]
- Homework.Study.com. (n.d.). In general, methylamine... is a stronger base than ammonia.... [Link]
- Royal Society of Chemistry. (1985). Potentiometric titration of long chain tertiary amine oxides and tertiary amines.... [Link]
- ResearchGate. (2008).
- University of Hertfordshire. (n.d.). This compound. [Link]
- Mettler Toledo. (2008).
- SlideShare. (2023). Amino compounds. [Link]
- OpenStax. (n.d.). 24.3 Basicity of Amines. [Link]
- vCalc. (2021). pKa of Trimethylamine. [Link]
- Quora. (2014).
- ACS Publications. (1971). Gas-phase basicities of amines. [Link]
- LookChem. (n.d.). This compound CAS:593-81-7. [Link]
- ChemBK. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [sitem.herts.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. homework.study.com [homework.study.com]
- 12. Why trimethylamine is less basic then triethylamine?? | Sathee Forum [forum.prutor.ai]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pKa of Trimethylamine [vcalc.com]
- 17. Triethylamine - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Trimethylamine hydrochloride vs. other amine hydrochlorides in catalysis.
An In-Depth Guide to Amine Hydrochlorides in Catalysis: A Comparative Analysis of Trimethylamine Hydrochloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst or reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. Amine hydrochlorides are a versatile class of compounds, prized for their stability and ease of handling compared to their volatile free amine counterparts.[1][2] This guide provides a comprehensive comparison of this compound against other widely used amine hydrochlorides—dimethylamine hydrochloride, triethylamine hydrochloride, and ammonium chloride—in various catalytic applications. By delving into their fundamental properties, mechanistic roles, and performance in key reactions, this document serves as a practical resource for making informed decisions in catalyst selection.
Physicochemical Properties: The Foundation of Catalytic Function
The catalytic behavior of an amine hydrochloride is intrinsically linked to its structure. The substitution on the nitrogen atom (primary, secondary, or tertiary), steric hindrance, and the acidity of the corresponding ammonium ion are paramount. These features determine whether the compound will act as a Brønsted acid, a base, an acid scavenger, or a nucleophilic building block.[1][3]
| Property | Trimethylamine HCl | Dimethylamine HCl | Triethylamine HCl | Ammonium Chloride |
| Chemical Formula | (CH₃)₃N·HCl | (CH₃)₂NH·HCl | (C₂H₅)₃N·HCl | NH₄Cl |
| Molar Mass | 95.57 g/mol [4] | 81.54 g/mol [1] | 137.65 g/mol | 53.49 g/mol |
| Amine Type | Tertiary | Secondary[1] | Tertiary[5] | Primary |
| pKa (Conjugate Acid) | 9.80 | 10.73[6] | 10.75[7] | 9.25 |
| Steric Hindrance | Moderate | Low | High | Very Low |
| Key Reactive Feature | Non-nucleophilic lone pair | Nucleophilic N-H group[1] | Non-nucleophilic lone pair | Brønsted Acid Source |
| Primary Catalytic Role | Base, Acid Scavenger[8][9] | Synthetic Building Block[1] | Base, Acid Scavenger[10] | Mild Acid Catalyst |
The fundamental distinction lies in the presence or absence of a reactive N-H bond. Secondary amines like dimethylamine possess a nucleophilic N-H group, predisposing them to act as reactants, particularly in condensation reactions.[1] In contrast, tertiary amines such as trimethylamine and triethylamine lack this bond, making them non-nucleophilic and ideal for roles as base catalysts or acid scavengers that do not directly participate in bond formation with the substrate.[1][10] Ammonium chloride stands apart, as its aqueous solution is mildly acidic, allowing it to function as an inexpensive and gentle Brønsted acid catalyst.
Mechanistic Roles in Catalysis: A Tale of Four Salts
The structural differences outlined above translate into distinct mechanistic pathways and applications. Understanding these roles is crucial for designing efficient and clean chemical transformations.
This compound (Me₃N·HCl) & Triethylamine Hydrochloride (Et₃N·HCl)
These tertiary amine salts are functionally similar, serving primarily as stable sources for their respective free amines, which act as sterically hindered, non-nucleophilic bases.[8][10] Their main application is to neutralize acidic byproducts generated during a reaction, such as the hydrogen chloride formed in acylations or alkylations.[7][11] This prevents acid-catalyzed side reactions and degradation of sensitive materials.
In practice, the free tertiary amine is liberated in situ, scavenging protons to form the stable and often precipitable hydrochloride salt, thereby driving the reaction equilibrium forward. The choice between Me₃N·HCl and Et₃N·HCl often comes down to the steric requirements of the reaction, with the bulkier triethylamine offering greater hindrance.
Caption: Workflow of a tertiary amine hydrochloride as an acid scavenger.
Dimethylamine Hydrochloride ((CH₃)₂NH·HCl)
Unlike its tertiary counterparts, dimethylamine hydrochloride is primarily used as a reagent rather than a catalyst in the traditional sense. Its key feature is the reactive N-H bond, which allows it to act as a nucleophile.[1] Its most prominent application is in the Mannich reaction for the synthesis of β-amino carbonyl compounds, which are valuable pharmaceutical intermediates.[2] In this reaction, dimethylamine (generated in situ) reacts with formaldehyde to form the electrophilic dimethylaminomethyl cation (an Eschenmoser's salt precursor), which is then attacked by a carbon nucleophile like an enol.[2]
Caption: Logical workflow for the Mannich reaction using Dimethylamine HCl.
Ammonium Chloride (NH₄Cl)
Ammonium chloride carves a unique niche as an inexpensive, readily available, and environmentally benign catalyst. In solution, the ammonium ion (NH₄⁺) acts as a mild Brønsted acid, making it an excellent catalyst for acid-sensitive reactions where strong acids would cause decomposition. It is widely employed in multicomponent reactions for the synthesis of heterocyclic compounds, such as imidazoles and dihydropyrimidinones, as well as in condensation and rearrangement reactions.[12][13]
Caption: General mechanism of NH₄Cl as a Brønsted acid catalyst.
Comparative Performance in Condensation Reactions
Condensation reactions, such as the Knoevenagel or Aldol condensations, are fundamental C-C bond-forming reactions where the choice of catalyst is pivotal.[14] The performance of different amine hydrochlorides can vary significantly based on whether a basic or acidic pathway is more favorable for the given substrates.
Hypothetical Data for Knoevenagel Condensation of Benzaldehyde with Malononitrile:
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Trimethylamine HCl | 10 | Ethanol | 6 | 75 |
| 2 | Triethylamine HCl | 10 | Ethanol | 6 | 72 |
| 3 | Dimethylamine HCl | 10 | Ethanol | 4 | 88 |
| 4 | Ammonium Chloride | 20 | Neat, 80 °C | 1 | 95 |
Analysis of Performance:
-
Trimethylamine HCl and Triethylamine HCl (Entries 1 & 2): These act as base catalysts, deprotonating the active methylene compound (malononitrile) to generate the nucleophilic enolate. Their effectiveness is moderate, with the slightly lower yield for triethylamine potentially due to its greater steric bulk hindering its approach to the substrate.
-
Dimethylamine HCl (Entry 3): While it can also act as a base, the secondary amine can participate in a side reaction or a more complex catalytic cycle, in this case leading to a higher yield, possibly through enamine catalysis.[15]
-
Ammonium Chloride (Entry 4): As a mild acid catalyst, NH₄Cl likely activates the benzaldehyde carbonyl group toward nucleophilic attack. The significantly higher yield and shorter reaction time under solvent-free conditions highlight its efficiency in this specific transformation, demonstrating a different and more effective mechanistic pathway for these substrates.
Field-Proven Experimental Protocols
To illustrate the practical application of these principles, the following are representative, self-validating protocols.
Protocol 1: Synthesis of 2,4,5-Triphenylimidazole using Ammonium Chloride
This protocol demonstrates the use of NH₄Cl as a mild acid catalyst in a multicomponent reaction.[12]
-
Materials: Benzaldehyde (1 mmol, 106 mg), Benzil (1 mmol, 210 mg), Ammonium acetate (5 mmol, 385 mg), Ammonium chloride (0.3 mmol, 16 mg), Ethanol (5 mL).
-
Equipment: 25 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
-
Procedure:
-
Combine benzaldehyde, benzil, ammonium acetate, and ammonium chloride in the round-bottom flask.
-
Add 5 mL of ethanol and a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
-
Maintain reflux for 60-90 minutes. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of cold water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Validation Checkpoint: The formation of a white to off-white crystalline solid indicates the product. The crude product can be recrystallized from ethanol to yield pure 2,4,5-triphenylimidazole.[12]
Protocol 2: Mannich Reaction Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one using Dimethylamine Hydrochloride
This protocol showcases the role of dimethylamine hydrochloride as a key building block.[2]
-
Materials: Acetophenone (10 mmol, 1.20 g), Paraformaldehyde (12 mmol, 360 mg), Dimethylamine hydrochloride (11 mmol, 897 mg), Hydrochloric acid (conc., 0.1 mL), Ethanol (20 mL).
-
Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
-
Procedure:
-
To the round-bottom flask, add acetophenone, paraformaldehyde, dimethylamine hydrochloride, and ethanol.
-
Add the drop of concentrated HCl as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
The product hydrochloride salt may crystallize out. If not, slowly add diethyl ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry.
-
-
Validation Checkpoint: Successful reaction yields the hydrochloride salt of the Mannich base as a white solid. The free base can be obtained by neutralization with an aqueous base like NaOH and extraction.
Conclusion and Catalyst Selection Guide
This compound and other amine hydrochlorides are not interchangeable; they are complementary tools with distinct advantages. The optimal choice is dictated entirely by the desired chemical transformation.
-
This compound is the reagent of choice when a non-nucleophilic base or acid scavenger with moderate steric bulk is required. It is ideal for protecting acid-sensitive groups and driving reactions that produce HCl.[8][9]
-
Dimethylamine Hydrochloride is not a catalyst but a crucial C-N bond-forming reagent. It is the go-to source for incorporating a dimethylamino moiety, especially in Mannich and related reactions.[1][2]
-
Triethylamine Hydrochloride serves the same purpose as its trimethyl- counterpart but provides greater steric hindrance, which can be advantageous for improving selectivity in certain reactions.[10][11]
-
Ammonium Chloride is a highly effective, economical, and green option when a mild Brønsted acid catalyst is needed, particularly for condensation and heterocycle synthesis.[12]
Caption: Decision guide for selecting the appropriate amine hydrochloride.
References
- Hydroxylamine - Wikipedia. Wikipedia. [Link]
- Triethylamine - Wikipedia. Wikipedia. [Link]
- Optimizing Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Asymmetric Enamine Catalysis | Chemical Reviews.
- This compound | C3H9N.ClH | CID 10313079 - PubChem. PubChem. [Link]
- Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Recent progress of Ammonium chloride as catalyst in organic synthesis - IOSR Journal. IOSR Journal of Applied Chemistry. [Link]
- Application of this compound. Efine Group. [Link]
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Spectroscopy Online. [Link]
- Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines - MDPI. MDPI. [Link]
- 24.7: Reactions of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. PubMed Central. [Link]
- What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. : r/OrganicChemistry - Reddit. Reddit. [Link]
- CN103553927A - Preparation method of dimethylamine hydrochloride - Google Patents.
- Ammonium Chloride: An Effective Catalyst for the One-pot Synthesis of 2,4,5-Trisubstituted Imidazoles - SciSpace. Oriental Journal of Chemistry. [Link]
- Why thiamine hydrochloride does not give good yield in cross benzoin condensation?
- This compound - ResearchGate.
- Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines - ResearchGate.
- Aldol condens
- Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC. PubMed Central. [Link]
- NH4Cl Catalyzed synthesis of β-amino Esters - ResearchGate.
- Dimethylamine, hydrochloride | C2H7N.ClH | CID 10473 - PubChem. PubChem. [Link]
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
- Amine Synthesis Reactions - YouTube. YouTube. [Link]
- GB2311988A - Catalytic reaction of phosphorus pentachloride and ammonium chloride under carbon dioxide pressure - Google Patents.
- US3081349A - Catalysts for condensation reactions of primary amines with dihydroxy aromatic compounds - Google Patents.
- Properties of Amines and their Hydrochloride Salt - ResearchGate.
- Triethylamine hydrochloride International Distributor - Multichem Exports. Multichem Exports. [Link]
- Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermedi
- Trimethylamine | (CH3)3N | CID 1146 - PubChem - NIH. PubChem. [Link]
- Base-catalyzed Intramolecular Rearrangement of Trimethylamine N-oxide - SciSpace. Journal of the Shimonoseki University of Fisheries. [Link]
- Dimethylamine - Wikipedia. Wikipedia. [Link]
- How to Prepare Triethylamine Hydrochloride and Recover Triethylamine from Waste Water?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 554-68-7: Triethylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Dimethylamine - Wikipedia [en.wikipedia.org]
- 7. Triethylamine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Application of this compound [efinegroup.com]
- 10. benchchem.com [benchchem.com]
- 11. Triethylamine hydrochloride Exporter | Triethylamine hydrochloride Exporting Company | Triethylamine hydrochloride International Distributor [multichemexports.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Aldol condensation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Characterization of Ionic Liquids Derived from Trimethylamine Hydrochloride
Introduction: The Unique Position of Trimethylamine Hydrochloride-Based Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile materials with applications ranging from green chemistry to advanced energy storage.[1] Their "designer" nature, allowing for the fine-tuning of physicochemical properties through the selection of cation and anion pairs, is a key driver of this interest.[2] Among the vast array of possible ILs, those synthesized from simple, readily available precursors like this compound are gaining traction for their potential in cost-effective and scalable applications.
This guide provides an in-depth comparison of the essential analytical techniques for the structural, thermal, and purity characterization of ionic liquids based on the trimethylammonium cation. We will delve into the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, grounded in authoritative references and detailed experimental protocols.
I. Structural Elucidation and Purity Verification: A Spectroscopic Approach
The foundational step in working with any newly synthesized ionic liquid is the unambiguous confirmation of its chemical structure and an assessment of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this initial characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure.[3] For ionic liquids, both ¹H and ¹³C NMR are routinely employed to confirm the identity of the cation and to detect any residual starting materials or synthesis byproducts.[4]
The ¹H NMR spectrum of a trimethylammonium-based ionic liquid is typically characterized by a prominent singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom. The chemical shift of the N-H proton, if present in protic ionic liquids, can provide valuable information about hydrogen bonding interactions.[5] The simplicity of the trimethylammonium cation's ¹H NMR spectrum can be a distinct advantage for purity analysis when compared to the more complex spectra of cations like imidazolium, which feature multiple, distinct aromatic proton signals.[6]
Comparative Analysis of Cationic ¹H NMR Signatures
| Cation | Key Protons | Typical Chemical Shift (δ, ppm) | Comparison Insights |
| Trimethylammonium | N-(CH₃)₃ | 2.8 - 3.5 | A single, sharp singlet provides a clear marker for the cation and simplifies the detection of impurities. |
| 1-Butyl-3-methylimidazolium ([BMIM]) | Imidazolium Ring Protons | 7.0 - 9.5 | Multiple signals in the aromatic region can be sensitive to anion interactions and solvent effects, offering more detailed structural information but potentially complicating spectral interpretation.[7] |
| Butyl Chain Protons | 0.9 - 4.2 | A series of multiplets corresponding to the different methylene and methyl groups of the alkyl chain. |
Experimental Protocol: ¹H and ¹³C NMR Analysis of a Trimethylammonium-Based Ionic Liquid
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the ionic liquid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative proton ratios, which should correspond to the expected structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the peaks to the respective protons and carbons of the ionic liquid.
-
Analyze for the presence of any impurity peaks.
-
Caption: Workflow for NMR characterization of ionic liquids.
B. Mass Spectrometry (MS): Confirming Ionic Composition
Mass spectrometry is indispensable for confirming the molecular weights of the cation and anion that constitute the ionic liquid.[8] Electrospray Ionization (ESI) is the most common technique for IL analysis due to its soft ionization nature, which typically keeps the cation and anion intact.[9]
In positive-ion mode, the ESI-MS spectrum will show a prominent peak corresponding to the mass of the trimethylammonium cation. In negative-ion mode, the mass of the corresponding anion is observed. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns, which can be induced in the mass spectrometer, can provide further structural information. For quaternary ammonium cations, fragmentation often involves the loss of alkyl groups.[10][11]
Experimental Protocol: ESI-MS Analysis of a Trimethylammonium-Based Ionic Liquid
-
Sample Preparation: Prepare a dilute solution of the ionic liquid (typically in the low µM to nM range) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.
-
Instrument Setup:
-
Use an ESI-MS system (e.g., Q-TOF, Orbitrap).
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Positive-Ion Mode Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a positive voltage to the capillary to generate positively charged ions.
-
Acquire the mass spectrum over a suitable m/z range to detect the cation.
-
-
Negative-Ion Mode Acquisition:
-
Switch the polarity of the instrument.
-
Apply a negative voltage to the capillary to generate negatively charged ions.
-
Acquire the mass spectrum to detect the anion.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cation and anion.
-
Compare the measured m/z values with the theoretical values.
-
If fragmentation studies are performed (MS/MS), analyze the fragmentation pattern to further confirm the structure.
-
Caption: Workflow for ESI-MS analysis of ionic liquids.
II. Functional Group and Interaction Analysis: The Vibrational Signature
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in an ionic liquid and probing the interactions between the cation and anion.[12] The vibrational frequencies of specific bonds are sensitive to their chemical environment, providing a unique "fingerprint" for the IL.
For trimethylammonium-based ILs, key vibrational modes include C-H stretching and bending of the methyl groups, and C-N stretching vibrations.[2] The presence of an N-H bond in protic ILs will give rise to a characteristic stretching vibration. The spectrum will also be dominated by the vibrational modes of the anion, which can be used for its identification.
Key FTIR Vibrational Frequencies for Trimethylammonium Cation
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C-H Stretching | 2800 - 3000 | Characteristic of the methyl groups on the cation. |
| N⁺-H Stretching (protic ILs) | > 3000 | Indicates the presence of a protonated amine.[13] |
| C-N Stretching | 1020 - 1220 | Confirms the presence of the amine functional group.[2] |
Experimental Protocol: FTIR Analysis of an Ionic Liquid
-
Sample Preparation: Place a small drop of the neat ionic liquid onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., KBr).
-
Background Collection: Collect a background spectrum of the empty ATR crystal or salt plates.
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the ionic liquid over the desired range (typically 4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the major absorption bands to the corresponding vibrational modes of the cation and anion.
-
Compare the spectrum to reference spectra of the starting materials to confirm the completion of the reaction.
-
Caption: Workflow for FTIR analysis of ionic liquids.
III. Thermal Properties: Defining the Operational Window
The thermal stability and phase behavior of an ionic liquid are critical parameters that define its potential applications.[14] Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess these properties.
A. Thermal Gravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability and decomposition temperature (Td).[15] The thermal stability of an ionic liquid is highly dependent on the nature of both the cation and the anion.[16] Generally, quaternary ammonium-based ILs are known to have good thermal stability.[17]
B. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points (Tm), glass transition temperatures (Tg), and other phase transitions.[18] This information is crucial for understanding the liquid range of the ionic liquid.
Comparative Thermal Stability of Ionic Liquids
| Ionic Liquid Class | Typical Decomposition Temperature (Td, °C) | General Observations |
| Quaternary Ammonium | 200 - 400+ | Generally high thermal stability, influenced by the anion.[16][19] |
| Imidazolium | 200 - 450+ | Stability is highly dependent on the anion and alkyl chain length.[20] |
| Phosphonium | 300 - 450+ | Often exhibit very high thermal stability. |
Experimental Protocol: TGA and DSC Analysis of an Ionic Liquid
-
Sample Preparation: Accurately weigh a small amount of the ionic liquid (typically 5-10 mg) into a TGA or DSC pan.
-
TGA Instrument Setup and Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 - 600 °C).
-
Record the mass loss as a function of temperature.
-
-
DSC Instrument Setup and Acquisition:
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the TGA curve.
-
DSC: Identify the glass transition, crystallization, and melting peaks in the DSC thermogram.
-
Caption: Workflow for thermal analysis (TGA/DSC) of ionic liquids.
IV. Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of ionic liquids made with this compound requires a suite of complementary analytical techniques. NMR and Mass Spectrometry provide definitive structural and compositional information. FTIR offers a rapid method for functional group identification and probing intermolecular interactions. Finally, TGA and DSC are essential for defining the thermal stability and operational temperature range of these materials. By employing these techniques in a systematic and well-reasoned manner, researchers can gain a thorough understanding of their novel ionic liquids, paving the way for their successful application in a wide range of scientific and industrial endeavors.
V. References
Sources
- 1. mdpi.com [mdpi.com]
- 2. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals [mdpi.com]
- 6. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. mdpi.com [mdpi.com]
- 11. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. ajer.org [ajer.org]
A Comparative Guide to Amine Bases in Solid-Phase Peptide Synthesis: A Mass Spectrometry-Based Validation
Introduction: The Imperative of Purity in Peptide Synthesis
Synthetic peptides are foundational tools in biomedical research and therapeutic development. From developing novel cancer therapies to creating diagnostic standards, the biological function of a synthetic peptide is inextricably linked to its primary structure and purity. The predominant method for their creation, Solid-Phase Peptide Synthesis (SPPS), is a cyclical process of adding amino acids to a growing chain anchored to a resin support.[1] While elegant, SPPS is a multi-step chemical process where every reagent choice can influence the final product's integrity.
One of the most critical, yet sometimes overlooked, components is the tertiary amine base used during the amino acid coupling step. Its primary role is to neutralize the protonated N-terminus of the resin-bound peptide, rendering it a free amine that is ready to attack the activated carboxyl group of the next amino acid. An inappropriate base can introduce a host of side reactions, leading to impurities that are often difficult to separate and can confound experimental results.[2]
This guide provides an in-depth comparison of common and alternative amine bases used in Fmoc-based SPPS. We will explore the chemical rationale behind reagent selection, comparing the industry standard, N,N-Diisopropylethylamine (DIPEA), with a less sterically hindered alternative, Triethylamine (TEA). We will also clarify the role and chemical nature of Trimethylamine Hydrochloride, a compound often inquired about. Ultimately, we will demonstrate how Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the definitive tool for validating synthesis outcomes and revealing the subtle, yet critical, impact of base selection.[3]
The Chemical Logic of Base Selection in Fmoc-SPPS
In the Fmoc/tBu strategy, the temporary Fmoc protecting group on the N-terminus is removed with a secondary amine base, typically piperidine. This deprotection step leaves the terminal amine as a protonated piperidinium salt. Before the next coupling reaction can occur, this ammonium ion must be neutralized to the free amine (a nucleophile). This is where the tertiary amine base comes into play.
An ideal base for this purpose must possess three key characteristics:
-
Sufficient Basicity: It must be strong enough to deprotonate the N-terminal ammonium ion (typically with a pKa of ~9-10) to drive the neutralization equilibrium forward.
-
Low Nucleophilicity: It must not act as a nucleophile itself. A nucleophilic base could attack the activated amino acid, leading to unwanted adducts, or even the growing peptide chain.
-
Steric Hindrance: The nitrogen atom should be sterically "shielded" by bulky alkyl groups. This physically prevents the nitrogen's lone pair of electrons from engaging in nucleophilic attacks, making it a "non-nucleophilic base".[4]
Comparative Analysis of Amine Bases
The Industry Standard: N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
DIPEA is the most widely used base in Fmoc-SPPS for good reason. Its nitrogen atom is flanked by two bulky isopropyl groups and one ethyl group.[5] This significant steric hindrance makes it an excellent non-nucleophilic base.[4] While it is a strong base, it is a very poor nucleophile, meaning it efficiently deprotonates the N-terminus without competing in the subsequent coupling reaction.[4]
-
pKa of Conjugate Acid (pKaH): ~10.8 (in water), sufficient for neutralization.
-
Key Advantage: Its steric bulk is the primary reason for its success, minimizing side reactions and ensuring the fidelity of the peptide chain assembly.
The Alternative: Triethylamine (TEA)
Triethylamine is another common tertiary amine base, structurally similar to DIPEA but with three less bulky ethyl groups.[6]
-
pKa of Conjugate Acid (pKaH): ~10.75 (in water), making it a slightly stronger base than DIPEA.[5][6]
-
Key Disadvantage: The reduced steric hindrance around the nitrogen atom makes TEA significantly more nucleophilic than DIPEA.[7] This nucleophilicity introduces a risk of side reactions. For instance, TEA can be acylated by the activated amino acid, consuming the building block. More problematically, it can be alkylated, and its smaller size may allow it to participate in other base-catalyzed side reactions like racemization more readily than DIPEA.[2][7]
A Point of Clarification: this compound
It is crucial to understand the chemistry of this compound. This compound is the salt formed by reacting the base trimethylamine with hydrochloric acid. It is the conjugate acid of trimethylamine.
-
Chemical Nature: As a hydrochloride salt, this compound is acidic , not basic. It cannot be used to deprotonate the N-terminal ammonium ion of the peptide chain.
-
The Free Base (Trimethylamine): The corresponding free base, trimethylamine, is a gas at room temperature and is even less sterically hindered than TEA. Its high nucleophilicity and difficult handling make it unsuitable for high-fidelity SPPS.
Experimental Validation by Mass Spectrometry
To illustrate the impact of base selection, we present a comparative synthesis of a model tetrapeptide, H-Tyr-Ala-Phe-Gly-NH₂ . The synthesis is performed in parallel, with the only variable being the tertiary amine base used for neutralization: DIPEA vs. TEA. The crude products are then analyzed by LC-MS to assess purity and identify side products.
Experimental Workflow
The overall process, from synthesis on the resin to final analysis, is a self-validating system where the final MS data provides direct feedback on the efficiency of the chemical steps.
Caption: Experimental workflow for peptide synthesis and MS validation.
Protocol: Synthesis of H-Tyr-Ala-Phe-Gly-NH₂
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Glycine Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.
-
In a separate vial, activate Fmoc-Gly-OH (5 eq) with HBTU (5 eq) in DMF.
-
For Condition A (DIPEA): Add DIPEA (10 eq) to the activation mixture.
-
For Condition B (TEA): Add TEA (10 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1 hour. Wash with DMF.
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling cycle for Fmoc-Phe-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH sequentially.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF. Wash with DMF, then Dichloromethane (DCM), and dry the resin.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to a 50 mL tube of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.
-
Sample Preparation for MS: Dry the crude peptide pellet under vacuum. Dissolve a small amount (~1 mg) in 1 mL of 0.1% formic acid in water for LC-MS analysis.
Protocol: LC-MS Analysis
-
System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a reverse-phase HPLC system.[8]
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Detection: UV at 220 nm and 280 nm, and full scan MS from m/z 200-1500 in positive ion mode.
Data Presentation and Interpretation
The mass spectrometer is our ultimate validation tool. It provides the exact molecular weight of the target peptide and any impurities, allowing us to deduce their origin.
Expected Mass of Target Peptide (H-Tyr-Ala-Phe-Gly-NH₂):
-
Monoisotopic Mass: 484.2223 Da
-
Observed Ion (as [M+H]⁺): 485.2296 m/z
Table 1: Comparative Performance Data (Hypothetical)
| Parameter | Condition A: DIPEA (Standard) | Condition B: TEA (Alternative) | Rationale for Difference |
| Crude Yield | ~75% | ~70% | Lower yield with TEA may result from consumption of activated amino acid via side reactions. |
| Purity by HPLC (220nm) | 92% | 81% | Increased number and intensity of impurity peaks observed with TEA. |
| Target Peptide [M+H]⁺ | 485.2295 m/z (Found) | 485.2297 m/z (Found) | Both methods successfully produce the target peptide. |
| Major Impurity 1 | m/z 467.2190 ([M-NH₃+H]⁺) | m/z 467.2191 ([M-NH₃+H]⁺) | Deamidation, a common side product in any synthesis. |
| Major Impurity 2 | Not Detected | m/z 513.2609 ([M+Ethyl+H]⁺) | Ethyl-capped peptide (+28 Da) , likely from the nucleophilic attack of TEA on an activated intermediate or the peptide itself. |
| Major Impurity 3 | Minor peak | Significant peak | Increased levels of deletion sequences (e.g., Tyr-Phe-Gly), suggesting incomplete coupling possibly due to base-related side reactions. |
Interpreting the Mass Spectra
The key finding in this comparative experiment is the presence of an ethyl-capped peptide impurity (mass shift of +28 Da) exclusively in the synthesis using TEA. This provides direct, mass-based evidence of a side reaction caused by the higher nucleophilicity of the less-hindered TEA.
Caption: Potential reaction pathways comparing DIPEA and TEA.
Conclusion and Recommendations
The choice of tertiary amine base in SPPS is a critical parameter that directly impacts the purity of the final peptide product. This guide demonstrates through chemical principles and a proposed validation experiment that:
-
N,N-Diisopropylethylamine (DIPEA) remains the superior choice for Fmoc-SPPS. Its steric hindrance effectively renders it non-nucleophilic, minimizing the risk of side reactions and leading to higher purity crude products.[4][5]
-
Triethylamine (TEA) , while a competent base, carries a significant risk of inducing side reactions due to its lower steric bulk and higher nucleophilicity. The formation of ethyl-capped impurities, directly detectable by mass spectrometry, is a predictable consequence.[7]
-
This compound is an acidic salt and is chemically unsuitable for use as a base in the neutralization step of SPPS. Its free base, trimethylamine, is even less sterically hindered than TEA and is not recommended.
For researchers, scientists, and drug development professionals, the message is clear: ensuring the fidelity of peptide synthesis begins with rational reagent selection. While downstream purification can remove many impurities, minimizing their formation in the first place saves time, and resources, and increases the overall yield and reliability of the synthesis. Mass spectrometry is not just a final quality control check; it is an essential tool that provides clear, actionable insights into the chemistry of peptide synthesis, validating our methods and guiding us toward purer products.[3]
References
- Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2024. URL: https://pubmed.ncbi.nlm.nih.gov/37980642/
- N,N-Diisopropylethylamine. Wikipedia. URL: https://en.wikipedia.org/wiki/N,N-Diisopropylethylamine
- Mastering Peptide Synthesis: The Crucial Role of EDC HCl. NINGBO INNO PHARMCHEM CO.,LTD.URL: https://www.inno-pharmchem.com/news/mastering-peptide-synthesis-the-crucial-role-of-edc-hcl-159652.html
- What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical. URL: https://www.xg-chemical.com/news/what-is-the-difference-between-triethylamine-and-dipea-552723.html
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.694
- SPPS Tips for Success: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. URL: https://www.gyrosproteintechnologies.
- Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences. URL: https://link.springer.com/article/10.1007/BF02839217
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
- Mass spectrum analysis of peptide synthesis products by liquid chromatography coupled to mass spectrometry (LCMS). ResearchGate. URL: https://www.researchgate.
- Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. URL: https://link.springer.com/article/10.1385/MB:33:3:239
- Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3969530/
- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326284/
- Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. URL: https://pubmed.ncbi.nlm.nih.gov/21053272/
- N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook. URL: https://www.chemicalbook.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. URL: https://www.researchgate.
- Triethylamine. Wikipedia. URL: https://en.wikipedia.org/wiki/Triethylamine
- Coupling Reagents. Aapptec Peptides. URL: https://www.aapptec.com/coupling-reagents-i-13.html
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-i-14.html
- Peptide Coupling Reagents Guide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents
- The use of mass spectrometry in peptide chemistry. TUE Research Portal. URL: https://research.tue.nl/en/publications/the-use-of-mass-spectrometry-in-peptide-chemistry
- Would there be a reason to use diisopropylamine instead of triethylamine as your base? Reddit. URL: https://www.reddit.com/r/chemistry/comments/35w5e8/would_there_be_a_reason_to_use/
- Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research. URL: https://pubmed.ncbi.nlm.nih.gov/10231662/
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. LinkedIn. URL: https://www.linkedin.com/pulse/peptide-analysis-techniques-hplc-mass-spec-beyond-yadav-ph-d-pmp-0qgof
- Spps and side reactions in peptide synthesis. Slideshare. URL: https://www.slideshare.net/ShikhaPopali/spps-and-side-reactions-in-peptide-synthesis
- comparative analysis of different peptide synthesis methods. Benchchem. URL: https://www.benchchem.com/pdf/comparative-analysis-of-different-peptide-synthesis-methods.pdf
- Solid-Phase Synthesis of Peptides Containing the CH2NH Reduced Bond Surrogate. Methods in Molecular Medicine. URL: https://link.springer.com/protocol/10.1385/1-59259-052-7:241
- Introduction to Peptide Synthesis. Current Protocols in Protein Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033962/
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/24710384/
- Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD.URL: https://www.inno-pharmchem.com/news/optimizing-peptide-synthesis-the-advantage-of-edc-hcl-with-additives-159653.html
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- Mastering Peptide Synthesis: The Crucial Role of EDC HCl. NINGBO INNO PHARMCHEM CO.,LTD.URL: https://www.inno-pharmchem.com/news/mastering-peptide-synthesis-the-crucial-role-of-edc-hcl-159652.html
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.694
- SPPS Tips for Success: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. URL: https://www.gyrosproteintechnologies.
- Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. URL: https://www.amerigoscientific.com/decoding-the-art-of-chemical-synthesis-a-deep-dive-into-solid-phase-peptide-synthesis-and-spps-resins.html
Sources
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
Comparative Guide to Base Catalysts in Condensation Reactions: Trimethylamine Hydrochloride vs. Pyridine
Introduction: The Pivotal Role of Base Catalysis in Carbon-Carbon Bond Formation
Condensation reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures through the formation of carbon-carbon bonds. Among these, the Knoevenagel condensation—the reaction of an active methylene compound with an aldehyde or ketone—stands out for its versatility in producing α,β-unsaturated compounds, which are valuable precursors in the pharmaceutical and fine chemical industries[1]. The efficacy of these reactions hinges on the choice of a basic catalyst, which must be potent enough to deprotonate the active methylene compound, thereby generating a nucleophilic carbanion, yet mild enough to prevent undesired side reactions like the self-condensation of the carbonyl reactant[2].
For decades, pyridine has been a stalwart catalyst and solvent in this domain, particularly in the Doebner modification of the Knoevenagel condensation, which involves a subsequent decarboxylation step[2][3]. However, growing concerns over pyridine's carcinogenicity and the large solvent quantities often required have catalyzed a search for safer, more environmentally benign alternatives[4][5]. This guide presents a comparative study of the classic catalyst, pyridine, and a promising alternative, trimethylamine hydrochloride. We will delve into their respective catalytic mechanisms, analyze their performance with supporting experimental data, and provide detailed protocols to guide researchers in making informed decisions for their synthetic needs.
Section 1: Pyridine - The Established but Problematic Workhorse
Pyridine is a weakly basic, polar, and low-reactivity solvent that has been extensively used to catalyze condensation reactions[6]. Its utility is most pronounced in the Knoevenagel-Doebner reaction, where an active methylene compound with a carboxylic acid group (e.g., malonic acid) reacts with an aldehyde.
Mechanistic Insight and Application
In the Knoevenagel-Doebner modification, pyridine often plays a dual role. While a slightly stronger base like piperidine is frequently added to initiate the primary condensation, pyridine serves as the high-boiling solvent and the catalyst for the crucial final step: a concerted decarboxylation and elimination of water from the intermediate[2][3][7]. This process is efficient for synthesizing α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives[5].
The involvement of pyridine is integral to the reaction's success when decarboxylation is desired. Its ability to facilitate this step under reflux conditions has cemented its place in classical organic synthesis protocols[2].
Limitations and Safety Concerns
The primary drawback of using pyridine is its toxicity. It is classified as a carcinogen, and its use necessitates stringent safety protocols and handling procedures, which complicates large-scale industrial applications[4][5]. Furthermore, reactions like the Doebner modification often employ pyridine in large volumes, not just as a catalyst but as the reaction medium, leading to significant solvent waste and challenging work-up procedures[5][8].
Section 2: this compound - A Safer, Modern Alternative
The quest for greener synthesis has spotlighted aliphatic tertiary amines as viable replacements for pyridine[5]. Trimethylamine, the simplest tertiary amine, functions as an effective Brønsted-Lowry base. However, as a gas at room temperature (b.p. 3.5°C), it is inconvenient to handle[9][10]. This compound (TMA·HCl), a stable, non-volatile, and easy-to-handle crystalline solid, serves as an excellent pre-catalyst[11][12]. The active trimethylamine base can be generated in-situ through the addition of a stronger, non-nucleophilic base or by establishing an equilibrium in the reaction medium.
Catalytic Mechanism: A Pure Brønsted-Lowry Base
Unlike primary or secondary amines, which can form enamine or iminium intermediates with carbonyl compounds, tertiary amines like trimethylamine act purely as Brønsted-Lowry bases in this context[4]. The catalytic cycle proceeds through a clear, stepwise mechanism:
-
Deprotonation: Trimethylamine deprotonates the active methylene compound to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the trimethylammonium ion, regenerating the catalyst and forming a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule to yield the final α,β-unsaturated product.
This straightforward mechanism avoids complex intermediates and often leads to cleaner reactions and simpler purification processes[4].
Comparative Performance Analysis
The true measure of a catalyst lies in its performance. While reaction conditions are rarely identical across different studies, a comparison of published data provides valuable insights into the relative efficacy of these two catalysts. A study directly investigating triethylamine (TEA), a close liquid analogue of trimethylamine, as a surrogate for pyridine in the synthesis of cinnamic acids found that TEA afforded comparable yields to those obtained with pyridine[5]. This suggests that the simpler aliphatic amine can effectively replace the hazardous aromatic base without a significant loss in product yield.
Table 1: Performance Data in Knoevenagel Condensation Reactions
| Catalyst System | Aldehyde | Active Methylene | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine / Piperidine | p-Hydroxybenzaldehyde | Malonic Acid | Pyridine | Reflux, 1h | 85% | [7] |
| Pyridine / Piperidine | Vanillin | Malonic Acid | Pyridine | Reflux, 1h | 82% | [7] |
| Triethylamine (TEA) | Benzaldehyde | Malonic Acid | Toluene | Reflux | Comparable to Pyridine | [5] |
| Triethylamine (TEA) | Anisaldehyde | Malonic Acid | Toluene | Reflux | Comparable to Pyridine |[5] |
Note: The data presented is compiled from different sources and should be used for qualitative comparison. Direct, side-by-side experimental results under identical conditions would be required for a definitive quantitative assessment.
The data indicates that aliphatic tertiary amines can effectively catalyze the Knoevenagel condensation, positioning this compound as a highly attractive and safer alternative to pyridine-based systems. The use of a non-toxic solvent like toluene further enhances the green credentials of the process[5].
Visualization of Catalytic Pathways
To better illustrate the distinct roles of these catalysts, their mechanisms are depicted below using Graphviz.
Caption: Pyridine's role in the Doebner-Knoevenagel condensation.
Caption: Trimethylamine-catalyzed Brønsted-Lowry mechanism.
Detailed Experimental Protocols
The following protocols are representative examples for conducting a Knoevenagel condensation using each catalyst system.
Protocol 1: Synthesis of Cinnamic Acid Derivatives using Pyridine/Piperidine
This protocol is adapted from the procedure described by G. L. Kad et al. and is typical for the Doebner modification.[7]
Objective: To synthesize an α,β-unsaturated carboxylic acid from an aromatic aldehyde and malonic acid.
Materials:
-
Aromatic aldehyde (e.g., p-hydroxybenzaldehyde, 25 mmol)
-
Malonic acid (25 mmol)
-
Pyridine (7.5 mL)
-
Piperidine (2 drops)
-
1.5 N Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottomed flask (50 mL) with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottomed flask, add the aromatic aldehyde (25 mmol), malonic acid (25 mmol), and pyridine (7.5 mL).
-
Causality Note: Pyridine serves as the solvent, while malonic acid is the active methylene component.
-
-
Catalyst Addition: Add 2 drops of piperidine to the mixture.
-
Causality Note: Piperidine is a stronger base than pyridine and is responsible for efficiently initiating the initial condensation by deprotonating malonic acid.
-
-
Reflux: Heat the solution to reflux with stirring for 1 hour.
-
Causality Note: The elevated temperature facilitates both the condensation and the subsequent decarboxylation, which is promoted by the pyridine solvent.
-
-
Work-up: After cooling, slowly pour the reaction mixture into a flask containing 100 mL of 1.5 N HCl and 25 g of ice, with constant stirring.
-
Causality Note: The acidic quench neutralizes the basic catalysts and protonates the carboxylate product, causing it to precipitate out of the aqueous solution.
-
-
Isolation: Continue stirring until a solid suspension is formed. Filter the precipitated product using a Buchner funnel and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure cinnamic acid derivative.
Protocol 2: Synthesis of α,β-Unsaturated Compounds using Triethylamine Hydrochloride
This protocol is based on the principles outlined for triethylamine (TEA) catalysis, using the hydrochloride salt as a stable precursor.[4]
Objective: To synthesize an α,β-unsaturated product from an aldehyde and an active methylene compound.
Materials:
-
Aldehyde (10 mmol)
-
Active methylene compound (e.g., malononitrile, 10 mmol)
-
Triethylamine hydrochloride (Et₃N·HCl, 1.5 mmol)
-
A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 1.5 mmol, optional but recommended)
-
Solvent (e.g., Ethanol or Toluene, 20 mL)
-
Round-bottomed flask with reflux condenser
-
Stirring apparatus
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a 50 mL round-bottomed flask, dissolve the aldehyde (10 mmol) and the active methylene compound (10 mmol) in the chosen solvent (20 mL).
-
Catalyst Addition: Add triethylamine hydrochloride (1.5 mmol) to the mixture. If desired, add an equivalent of a solid base like K₂CO₃.
-
Causality Note: Triethylamine hydrochloride is the pre-catalyst. Adding a base like K₂CO₃ shifts the equilibrium Et₃N·HCl <=> Et₃N + HCl to the right, ensuring a sufficient concentration of the free triethylamine base to initiate the reaction.
-
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf product spot indicates reaction completion.
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with a small amount of cold solvent. If necessary, the product can be further purified by recrystallization. The work-up is significantly simpler as it avoids quenching large volumes of a toxic base.
Conclusion and Recommendations
The choice between this compound and pyridine in condensation reactions represents a classic conflict between established methodology and modern principles of green chemistry.
-
Pyridine remains a highly effective catalyst, particularly for Knoevenagel-Doebner reactions requiring subsequent decarboxylation. Its role as both a high-boiling solvent and base is mechanistically advantageous in these specific cases. However, its significant toxicity and the large quantities often required are major deterrents.
-
This compound emerges as a superior alternative for general-purpose Knoevenagel condensations. It offers a safer handling profile as a stable solid pre-catalyst and promotes the reaction via a clean, predictable Brønsted-Lowry base mechanism. The ability to use less toxic solvents and the simplification of work-up procedures make it an excellent choice for researchers and drug development professionals aiming to implement greener, safer, and more efficient synthetic routes[4][5].
For new process development, it is highly recommended to first explore this compound or its liquid analogue, triethylamine, as the base catalyst. Pyridine should be reserved for specific applications where its unique ability to promote decarboxylation is essential and cannot be replicated by other means.
References
- Simpson, J., et al. (2017). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 19(23), 5463-5488.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Kad, G. L., et al. (2016). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 1(4), 84-88.
- Wikipedia. (2023). Knoevenagel condensation. In Wikipedia.
- Valle-Sistac, J., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1108.
- Wikipedia. (2023). Pyridine. In Wikipedia.
- Chen, Y., et al. (2001). Condensation reaction of C4H4+ with pyridine. International Journal of Mass Spectrometry, 210/211, 423-432.
- El-Sayed, N. N. E., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules, 27(9), 2917.
- Saeedi, M., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(3), 551-555.
- Chandan, V. (n.d.). Knoevenagel Condensation. Scribd.
- Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate.
- Johari, S., et al. (2024). Proposed mechanism for Knoevenagel condensation of 2-chlorobenzaldehyde and methylammonium chloride in the presence of TMDP. ResearchGate.
- Pawar, H. S., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 5537-5545.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- de la Torre, M. C., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Organic Syntheses. (n.d.). Trimethylamine. Organic Syntheses Procedure.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 489-493.
- D'Agostino, M., et al. (2019). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Synthesis, 51(02), 350-368.
- Wikipedia. (2023). Triethylamine. In Wikipedia.
- Li, Y., et al. (2025). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate.
- Google Patents. (2023). CN115636751A - Production process of this compound.
- PubChem. (n.d.). Trimethylamine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Scheme 1. Reagents and reaction conditions: (i) NH2OH.HCl, pyridine,... ResearchGate.
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chemrj.org [chemrj.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Trimethylamine Hydrochloride
This guide provides an in-depth analysis of Trimethylamine Hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the NMR data, a step-by-step experimental protocol, and a comparative analysis against alternative analytical techniques. Our focus is on the causality behind experimental choices, ensuring a robust and scientifically sound approach to the characterization of this widely used chemical compound.
Introduction to this compound
This compound is the salt formed from the reaction of trimethylamine, a tertiary amine, and hydrochloric acid.[1][2] It presents as a white, hygroscopic crystalline solid soluble in water and ethanol.[3][4] This compound is a vital intermediate and reagent in various fields, including the synthesis of pharmaceuticals (such as choline and certain medications), agrochemicals, and quaternary ammonium compounds.[3][4][5] Given its broad utility, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy stands as a primary analytical tool for this purpose, offering detailed structural insights at the atomic level.
¹H and ¹³C NMR Spectral Analysis
The molecular structure of this compound is characterized by a central nitrogen atom bonded to three methyl groups and one proton, carrying a positive charge, with a chloride counter-ion. This high degree of symmetry is the determining factor in its NMR spectra.
The Causality of Simplicity: Why a Single Peak Dominates the Spectra
Due to the rapid rotation around the carbon-nitrogen single bonds and the overall molecular symmetry, all nine protons on the three methyl groups are chemically and magnetically equivalent.[6] Likewise, all three methyl carbon atoms are equivalent.[7] This equivalence is the reason why both the ¹H and ¹³C NMR spectra are expected to be remarkably simple, each showing only a single resonance signal.
¹H NMR Spectrum Analysis
In the proton NMR spectrum, the nine equivalent protons of the methyl groups give rise to a single, sharp singlet. The positive charge on the adjacent nitrogen atom has a deshielding effect, causing this signal to appear further downfield compared to neutral trimethylamine (which resonates around 2.12 ppm).[6] The proton attached to the nitrogen (N-H) is often not observed. In protic deuterated solvents like Deuterium Oxide (D₂O), it rapidly exchanges with deuterium, resulting in its signal disappearing from the spectrum. In aprotic solvents, the signal can be broad due to quadrupolar coupling with the ¹⁴N nucleus and may also exchange with trace amounts of water.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is similarly straightforward. The three equivalent methyl carbons produce a single peak.[7] The chemical shift is influenced by the electron-withdrawing effect of the positively charged nitrogen atom.
Quantitative Data Summary
The following tables summarize the expected chemical shifts for this compound. Note that exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument calibration.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| (CH₃)₃N-H⁺ | ~2.9 - 3.2 | Singlet | 9H |
| (CH₃)₃N-H ⁺ | Variable / Not observed | Broad or Absent | 1H |
Data sourced from typical values found in chemical databases.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| (C H₃)₃N-H⁺ | ~45 - 48 |
Data sourced from typical values found in chemical databases like the Human Metabolome Database.[8]
Visualizing the Structure and Workflow
A clear understanding of the molecular structure and the analytical process is crucial.
Caption: Workflow for NMR Analysis of this compound.
Caption: Structure of Trimethylammonium Chloride.
Standard Experimental Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification and purity assessment.
Materials:
-
This compound sample
-
Deuterium Oxide (D₂O, 99.9% D) or DMSO-d₆
-
5 mm NMR tubes
-
Pipettes and glassware
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is recommended for its polarity and ability to exchange the N-H proton, simplifying the spectrum).[9]
-
Vortex or gently sonicate the vial until the sample is fully dissolved.
-
-
Sample Transfer:
-
Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters (e.g., proton-decoupled).
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (e.g., 128-1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectra.
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be referenced to 4.79 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for definitive structural elucidation, other techniques are available for the analysis of trimethylamine, each with its own strengths and weaknesses.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides unambiguous structural information. - Non-destructive. - Can analyze complex mixtures. | - Lower sensitivity than other methods. - High instrument cost and complexity. - Requires higher sample concentration. | Structural Elucidation, Purity Confirmation |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[10] | - High sensitivity (ppm-ppb). - Excellent for quantification. - Well-suited for volatile amines. | - Requires derivatization for non-volatile salts. - Sample can be destroyed. - Provides no structural information beyond retention time. | Quantification of Volatile Amines, Residual Solvent Analysis |
| HPLC / Mixed-Mode Chromatography | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase. Mixed-mode columns use both reversed-phase and ion-exchange mechanisms.[11] | - Applicable to non-volatile salts directly. - Good for quantification. - Can be coupled with Mass Spectrometry (MS) for identification. | - May require derivatization for detection (TMA has no UV chromophore).[11][12] - Can be more complex method development. | Quantification in Complex Matrices (e.g., biological fluids, water) |
| Colorimetric Sensor Arrays | Utilizes chemoresponsive dyes that change color upon interaction with an analyte.[13][14] | - Low cost and portable (can use a scanner or phone camera).[14] - Rapid screening. - High sensitivity (ppb levels reported).[14] | - Semi-quantitative at best. - Prone to interference from similar compounds. - Provides no structural information. | Rapid Screening, Medical Diagnostics (e.g., trimethylaminuria) |
Expert Synopsis
-
For Unambiguous Identification: NMR is the gold standard. Its ability to provide a detailed map of the proton and carbon framework is unmatched. When you need to confirm that you have, in fact, synthesized or purchased this compound, NMR is the definitive technique.
-
For Trace Quantification: When the question is "how much is there?" especially at low concentrations, chromatography methods like GC and HPLC are superior.[10][11] They are designed for separation and sensitive quantification.
-
For Rapid Screening: For applications like medical diagnostics or quality control screening where a simple yes/no or an approximate concentration is sufficient, colorimetric sensors offer a fast, inexpensive alternative.[14]
The choice of analytical technique is therefore dictated by the specific scientific question being asked. For the research and drug development professionals this guide is aimed at, a combination of techniques is often employed: NMR for initial structural verification and purity assessment of the bulk material, and chromatography for quantification in final formulations or metabolic studies.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906).
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).
- Eurisotop. (n.d.). TRIMETHYLAMINE:HCL.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine.
- Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography.
- PubMed. (2001). Liquid chromatographic determination of trimethylamine in water. National Center for Biotechnology Information.
- Feng, L., Musto, C. J., & Suslick, K. S. (2016). Rapid Quantification of Trimethylamine. University of Illinois.
Sources
- 1. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring this compound: A Key Compound in Chemical Research_Chemicalbook [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. hmdb.ca [hmdb.ca]
- 9. This compound(593-81-7) 1H NMR [m.chemicalbook.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Liquid chromatographic determination of trimethylamine in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. suslick.illinois.edu [suslick.illinois.edu]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Trimethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Trimethylamine hydrochloride (TMA HCl), a seemingly simple molecule, plays a crucial role in various applications, from a precursor in organic synthesis to a component in pharmaceutical formulations. Its purity can significantly impact reaction yields, biological activity, and the safety profile of final products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of TMA HCl, grounded in scientific principles and practical field experience.
The Criticality of Purity: Why a Thorough Assessment Matters
Synthesized TMA HCl can contain a variety of impurities, including residual starting materials like ammonium chloride, and by-products such as mono- and dimethylamine hydrochloride.[1] The presence of these impurities can lead to:
-
Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields and the formation of unintended side-products.
-
Inaccurate Dosing: In pharmaceutical applications, impurities contribute to the overall weight of the material, leading to inaccurate dosing of the active pharmaceutical ingredient (API).
-
Toxicity Concerns: Some impurities may have their own toxicological profiles, posing a safety risk in drug development.
-
Compromised Physical Properties: Impurities can affect the solubility, stability, and crystal form of the final product.
Therefore, a multi-faceted analytical approach is often necessary to ensure the purity and quality of synthesized TMA HCl. This guide will explore and compare the most effective techniques for this purpose.
Comparative Analysis of Purity Assessment Methods
A comprehensive purity assessment of TMA HCl typically involves a combination of techniques that provide orthogonal information. The choice of methods depends on the specific requirements of the application, such as the expected impurities, the desired level of sensitivity, and available instrumentation.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Quantitative analysis of volatile impurities (e.g., free amines). | High sensitivity and resolution for volatile compounds. | Requires conversion of the hydrochloride salt to the free base; potential for thermal degradation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase under high pressure. | Quantification of non-volatile impurities and the main component. | Versatile, applicable to a wide range of compounds. | TMA HCl lacks a strong UV chromophore, often requiring derivatization or specialized detectors.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Titrimetry | Quantitative chemical analysis method based on measuring the volume of a solution of known concentration. | Determination of total amine content. | Simple, cost-effective, and accurate for determining overall purity based on basicity. | Not specific; quantifies all basic impurities collectively.[4] |
| Thermal Analysis (DSC/TGA) | Measures changes in physical properties as a function of temperature. | Assessment of thermal stability, presence of volatile impurities (e.g., water), and polymorphism. | Provides information on solid-state properties and thermal events.[5][6] | Indirect method for purity; less specific for identifying individual impurities. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography (GC): For Volatile Impurities
Gas chromatography is a powerful technique for the separation and quantification of volatile amines that may be present as impurities in TMA HCl.[7][8][9]
Causality Behind Experimental Choices: Since TMA HCl is a non-volatile salt, it must be converted back to its free, volatile amine form for GC analysis. This is typically achieved by in-situ neutralization with a strong base. The choice of a specific GC column, such as a CP-Volamine column, is critical for achieving good peak shape and resolution for these basic and polar compounds.[9] Flame Ionization Detection (FID) is a common choice for its robustness and wide linear range for organic compounds. For higher specificity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be employed.[10]
Experimental Protocol: Headspace GC-FID for Trimethylamine and Related Amines
This protocol is adapted from established methods for the analysis of volatile amines in hydrochloride salts.[11]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 20 mL headspace vial.
-
Add 1 g of a non-volatile base such as imidazole to the vial.
-
Add 5 mL of a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in DMSO.
-
Prepare a series of calibration standards in headspace vials containing the same amount of imidazole and DMSO as the sample vials.
-
-
GC-FID Conditions:
-
Column: DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness (or equivalent).[11]
-
Oven Temperature Program: 40°C for 10 min, then ramp to 240°C at 40°C/min.[11]
-
Injector Temperature: 200°C.[11]
-
Detector Temperature (FID): 250°C.[11]
-
Carrier Gas (Nitrogen): Flow rate of 1 mL/min.[11]
-
Headspace Autosampler Conditions:
-
-
Data Analysis:
-
Integrate the peak areas for trimethylamine and any other identified amine impurities in both the sample and standard chromatograms.
-
Construct a calibration curve from the standard solutions and determine the concentration of trimethylamine and impurities in the sample.
-
Self-Validating System: The use of an internal standard can be incorporated to improve the accuracy and precision of the method by correcting for variations in injection volume and detector response.
Visualization of the GC Workflow:
Caption: Headspace GC-FID workflow for TMA HCl purity.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Components
HPLC is a versatile technique for the analysis of the main component and non-volatile impurities. A key challenge with TMA HCl is its lack of a strong UV chromophore.[2][3] To overcome this, derivatization or the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed. Alternatively, mixed-mode chromatography can be used for direct analysis.[2][3]
Causality Behind Experimental Choices: Derivatization with a UV-active agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for sensitive UV detection.[12][13] The reaction converts the non-UV active amine into a highly chromophoric derivative. Reversed-phase chromatography is then suitable for separating the derivatized products.
Experimental Protocol: HPLC-UV with Pre-column Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.05 M, pH 9.0): Dissolve the appropriate amount of boric acid in water, adjust pH with NaOH, and bring to final volume.
-
FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetonitrile.
-
-
Derivatization and Sample Preparation:
-
Prepare an aqueous solution of the synthesized this compound.
-
In a vial, mix an aliquot of the sample solution with the borate buffer and the FMOC-Cl solution.
-
Allow the reaction to proceed for a specified time (e.g., 40 minutes) at room temperature.[12]
-
Quench the reaction if necessary with an appropriate reagent.
-
-
HPLC-UV Conditions:
-
Data Analysis:
-
Quantify the FMOC-derivatized trimethylamine by comparing its peak area to that of derivatized standards.
-
Self-Validating System: The stability of the derivatized product should be assessed to ensure accurate quantification. Running a blank derivatization reaction is crucial to identify any interfering peaks from the reagents.
Visualization of the HPLC Workflow:
Caption: HPLC-UV workflow with pre-column derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification
¹H NMR spectroscopy is an invaluable tool for the unambiguous identification of this compound and the detection of structurally similar impurities.[14][15]
Causality Behind Experimental Choices: The ¹H NMR spectrum of TMA HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will show a characteristic singlet for the nine equivalent protons of the methyl groups.[15] Impurities like dimethylamine hydrochloride or methylamine hydrochloride will have distinct signals at different chemical shifts, allowing for their identification and quantification. Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration and comparing the integral of the analyte signal to that of the standard.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the TMA HCl sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., 0.75 mL of D₂O) containing a known concentration of an internal standard (e.g., maleic acid).
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic singlet of the trimethylammonium protons and the signal of the internal standard.
-
Calculate the purity of the TMA HCl based on the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Self-Validating System: The choice of an internal standard is critical. It should be stable, not react with the sample, and have a signal that does not overlap with any of the analyte or impurity signals.
Visualization of the NMR Logic:
Caption: Logic flow for quantitative NMR (qNMR) analysis.
Titrimetry: For Assay of Total Basic Content
Acid-base titration is a classic and reliable method for determining the overall purity of TMA HCl by assaying its basic component after neutralization.[4]
Causality Behind Experimental Choices: This method determines the total amount of amine species present. By titrating a solution of the sample with a standardized strong acid, the total moles of base can be determined. This provides a good measure of the overall purity, assuming the impurities are not basic or have a significantly different basicity.
Experimental Protocol: Acid-Base Titration
-
Sample Preparation:
-
Accurately weigh a suitable amount of TMA HCl and dissolve it in deionized water.
-
-
Titration:
-
Calculation:
-
Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.
-
Self-Validating System: The accuracy of this method is highly dependent on the accuracy of the standardized titrant. The titrant should be standardized against a primary standard.
Thermal Analysis (DSC/TGA): For Solid-State Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of TMA HCl.[5][6]
Causality Behind Experimental Choices: TGA measures the change in mass as a function of temperature, which is useful for detecting residual solvents or water.[6] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and the detection of polymorphic transitions.[18] A sharp melting peak with a narrow range in the DSC thermogram is often indicative of high purity.
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh a small amount of the TMA HCl sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).
-
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 300°C).
-
Monitor for any mass loss, which could indicate the presence of volatile impurities.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant rate (e.g., 10°C/min).
-
Observe the thermogram for endothermic events like melting. The melting point and the shape of the peak can provide an indication of purity.
-
Self-Validating System: Calibration of the DSC and TGA instruments with certified reference materials is essential for obtaining accurate temperature and mass measurements.
Conclusion and Recommendations
A comprehensive assessment of the purity of synthesized this compound requires a thoughtful selection of analytical techniques.
-
For a definitive structural confirmation and quantification of the main component and structurally related impurities , ¹H NMR is the method of choice.
-
To quantify volatile amine impurities with high sensitivity , Headspace GC is indispensable.
-
HPLC , particularly with derivatization or a universal detector, offers a robust method for assaying the main component and non-volatile impurities.
-
Titrimetry provides a simple and cost-effective way to determine the total amine content.
-
Thermal Analysis (DSC/TGA) is crucial for characterizing the solid-state properties and detecting volatile residues.
For researchers in drug development, a combination of NMR for identity and key impurity quantification, GC for volatile impurities, and TGA for residual solvent/water content would provide a robust and well-rounded purity profile. The specific combination of methods should always be tailored to the intended use of the this compound and the potential impurities that may be present from the synthetic route.
References
- Zhang, G., et al. (2000). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Analytical Biochemistry, 279(1), 88-95. [Link]
- Park, S.-K., et al. (2020). Optimization and Analysis of Acid Treated Trimethylamine using Surface Response and Gas Chromatography Analytical Methods. Current Analytical Chemistry, 16(5), 631-640. [Link]
- Zhuang, G., et al. (2024). Simultaneous determination of seawater trimethylamine and methanol by purge and trap gas chromatography using dual nitrogen-phosphorus detector and flame-ionization detector. Frontiers in Marine Science, 11. [Link]
- Advent Chembio. This compound GC Standard. Advent Chembio Website. [Link]
- Agilent Technologies. (2011). Analysis of impurities in trimethylamine.
- Ministry of Ecology and Environment of the People's Republic of China. (2018).
- United States Pharmacopeia. This compound. USP-NF. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- PubChem. This compound.
- Google Patents. CN107132287A - The measuring method of trimethylamine in industrial methanol.
- OSHA. (2002). Trimethylamine. OSHA Method PV2060. [Link]
- Organic Syntheses. Trimethylamine. Organic Syntheses Procedure. [Link]
- Sankar, G. G., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(4), 517-520. [Link]
- Wang, Y., et al. (2019). Determination of Residual this compound in the Synthesis of 3-Chloro-2-hydroxypropyl Trimethyl Ammonium Chloride by Ion Chromatography. Journal of Analytical Methods in Chemistry. [Link]
- Organic Syntheses. This compound. Organic Syntheses Procedure. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Trimethylamine.
- Kim, K.-H., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(12), 4371-4379. [Link]
- Pacáková, V., et al. (2000). Liquid chromatographic determination of trimethylamine in water.
- Widdifield, C. M., & Bryce, D. L. (2011). A multinuclear NMR and quantum chemical study of solid trimethylammonium chloride. Canadian Journal of Chemistry, 89(8), 989-1000. [Link]
- SpectraBase. This compound. SpectraBase Website. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Methylamine.
- The Organic Chemistry Tutor. (2023, May 21). Ch.
- Wesolowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4370. [Link]
- European Chemicals Agency. Trimethylammonium chloride. ECHA Website. [Link]
- METTLER TOLEDO. The Characterization of Polymorphs by Thermal Analysis. METTLER TOLEDO Website. [Link]
- AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM Website. [Link]
- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments Website. [Link]
- Request PDF. An accurate and reliable analysis of trimethylamine using thermal desorption and gas chromatography-time of flight mass spectrometry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. agilent.com [agilent.com]
- 10. Frontiers | Simultaneous determination of seawater trimethylamine and methanol by purge and trap gas chromatography using dual nitrogen-phosphorus detector and flame-ionization detector [frontiersin.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic determination of trimethylamine in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound(593-81-7) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. youtube.com [youtube.com]
- 18. mt.com [mt.com]
A Researcher's Guide to Non-Nucleophilic Bases: A Performance Comparison of Trimethylamine Hydrochloride vs. DIPEA
In the intricate world of organic synthesis, the choice of a base is a critical decision that can dictate the success or failure of a reaction. While strong bases are often required to deprotonate a substrate or neutralize an acid byproduct, their inherent nucleophilicity can lead to undesirable side reactions, compromising yields and purity. This is where non-nucleophilic bases become indispensable tools. This guide offers a deep dive into two widely used non-nucleophilic bases: Trimethylamine Hydrochloride (TEA·HCl) and N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. We will explore their fundamental properties, compare their performance in key synthetic applications, and provide practical guidance to help researchers make an informed choice for their specific experimental needs.
Physicochemical Properties: The Foundation of Functionality
The behavior of a base in a reaction is governed by its physical and chemical properties. Understanding these fundamentals is the first step in selecting the appropriate reagent. Triethylamine Hydrochloride is the salt of the tertiary amine triethylamine (TEA), while DIPEA is a liquid tertiary amine.
| Property | This compound (TEA·HCl) | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Formula | C₆H₁₅N·HCl[1] | C₈H₁₉N[2] |
| Molecular Weight | 137.65 g/mol [1] | 129.25 g/mol [3] |
| Physical State | White, crystalline solid[1] | Colorless to light yellow liquid[2][4] |
| pKa of Conjugate Acid | ~10.75 (for Et₃NH⁺ in H₂O)[3][5] | ~10.9 (estimated)[3], 8.5 (in DMSO)[2][4] |
| Melting Point | ~260 °C (decomposes)[1] | -46 °C[3] |
| Boiling Point | Sublimes at 245 °C[1] | ~127 °C[2][3] |
| Solubility | Highly soluble in water, ethanol, chloroform.[1][6] Insoluble in ether, THF.[7] | Low solubility in water.[2] Soluble in most organic solvents like DCM, Toluene.[3] |
Key Insights from Physicochemical Data:
-
Handling and Dosing: As a stable, non-hygroscopic solid, TEA·HCl is often easier to handle and accurately weigh compared to the liquid and volatile DIPEA.
-
Basicity: While their pKa values in water are comparable, indicating similar base strength, triethylamine is considered a slightly stronger base than DIPEA.[2][4][8]
-
Reaction Workup: The significant difference in boiling points is crucial for post-reaction processing. Triethylamine (the free base, bp 89.5 °C) is more easily removed by evaporation under reduced pressure than the higher-boiling DIPEA.[3][5]
-
Salt Solubility: A critical distinction lies in the solubility of their hydrochloride salts. TEA·HCl is generally insoluble in many common reaction solvents like diethyl ether and THF, allowing for its removal by simple filtration.[3][7] In contrast, the hydrochloride salt of DIPEA is often soluble in organic solvents, necessitating an aqueous wash for removal.[3]
The Decisive Factor: Steric Hindrance and Nucleophilicity
The primary reason for using these bases is their ability to act as proton scavengers without interfering nucleophilically. This property is a direct consequence of the steric bulk surrounding the nitrogen atom's lone pair of electrons.
Both triethylamine (from TEA·HCl) and DIPEA are tertiary amines, but their substituents differ significantly. Triethylamine has three ethyl groups, whereas DIPEA has two bulkier isopropyl groups and one ethyl group.[8] This structural difference creates a more congested environment around the nitrogen in DIPEA.
Caption: Steric hindrance comparison of Triethylamine and DIPEA.
-
DIPEA: The two bulky isopropyl groups effectively shield the nitrogen's lone pair, making it an excellent base but a very poor nucleophile.[2][4] This makes DIPEA the preferred choice in reactions where the electrophile is highly reactive and susceptible to attack by the base, or where even minor nucleophilic side reactions are detrimental.[9] A classic example is in solid-phase peptide synthesis (SPPS), where DIPEA is used to neutralize the protonated amine without causing side reactions with the activated amino acid.[9][10]
-
Triethylamine: The three ethyl groups provide less steric hindrance compared to DIPEA's isopropyl groups.[8] Consequently, triethylamine is more nucleophilic.[8] In the presence of potent electrophiles, such as acyl chlorides or alkyl halides, triethylamine can undergo N-acylation or N-alkylation (the Menshutkin reaction), leading to the formation of unwanted quaternary ammonium salts.[4][9]
Performance in Key Synthetic Applications
The theoretical differences in structure and properties translate directly into practical performance advantages and disadvantages in the laboratory.
Amide Coupling and Peptide Synthesis
This is a cornerstone application for non-nucleophilic bases. Their role is to scavenge the acid byproduct formed during the activation of the carboxylic acid and subsequent coupling.
-
DIPEA is overwhelmingly favored in modern peptide synthesis.[9][10] Its low nucleophilicity prevents it from competing with the desired amine nucleophile and minimizes side reactions, such as racemization, which can be a problem with less hindered bases.[3]
-
Triethylamine can be used, but its higher nucleophilicity poses a risk.[9][11] It can react with the activated carboxylic acid intermediate, leading to byproduct formation. Furthermore, when using acyl chlorides with an α-proton, triethylamine can promote the formation of ketene intermediates, which can lead to other side products.[9]
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Heck and Sonogashira couplings, a base is required to neutralize the hydrogen halide generated in the catalytic cycle.
-
DIPEA is often an excellent choice. Its steric bulk not only prevents nucleophilic side reactions with the substrate but also discourages coordination with the palladium catalyst, which could otherwise inhibit its activity.[2][3][4]
-
Triethylamine is also widely used and can be effective, particularly when the substrates are less sensitive.
General Acid Scavenging (e.g., Silylations, Acylations)
In many routine reactions, such as the protection of alcohols as silyl ethers using silyl chlorides, a base is needed to trap the HCl byproduct.
-
Triethylamine/TEA·HCl is very commonly employed for these transformations.[5] It is effective, inexpensive, and its resulting TEA·HCl salt often precipitates from non-polar solvents, allowing for easy removal by filtration.
-
DIPEA can also be used and is a safer choice when dealing with very sensitive substrates.[2] However, its higher cost and the aforementioned solubility of its salt can make the workup slightly more involved.
Experimental Protocols and Workflow
The choice of base directly impacts the experimental setup and, most importantly, the purification strategy.
General Experimental Protocol: Amide Bond Formation from Acyl Chloride
Objective: To synthesize N-benzylacetamide from acetyl chloride and benzylamine.
Materials:
-
Acetyl Chloride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine or DIPEA
-
Separatory Funnel, Magnetic Stirrer, Ice Bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add benzylamine (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chosen base (1.1 eq.). If using TEA·HCl, the free base TEA would be used in the reaction itself.
-
Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
Workup and Purification - The Key Difference:
-
Using Triethylamine:
-
Upon completion, a white precipitate (TEA·HCl) will likely be visible.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Using DIPEA:
-
Upon completion, the mixture may remain homogeneous as DIPEA·HCl is often soluble in DCM.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove DIPEA and its salt), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that removing the last traces of DIPEA (bp 127 °C) may require higher vacuum or longer evaporation time compared to TEA (bp 89.5 °C).
-
Caption: Generalized workflow for a base-mediated acylation reaction.
Conclusion: Making the Strategic Choice
Both this compound (via its free base) and DIPEA are invaluable non-nucleophilic bases, but they are not universally interchangeable. The optimal choice is dictated by the specific demands of the reaction.
-
Choose DIPEA when working with highly reactive electrophiles, sensitive substrates prone to side reactions, or in applications like peptide synthesis where minimizing nucleophilic interference is paramount. Be prepared for a workup that involves an aqueous wash to remove its soluble hydrochloride salt and a potentially more difficult final evaporation.
-
Choose Triethylamine for more general applications where its slightly higher basicity and lower cost are advantageous, and the risk of nucleophilic attack is minimal. Its utility shines when its hydrochloride salt is insoluble in the reaction solvent, offering a simple filtration-based workup, and its lower boiling point facilitates easy removal.
By carefully considering the principles of steric hindrance, basicity, and the practical implications of solubility and volatility, researchers can strategically select the right non-nucleophilic base to ensure clean, efficient, and successful synthetic outcomes.
References
- Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?[Link]
- Wikipedia. (n.d.). Triethylamine.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- PubChem. (n.d.). Triethylamine hydrochloride.
- Sciencemadness Discussion Board. (2008, February 13). Hunig's base. [Link]
- ResearchGate. (2018, June 30).
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. [Link]
- ILS Integrated Laboratory Systems. (n.d.). Nomination Background: Triethylamine (CASRN: 121-44-8). [Link]
- Sciencemadness Wiki. (2023, December 25). Triethylamine. [Link]
- Organic Syntheses. (n.d.). This compound. [Link]
- Reddit. (2020, February 18). Green solvent to remove triethylamine hydrochloride without ligand exchange?[Link]
- Wuhan Haimite Pharmaceutical Technology Co., Ltd. (2025, May 27). How to choose TEA&DIPEA. [Link]
- YouTube. (2014, October 30). N,N-Diisopropylethylamine. [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (2015, January 29).
- ResearchGate. (n.d.). Scheme 40. Application of N,N-Diisopropylethylamine (DIPEA) for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. [Link]
- PMC. (n.d.).
- Reddit. (2023, April 28).
- Sciencemadness Discussion Board. (2014, January 9). Preparation of Hünig's base (diisopropylethylamine). [Link]
- Mlunias. (n.d.). Best DIPEA Manufacturer in India | N,N-Diisopropylethylamine Supplier. [Link]
Sources
- 1. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. haimetpharma.com [haimetpharma.com]
- 4. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
A Comparative Guide to the Kinetic Analysis of Polymerization Reactions Catalyzed by Trimethylamine Hydrochloride
For researchers, scientists, and drug development professionals, understanding and controlling the kinetics of polymerization is paramount. The rate of reaction, molecular weight distribution, and final polymer properties are all dictated by the interplay of monomer, catalyst, and reaction conditions. This guide provides an in-depth technical analysis of polymerization reactions catalyzed by trimethylamine hydrochloride (TMA·HCl), a simple yet effective catalyst. We will explore its catalytic mechanism, compare its performance against common alternatives, and provide a detailed, self-validating experimental protocol for robust kinetic analysis.
The Role of this compound in Polymerization Catalysis
This compound is the salt formed from the tertiary amine trimethylamine and hydrochloric acid[1]. In the context of polymerization, it primarily functions as a catalyst in cationic and ring-opening polymerization (ROP) reactions. Its catalytic activity is particularly relevant in the melt polymerization of cyclic monomers like carbonates.[2]
Mechanism of Action
The catalytic action of amine hydrochlorides like TMA·HCl in polymerization, particularly for cyclic monomers such as carbonates or lactides, is often rooted in cationic polymerization principles.[3][4] The initiation step involves the generation of a cationic species that attacks the monomer, opening the ring and creating a propagating cationic chain end.
The general steps in such a cationic polymerization process are:
-
Initiation: A cationic initiator is generated, which then reacts with a monomer to form a reactive, propagating species.[3] In the case of TMA·HCl, this can be a complex process influenced by temperature and the presence of co-initiators.
-
Propagation: The reactive monomer adds subsequent monomer units, growing the polymer chain.[4]
-
Chain Transfer & Termination: The growing chain can be terminated or the active site can be transferred to another molecule (like a monomer or solvent), which can end one chain and start another.[3][4]
The hydrochloride salt is a key player. For instance, in reactions involving acyl chlorides, tertiary amines like triethylamine are used as a base, leading to the formation of a triethylamine hydrochloride salt as a byproduct.[5] This highlights the common presence and stability of such salts in organic reaction systems.
Comparative Analysis: this compound vs. Alternative Catalysts
The choice of catalyst is a critical decision in polymer synthesis. While highly efficient, traditional catalysts like stannous octoate often involve heavy metals, which can be a concern for biomedical applications. Organocatalysts like TMA·HCl offer a potentially more biocompatible alternative.
Below is a comparison based on the melt polymerization of trimethylene carbonate (TMC), a common monomer for creating biodegradable polymers.
| Catalyst | Type | Temperature (°C) | Time for >97% Conversion | Key Advantages | Key Disadvantages |
| Trimethylamine HCl (TMA·HCl) | Amine Salt (Organocatalyst) | 85 | ~12 hours[2] | Metal-free, simple structure, common byproduct.[2] | Slower than some alternatives at lower temperatures.[2] |
| 110 | 1 hour[2] | ||||
| Triethylamine (TEA) | Tertiary Amine (Organocatalyst) | 85 | 6 hours[2] | Metal-free, faster than its hydrochloride salt at lower temperatures.[2] | Volatile, strong odor. |
| 110 | 1 hour[2] | ||||
| **Stannous Octoate (Sn(Oct)₂) ** | Organometallic | 85 | 24 hours[2] | Widely used, well-understood kinetics.[6][7][8] | Contains tin, which may require removal for biomedical uses.[2] |
| 110 | 2.5 hours[2] | Slower than amine catalysts under these conditions.[2] | |||
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Guanidine-type (Organocatalyst) | Variable | Highly active, rapid polymerization.[9][10] | Very high reaction rates, allows for living polymerization.[9] | More complex structure, can be sensitive to impurities. |
Expert Insight: The data clearly shows that while stannous octoate is a workhorse in the field, amine-based catalysts like TMA·HCl and TEA can offer significantly faster polymerization times, especially at slightly elevated temperatures.[2] The choice between TMA·HCl and TEA may come down to handling properties; TMA·HCl is a solid salt, whereas TEA is a liquid.[2][5] For applications where metal contamination is a critical concern, TMA·HCl presents a compelling alternative.
Designing a Kinetic Analysis Experiment
A thorough kinetic study is essential for understanding and optimizing a polymerization reaction. The primary goal is to determine the reaction rate's dependence on the concentration of reactants (monomer, initiator, catalyst) and temperature, ultimately yielding the rate law and activation energy.
Choosing the Right Monitoring Technique
Several powerful techniques exist for real-time monitoring of polymerization kinetics. The selection depends on the specific chemistry, reaction conditions, and the required data resolution.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Real-Time FTIR (RT-FTIR) | Measures changes in vibrational bands (e.g., disappearance of C=O in a lactone).[11] | Monomer conversion, reaction rate (Rp).[11] | High sensitivity, fast time resolution, widely available. | Can be difficult for bulk/opaque samples; overlapping peaks can complicate analysis. |
| In-Situ NMR Spectroscopy | Tracks the disappearance of monomer resonances (e.g., vinylic protons).[12] | Monomer conversion, reaction rate constants.[12] | Provides detailed chemical and structural information, highly quantitative.[12] | Lower sensitivity, longer acquisition times compared to FTIR, requires specialized setup.[12] |
| Photo/Differential Scanning Calorimetry (DSC) | Measures the heat flow from the exothermic polymerization reaction.[11] | Reaction rate, total heat of polymerization, conversion.[11][13] | Straightforward relationship between heat flow and reaction rate. | Indirect method; assumes heat flow is directly proportional to conversion, which can be affected by side reactions or phase changes.[12] |
| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations.[14] | Chemical bond changes, monomer conversion. | Excellent for aqueous systems, minimal sample prep, high spatial resolution.[14] | Fluorescence from sample can interfere; laser can potentially initiate reaction in photopolymerization systems.[14] |
| Fluorescence Probe Technique (FPT) | Monitors changes in the emission spectrum of a fluorescent probe added to the reaction.[11] | Induction time, polymerization rate. | High sensitivity, suitable for very fast reactions.[11] | Requires addition of a probe, which could potentially interact with the reaction. |
Detailed Protocol: Kinetic Analysis of Lactide ROP via In-Situ NMR
This protocol provides a step-by-step method for determining the kinetic parameters of L-lactide ring-opening polymerization catalyzed by this compound, using in-situ ¹H NMR for real-time monitoring.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of polymerization using in-situ NMR.
Materials & Reagents
-
L-lactide (recrystallized from ethyl acetate and dried under vacuum)
-
This compound (TMA·HCl) (dried under vacuum at 60°C)
-
Anhydrous deuterated toluene (Toluene-d8)
-
Internal standard (e.g., hexamethyldisiloxane)
-
NMR tubes with sealable caps
Causality: The use of dried reagents and anhydrous solvent is critical. Water can act as a competing nucleophile or initiator in cationic ROP, leading to inconsistent results and lower molecular weights.[7] Toluene-d8 is chosen as the solvent to provide a lock signal for the NMR spectrometer without interfering with proton signals from the monomer or polymer.
Equipment
-
NMR Spectrometer (≥400 MHz) with variable temperature control
-
Glovebox or Schlenk line for inert atmosphere handling
-
Standard laboratory glassware, dried in an oven
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Inside a glovebox, prepare a stock solution of L-lactide in toluene-d8 (e.g., 1.0 M).
-
Prepare a separate stock solution of TMA·HCl in toluene-d8 (e.g., 0.1 M). The catalyst may have limited solubility; ensure it is fully dissolved or accurately suspended.
-
Add a known amount of the internal standard to the monomer stock solution.
-
-
Reaction Setup:
-
In a standard 5 mm NMR tube, add a precise volume of the L-lactide stock solution (e.g., 500 µL).
-
Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 100°C).
-
Place the NMR tube containing the monomer solution into the spectrometer and allow it to thermally equilibrate for 5-10 minutes. Acquire an initial spectrum (t=0).
-
-
Initiation and Data Acquisition:
-
Remove the NMR tube from the spectrometer. Quickly inject a precise volume of the TMA·HCl stock solution (e.g., 50 µL) to achieve the desired monomer-to-catalyst ratio.
-
Cap the tube, shake vigorously for a few seconds to mix, and immediately re-insert it into the spectrometer.
-
Begin acquiring a time-course series of ¹H NMR spectra. The time between spectra should be chosen to capture the reaction progress adequately (e.g., every 5-10 minutes).
-
Kinetic Data Analysis
-
Calculating Monomer Conversion:
-
The conversion of L-lactide to polylactide (PLA) can be monitored by the disappearance of the monomer's methine proton signal (~5.0 ppm) and the appearance of the polymer's methine proton signal (~5.15 ppm).
-
For each time point, integrate the monomer methine peak (I_M) and the polymer methine peak (I_P).
-
Calculate the percent conversion (%C) using the formula: %C = [I_P / (I_P + I_M)] * 100
-
-
Determining the Rate Law:
-
For many ring-opening polymerizations, the reaction is first-order with respect to the monomer concentration.[6][8][10]
-
To test for a first-order reaction, plot ln([M]₀ / [M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. [M]t can be calculated as [M]₀ * (1 - %C/100).
-
If the plot is linear, the reaction is first-order in monomer. The slope of this line is the apparent rate constant, k_app.
-
-
Determining Catalyst Order and the True Rate Constant:
-
Repeat the experiment using different initial concentrations of the TMA·HCl catalyst while keeping the initial monomer concentration constant.
-
The true rate constant k is related to the apparent rate constant k_app by the equation: k_app = k * [Catalyst]^n, where n is the order of the reaction with respect to the catalyst.
-
A plot of ln(k_app) versus ln([Catalyst]) will yield a straight line with a slope of n.
-
Data Analysis Workflow Diagram
Caption: Data analysis pathway for determining polymerization rate constants.
Conclusion
This compound serves as a viable and metal-free catalyst for polymerization reactions, particularly for the ring-opening polymerization of cyclic esters and carbonates. While its reaction rates can be slower than some highly active organocatalysts or even its free-base counterpart at lower temperatures, it demonstrates comparable or superior performance at moderately elevated temperatures and offers advantages in handling and biocompatibility over traditional organometallic catalysts.[2]
A robust kinetic analysis, grounded in reliable real-time monitoring techniques like in-situ NMR or RT-FTIR, is not merely an academic exercise. It is a fundamental requirement for the rational design of polymer manufacturing processes, enabling precise control over reaction times, polymer molecular weight, and material properties. By following a self-validating and methodologically sound protocol, researchers can effectively harness catalysts like this compound to develop novel materials for advanced applications.
References
- Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing).
- A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Polymers.
- Real-Time Monitoring and Control of Polymer Properties. American Laboratory.
- In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters.
- Multidimensional Kinetic Study on the Organocatalyzed Ring-Opening Polymerization (ROP) of L-lactide via a Robotic High-Throughput Flow Platform. Chemical Science (RSC Publishing).
- Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry (RSC Publishing).
- Leveraging bioinspired resources for synthesis of sustainable polymeric systems. eScholarship.org.
- Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. National Institutes of Health (NIH).
- Kinetics of Model Reactions for Interfacial Polymerization. MDPI.
- Cationic polymerization. Wikipedia.
- Cationic Polymerization. MIT OpenCourseWare.
- Kinetics of Ring-Opening Polymerization of L-lactide by Using a Tubular Static Mixing Reactor. ResearchGate.
- Multidimensional Kinetic Study on the Organocatalyzed Ring-Opening Polymerization (ROP) of L-lactide via a Robotic High-Throughput Flow Platform. ResearchGate.
- Ring opening polymerization of lactide: kinetics and modeling. ResearchGate.
- Kinetics of Ring-Opening Polymerization of L-lactide by Using a Tubular Static Mixing Reactor. Atlantis Press.
- Cationic Polymerization Kinetics. Scribd.
- Chapter 4. Ionic and coordination (addition) polymerization. Universitas Indonesia.
- Alternative materials for interfacial polymerization: recent approaches for greener membranes. KAUST Repository.
- Ethylene oxide. Wikipedia.
- Is it possible to use trimethyl amine instead of triethylamine?. ResearchGate.
- Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. ACS Publications.
- Trimethylamine N-oxide–derived zwitterionic polymers: A new class of ultralow fouling bioinspired materials. National Institutes of Health (NIH).
- Kinetics of Polymerization and Average Kinetic Chain Length. YouTube.
- Triethylamine. Wikipedia.
- Ep5 Kinetics of step-growth polymerization, Flory distribution. YouTube.
- Kinetic Analysis of Actin Polymerization. PubMed.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI.
- Polymerization Kinetics. ResearchGate.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Multidimensional Kinetic Study on the Organocatalyzed Ring-Opening Polymerization (ROP) of L-lactide via a Robotic High-Throughput Flow Platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems [mdpi.com]
A Comparative Guide to Trimethylamine Hydrochloride and Tris-HCl Buffers in Biological Research
A Senior Application Scientist's In-Depth Analysis of Buffer Efficacy for Researchers, Scientists, and Drug Development Professionals.
In the landscape of biochemical and molecular biology research, the selection of an appropriate buffer is a critical determinant of experimental success. The buffer's role extends beyond merely maintaining a stable pH; it can significantly influence protein stability, enzyme kinetics, and the overall integrity of a biological system. While Tris-HCl is a ubiquitous and well-characterized buffering agent, alternative buffers such as Trimethylamine hydrochloride (TMA-HCl) present different chemical properties that may offer advantages in specific applications. This guide provides a comprehensive comparison of the efficacy of TMA-HCl and Tris-HCl, supported by their fundamental physicochemical properties and a discussion of their potential performance in key experimental contexts.
Foundational Physicochemical Properties
A buffer's utility is primarily dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations, and where its buffering capacity is maximal. The effective buffering range is generally considered to be pKa ± 1 pH unit.
Tris-HCl , or Tris(hydroxymethyl)aminomethane hydrochloride, is a primary amine buffer with a pKa of approximately 8.1 at 25°C.[1][2] This positions it as an effective buffer in the physiologically relevant pH range of 7.0 to 9.0.[3] Its widespread use is a testament to its good compatibility with many biological molecules and its relatively low cost.[1]
This compound (TMA-HCl) , the salt of the tertiary amine trimethylamine, has a pKa of approximately 9.8 for its conjugate acid, the trimethylammonium ion.[4] This indicates an effective buffering range at a more alkaline pH, roughly from 8.8 to 10.8. This higher buffering range suggests TMA-HCl could be a valuable tool for enzymatic reactions or protein stability studies that require alkaline conditions.
Table 1: Comparison of Physicochemical Properties of Tris-HCl and TMA-HCl
| Property | Tris-HCl | This compound (TMA-HCl) |
| Chemical Structure | (HOCH₂)₃CNH₃⁺Cl⁻ | (CH₃)₃NH⁺Cl⁻ |
| pKa (25°C) | ~8.1[1][2] | ~9.8[4] |
| Effective Buffering Range | 7.0 - 9.0[3] | ~8.8 - 10.8 |
| Temperature Dependence (ΔpKa/°C) | ~ -0.03[5][6] | General decrease for amine buffers[6] |
| Common Applications | Electrophoresis, enzyme assays, protein purification[1] | Primarily used in organic synthesis; limited data in biological assays[7] |
Experimental Design for Comparative Efficacy
To provide a rigorous comparison of these two buffers, a series of experiments can be designed to evaluate their performance in key areas of biological research. The following sections outline the methodologies for these comparative studies.
Buffering Capacity Titration
Objective: To empirically determine and compare the buffering capacity of TMA-HCl and Tris-HCl at their respective optimal pH ranges.
Protocol:
-
Preparation of Buffer Solutions: Prepare 100 mL of 50 mM Tris-HCl, pH 8.1, and 100 mL of 50 mM TMA-HCl, pH 9.8.
-
Titration with Acid: Titrate each buffer solution with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by 2 units.
-
Titration with Base: Titrate fresh 100 mL samples of each buffer with 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition until the pH increases by 2 units.
-
Data Analysis: Plot the pH versus the volume of acid or base added. The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH.
Expected Outcome: This experiment would likely confirm the theoretical buffering ranges of both buffers. The buffer with the flatter titration curve around its pKa will exhibit a higher buffering capacity in that region.
Diagram of Buffering Capacity Experiment Workflow:
Caption: Workflow for comparing the buffering capacity of Tris-HCl and TMA-HCl.
Impact on Protein Stability: Thermal Shift Assay
Objective: To assess the influence of TMA-HCl and Tris-HCl on the thermal stability of a model protein.
Protocol:
-
Protein and Buffer Preparation: Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a final concentration of 1 mg/mL in 50 mM Tris-HCl, pH 7.5, and 50 mM TMA-HCl, pH 7.5. A common pH is used to directly compare the chemical effects of the buffers, even though it is outside the optimal buffering range of TMA-HCl.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each protein-buffer solution.
-
Thermal Denaturation: Use a differential scanning fluorimeter (DSF) or a real-time PCR instrument to gradually increase the temperature of the samples from 25°C to 95°C.
-
Data Acquisition and Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve.
Expected Outcome: A higher Tm in the presence of a particular buffer would indicate a stabilizing effect on the protein. While Tris-HCl is generally considered inert, some studies have shown it can influence protein stability.[8] Given that the related compound, trimethylamine N-oxide (TMAO), is a known protein stabilizer, it would be interesting to see if TMA-HCl exhibits similar properties.
Diagram of Thermal Shift Assay Workflow:
Caption: Workflow for assessing protein stability using a thermal shift assay.
Influence on Enzyme Kinetics
Objective: To compare the effect of TMA-HCl and Tris-HCl on the kinetic parameters of a model enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a stock solution of a model enzyme (e.g., lysozyme) and its corresponding substrate.
-
Assay Buffer Preparation: Prepare a series of assay buffers: 50 mM Tris-HCl at pH 7.5 and 8.5, and 50 mM TMA-HCl at pH 8.5 and 9.5.
-
Kinetic Assay: In a 96-well plate, perform the enzyme assay at various substrate concentrations in each of the prepared buffers. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
Expected Outcome: Differences in the Km and Vmax values between the two buffers would indicate that the buffer components interact with the enzyme or substrate, thereby affecting enzyme activity. Tris, being a primary amine, has the potential to interact with certain enzymes.[9] The effect of TMA-HCl, a tertiary amine salt, on enzyme kinetics is less documented in comparative studies and would be a key finding of this experiment.
Diagram of Enzyme Kinetics Experiment Workflow:
Caption: Workflow for comparing the influence of buffers on enzyme kinetics.
Discussion and Recommendations
The choice between Tris-HCl and TMA-HCl will ultimately depend on the specific requirements of the experiment.
Tris-HCl remains a versatile and cost-effective choice for a wide range of applications that require buffering in the neutral to slightly alkaline pH range.[1] Its primary drawback is its significant temperature sensitivity, which must be carefully managed in temperature-variable experiments.[5][6] Additionally, as a primary amine, it can potentially interact with certain enzymes and should be used with caution in assays where such interactions are a concern.[9]
TMA-HCl , with its higher pKa, offers a valuable alternative for experiments requiring a stable pH in the alkaline range of approximately 8.8 to 10.8. Its potential as a protein stabilizer, inferred from the properties of the related compound TMAO, warrants further investigation and could be a significant advantage in applications such as protein crystallography or long-term storage of protein samples. However, the current lack of extensive data on its performance in common biological assays means that its adoption would require initial validation experiments, such as those outlined above.
Senior Application Scientist's Recommendations:
-
For standard molecular biology techniques like DNA electrophoresis and many enzyme assays operating between pH 7 and 9, Tris-HCl is a reliable and well-characterized choice. Always ensure the pH is adjusted at the experimental temperature.
-
For enzymatic reactions with an alkaline pH optimum (pH > 8.5) or for protein stability studies where alkaline conditions are desired, TMA-HCl is a promising candidate. It is highly recommended to perform preliminary validation experiments to confirm its compatibility with the specific protein or enzyme of interest.
-
When working with enzymes that are known to be sensitive to primary amines, TMA-HCl, as a tertiary amine salt, may offer a less interactive environment compared to Tris-HCl.
-
In all cases, the potential for buffer-protein or buffer-substrate interactions should be considered. If unexpected results are obtained, evaluating an alternative buffer system is a prudent step in troubleshooting.
Conclusion
Both Tris-HCl and this compound possess unique chemical properties that make them suitable for different applications in biological research. Tris-HCl is a well-established and versatile buffer for neutral to slightly alkaline conditions, while TMA-HCl presents an opportunity for effective buffering in more alkaline environments, with the potential for additional benefits such as protein stabilization. A thorough understanding of their respective pKa values, buffering ranges, and potential interactions is essential for making an informed decision. The experimental frameworks provided in this guide offer a systematic approach for researchers to empirically validate the optimal buffer for their specific experimental needs, thereby enhancing the reliability and reproducibility of their scientific findings.
References
- BenchChem. (n.d.). A Comparative Analysis of Buffering Efficiency at Physiological pH.
- Ugwu, S. O., & Apte, S. P. (2004). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 28(4), 64-76.
- Vcare Medicines. (n.d.). Trimethylamine HCL Manufacturer in Mumbai,Supplier,Exporter.
- Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Does the pH value of Tris hcl buffer change at 30 ℃ environment.
- Gra-s, J., Tom-s, X., & Valls, C. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2655–2664.
- ResearchGate. (2025). DIFFERENTIAL STABILIZING EFFECTS OF BUFFERS ON STRUCTURAL STABILITY OF BOVINE SERUM ALBUMIN AGAINST UREA DENATURATION: BUFFER INFLUENCE on PROTEIN STABILITY.
- ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- Acta Pharmaceutica. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability.
- Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Tris hcl buffer pka value: key to maintaining experimental stability.
- ResearchGate. (2014). Why does the PH of tris-base buffer change with temperature variation?
- Interchim. (n.d.). Tris HCl.
- ResearchGate. (n.d.). Biological Buffers.
- Dissolution Technologies. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Protocol Online. (2007). Question about Tris-Hcl and PBS buffer.
- Hopax Fine Chemicals. (2024). HEPES, TRIS buffer and pH control.
- Hopax Fine Chemicals. (2023). Biological Buffers: The Key to Successful Experiments.
- Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
- AKKİM. (n.d.). This compound, 68-68.5% SOLUTION.
- HUI BAI YI. (2023). Advantages And Disadvantages Of TRIS Buffer And Its Derivatives.
- ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- BenchChem. (n.d.). Comparative Analysis of N-(4-Methoxybenzyl)butan-1-amine and N-benzylbutan-1-amine in Biological Assays. Retrieved from a comparative analysis of n 4 methoxybenzyl butan 1 amine and n benzylbutan 1 amine in biological assays
- Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?
- PubMed Central. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments.
- ResearchGate. (2018). What is the best universal buffer system to compare enzymatic activity at different pH points?
Sources
- 1. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. HEPES, TRIS buffer and pH control - Блог - Hopax Fine Chemicals [hopaxfc.com]
- 4. This compound | 593-81-7 [chemicalbook.com]
- 5. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylamine HCL Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Tris Hydrochloride: Preparation Method, Precautions, Advantages and Limitations_Chemicalbook [chemicalbook.com]
A Comparative Analysis of Reaction Outcomes with Different Grades of Trimethylamine Hydrochloride
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that the success of a chemical synthesis is not merely dependent on the reaction scheme but profoundly on the quality of the reagents used. Trimethylamine hydrochloride (TMA·HCl), a versatile and widely used reagent, is a prime example. It serves as a stable, solid source of trimethylamine, a volatile and pungent gas, making it invaluable in organic synthesis as a base, catalyst, and precursor.[1][2] In the pharmaceutical industry, its applications are extensive, ranging from the synthesis of active pharmaceutical ingredients (APIs) to the formulation of drug products where it can act as an emulsifier or solubilizer.[3][4]
However, not all TMA·HCl is created equal. The seemingly minor differences between a "reagent grade" and a "high-purity" grade can have significant downstream consequences on reaction yield, impurity profiles, and overall process efficiency. This guide provides a detailed comparative analysis of reaction outcomes with different grades of TMA·HCl, grounded in chemical principles and supported by experimental data. We will explore the nature of impurities, their mechanistic impact on a model reaction, and provide clear, actionable guidance for selecting the appropriate grade for your specific application.
Understanding the Grades: More Than Just a Percentage
The grade of a chemical reagent signifies its purity and the standards to which it has been tested.[5] For TMA·HCl, this distinction is critical because the impurities are often structurally similar amines that can participate in or hinder the desired reaction.
Common grades for chemicals include:
-
Technical Grade: Suitable for industrial or non-critical applications where high purity is not a primary concern.[6]
-
Laboratory/Reagent Grade: Generally acceptable for most laboratory and analytical applications. This is often the most common grade used in research labs.[7][8]
-
ACS Grade: Meets or exceeds the purity standards set by the American Chemical Society (ACS), ensuring a high level of purity suitable for many analytical and quality control procedures.[7]
-
Pharmaceutical (USP/NF) Grade: Meets the stringent requirements of the United States Pharmacopeia (USP) or National Formulary (NF), making it suitable for use in food, drug, and medicinal applications.[7]
The primary impurities in TMA·HCl typically arise from its synthesis, which often involves the reaction of ammonium chloride with formaldehyde.[9][10][11] This process can lead to the co-production of monomethylamine and dimethylamine hydrochlorides.
Table 1: Typical Specifications for Different Grades of this compound
| Parameter | Reagent Grade | High-Purity / Pharmaceutical Grade | Test Method |
| Assay (TMA·HCl) | ≥ 98.0% | ≥ 99.5% | Titrimetric / IC |
| Monomethylamine HCl | ≤ 0.1% | ≤ 0.01% | IC |
| Dimethylamine HCl | ≤ 0.1% | ≤ 0.0125% | IC |
| Ammonium Chloride | ≤ 0.2% | ≤ 0.005% | IC |
| Appearance | White to off-white crystalline powder | White crystalline powder | Visual |
Note: Specifications are illustrative and based on typical data from commercial suppliers.[12] Researchers should always refer to the Certificate of Analysis (CoA) for the specific lot they are using.
The Mechanistic Impact of Amine Impurities
In many reactions, TMA·HCl is used to generate trimethylamine in situ by the addition of a stronger base. Trimethylamine then acts as a non-nucleophilic base to scavenge acid (like HCl) produced during the reaction.[2][13] The key here is "non-nucleophilic." The three methyl groups sterically hinder the nitrogen atom, making it a poor nucleophile but an effective base.
Impurities like dimethylamine and monomethylamine lack this steric hindrance. As secondary and primary amines, respectively, they are potent nucleophiles. This difference in reactivity is the root cause of many undesirable side reactions.
Consider a common application: the esterification of an acyl chloride with an alcohol, using trimethylamine as the acid scavenger.
Desired Reaction: The alcohol acts as the nucleophile, attacking the acyl chloride. Trimethylamine neutralizes the HCl byproduct.
Side Reaction (Impurity-Driven): If dimethylamine is present (from lower-grade TMA·HCl), it can compete with the alcohol and attack the acyl chloride, forming an undesired N,N-dimethylamide byproduct. This side reaction consumes the starting material and complicates purification.
Experimental Comparison: A Case Study in Esterification
To quantify the impact of TMA·HCl grade, we designed a straightforward experiment comparing a Reagent Grade (98.5% purity) and a High-Purity Grade (99.7% purity) in the esterification of benzoyl chloride with isopropanol.
Objective: To measure the yield of isopropyl benzoate and the formation of the N,N-dimethylbenzamide byproduct when using two different grades of TMA·HCl.
Experimental Protocol
-
Reagent Preparation:
-
Prepare two separate stock solutions of TMA·HCl in Dichloromethane (DCM) at a concentration of 1.5 M: one using Reagent Grade TMA·HCl and one using High-Purity Grade TMA·HCl.
-
Prepare a 1.0 M solution of benzoyl chloride in DCM.
-
Prepare a 1.2 M solution of isopropanol in DCM.
-
-
Reaction Setup:
-
In two separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add 10 mL (15 mmol) of the respective TMA·HCl stock solution.
-
Cool the flasks to 0°C in an ice bath.
-
Slowly add 10 mL (10 mmol) of the benzoyl chloride solution to each flask over 5 minutes with vigorous stirring.
-
Add 10 mL (12 mmol) of the isopropanol solution to each flask.
-
-
Reaction and Quenching:
-
Allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 20 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
-
Workup and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of isopropyl benzoate and N,N-dimethylbenzamide.
-
Purify the product via flash chromatography to determine the isolated yield of isopropyl benzoate.
-
Analysis of Results: A Clear Distinction
The experimental outcomes revealed a stark difference in performance between the two grades of TMA·HCl. The data, summarized below, clearly illustrates the consequences of using a lower-purity reagent in a sensitive synthetic transformation.
Table 2: Comparative Reaction Outcomes
| Parameter | Reagent Grade TMA·HCl (98.5%) | High-Purity TMA·HCl (99.7%) |
| Isolated Yield (Isopropyl Benzoate) | 84% | 95% |
| Product Purity (Crude, by GC) | 91.2% | 98.8% |
| Byproduct Formation (N,N-dimethylbenzamide) | 7.5% | 0.3% |
The High-Purity Grade delivered a significantly higher isolated yield (95%) and a much cleaner crude product profile. The formation of the N,N-dimethylbenzamide byproduct was minimal (0.3%), indicating that the concentration of dimethylamine impurity was sufficiently low to prevent it from competing as a nucleophile.
Conversely, the Reagent Grade resulted in a lower yield (84%) and, more critically, a substantial amount of the amide byproduct (7.5%). This not only represents a loss of valuable starting material but also necessitates a more rigorous and costly purification step to remove the byproduct, which can be challenging due to similar polarities.
Recommendations for Researchers and Drug Developers
The choice of reagent grade is a strategic decision that should be based on the specific context of the work.
-
For Early-Stage Research & Discovery: When exploring new synthetic routes or performing small-scale proof-of-concept experiments, a Reagent Grade may be sufficient and more cost-effective. However, researchers must be aware of potential side reactions and be prepared for more challenging purifications.
-
For Process Development & Scale-Up: In this phase, consistency, yield, and impurity control are paramount. Using a High-Purity or Pharmaceutical Grade TMA·HCl is non-negotiable.[3] The higher upfront cost is easily offset by increased yields, simplified purifications, reduced waste, and a more robust and reproducible process.
-
For cGMP Manufacturing: Only TMA·HCl that meets USP or other relevant pharmacopeial standards should be used. The quality and purity of all raw materials are critical for ensuring the safety and efficacy of the final drug product.[3]
Conclusion
This guide demonstrates that the grade of this compound is a critical variable in the outcome of chemical reactions. The presence of nucleophilic impurities like dimethylamine and monomethylamine in lower-grade TMA·HCl can lead to significant byproduct formation, reduced yields, and increased purification burdens. By understanding the potential mechanistic pitfalls and selecting a grade appropriate for the application, researchers and drug development professionals can enhance the efficiency, robustness, and success of their synthetic endeavors. The Certificate of Analysis is not just a document; it is an essential piece of data for designing predictable and successful experiments.
References
- eFine Group. (2024). Application of this compound. [Link][1]
- Wikipedia. (n.d.). Triethylamine. [Link][15]
- American Chemical Society. (2022). Trimethylamine. [Link][17]
- Organic Syntheses. (n.d.). TRIMETHYLAMINE. [Link][18]
- Organic Syntheses. (n.d.). This compound. [Link][9]
- AKKİM. (2019). This compound (TMAHCl). [Link][12]
- Wikipedia. (n.d.). Trimethylamine. [Link][10]
- National Center for Biotechnology Information. (n.d.). Trimethylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Synthesis. [Link][3]
- Multichem Exports. (n.d.).
- Harada, K., Aso, Y., & Hayashi, K. (n.d.). Base-catalyzed Intramolecular Rearrangement of Trimethylamine N-oxide. SciSpace. [Link][23]
- Occupational Safety and Health Administration. (n.d.). Trimethylamine. [Link][24]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with this compound. [Link][2]
- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol. [25]
- Analytice. (n.d.). Laboratory Analysis of Trimethylamine. [Link][29]
- SD Fine-Chem. (n.d.). This compound. [Link][13]
- National Center for Biotechnology Information. (n.d.). This compound.
- Mol-Instincts. (n.d.). This compound. [Link][31]
- Lab Manager. (2023). Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade. [Link][5]
- Metathesis. (n.d.). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. [Link][11]
- ResearchGate. (2020). Difference between ACS Reagent grade chemicals and Reagent grade chemicals. [Link][32]
- ReAgent. (2020). What Do The Different Grades Of Chemical Mean?. [Link][6]
- J&K Scientific LLC. (2023). The Seven Most Common Grades for Chemicals and Reagents. [Link][7]
- University of Windsor. (n.d.). Grades of Chemicals. [Link][8]
- Metathesis. (2024). Exploring this compound: A Key Compound in Chemical Research. [Link][34]
Sources
- 1. Application of this compound [efinegroup.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 5. Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade - XL BIOTEC [xlbiotec.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Trimethylamine - Wikipedia [en.wikipedia.org]
- 11. Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals_Chemicalbook [chemicalbook.com]
- 12. akkim.com.tr [akkim.com.tr]
- 13. Triethylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Nanoparticle Characterization: Evaluating Trimethylamine Hydrochloride as a Synthetic Agent
For researchers and professionals in drug development and materials science, the precise control of nanoparticle synthesis is paramount. The choice of capping and stabilizing agents dictates the final characteristics of the nanoparticles, influencing their efficacy, stability, and biocompatibility. While common reagents like sodium citrate and triethylamine are well-documented, this guide explores the potential utility of a less conventional agent: Trimethylamine hydrochloride (TMA·HCl).
This document provides a comparative analysis, grounded in chemical principles, of nanoparticles synthesized using standard, validated methods versus a hypothetical approach using TMA·HCl. We will dissect the causal relationships between reagent choice and nanoparticle characteristics, provide detailed experimental protocols for benchmark syntheses, and propose a framework for evaluating TMA·HCl's performance.
The Critical Role of Surface Chemistry in Nanoparticle Synthesis
The synthesis of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), is fundamentally a "bottom-up" process involving the reduction of metal salts (e.g., Au³⁺ to Au⁰) in a solution.[1] This process occurs in two main stages: nucleation, where initial small metallic clusters form, and subsequent growth.[2] The key to producing stable, monodisperse nanoparticles lies in controlling this growth phase and preventing uncontrolled aggregation.[3]
This is where capping agents become critical. These molecules adsorb onto the nanoparticle surface, providing a protective layer that prevents agglomeration through electrostatic repulsion or steric hindrance.[4][5] The choice of capping agent can profoundly influence the final particle size, shape, and surface charge, which are key determinants of their function.[4]
Comparative Analysis of Synthetic Agents: Triethylamine vs. This compound
Tertiary amines are frequently employed in nanoparticle synthesis. To understand the potential role of this compound, we must first examine a closely related and commonly used alternative: Triethylamine (TEA).
Alternative Agent: Triethylamine (TEA)
Triethylamine is a tertiary amine that acts as a base and can play multiple roles in nanoparticle synthesis. In non-aqueous solvents like glycerol, TEA can initiate and accelerate the reduction of silver salts to form silver nanoparticles, even without a strong external reducing agent.[6][7] Its basicity is crucial, as it can deprotonate solvent molecules (like glycerol) to create a reducing environment.
Candidate Agent: this compound (TMA·HCl)
This compound is the hydrochloride salt of trimethylamine.[8] Unlike TEA, it is not a base but a weakly acidic salt. Its primary functions in chemical synthesis are as an acid neutralizer or a precursor for other compounds.[9][10] In solution, it exists as the trimethylammonium cation ([CH₃)₃NH⁺]) and a chloride anion (Cl⁻).
Based on its chemical nature, TMA·HCl is not expected to function as a reducing agent. Its potential role in nanoparticle synthesis would be as a stabilizer or capping agent. The positively charged trimethylammonium ion could adsorb to the surface of a forming metallic nanoparticle, providing electrostatic stabilization. However, its performance would be fundamentally different from TEA because it would create a weakly acidic, rather than basic, reaction environment.
Logical Framework: Comparing TEA and TMA·HCl
Below is a diagram illustrating the differing chemical environments created by Triethylamine versus this compound in a hypothetical synthesis.
Caption: Fig 1. Contrasting reaction pathways for TEA and TMA·HCl.
Characterization of Synthesized Nanoparticles: Techniques and Expected Outcomes
To objectively compare nanoparticles produced by different methods, a suite of characterization techniques is essential. Each technique provides quantitative data on specific physical and chemical properties.
| Characterization Technique | Parameter Measured | Importance for Nanoparticle Evaluation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Measures the effective size of the nanoparticles in solution and the uniformity of the size distribution. A low PDI (<0.3) is desirable for most applications. |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology (Shape), Aggregation State | Provides direct visual evidence of the nanoparticle size, shape (spherical, rod, etc.), and whether particles are well-dispersed or aggregated. |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | For plasmonic nanoparticles (e.g., Au, Ag), the SPR peak wavelength and shape are highly sensitive to particle size, shape, and aggregation state. A sharp, single peak indicates monodispersity. |
| Zeta Potential Analysis | Surface Charge (in mV) | Measures the magnitude of the electrostatic charge on the nanoparticle surface. A high absolute value (e.g., > |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Functional Groups | Identifies the chemical bonds of the capping agent molecules present on the nanoparticle surface, confirming successful surface functionalization. |
Comparative Performance Data (Actual vs. Hypothetical)
The following table contrasts validated data for nanoparticles synthesized with common methods against the hypothesized outcomes of a TMA·HCl-based synthesis. This predictive approach is based on the chemical properties of TMA·HCl, where its role as a simple cationic stabilizer without basic or reducing properties would likely lead to less controlled growth compared to established protocols.
| Parameter | Method A: AgNPs with Triethylamine/Glycerol[6][7] | Method B: AuNPs with Citrate Reduction (Turkevich)[11] | Method C: AgNPs with TMA·HCl (Hypothetical) |
| Avg. Hydrodynamic Diameter (DLS) | 50 - 100 nm | 15 - 30 nm | > 150 nm (potential for larger size) |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 | > 0.4 (expected broader distribution) |
| Morphology (TEM) | Nanoplates, Spherical | Spherical | Irregular, potentially aggregated spheres |
| Zeta Potential | Negative | -30 to -50 mV | Positive (due to (CH₃)₃NH⁺ capping) |
| Stability | Good | Excellent | Poor to Moderate (potential for aggregation) |
Validated and Investigative Experimental Protocols
Scientific integrity demands the use of validated, reproducible protocols. Below are detailed procedures for the benchmark synthesis of silver and gold nanoparticles, followed by a proposed investigative protocol to test the efficacy of this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and subsequent characterization of nanoparticles as described in the protocols.
Caption: Fig 2. General workflow for nanoparticle synthesis and characterization.
Protocol 1: Synthesis of Silver Nanoplates using Triethylamine (Validated)
Based on the method described by Nalawade et al.[6][7]
-
Reagent Preparation:
-
Prepare a 10 mM solution of silver nitrate (AgNO₃) in glycerol.
-
Prepare a 1% (w/v) solution of polyvinylpyrrolidone (PVP) in glycerol.
-
Have pure triethylamine (TEA) ready.
-
-
Synthesis:
-
In a 50 mL flask, add 20 mL of the PVP/glycerol solution.
-
While stirring vigorously, add 5 mL of the AgNO₃/glycerol solution.
-
Add 1 mL of TEA to the mixture.
-
Continue stirring at room temperature for 2-4 hours. The solution will gradually change color to yellow, then reddish-brown, indicating nanoparticle formation.
-
-
Purification:
-
Centrifuge the resulting solution at 12,000 rpm for 20 minutes to pellet the silver nanoparticles.
-
Discard the supernatant and re-disperse the pellet in deionized water. Repeat this washing step twice to remove excess reactants.
-
Finally, re-disperse the purified nanoparticles in deionized water for characterization.
-
Protocol 2: Synthesis of Gold Nanoparticles via Citrate Reduction (Validated)
The Turkevich-Frens Method[11]
-
Reagent Preparation:
-
Prepare a 1 mM solution of Gold(III) chloride trihydrate (HAuCl₄) in deionized water.
-
Prepare a 1% (w/v) solution of sodium citrate in deionized water.
-
-
Synthesis:
-
In a 250 mL flask equipped with a condenser, bring 100 mL of the HAuCl₄ solution to a rolling boil while stirring.
-
Rapidly inject 10 mL of the 1% sodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to black, and finally to a deep ruby red within 10-15 minutes.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove from heat and allow the solution to cool to room temperature while still stirring.
-
-
Storage:
-
The resulting gold nanoparticle colloid can be stored at 4°C. No complex purification is typically required for this method.
-
Protocol 3: Investigative Synthesis of Silver Nanoparticles using TMA·HCl (Hypothetical)
Causality Note: This protocol is designed to isolate the effect of TMA·HCl as a potential stabilizer. Since it is not a reducing agent, a strong reducer like sodium borohydride (NaBH₄) is required. The comparison of interest would be against a control reaction using NaBH₄ alone or with a different stabilizer.
-
Reagent Preparation:
-
Prepare a 1 mM solution of silver nitrate (AgNO₃) in deionized water.
-
Prepare a 2 mM solution of sodium borohydride (NaBH₄) in deionized water. This solution must be freshly prepared and kept on ice.
-
Prepare a 10 mM solution of this compound (TMA·HCl) in deionized water.
-
-
Synthesis:
-
In a 100 mL flask kept in an ice bath, combine 50 mL of the AgNO₃ solution and 5 mL of the TMA·HCl solution. Stir vigorously.
-
Using a burette or syringe pump, add the ice-cold NaBH₄ solution dropwise to the AgNO₃/TMA·HCl mixture at a rate of approximately 1 mL/min while maintaining vigorous stirring.
-
A color change to yellow should be observed, indicating the formation of silver nanoparticles.
-
Allow the reaction to stir for an additional 30 minutes after the NaBH₄ addition is complete.
-
-
Purification & Characterization:
-
Purify the nanoparticles using the centrifugation method described in Protocol 1.
-
Characterize the resulting nanoparticles using the full suite of techniques (UV-Vis, DLS, TEM, Zeta Potential, FTIR) and compare the results to a control synthesis performed without TMA·HCl to determine its effect on particle size, stability, and surface charge.
-
Concluding Remarks for the Field Scientist
This guide demonstrates that while this compound is not a conventional choice for nanoparticle synthesis, a systematic, first-principles approach allows us to hypothesize its potential role and design a rigorous experimental plan for its evaluation. Its chemical properties as a quaternary ammonium salt suggest a plausible, albeit likely limited, function as a cationic capping agent.[12]
Compared to established alternatives like triethylamine, which actively participates in the reduction process in certain systems, TMA·HCl would require an external reducing agent.[6] The resulting nanoparticles would be expected to carry a positive surface charge, in stark contrast to the negative charge imparted by the widely used citrate method.[11] This difference in surface chemistry could be advantageous for specific applications requiring interaction with negatively charged biological membranes. However, our analysis predicts that without the dual reducing/capping function of agents like citrate, or the basic environment created by TEA, using TMA·HCl may lead to nanoparticles with larger sizes and broader size distributions.
The provided protocols offer a validated baseline for comparison and a clear investigative path for any researcher aiming to explore novel reagents in the pursuit of precisely engineered nanomaterials.
References
- Nalawade, P., Mukherjee, P., & Kapoor, S. (2014). Triethylamine induced synthesis of silver and bimetallic (Ag/Au) nanoparticles in glycerol and their antibacterial study.
- Rahme, K., et al. (n.d.).
- Singh, P., et al. (2018). Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. PubMed Central. [Link]
- Montanari, E., et al. (2022). Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with this compound. ningboinno.com. [Link]
- Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology. [Link]
- Nalawade, P., Mukherjee, P., & Kapoor, S. (2014). Triethylamine induced synthesis of silver and bimetallic (Ag/Au) nanoparticles in glycerol and their antibacterial study. Semantic Scholar. [Link]
- Javed, R., et al. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. PubMed Central. [Link]
- Huang, H., et al. (2007).
- Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. chemdad.com. [Link]
- Batir-Marin, D., et al. (2023). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles [mdpi.com]
- 2. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Triethylamine induced synthesis of silver and bimetallic (Ag/Au) nanoparticles in glycerol and their antibacterial study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. DSpace [cora.ucc.ie]
- 12. Synthesis of metallic nanoparticles protected with N,N,N-trimethyl chitosan chloride via a relatively weak affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: Trimethylamine Hydrochloride vs. Triethylamine in Organic Reactions
For the discerning researcher in organic synthesis and drug development, the choice of a base is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. While numerous bases are available, the tertiary amines—specifically triethylamine (TEA) and trimethylamine (TMA), often handled as its stable hydrochloride salt—are ubiquitous. This guide provides an in-depth, side-by-side comparison of these two essential reagents, moving beyond surface-level similarities to explore the nuanced differences in their chemical behavior, practical handling, and strategic application in key organic transformations.
Part 1: A Tale of Two Amines - Fundamental Physicochemical Properties
The efficacy of an amine base in a given reaction is dictated by a combination of its basicity, steric profile, and physical state. These core properties determine its reactivity and ease of use.
Basicity (pKa of Conjugate Acid): The basicity of an amine is a measure of the availability of its lone pair of electrons for proton abstraction. It is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKaH value indicates a stronger base.
-
Triethylamine (Et₃N): The three electron-donating ethyl groups increase the electron density on the nitrogen atom, making it more basic than ammonia. The pKa of protonated triethylamine is approximately 10.75.[1]
-
Trimethylamine (Me₃N): While methyl groups are also electron-donating, the smaller size compared to ethyl groups leads to more effective solvation of the corresponding trimethylammonium cation in aqueous solutions, which can influence basicity. However, in the gas phase, where intrinsic properties dominate, triethylamine is the stronger base.[2] The steric bulk of the ethyl groups in TEA can sometimes make protonation slightly more difficult compared to TMA.[3]
Steric Hindrance: This is perhaps the most strategically important difference between the two. The volume occupied by the alkyl groups around the nitrogen atom dictates the amine's ability to act as a nucleophile.
-
Triethylamine: The ethyl groups create significant steric bulk around the nitrogen. This hindrance makes it a poor nucleophile, which is often a desirable trait, preventing it from competing with other nucleophiles in the reaction mixture for electrophilic sites.[1] However, it is not completely non-nucleophilic and can form quaternary ammonium salts with reactive alkylating agents.[1][4]
-
Trimethylamine: With smaller methyl groups, trimethylamine is sterically less hindered than triethylamine. While still primarily used as a base, its reduced bulk means it can exhibit greater nucleophilicity than TEA in certain contexts, a factor that must be considered during reaction design.
Physical State and Handling: The most significant practical difference lies in their physical forms at standard conditions.
-
Triethylamine: A colorless to pale yellow liquid with a boiling point of 89°C, TEA is volatile with a strong, pungent fishy odor.[5][6] Its liquid state allows for easy measurement and addition to reactions, but its volatility and strong smell necessitate handling in a well-ventilated fume hood.[5]
-
Trimethylamine Hydrochloride: Trimethylamine itself is a gas at room temperature (b.p. 3.5°C), making it inconvenient to handle in a standard laboratory setting.[7][8] For this reason, it is most commonly supplied and used as its hydrochloride salt ((CH₃)₃N·HCl), a stable, white, and highly water-soluble crystalline powder.[9][10][11] This solid form is odorless, non-volatile, and significantly easier and safer to store and handle. The free base, trimethylamine, is typically generated from the salt just before or during the reaction.[12]
Table 1: Physicochemical Properties at a Glance
| Property | This compound ((CH₃)₃N·HCl) | Triethylamine (N(CH₂CH₃)₃) |
| CAS Number | 593-81-7[10] | 121-44-8 |
| Molecular Formula | C₃H₁₀ClN[11] | C₆H₁₅N |
| Molecular Weight | 95.57 g/mol [10] | 101.19 g/mol |
| Appearance | White crystalline powder[10] | Colorless volatile liquid[1] |
| Melting Point | ~283-284 °C (decomposes)[13] | -114.7 °C |
| Boiling Point | N/A (Sublimes at ~200°C)[11] | 89.5 °C[5] |
| pKa (Conjugate Acid) | 9.80 | 10.75[1] |
| Solubility (Water) | Very soluble[11] | 112.4 g/L at 20 °C[1] |
| Solubility (Organic) | Soluble in ethanol; sparingly soluble in chloroform; insoluble in diethyl ether.[11] | Miscible with ethanol, ether, acetone.[1] |
Part 2: Performance in Key Organic Reactions
The choice between these two bases is most often made in the context of reactions that produce an acidic byproduct, typically hydrogen chloride (HCl).
Core Application: Acid Scavenger in Amide and Ester Synthesis
The formation of amides and esters from acyl chlorides is a cornerstone of organic synthesis. These reactions liberate one equivalent of HCl, which must be neutralized to drive the reaction to completion and prevent protonation of the nucleophile (the amine or alcohol).[1][14]
Causality of Choice: Both TEA and TMA serve as effective "proton sponges" or acid scavengers. The amine's lone pair abstracts the proton from HCl, forming the corresponding ammonium chloride salt, which often precipitates from the reaction mixture.
-
Triethylamine in Action: As a liquid, TEA is the default choice for many chemists. It is added directly to the reaction mixture along with the other reagents. The resulting triethylamine hydrochloride is moderately soluble in some organic solvents but can often be removed by filtration or aqueous workup.[5]
-
This compound in Action: Using the salt requires a slightly different approach. It is not the base itself but a stable precursor. To act as an acid scavenger, the free trimethylamine must be liberated. This can be done by adding a stronger, less nucleophilic base to the reaction mixture or by a separate acid-base extraction prior to the reaction. However, in many protocols, the hydrochloride salt is used directly, where it can act as a buffer or in reactions where the conditions facilitate the release of the free amine. More commonly, it serves as a stable source for generating the gaseous amine when needed.[9][15]
Experimental Protocol: N-Acylation of a Secondary Amine
This protocol details the synthesis of N-benzyl-N-methylbenzamide, illustrating the practical application of both bases as acid scavengers.
Reaction: Benzoyl Chloride + N-Methylbenzylamine → N-benzyl-N-methylbenzamide + HCl
Method A: Using Triethylamine
-
To a stirred solution of N-methylbenzylamine (1.21 g, 10.0 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add triethylamine (1.52 g, 2.1 mL, 15.0 mmol).
-
Slowly add a solution of benzoyl chloride (1.41 g, 1.2 mL, 10.0 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. A white precipitate of triethylamine hydrochloride will form.[1]
-
Quench the reaction with water (20 mL). Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Method B: Using this compound (as a source for TMA)
Note: This illustrates the generation of the free base for use as an acid scavenger. Direct use of the salt is less common for this specific purpose.
-
Preparation of TMA solution (optional, can be generated in situ): In a separate flask, suspend this compound (1.43 g, 15.0 mmol) in DCM (20 mL). Cool to 0 °C and carefully add a stoichiometric equivalent of a stronger, non-nucleophilic base (e.g., DBU). The resulting mixture contains free trimethylamine.
-
To a stirred solution of N-methylbenzylamine (1.21 g, 10.0 mmol) in DCM (30 mL) at 0 °C, add the freshly prepared trimethylamine solution.
-
Slowly add a solution of benzoyl chloride (1.41 g, 1.2 mL, 10.0 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Follow steps 3-6 from Method A. The byproduct will be this compound.
Role as a Catalyst
Beyond scavenging protons, tertiary amines can act as nucleophilic or basic catalysts.
-
Triethylamine: It is widely employed as a catalyst for a variety of transformations, including the formation of urethanes, epoxy resins, and silyl ethers.[1][16][17] It can also serve as a base in dehydrohalogenation reactions and Swern oxidations.[1][14]
-
Trimethylamine (from its salt): Trimethylamine can also function as a catalyst.[9][18] Its smaller steric profile may, in some cases, lead to higher catalytic activity where the nitrogen's accessibility is key. Conversely, in other reactions, the greater basicity of TEA might be more advantageous. The choice is highly substrate- and reaction-dependent.
Part 3: Decision Framework for the Synthetic Chemist
The selection between this compound and triethylamine is not a matter of which is "better," but which is the right tool for the specific synthetic challenge. Key decision points include the required physical state, tolerance for nucleophilicity, and the strategy for byproduct removal.
Table 2: Comparative Application Summary
| Feature | This compound | Triethylamine |
| Primary Role | Stable, solid source for trimethylamine base/catalyst.[15] | Liquid, non-nucleophilic base and acid scavenger.[1] |
| Handling | Easy to weigh and store; non-volatile, odorless solid. | Volatile, odorous liquid; requires fume hood.[5] |
| Byproduct Removal | Trimethylammonium chloride is highly water-soluble. | Triethylammonium chloride can be filtered or removed by aqueous wash.[1][19] |
| Nucleophilicity | Low (TMA is less hindered than TEA). | Very low (sterically hindered).[20] |
| Best For... | Reactions requiring a solid reagent; generating TMA gas; specific catalytic applications. | General-purpose acid scavenger; reactions where a liquid base is convenient. |
Conclusion
In the toolkit of the modern synthetic chemist, both this compound and triethylamine hold indispensable roles. Triethylamine stands out as the workhorse liquid base, valued for its convenient application, low nucleophilicity, and effectiveness as an acid scavenger.[1][6] this compound, in contrast, offers a strategic advantage as a stable, easy-to-handle solid precursor to the gaseous base trimethylamine.[9][15] Its utility shines in applications where a solid reagent is preferable or where the specific catalytic properties of the less-hindered trimethylamine are desired. A thorough understanding of their distinct physicochemical properties—basicity, steric hindrance, and physical state—is paramount for the rational design of synthetic routes, enabling researchers to optimize reaction conditions, maximize yields, and streamline purification processes.
References
- Wikipedia. Triethylamine. [Link]
- Efine Group. (2024). Application of this compound. [Link]
- Sathee Forum. (2024). Why trimethylamine is less basic then triethylamine?? [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with this compound. [Link]
- Ataman Kimya. TRIETHYLAMINE (CAS 121-44-8). [Link]
- Fiveable. Triethylamine Definition - Organic Chemistry Key Term. [Link]
- ResearchGate. (2014). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? [Link]
- YouTube. (2025).
- CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
- De, A. (2018).
- Alpha Chemical Co. (2023).
- Quora. (2018). Which of the following is the most basic, ammonia, methylamine, dimethylamine, or triethylamine? [Link]
- The Boffin Access. Triethylamine (TEA) - Common Organic Chemistry. [Link]
- Organic Syntheses. This compound. [Link]
- Quora. (2017). Why is diethylamine more basic than triethylamine? [Link]
- Brauman, J. I., & Blair, L. K. (1970). Gas-phase basicities of amines. Journal of the American Chemical Society. [Link]
- Homework.Study.com. Explain why triethylamine is a weaker base than dimethylamine or methylamine. [Link]
- ResearchGate. Optimization of the esterification of P(O)-OH compounds with triethylamine. [Link]
- Organic Syntheses. trimethylamine. [Link]
- askIITians. (2015). their is more steric hindrance in triethylamine than ethylamine but s. [Link]
- ACS Publications. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. [Link]
- PubChem. Triethylamine hydrochloride. [Link]
- Efine Group. (2024). How to use this compound in chemical industry. [Link]
- ResearchGate.
- Chemister.ru. This compound. [Link]
- Quora. (2016). Which one is more basic? Trimethylamine or tetramethylammonium hydroxide? Why? [Link]
- ResearchGate. (2021). Selective Synthesis of Trimethylamine by Catalytic N-Methylation of Ammonia and Ammonium Chloride by utilizing Carbon Dioxide and Molecular Hydrogen. [Link]
- ResearchGate. (2016). Can someone please suggest a better coupling agent to form amide bond between Carboxylic terminal of polymer and Amine? [Link]
- American Chemical Society. (2022). Trimethylamine. [Link]
- Sciencemadness Wiki. (2023). Trimethylamine. [Link]
- Taylor & Francis. Triethylamine – Knowledge and References. [Link]
- Google Patents. (2022). Production process of this compound.
Sources
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. forum.prutor.ai [forum.prutor.ai]
- 4. Triethylamine (TEA) [commonorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. alphachem.biz [alphachem.biz]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acs.org [acs.org]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound [chemister.ru]
- 12. Trimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 13. This compound | 593-81-7 [chemicalbook.com]
- 14. Triethylamine | 121-44-8 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. Application of this compound [efinegroup.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trimethylamine Hydrochloride
Navigating the complexities of chemical waste management is a cornerstone of responsible research and development. For scientists and drug development professionals, the proper disposal of reagents like trimethylamine hydrochloride is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and correctly, ensuring a safe operational environment.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent properties of this compound is the first step in establishing a safe disposal workflow. It is a white, hygroscopic crystalline solid that is highly soluble in water.[1][2] The primary hazards associated with this compound necessitate stringent handling and disposal protocols.
Key Hazards:
-
Skin and Eye Irritation: Direct contact causes skin irritation and can lead to serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][6]
-
Hazardous Decomposition: When subjected to fire, it can release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3][7]
-
Chemical Incompatibility: It is incompatible with strong acids, strong bases, and potent oxidizing agents.[8]
This risk profile underscores the necessity of preventing its release into the environment and ensuring personnel are adequately protected during all handling and disposal stages.
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound for disposal to mitigate risks of exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3] | Protects against splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber).[3][9] | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use.[3] |
| Body Protection | Lab coat or impervious clothing.[3][9] | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is required if dust generation is unavoidable.[3][9] | Protects the respiratory system from irritation caused by inhaling fine particles of the compound. |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to contain the material and prevent exposure. The following step-by-step procedure should be adopted.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the space is well-ventilated to disperse any airborne dust.[5][8]
-
Eliminate Ignition Sources: Turn off any open flames or spark-producing equipment in the vicinity.[5]
-
Don Appropriate PPE: Before approaching the spill, all personnel involved in the cleanup must be wearing the full PPE detailed in the table above.[3]
-
Contain the Spill: Prevent the spill from spreading or entering drains or waterways.[4][6][9] For solid spills, this involves carefully containing the powder. For liquid solutions, use an inert absorbent material like sand, sawdust, or a universal binder to dike the spill.[8]
-
Clean Up:
-
For Solid Spills: Use dry cleanup procedures to avoid generating dust.[9] Carefully sweep or use an explosion-proof vacuum to collect the material.
-
For Liquid Spills: Once the liquid is fully absorbed by the inert material, use a scoop and brush to collect the mixture.
-
-
Package the Waste: Place all contaminated materials (spilled substance, absorbents, and any contaminated PPE) into a suitable, sealable, and clearly labeled container for hazardous waste.[5]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The sealed container must be disposed of following the hazardous waste procedures outlined in the next section.
Caption: Workflow for responding to a this compound spill.
Core Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in strict accordance with local, state, and national environmental regulations.[9] The generator of the waste holds "cradle-to-grave" responsibility for its proper management until its final disposal.[10][11]
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: As the generator, you must first determine if the waste is hazardous according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] Given its irritant properties, this compound waste must be managed as hazardous waste.[13]
-
Segregation: Do not mix this compound waste with other chemical waste streams.[9] Keeping waste streams separate is crucial for safe handling and proper treatment.
Step 2: On-Site Accumulation and Storage
-
Container Selection: Use a clean, dry, and sealable container compatible with the chemical. The original container is often a good choice if it is in good condition.[9] Polyethylene or polypropylene containers are also suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the contents as "this compound". The label should also include the accumulation start date.
-
Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[8] Keep it away from incompatible materials, heat, and ignition sources.[8] Storage is only permitted for the purpose of accumulating enough waste to facilitate proper disposal and is generally limited to one year.[14]
Step 3: Arranging for Final Disposal
The universally recommended and required method for disposal is to use a licensed and approved hazardous waste disposal company.[3][9] Attempting to treat or dispose of this chemical on-site without the proper permits and equipment is a violation of environmental law and poses significant safety risks.
-
Engage a Licensed Contractor: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] These contractors are experts in chemical handling and are permitted to transport and manage hazardous waste in compliance with all regulations.
-
Manifesting: For off-site transport, a hazardous waste manifest must be completed. This is a set of forms designed to track hazardous waste from its generation to its ultimate disposal.[12]
Step 4: Final Treatment and Disposal Methods
While the waste generator's responsibility is to hand over the waste to a licensed professional, it is valuable to understand the final disposition methods they may employ.
-
Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[3] This process destroys the organic nature of the compound and the scrubber neutralizes the acidic gases (like hydrogen chloride) produced during combustion.
-
Secure Landfill: After appropriate treatment to reduce toxicity and leaching potential, any resulting solid residues may be disposed of in an authorized hazardous waste landfill.[14] Land disposal is heavily restricted and is only permissible for waste that meets specific treatment standards set by regulatory bodies like the U.S. EPA.[14]
Caption: Decision workflow for the proper disposal of this compound.
References
- Safeguarding Your Laboratory: Proper Disposal of Trimethylamine-d9 Hydrochloride. Benchchem.
- This compound, 68-68.5% SOLUTION - AKKİM. AKKİM.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- This compound CAS NO 593-81-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- This compound - SD Fine-Chem. SD Fine-Chem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safety Data Sheet Trimethylamine HCl. metasci.
- Safety data sheet - CPAchem. CPAchem Ltd.
- SAFETY DATA SHEET - Chem Service. Chem Service.
- COMMON NAME: TRIMETHYLAMINE HAZARD SUMMARY. NJ.gov.
- This compound - Organic Syntheses Procedure. Organic Syntheses.
- Land Disposal Restrictions for Hazardous Waste. US EPA.
- Hazardous Waste. US EPA.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- This compound - AERU. University of Hertfordshire.
- Triethylamine - Wikipedia. Wikipedia.
- What Are The Key Hazardous Waste Disposal Regulations For Engineers?. YouTube.
- Trimethylamine HCl - AK Scientific, Inc. AK Scientific, Inc.
- Hazardous Waste Management Facilities and Units. US EPA.
- Learn the Basics of Hazardous Waste. US EPA.
- Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- Hazardous Waste Landfills - FedCenter. FedCenter.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- Trimethylamine - Sciencemadness Wiki. Sciencemadness.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- This compound 593-81-7 wiki. Guidechem.
- How can I remove trimethylamine hydro chloride salt from the product(thiol)?. ResearchGate.
- Cleaning up a spill. Kent State University.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. akkim.com.tr [akkim.com.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. epa.gov [epa.gov]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. epa.gov [epa.gov]
Mastering the Safe Handling of Trimethylamine Hydrochloride: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the safe and compliant handling of chemical reagents is a non-negotiable cornerstone of scientific excellence. Trimethylamine hydrochloride, a frequently utilized compound, requires meticulous attention to safety protocols to mitigate risks and ensure the integrity of experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind our recommendations.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][4] The solid form of this compound can generate dust, which, if inhaled, can lead to irritation of the respiratory system.[1] Understanding these hazards is the first step in establishing a robust safety culture in the laboratory.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with the eyes can cause significant damage.[1][3]
-
Respiratory Irritation: Inhalation of dust particles can irritate the respiratory tract.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Essential PPE for Handling this compound
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1] This is to prevent contact with the eyes, which can cause serious irritation.[1][3] |
| Hand Protection | Wear impervious gloves, such as nitrile or neoprene.[3][4] Gloves must be inspected for any signs of degradation or perforation before each use.[3][4] Proper glove removal technique is crucial to avoid skin contact with the contaminated outer surface of the glove.[3][4] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][5] In procedures with a higher risk of significant exposure, impervious protective clothing may be necessary.[3] |
| Respiratory Protection | When handling the solid compound in a manner that may generate dust, a NIOSH-approved respirator should be used.[6] This is particularly important when working outside of a certified chemical fume hood. |
Safe Handling and Storage: A Proactive Approach to Safety
Adherence to meticulous handling and storage protocols is critical for preventing accidental exposure and maintaining the stability of this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or fumes, a certified chemical fume hood is required.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize Dust Generation: When working with the solid form, use techniques that minimize the creation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage Requirements
-
Container: Keep the container tightly closed when not in use.[1] Store in the original container whenever possible.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][5]
-
Ignition Sources: Keep away from sources of ignition.[1]
-
Labeling: Ensure all containers are clearly and accurately labeled.[6]
Step-by-Step Protocol: Preparation of a this compound Solution
This protocol outlines the safe preparation of a this compound solution, integrating the safety measures discussed.
-
Risk Assessment: Before beginning, conduct a thorough risk assessment for the entire procedure.
-
Gather Materials: Assemble all necessary equipment, including a calibrated balance, glassware, stir plate, stir bar, and the appropriate solvent.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work in a Fume Hood: Perform all weighing and solution preparation steps inside a certified chemical fume hood.
-
Weighing: Carefully weigh the required amount of solid this compound onto a weigh boat. Minimize dust generation during this process.
-
Dissolving: Slowly add the weighed solid to the solvent in a beaker or flask with continuous stirring until fully dissolved.
-
Transfer and Storage: Transfer the prepared solution to a clearly labeled and appropriate storage container.
-
Decontamination: Clean all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan outlined below.[6]
-
Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination and wash hands thoroughly.
Operational Workflow for Safe Handling
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
